molecular formula C6H10O B1268143 1-Cyclopropylpropan-2-one CAS No. 4160-75-2

1-Cyclopropylpropan-2-one

Cat. No.: B1268143
CAS No.: 4160-75-2
M. Wt: 98.14 g/mol
InChI Key: CTNXHXGIKSAADL-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-2-one is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNXHXGIKSAADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336883
Record name 1-cyclopropylpropan-2-one
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-75-2
Record name 1-Cyclopropyl-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyclopropylpropan-2-one
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Foundational & Exploratory

Synthesis of 1-Cyclopropylpropan-2-one from Cyclopropylacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-cyclopropylpropan-2-one, a valuable ketone building block, from cyclopropylacetonitrile is a critical transformation in organic synthesis, particularly for constructing molecules of medicinal interest.[1] This guide provides an in-depth examination of the most robust and widely accepted method for this conversion: the nucleophilic addition of a methyl Grignard reagent followed by acidic hydrolysis. We will dissect the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and address the critical safety considerations inherent to the reagents involved. This document is structured to serve as a practical and authoritative resource, combining theoretical principles with actionable laboratory procedures to ensure a successful and safe synthesis.

Introduction: The Strategic Importance of Cyclopropyl Ketones

The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties—conformational rigidity and the ability to act as a "bent" pi-system—allow it to serve as a versatile bioisostere for various functional groups, often leading to improved metabolic stability, binding affinity, and cell permeability of drug candidates.[1] this compound, specifically, serves as a key intermediate for more complex molecular architectures, making its efficient and reliable synthesis a matter of significant importance.

The conversion of a nitrile, such as cyclopropylacetonitrile, to a ketone represents a powerful carbon-carbon bond-forming strategy. This guide focuses on the premier method for this transformation, leveraging the potent nucleophilicity of organometallic reagents.

Part 1: The Grignard-Based Synthesis - Mechanism and Rationale

The conversion of cyclopropylacetonitrile to this compound is most effectively achieved via a two-stage process involving a Grignard reagent.[2][3] The overall transformation is depicted below:

Overall Reaction Scheme: Cyclopropylacetonitrile + Methylmagnesium Bromide → (Intermediate Imine Salt) → this compound

Mechanistic Deep Dive

The success of this synthesis hinges on a precise sequence of mechanistic steps, each governed by fundamental principles of reactivity.

Step 1: Nucleophilic Addition of Grignard Reagent

The reaction is initiated by the nucleophilic attack of the methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) on the electrophilic carbon of the nitrile group.[4] The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom susceptible to attack by the carbanionic methyl group of the Grignard reagent.[3] This addition breaks one of the pi bonds, forming a C-C bond and resulting in a resonance-stabilized intermediate imine magnesium salt.[5]

A crucial feature of this step is that the resulting negatively charged imine salt is unreactive towards a second addition of the Grignard reagent.[2][6] This prevents the over-addition that can be problematic in reactions with other carbonyl compounds, ensuring the reaction stops cleanly at the ketone stage after hydrolysis.

Grignard_Addition_Mechanism Diagram 1: Grignard Addition to Nitrile cluster_reactants Reactants cluster_intermediate Intermediate CPA Cyclopropylacetonitrile ImineSalt Imine Magnesium Salt CPA->ImineSalt Nucleophilic Attack Grignard CH₃MgBr Grignard->ImineSalt

Caption: Diagram 1: Grignard Addition to Nitrile

Step 2: Acid-Catalyzed Hydrolysis of the Imine Salt

The imine salt intermediate is stable until the introduction of an aqueous acid during the workup phase.[7] The hydrolysis mechanism proceeds through several distinct stages:

  • Protonation: The nitrogen of the imine salt is protonated by the acid (e.g., H₃O⁺) to form an iminium ion. This step activates the imine carbon for nucleophilic attack.[8]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic iminium carbon, forming a protonated carbinolamine intermediate.[7]

  • Proton Transfer: A series of proton transfers occurs, ultimately making the nitrogen a better leaving group (ammonia, NH₃).[8]

  • Elimination: The lone pair on the oxygen atom assists in the elimination of ammonia, forming a protonated ketone (an oxonium ion).

  • Deprotonation: A weak base (like water or ammonia) removes the final proton from the oxygen, yielding the neutral this compound product.[7]

Hydrolysis_Mechanism Diagram 2: Imine Hydrolysis Pathway Imine Imine Salt Iminium Iminium Ion Imine->Iminium + H₃O⁺ Carbinolamine Protonated Carbinolamine Iminium->Carbinolamine + H₂O Ketone_H Protonated Ketone Carbinolamine->Ketone_H Proton Transfer & -NH₃ Ketone This compound Ketone_H->Ketone - H₃O⁺

Caption: Diagram 2: Imine Hydrolysis Pathway

Rationale for Experimental Choices
  • Choice of Reagent: Grignard reagents are ideal due to their high nucleophilicity and commercial availability. Methyllithium is an alternative but is often more reactive and may offer fewer advantages for this specific transformation.[2]

  • Anhydrous Conditions: Grignard reagents are powerful bases that react violently with protic solvents, including water and alcohols.[9] The use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) is mandatory to prevent quenching the reagent and ensure the reaction proceeds.[10]

  • Acidic Workup: The imine intermediate is relatively stable and requires an acidic environment to facilitate hydrolysis to the desired ketone.[7][8] The workup not only drives the reaction to completion but also neutralizes any remaining Grignard reagent and dissolves the magnesium salts.

Part 2: Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclopropylacetonitrile≥98%(e.g., Sigma-Aldrich)Toxic; handle with care.[11]
Methylmagnesium Bromide3.0 M in Diethyl Ether(e.g., Sigma-Aldrich)Water-sensitive, flammable.[10]
Diethyl Ether (Anhydrous)≥99.7%(e.g., Fisher Scientific)Highly flammable.
Hydrochloric Acid (HCl)3 M Aqueous SolutionReagent GradeCorrosive.
Saturated Sodium BicarbonateAqueous SolutionReagent Grade
Brine (Saturated NaCl)Aqueous SolutionReagent Grade
Anhydrous Magnesium SulfateReagent GradeDrying agent.
Experimental Workflow

Experimental_Workflow Diagram 3: Step-by-Step Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dried glassware, N₂ balloon) B 2. Grignard Reagent (Charge flask with CH₃MgBr solution) A->B C 3. Substrate Addition (Slowly add Cyclopropylacetonitrile in ether at 0 °C) B->C D 4. Reaction (Stir at room temperature, monitor) C->D E 5. Quenching (Pour reaction mixture onto ice/3M HCl) D->E F 6. Extraction (Separate layers, extract aqueous phase with diethyl ether) E->F G 7. Washing (Combine organic layers, wash with NaHCO₃ and brine) F->G H 8. Drying & Filtration (Dry over MgSO₄, filter) G->H I 9. Concentration (Remove solvent via rotary evaporation) H->I J 10. Purification (Fractional distillation under reduced pressure) I->J

Caption: Diagram 3: Step-by-Step Experimental Workflow

Step-by-Step Methodology
  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet adapter (connected to a bubbler), and a pressure-equalizing dropping funnel with a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.[12]

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reaction flask with 40 mL (120 mmol) of 3.0 M methylmagnesium bromide in diethyl ether. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 8.11 g (100 mmol) of cyclopropylacetonitrile in 50 mL of anhydrous diethyl ether and transfer this solution to the dropping funnel via cannula or syringe. Add the nitrile solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The formation of a thick, off-white precipitate is expected.

  • Workup and Quenching: Prepare a beaker containing approximately 100 g of crushed ice and 100 mL of 3 M aqueous HCl. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/acid mixture. Caution: This is an exothermic process and may cause vigorous bubbling.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the diethyl ether. Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear liquid.

Part 3: Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount when performing this synthesis.

Hazard and Risk Mitigation
ReagentMajor HazardsMitigation Measures
Methylmagnesium Bromide Flammable, Corrosive, Pyrophoric potential, Water-reactive.[10]Handle under an inert atmosphere. Wear a flame-resistant lab coat, safety goggles, and appropriate gloves. Keep away from water and ignition sources.[12][13]
Diethyl Ether Highly Flammable, Volatile, Peroxide-former.Work in a well-ventilated fume hood. Ensure no open flames or spark sources are present. Use fresh, inhibitor-containing ether.[9]
Cyclopropylacetonitrile Toxic if swallowed, in contact with skin, or inhaled.[11]Use in a fume hood. Avoid all contact with skin and eyes. Wear nitrile gloves and safety goggles.[11]
Acidic Workup Exothermic reaction, potential for splashing.Perform quenching slowly and in an ice bath. Wear a face shield in addition to safety goggles.

Part 4: Characterization and Data

  • Expected Yield: 70-85%

  • Physical Properties: Colorless liquid

  • Boiling Point: ~135-137 °C (at atmospheric pressure)

  • Spectroscopic Data:

    • ¹H NMR: Resembles data for 3-methyl-2-butanone, with signals corresponding to the cyclopropyl protons (multiplets, ~0.1-1.0 ppm), a methylene group (~2.3 ppm), and a methyl ketone singlet (~2.1 ppm).[14]

    • ¹³C NMR: A signal for the ketone carbonyl is expected around 208-212 ppm.[14]

    • IR Spectroscopy: A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹.[14]

    • Mass Spectrometry (MS): The molecular ion (M⁺) peak should appear at m/z = 98.14.[15]

Conclusion

The synthesis of this compound from cyclopropylacetonitrile via the Grignard reaction is a highly reliable and efficient method for accessing this important synthetic intermediate. The key to success lies in the careful control of reaction conditions, particularly the exclusion of atmospheric moisture, and a thorough understanding of the underlying chemical principles. By following the detailed mechanistic rationale and experimental protocol outlined in this guide, researchers can confidently and safely execute this valuable transformation.

References

  • 20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]
  • Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
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An In-depth Technical Guide to 1-Cyclopropylpropan-2-one: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-cyclopropylpropan-2-one (CAS No: 4160-75-2), a versatile ketone incorporating a strained cyclopropyl ring.[1] This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will delve into the unique structural characteristics, spectroscopic signature, and diverse reactivity profile of this compound, with a focus on the interplay between the carbonyl group and the adjacent cyclopropane moiety. Detailed experimental protocols for its synthesis and key transformations are provided, underpinned by mechanistic insights to guide rational experimental design.

Introduction: The Synthetic Potential of a Strained Ketone

The cyclopropyl group is a highly valuable motif in medicinal chemistry and materials science due to its unique conformational rigidity and electronic properties.[2] When juxtaposed with a ketone functionality, as in this compound, the resulting molecule becomes a rich platform for a variety of chemical transformations. The inherent ring strain of the cyclopropane ring can be harnessed to drive ring-opening reactions, while the carbonyl group and its α-protons allow for classic enolate chemistry. This guide will explore the fundamental chemical properties that govern the reactivity of this compound and provide practical insights into its application in synthesis.

Chemical and Physical Properties

This compound is a flammable liquid that warrants careful handling in a laboratory setting.[1] It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
CAS Number 4160-75-2PubChem[1]
Boiling Point 119 °CLookChem[3]
Density 0.939 g/cm³LookChem[3]
Refractive Index 1.445LookChem[3]
Appearance Colorless liquidInferred
Synonyms 1-Cyclopropyl-2-propanone, CyclopropylacetonePubChem[1]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is crucial for its unambiguous identification and for monitoring its reactions.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the cyclopropyl and acetyl moieties. The protons on the cyclopropane ring are shielded due to the ring's magnetic anisotropy, causing them to appear at unusually high field (upfield).

  • δ ~2.1 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group (CH₃) of the acetyl moiety.

  • δ ~2.3 ppm (d, 2H): These are the diastereotopic protons of the methylene group (CH₂) adjacent to the carbonyl and the cyclopropyl ring. They appear as a doublet due to coupling with the methine proton of the cyclopropyl ring.

  • δ ~0.8-1.2 ppm (m, 1H): This multiplet is attributed to the methine proton (CH) of the cyclopropyl ring.

  • δ ~0.1-0.5 ppm (m, 4H): These multiplets at a significant upfield shift are characteristic of the four methylene protons (CH₂) of the cyclopropane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure:

  • δ ~208 ppm: The carbonyl carbon (C=O) of the ketone.

  • δ ~50 ppm: The methylene carbon (CH₂) between the carbonyl and the cyclopropyl ring.

  • δ ~30 ppm: The methyl carbon (CH₃) of the acetyl group.

  • δ ~15 ppm: The methine carbon (CH) of the cyclopropyl ring.

  • δ ~5 ppm: The two equivalent methylene carbons (CH₂) of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group.

  • ~2800–3000 cm⁻¹: C-H stretching vibrations of the alkyl and cyclopropyl groups.[4]

  • ~1715 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration of the ketone.

  • ~1450 cm⁻¹: CH₂ scissoring vibrations.[4]

  • ~1020 cm⁻¹: C-C stretching vibrations of the cyclopropyl ring.

Mass Spectrometry

Electron ionization mass spectrometry of this compound will show a molecular ion peak and characteristic fragmentation patterns.

  • m/z = 98: The molecular ion (M⁺).

  • m/z = 83: Loss of a methyl group ([M-CH₃]⁺).

  • m/z = 55: A prominent peak corresponding to the cyclopropylmethyl cation ([C₄H₇]⁺).

  • m/z = 43: The base peak, corresponding to the acetyl cation ([CH₃CO]⁺).

Synthesis of this compound

This compound can be reliably synthesized via the Grignard reaction of cyclopropylacetonitrile with methylmagnesium bromide, followed by acidic workup.

Experimental Protocol: Synthesis via Grignard Reaction

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis MeBr Methyl Bromide MeMgBr Methylmagnesium Bromide MeBr->MeMgBr Mg Magnesium Turnings Mg->MeMgBr Et2O Anhydrous Diethyl Ether Et2O->MeMgBr MeMgBr_reac Methylmagnesium Bromide CPAN Cyclopropylacetonitrile Intermediate Imine Intermediate CPAN->Intermediate MeMgBr_reac->Intermediate Intermediate_hyd Imine Intermediate Product This compound Intermediate_hyd->Product H3O Aqueous Acid (e.g., HCl) H3O->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of cyclopropylacetonitrile in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the magnesium salts dissolve.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the presence of the carbonyl group and the strained cyclopropane ring.

Enolate Chemistry

The methylene protons alpha to the carbonyl group are acidic and can be removed by a strong base to form a nucleophilic enolate. Lithium diisopropylamide (LDA) is a suitable non-nucleophilic strong base for this purpose, allowing for the formation of the kinetic enolate.[5][6][7][8][9]

G Ketone This compound Enolate Lithium Enolate Ketone->Enolate Deprotonation LDA LDA, THF, -78 °C LDA->Enolate Product α-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Caption: Enolate formation and reaction of this compound.

Experimental Protocol: Aldol Reaction

  • Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. After stirring for 30 minutes, slowly add a solution of this compound in anhydrous THF. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution at -78 °C, add a solution of an aldehyde or ketone in anhydrous THF. Stir the reaction mixture for 2-3 hours at -78 °C.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. After solvent removal, the crude β-hydroxy ketone can be purified by column chromatography.

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to linear carbon chains.

Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen can be protonated, which facilitates the cleavage of a C-C bond in the cyclopropane ring. This process is driven by the release of ring strain.[10]

G Ketone This compound Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H_plus H+ H_plus->Protonated_Ketone Ring_Opened_Cation Carbocation Intermediate Protonated_Ketone->Ring_Opened_Cation Ring Opening Product Ring-Opened Product Ring_Opened_Cation->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Mechanism of acid-catalyzed ring opening.

Cycloaddition and Coupling Reactions

Alkyl cyclopropyl ketones, while generally less reactive than their aryl counterparts, can participate in catalytic formal [3+2] cycloadditions and other coupling reactions.

SmI₂-Mediated Coupling: Samarium(II) iodide can be used to catalyze the intermolecular coupling of this compound with alkenes. The addition of metallic samarium (Sm(0)) can be crucial to prevent catalyst deactivation and engage these less reactive alkyl cyclopropyl ketones.[11]

Experimental Protocol: SmI₂-Mediated Coupling with an Alkene

  • Reaction Setup: In a glovebox, add SmI₂ (0.1 M in THF) to a flame-dried Schlenk tube. Add a solution of this compound and an excess of the desired alkene in anhydrous THF.

  • Reaction Execution: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 60 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium sodium tartrate. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Purify the product by column chromatography.

Nickel-Catalyzed Alkylation: Nickel catalysts can facilitate the cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides, leading to γ-alkylated ketones.[12] This reaction proceeds via a ring-opening mechanism.

Conclusion

This compound is a synthetically valuable building block that offers a rich and diverse reactivity profile. Its chemical behavior is a fascinating interplay of the electronic and steric effects of the carbonyl group and the inherent strain of the cyclopropane ring. By understanding the principles outlined in this guide, researchers can effectively harness the potential of this molecule to construct complex molecular architectures relevant to drug discovery and materials science.

References

  • Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
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An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinic acid (CAS No. 158063-66-2), a pivotal building block in modern synthetic chemistry. This document elucidates the fundamental physical and chemical properties of this compound, explores its synthesis, and details its significant applications in the pharmaceutical and agrochemical industries. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Chemical Identity

4-(Trifluoromethyl)nicotinic acid, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 4-position.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, reactivity, lipophilicity, and metabolic stability, making it a highly desirable component in the design of bioactive molecules.[1][2]

It is important to note that while the topic of this guide is centered on the compound associated with significant research and development in the pharmaceutical and agrochemical sectors, there has been some confusion with CAS number 4160-75-2, which corresponds to 1-Cyclopropyl-propan-2-one. This guide will focus exclusively on 4-(Trifluoromethyl)nicotinic acid, which is correctly identified by CAS Number 158063-66-2 .

The unique arrangement of functional groups in 4-(Trifluoromethyl)nicotinic acid makes it a versatile intermediate for a range of chemical transformations. The carboxylic acid moiety can readily undergo esterification and amidation, while the pyridine ring can be subject to various substitution reactions.[3]

Chemical Structure

Caption: Chemical structure of 4-(Trifluoromethyl)nicotinic acid.

Physicochemical Properties

The physical and chemical properties of 4-(Trifluoromethyl)nicotinic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReferences
CAS Number 158063-66-2[1][4][5]
Molecular Formula C₇H₄F₃NO₂[1][5]
Molecular Weight 191.11 g/mol [1][5]
Appearance White to light yellow or orange solid (crystals or powder)[1]
Melting Point 146-148 °C[4][6]
Boiling Point (Predicted) 290.4 ± 40.0 °C[1][4]
Density (Predicted) 1.484 ± 0.06 g/cm³[1][4]
Solubility Sparingly soluble in water. Soluble in Dimethylformamide (DMF) (50 mg/ml), Ethanol (25 mg/ml), and Phosphate-buffered saline (PBS) (pH 7.2, 2 mg/ml). Slightly soluble in Dimethyl sulfoxide (DMSO) and Methanol.[1][4][5]
pKa (Predicted) 2.50 ± 0.36[1]

Synthesis and Manufacturing

Several synthetic routes for 4-(Trifluoromethyl)nicotinic acid have been developed, with the choice of method often depending on the desired scale of production and the availability of starting materials.[2] A common and efficient laboratory-scale synthesis involves the hydrolysis of 4-trifluoromethyl-3-cyanopyridine.

Experimental Protocol: Synthesis from 4-Trifluoromethyl-3-cyanopyridine

This protocol details the hydrolysis of 4-trifluoromethyl-3-cyanopyridine to yield 4-(Trifluoromethyl)nicotinic acid.

Materials:

  • 4-Trifluoromethyl-3-cyanopyridine

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • A suitable reaction vessel (e.g., a three-necked flask) equipped with a stirrer and a condenser

Procedure:

  • In a suitable reaction vessel, dissolve a specific amount of sodium hydroxide in water to create a sodium hydroxide solution.[7][8]

  • Add 4-trifluoromethyl-3-cyanopyridine to the sodium hydroxide solution.[7]

  • Heat the mixture to a temperature of 60-100°C.[9] The solid will dissolve, resulting in a light yellow, clear solution.[1][7]

  • Maintain the reaction at this temperature for approximately 4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[1][2]

  • Once the reaction is complete, cool the mixture to 30°C.[1][2]

  • Carefully adjust the pH of the solution to 3 with concentrated hydrochloric acid to precipitate the product.[1]

  • Cool the mixture further, then filter the precipitate.[1][7]

  • Wash the collected solid with a small amount of water and dry to obtain the final product, 4-(Trifluoromethyl)nicotinic acid.[1][2]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 1-Cyclopropyl-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the precise structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-cyclopropyl-2-propanone (also known as cyclopropyl methyl ketone or acetylcyclopropane). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy. We will explore the causal factors behind the observed chemical shifts, spin-spin coupling patterns, and signal integrations, providing a robust framework for understanding the unique spectral features imparted by the cyclopropyl and acetyl moieties. This guide is structured to be a self-validating resource, integrating established theoretical concepts with practical, field-proven insights to ensure both scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Role of NMR in Structural Characterization

In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool in research and development, from academic laboratories to the pharmaceutical industry. The principles of NMR are grounded in the quantum mechanical property of nuclear spin. Atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave as tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, a phenomenon known as nuclear magnetic resonance.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, which is influenced by the surrounding atoms and functional groups. This variation in resonance frequency, known as the chemical shift (δ) , provides profound insights into the structure of a molecule. Furthermore, the interactions between the spins of neighboring nuclei lead to the splitting of NMR signals into characteristic patterns, a phenomenon called spin-spin coupling . The magnitude of this splitting is quantified by the coupling constant (J) , which provides information about the connectivity and stereochemistry of the molecule. Finally, the area under an NMR signal, or its integration , is directly proportional to the number of nuclei giving rise to that signal.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of 1-cyclopropyl-2-propanone, demonstrating how a thorough analysis of chemical shifts, coupling constants, and integration values allows for a complete and confident assignment of its molecular structure.

Molecular Structure of 1-Cyclopropyl-2-propanone

Before delving into the spectral analysis, it is crucial to understand the structure of 1-cyclopropyl-2-propanone. The molecule consists of a cyclopropyl ring attached to an acetone moiety. The numbering convention used in this guide is as follows:

Caption: Molecular structure of 1-cyclopropyl-2-propanone with atom numbering.

The key structural features that will influence the NMR spectra are:

  • The Acetyl Group (CH₃-C=O): This group contains a methyl group (C4-H₃) and a carbonyl carbon (C3). The electronegative oxygen atom of the carbonyl group will significantly deshield the adjacent protons and carbons.

  • The Cyclopropyl Ring: This strained three-membered ring has unique electronic properties. The carbon-carbon bonds have a higher p-character than in typical alkanes, leading to a degree of "pseudo-unsaturation." This results in an anisotropic magnetic field that strongly shields the cyclopropyl protons, causing them to appear at an unusually high field (low ppm) in the ¹H NMR spectrum.

  • The Methylene Bridge (CH₂): The C2 methylene protons are adjacent to the carbonyl group, which will influence their chemical shift.

  • The Methine Proton (CH): The C1 methine proton is also part of the cyclopropyl ring and is coupled to the adjacent methylene protons.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-cyclopropyl-2-propanone provides a wealth of information about the proton environments within the molecule. The expected signals are for the acetyl methyl protons, the methylene protons on the cyclopropyl ring, and the methine proton on the cyclopropyl ring.

Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hα (CH₃)~2.1Singlet3H-
Hβ (CH₂)~0.8 - 1.2Multiplet2HJ(Hβ, Hγ), J(Hβ, Hβ')
Hγ (CH)~0.4 - 0.7Multiplet1HJ(Hγ, Hβ)
Interpretation of the ¹H NMR Spectrum
  • Hα (Acetyl Methyl Protons): The three protons of the acetyl methyl group are chemically equivalent and are adjacent to a carbonyl group, which has no protons. Therefore, they appear as a sharp singlet in the spectrum. The electronegativity of the carbonyl oxygen deshields these protons, causing them to resonate at a characteristic downfield position of approximately 2.1 ppm . The integration of this signal corresponds to three protons .

  • Hβ and Hγ (Cyclopropyl Protons): The protons on the cyclopropyl ring exhibit a more complex pattern due to spin-spin coupling and the unique electronic environment of the ring.

    • Shielding Effect: The most striking feature of the cyclopropyl protons is their high-field chemical shift. The ring current effect of the cyclopropane ring creates a shielding cone above and below the plane of the ring, causing the protons to experience a weaker effective magnetic field.[1] This results in their resonance at unusually low ppm values, typically between 0.4 and 1.2 ppm .

    • Multiplicity: The two methylene protons (Hβ) and the methine proton (Hγ) are all coupled to each other.

      • The Hβ protons are diastereotopic and will appear as a complex multiplet due to both geminal coupling (coupling to each other) and vicinal coupling (coupling to the Hγ proton).

      • The Hγ proton is coupled to the two Hβ protons and will also appear as a multiplet .

    • Integration: The integration of the signals corresponding to the Hβ protons will be 2H , and the integration for the Hγ proton will be 1H .

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in 1-cyclopropyl-2-propanone. A proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C=O (Carbonyl)~208
CH₃ (Acetyl)~30
CH (Cyclopropyl)~18
CH₂ (Cyclopropyl)~10
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom. It will therefore appear at a very low field, typically around 208 ppm .[2][3]

  • Acetyl Methyl Carbon (CH₃): The carbon of the acetyl methyl group is relatively shielded compared to the carbonyl carbon and will appear in the aliphatic region of the spectrum, at approximately 30 ppm .

  • Cyclopropyl Carbons (CH and CH₂): Similar to the protons, the carbons of the cyclopropyl ring are also significantly shielded.

    • The methine carbon (CH) is expected to resonate at a slightly lower field than the methylene carbon, around 18 ppm .

    • The methylene carbon (CH₂) of the cyclopropyl ring is the most shielded carbon and will appear at the highest field, around 10 ppm .

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data processing.

5.1. Sample Preparation

  • Sample Purity: Ensure the sample of 1-cyclopropyl-2-propanone is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common solvent for non-polar to moderately polar organic compounds. The deuterium signal is used by the NMR spectrometer for field-frequency locking.

  • Concentration: Prepare a solution of approximately 5-10 mg of 1-cyclopropyl-2-propanone in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For very high-resolution experiments, particularly for quantitative analysis, degassing the sample by several freeze-pump-thaw cycles can remove dissolved paramagnetic oxygen, which can cause line broadening.

5.2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer (e.g., a 400 MHz instrument).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim the Magnetic Field acq2->acq3 acq4 Tune and Match the Probe acq3->acq4 acq5 Acquire Spectra (¹H and ¹³C) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Peak Picking and Referencing proc4->proc5

Caption: Experimental workflow for NMR data acquisition and processing.

5.3. Data Processing and Analysis

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

  • Analysis: The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to assign the structure of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of 1-cyclopropyl-2-propanone provide a clear and detailed picture of its molecular structure. The characteristic upfield shift of the cyclopropyl protons and carbons, the singlet nature of the acetyl methyl protons, and the downfield position of the carbonyl carbon are all key spectral features that allow for an unambiguous assignment. This guide has provided a comprehensive framework for understanding these features, from the underlying theoretical principles to the practical aspects of data acquisition and analysis. By following the detailed protocols and interpretative strategies outlined herein, researchers and scientists can confidently utilize NMR spectroscopy for the structural elucidation of this and other related compounds, ensuring the highest standards of scientific integrity and accuracy in their work.

References

  • PubChem. (n.d.). Cyclopropyl methyl ketone. National Center for Biotechnology Information.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • Polo, E., & Gal, J. F. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Magnetochemistry, 4(3), 35.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

mass spectrometry fragmentation pattern of cyclopropylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclopropylacetone

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) (also known as cyclopropyl methyl ketone). Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core fragmentation pathways, explains the underlying chemical principles, and presents the characteristic mass spectrum. By detailing the mechanistic steps, including the dominant α-cleavage and subsequent ion decompositions, this guide serves as an authoritative reference for the structural identification and characterization of molecules containing the cyclopropyl ketone moiety.

Introduction: The Cyclopropyl Ketone Moiety in Mass Spectrometry

Cyclopropylacetone (1-cyclopropylethanone) is a simple ketone featuring a strained three-membered cyclopropyl ring adjacent to a carbonyl group. This unique structural combination presents a compelling case study in mass spectrometry. The high ring strain of the cyclopropyl group (~27.5 kcal/mol) and the presence of the carbonyl functional group dictate a distinct and predictable fragmentation pattern under electron ionization (EI) conditions.[1]

Understanding this pattern is not merely an academic exercise; it is crucial for the unambiguous identification of this and related structures in complex matrices, from synthetic reaction monitoring to metabolomics. EI mass spectrometry, a robust and widely used technique, subjects molecules to high-energy electrons (typically 70 eV), inducing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of these charged fragments creates a chemical fingerprint. For cyclopropylacetone, this fingerprint is dominated by fragmentation pathways that act to relieve structural strain and form highly stable cationic species.

The Electron Ionization Mass Spectrum of Cyclopropylacetone

The 70 eV EI mass spectrum of cyclopropylacetone is characterized by a few dominant, structurally significant ions. The molecular ion (M+•) is observed, but the most abundant ion, or base peak, arises from a highly favorable cleavage event.

The initial step is the ionization of the molecule, where a high-energy electron ejects one of the lone-pair electrons from the carbonyl oxygen, forming a radical cation (M+•) with a mass-to-charge ratio corresponding to the molecular weight of the molecule.[2]

  • Molecular Formula: C₅H₈O

  • Molecular Weight: 84.12 g/mol

  • Molecular Ion (M+•) Peak: m/z 84[3][4]

The key fragments observed in the spectrum are summarized in the table below.

m/zProposed Ion StructureIon NameRelative Intensity (%)
84[C₅H₈O]+•Molecular Ion~27%[3]
69[C₄H₅O]+Cyclopropylacylium Ion~78%[3]
43[C₂H₃O]+Acetyl Cation100% (Base Peak) [3]
41[C₃H₅]+Cyclopropyl Cation~55%[3]

Core Fragmentation Pathways and Mechanistic Analysis

The fragmentation of the cyclopropylacetone molecular ion is governed by established principles of physical organic chemistry, primarily the drive to form the most stable possible product ions.[5] The pathways are logical, predictable, and directly tied to the molecule's structure.

Primary Fragmentation: Competing α-Cleavages

The most significant fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[6][7][8][9] This homolytic cleavage is initiated by the radical on the oxygen atom and results in the formation of a highly resonance-stabilized acylium ion and a neutral radical.[10] For the asymmetric cyclopropylacetone, two competing α-cleavage pathways exist.

Pathway A: Loss of the Methyl Radical Cleavage of the bond between the carbonyl carbon and the methyl group leads to the expulsion of a neutral methyl radical (•CH₃, mass 15). This generates the cyclopropylacylium ion at m/z 69 . This is a significant peak in the spectrum, confirming this pathway is active.[3]

Pathway B: Loss of the Cyclopropyl Radical Alternatively, cleavage of the bond between the carbonyl carbon and the cyclopropyl group results in the loss of a neutral cyclopropyl radical (•C₃H₅, mass 41). This pathway forms the acetyl cation ([CH₃CO]+) at m/z 43 . This ion is exceptionally stable due to resonance, which delocalizes the positive charge between the carbon and oxygen atoms. This superior stability explains why m/z 43 is the base peak (the most abundant ion) in the spectrum.[3][10] The formation of a more stable acylium ion is the preferred fragmentation route.

G cluster_ionization Ionization cluster_alpha α-Cleavage Pathways cluster_A Pathway A cluster_B Pathway B (Dominant) Mol Cyclopropylacetone (M=84) Mol_Ion Molecular Ion [M]+• (m/z 84) Mol->Mol_Ion Ion_Node [M]+• (m/z 84) Acylium69 [C₄H₅O]⁺ m/z 69 Ion_Node->Acylium69  - •CH₃ Acylium43 [C₂H₃O]⁺ m/z 43 (Base Peak) Ion_Node->Acylium43  - •C₃H₅ Radical15 •CH₃ (Neutral Loss) Radical41 •C₃H₅ (Neutral Loss)

Caption: Initial ionization and competing α-cleavage pathways for cyclopropylacetone.

Secondary Fragmentation: Decomposition of the m/z 69 Ion

The acylium ion formed in Pathway A (m/z 69) can undergo further fragmentation. Acylium ions are known to lose a neutral molecule of carbon monoxide (CO, mass 28), a very stable small molecule. The loss of CO from the cyclopropylacylium ion generates the cyclopropyl cation at m/z 41 ([C₃H₅]+). The presence of a strong peak at m/z 41 supports this secondary fragmentation step.[3]

G Ion69 Cyclopropylacylium Ion [C₄H₅O]⁺ (m/z 69) Ion41 Cyclopropyl Cation [C₃H₅]⁺ (m/z 41) Ion69->Ion41 - CO NeutralCO CO (Neutral Loss)

Caption: Secondary fragmentation of the m/z 69 ion via loss of carbon monoxide.

The Absence of the McLafferty Rearrangement

A noteworthy aspect of this fragmentation pattern is the absence of a McLafferty rearrangement. This well-known process is common for ketones and aldehydes but requires the presence of a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[11][12][13] In cyclopropylacetone, the hydrogens on the cyclopropyl ring are in the beta (β) position. With no accessible γ-hydrogens, the six-membered transition state required for the rearrangement cannot form.[14] This absence is in itself a key piece of structural information, ruling out isomeric structures that do possess γ-hydrogens.

Experimental Protocol: Acquiring an EI Mass Spectrum

The following outlines a standard protocol for the analysis of a liquid sample like cyclopropylacetone using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural elucidation.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms or equivalent).

  • Mass Spectrometer (MS) with an EI source and a quadrupole or time-of-flight mass analyzer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of cyclopropylacetone (~100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (or adjusted to avoid column overloading).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 2 minutes.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the filament from being saturated by the solvent peak.

  • Data Acquisition: Inject the sample and begin the acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to cyclopropylacetone.

    • Extract the mass spectrum from the apex or average across the chromatographic peak.

    • Subtract the background spectrum taken just before or after the peak elutes to obtain a clean mass spectrum.

    • Analyze the resulting spectrum, identifying the molecular ion and key fragment ions as described in this guide.

Conclusion

The electron ionization mass spectrum of cyclopropylacetone is a textbook example of predictable fragmentation based on fundamental chemical principles. The fragmentation pattern is dominated by two competing α-cleavage pathways. The preferential loss of the cyclopropyl radical to form the highly stable acetyl cation at m/z 43 results in the spectrum's base peak. The alternative loss of a methyl radical produces a significant ion at m/z 69 , which further fragments to m/z 41 by losing carbon monoxide. The absence of a McLafferty rearrangement provides additional, conclusive structural evidence. Together, these fragmentation pathways create a distinct and reliable fingerprint for the identification of the cyclopropylacetone structure.

References

  • How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (n.d.). Dummies.com.
  • α-cleavage Definition. (n.d.). Fiveable.
  • McLafferty rearrangement. (n.d.). In Wikipedia.
  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE.
  • McLafferty Rearrangement. (n.d.). Chemistry Steps.
  • ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]
  • Alpha (α) Cleavage. (n.d.). Chemistry Steps.
  • Mechanisms of ion decomposition. (n.d.). University of Bristol.
  • ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]
  • NIST. (n.d.). Cyclopropyl phenyl ketone. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Cyclopropyl methyl ketone. In PubChem Compound Database.
  • Wiley. (n.d.). Cyclopropylmethyl ketone. In SpectraBase.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook.
  • Santa Fe Community College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • NIST. (n.d.). Methyl 1-methylcyclopropyl ketone. In NIST Chemistry WebBook.
  • University of Arizona. (n.d.). Fragmentation Mechanisms.
  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Al-Huniti, M. H., et al. (1997). Electron Ionization-Induced Loss of a Methyl Radical from 1-Cyclopropyl-4-Substituted-1,2,3,6-Tetrahydropyridine Derivatives. Journal of the American Society for Mass Spectrometry, 8(7), 724-726.
  • Olsen, R. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • Das, J. P., et al. (2024). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Dantus, M., & Lozovoy, V. V. (2019). Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(11), 3049-3058.
  • Sparkman, O. D., & Linder, M. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy.

Sources

The Synthetic Versatility of 1-Cyclopropylpropan-2-one: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique conformational and electronic properties.[1][2] When incorporated into a simple aliphatic ketone such as 1-cyclopropylpropan-2-one (also known as cyclopropylacetone), it bestows a rich and tunable reactivity profile. This technical guide offers an in-depth exploration of the known chemical transformations involving this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will delve into the causality behind experimental choices for key reaction classes, including ring-opening reactions, ketone functionalization, and advanced cross-coupling strategies. Each section is supported by detailed, field-proven protocols, mechanistic diagrams, and quantitative data to ensure scientific integrity and immediate applicability in a research setting.

Introduction: The Unique Character of an Alkyl Cyclopropyl Ketone

This compound is a C6H10O molecule that marries a strained three-membered carbocycle with a simple ketone.[3][4] Unlike its more reactive aryl-substituted or donor-acceptor (D-A) counterparts, the reactivity of this alkyl cyclopropyl ketone is more nuanced, offering a balance between stability and the potential for controlled activation.[1][5] The significant ring strain inherent in the cyclopropane ring (a result of C-C-C bond angles constrained to 60°) weakens the C-C bonds, making them susceptible to cleavage under specific chemical conditions.[6][7] This latent reactivity allows the cyclopropyl group to serve as a versatile three-carbon synthon, participating in a variety of valuable transformations.[1]

This guide will focus on the primary reaction pathways accessible from this compound, with an emphasis on understanding the mechanistic underpinnings that govern reaction outcomes.

Preservation of the Cyclopropyl Ring: Reactions at the Carbonyl

A primary consideration when working with this compound is the selective functionalization of the ketone group while preserving the integrity of the strained cyclopropane ring. Many standard ketone reactions can be performed successfully with careful selection of reagents and conditions.

Reduction of the Carbonyl to a Secondary Alcohol

The reduction of the ketone to 1-cyclopropylpropan-2-ol is a fundamental transformation. The key to success is avoiding harsh, acidic conditions or aggressive hydrogenation catalysts that can lead to ring cleavage.[7] Mild reducing agents are highly effective.

Protocol: Sodium Borohydride Reduction

This protocol describes the reliable reduction of a cyclopropyl ketone to its corresponding alcohol.[7]

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (or Ethanol)

  • Deionized Water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropylpropan-2-ol.

The Core Reactivity: Ring-Opening Transformations

The synthetic utility of this compound is most powerfully demonstrated in its ring-opening reactions. The release of ring strain provides a strong thermodynamic driving force for these transformations, which can be initiated through various mechanisms.[7]

Acid-Catalyzed Ring-Opening and Hydroarylation

While strong acids can indiscriminately cleave the cyclopropane ring, controlled acid catalysis can lead to productive C-C bond formation.[7][8] In the presence of a suitable nucleophile, such as an electron-rich arene, a formal hydroarylation can be achieved. This reaction proceeds via a homo-conjugate addition pathway.[9]

Mechanism: Brønsted Acid-Catalyzed Hydroarylation

The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring. The arene nucleophile then attacks one of the cyclopropyl carbons, leading to ring opening and the formation of a γ-arylated ketone.

G cluster_0 Mechanism: Acid-Catalyzed Ring-Opening Hydroarylation A This compound B Protonated Ketone (Activated Intermediate) A->B Protonation D Ring-Opened Adduct (γ-Arylated Ketone) B->D Nucleophilic Attack & Ring Opening C Arene Nucleophile (e.g., 1,3,5-Trimethoxybenzene) C->B H_plus_regen H⁺ (Regenerated) D->H_plus_regen Deprotonation H_plus H⁺ (Acid Catalyst) H_plus->A G cluster_1 Mechanism: Radical-Mediated Ring Opening A 1-Cyclopropylpropan-2-ol (from reduction) B Cyclopropoxy Radical A->B Oxidation C β-Keto Radical (Ring-Opened) B->C β-Scission (Ring Opening) D Functionalized Product (e.g., γ-chloroketone) C->D Radical Trapping Initiator Radical Initiator (e.g., from K₂S₂O₈/AgNO₃) Initiator->A Trap Radical Trap (e.g., NCS) Trap->C G cluster_2 Proposed Catalytic Cycle: Ni-Catalyzed γ-Alkylation Ni0 Ni(0) A Ni(II) Intermediate (Oxidative Addition) Ni0->A B Ni(III) Intermediate A->B + R• C γ-Alkyl Ketone (Product) B->C Reductive Elimination Ni1 Ni(I) B->Ni1 Ni1->Ni0 Reduction Ketone Cyclopropyl Ketone Ketone->A Alkyl_Radical R• Alkyl_Halide R-Cl Alkyl_Halide->Alkyl_Radical via Halide Exchange Cocat NaI (cocatalyst) Cocat->Alkyl_Halide

Sources

The Strategic Synthesis and Application of 1-Cyclopropylpropan-2-one: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclopropylpropan-2-one, also known as cyclopropyl methyl ketone, is a versatile organic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemistry. Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts desirable physicochemical and metabolic properties to larger molecules. This guide provides an in-depth review of the principal synthetic routes to this compound, offering detailed mechanistic insights and practical experimental protocols. Furthermore, we explore its critical applications as a foundational building block in the synthesis of high-value compounds, including prominent pharmaceuticals and agrochemicals. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group has emerged as a privileged structural element in modern drug design and the development of bioactive molecules.[1][2] Its incorporation into a molecular scaffold can profoundly influence a compound's pharmacological profile. The inherent strain of the three-membered ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[3] Moreover, the cyclopropyl group is known to improve metabolic stability by masking sites susceptible to oxidative metabolism and can modulate physicochemical properties such as lipophilicity and pKa.[3] this compound serves as a readily accessible and highly versatile precursor for introducing this valuable functionality.[4]

Synthesis of this compound: A Comparative Analysis

Several synthetic strategies have been developed for the preparation of this compound, with the choice of method often depending on factors such as starting material availability, scalability, and desired purity.

The Favorskii-Type Intramolecular Cyclization: A Classic and Robust Approach

One of the most established and widely employed methods for synthesizing this compound involves the base-mediated intramolecular cyclization of a γ-halo ketone, specifically 5-chloro-2-pentanone. This reaction is a variation of the Favorskii rearrangement.[4][5][6][7][8]

The reaction proceeds through a well-understood mechanism. In the presence of a strong base, such as sodium hydroxide, the α-proton to the carbonyl group is abstracted, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in the formation of a cyclopropanone intermediate. Subsequent nucleophilic attack by a hydroxide ion on the carbonyl carbon of the strained cyclopropanone, followed by ring-opening, leads to the formation of the more stable carbanion, which is then protonated to yield this compound.

G cluster_0 Synthesis of this compound A 5-Chloro-2-pentanone B Enolate Formation (Base, e.g., NaOH) A->B -H+ C Intramolecular Cyclization B->C D Cyclopropanone Intermediate C->D -Cl- E Nucleophilic Attack (Base) & Ring Opening D->E F This compound E->F +H+

A simplified workflow for the synthesis of this compound.

This protocol details the synthesis of this compound starting from the readily available α-acetyl-γ-butyrolactone, which is first converted to 5-chloro-2-pentanone.[7]

Part A: Synthesis of 5-Chloro-2-pentanone

  • Reaction Setup: In a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice bath, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Reaction: Heat the mixture. Carbon dioxide will evolve. Continue heating to distill the product as it forms.

  • Work-up: Collect approximately 900 mL of distillate. Add another 450 mL of water to the distilling flask and collect an additional 300 mL of distillate. Separate the organic layer from the distillate. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layer and the ether extracts.

  • Purification: Dry the combined organic phase over anhydrous calcium chloride. Remove the ether by distillation. The crude 5-chloro-2-pentanone (yield: 79-90%) can be further purified by vacuum distillation.

Part B: Synthesis of this compound

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.

  • Reaction: Add the crude 5-chloro-2-pentanone (approximately 3 moles) dropwise to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat at reflux for 1 hour.

  • Work-up: Arrange the condenser for distillation and distill the water-ketone mixture. Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Purification: Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride. Remove the ether by distillation to obtain this compound. Further purification can be achieved by fractional distillation.

Alternative Synthetic Routes

While the intramolecular cyclization of 5-chloro-2-pentanone is a common method, other synthetic strategies have been developed. These include:

  • From 2-Methylfuran: This method involves a one-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol, which is then chlorinated to 5-chloro-2-pentanone and subsequently cyclized. This approach is considered environmentally friendly and utilizes a readily available starting material.

  • From α-Acetyl-γ-butyrolactone via Cleavage: A method involving the cleavage of α-acetyl-γ-butyrolactone in the presence of a metal halide and an inert solvent at high temperatures has been reported. This process can be adapted for continuous production.

Synthesis MethodStarting MaterialKey StepsReported YieldAdvantagesDisadvantages
Intramolecular Cyclizationα-Acetyl-γ-butyrolactoneDecarboxylation-chlorination, CyclizationHighWell-established, scalableUse of strong acid and base
From 2-Methylfuran2-MethylfuranHydrogenation-hydrolysis, Chlorination, CyclizationGoodGreen starting material, high atom economyRequires hydrogenation catalyst
Cleavage of Lactoneα-Acetyl-γ-butyrolactoneHigh-temperature cleavage, CyclizationHighSuitable for industrial productionHigh reaction temperatures

Applications of this compound in Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[4][5][6]

Pharmaceutical Applications

The cyclopropylmethyl ketone moiety is a key structural feature in several marketed drugs.

  • Antiviral Agents: this compound is a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz , which is used in the treatment of HIV.[4] The synthesis involves the reaction of a lithiated cyclopropylacetylene with a trifluoroacetophenone derivative, where the cyclopropyl group is introduced via cyclopropylacetylene, which can be synthesized from this compound.

  • Antidepressants and Anti-inflammatory Drugs: The unique properties of the cyclopropyl group make it a desirable feature in the development of new central nervous system (CNS) active compounds and anti-inflammatory agents.[5][6]

G cluster_1 Application of this compound in Drug Synthesis A This compound B Synthesis of Cyclopropylacetylene A->B C Reaction with Trifluoro- acetophenone Derivative B->C D Key Intermediate for Efavirenz C->D E Efavirenz (Anti-HIV Drug) D->E

Simplified synthetic route to Efavirenz highlighting the role of this compound.
Agrochemical Applications

This compound is also a key precursor in the synthesis of several important agrochemicals.

  • Fungicides: It is used in the production of fungicides such as Cyprodinil and Cyproconazole .[4][9] For instance, in the synthesis of cyproconazole, this compound undergoes a nucleophilic addition with a Grignard reagent derived from p-chlorobenzyl chloride.[9]

Physicochemical and Safety Data

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
CAS Number 765-43-5
Appearance Colorless to pale yellow liquid
Boiling Point 114-116 °C
Density 0.891 g/mL at 25 °C
Flash Point 21 °C

Safety Information: this compound is a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a cool, well-ventilated area away from ignition sources.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, providing an efficient gateway to the valuable cyclopropyl moiety. The well-established synthetic routes, particularly the Favorskii-type intramolecular cyclization, allow for its large-scale and cost-effective production. Its application as a key building block in the synthesis of life-saving drugs like Efavirenz and essential agrochemicals such as Cyprodinil and Cyproconazole underscores its industrial and scientific importance. As the demand for novel bioactive molecules with improved pharmacological profiles continues to grow, the strategic use of this compound is poised to play an even more significant role in the future of drug discovery and chemical innovation.

References

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • Chemist Wizards. (n.d.). Favorskii Rearrangement.
  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis.
  • Der Pharma Chemica. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process.
  • PubMed. (2001). Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain.
  • Google Patents. (n.d.). CN108947855B - Synthesis method of efavirenz key intermediate.
  • Google Patents. (n.d.). US20120108809A1 - Process for preparation of efavirenz.
  • Google Patents. (n.d.). CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone.
  • Google Patents. (n.d.). CN1994996A - Process for preparing cyclopropyl methyl ketone.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of the Cyclopropyl Ring in 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl group, a recurring motif in medicinal chemistry and natural products, imparts unique conformational and electronic properties to parent molecules. Its inherent ring strain, a consequence of significant angle and torsional strain, governs its reactivity and thermodynamic stability. When conjugated with a carbonyl group, as in 1-cyclopropylpropan-2-one, a fascinating interplay of electronic effects emerges, influencing the overall stability of the molecule. This technical guide provides a comprehensive exploration of the thermodynamic landscape of this compound, delineating the foundational principles of cyclopropane ring strain, the stabilizing effects of conjugation, and the rigorous experimental and computational methodologies employed to quantify these energetic contributions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced factors that dictate the stability and reactivity of cyclopropyl ketones.

The Energetic Landscape of the Cyclopropyl Moiety

The thermodynamic stability of any molecule is intrinsically linked to its internal energy. In the case of cyclic compounds, this is significantly influenced by ring strain. The cyclopropane ring is a quintessential example of a highly strained system.

Deconstructing Ring Strain

The total ring strain in cyclopropane is estimated to be approximately 28 kcal/mol (115 kJ/mol)[1][2]. This substantial strain energy arises from two primary sources:

  • Angle Strain: The carbon atoms in cyclopropane are sp³ hybridized, ideally preferring bond angles of 109.5°. However, the rigid triangular geometry forces the internal C-C-C bond angles to be 60°[3][4]. This severe deviation from the ideal tetrahedral angle leads to inefficient orbital overlap, resulting in weaker "bent" or "banana" bonds and a significant increase in potential energy[4][5].

  • Torsional Strain: When viewing down any C-C bond of the planar cyclopropane ring, the hydrogen atoms on adjacent carbons are in an eclipsed conformation[3][5][6]. This eclipsing interaction introduces additional strain, further destabilizing the molecule compared to an acyclic alkane where staggered conformations are possible[6].

This inherent strain makes the C-C bonds in cyclopropane considerably weaker (bond dissociation energy of ~65 kcal/mol) than a typical alkane C-C bond (~80-85 kcal/mol), rendering the ring susceptible to cleavage reactions that relieve this strain[6].

Electronic Interactions in α-Cyclopropyl Ketones: The Case of this compound

The juxtaposition of a cyclopropyl ring and a carbonyl group in this compound introduces electronic interactions that modulate the overall thermodynamic stability. The cyclopropyl group, with its high p-character in the C-C bonds, can engage in conjugation with the π-system of the carbonyl group.

Conjugative Stabilization

The Walsh orbital model of cyclopropane describes the bonding in terms of a basis set of sp² hybridized carbons and p-orbitals. This model predicts the existence of high-lying orbitals with π-like symmetry that can effectively overlap with the p-orbitals of an adjacent π-system. In this compound, this overlap allows for delocalization of electron density between the cyclopropyl ring and the carbonyl group. This conjugative interaction has a stabilizing effect, partially offsetting the inherent ring strain. Computational studies on related aryl cyclopropyl ketones have shown that conjugation plays a significant role in stabilizing radical intermediates formed during reactions, which is indicative of ground-state electronic communication.[7][8][9]

The optimal conformation for this conjugation is one where the plane of the carbonyl group bisects the cyclopropane ring, allowing for maximum overlap of the relevant orbitals. Ab initio studies on the simpler cyclopropyl methyl ketone have indicated that the s-cis and s-trans conformers, which allow for this bisected arrangement, are the most stable.[10]

Below is a diagram illustrating the key orbital interactions contributing to the conjugative stabilization in this compound.

G cluster_0 Calorimeter Calibration cluster_1 Sample Analysis cluster_2 Calculation a1 Combust Benzoic Acid a2 Measure ΔT a1->a2 a3 Calculate Calorimeter Heat Capacity (C_cal) a2->a3 c1 Calculate ΔcH° a3->c1 b1 Combust this compound b2 Measure ΔT b1->b2 b3 Calculate Heat of Combustion (q_comb) b2->b3 b3->c1 c2 Apply Hess's Law c1->c2 c3 Determine ΔfH° c2->c3

Caption: Workflow for calorimetric determination of ΔfH°.

Computational Approach: Quantum Chemical Calculations

Modern computational chemistry provides powerful tools for accurately predicting the thermochemical properties of molecules. High-level ab initio methods, such as the Gaussian-4 (G4) theory, can yield enthalpies of formation with chemical accuracy (typically within ±1 kcal/mol of experimental values). [2] Protocol: G4 Calculation of Enthalpy of Formation

Objective: To computationally determine the standard enthalpy of formation of this compound.

Software: Gaussian 16 or a similar quantum chemistry package.

Procedure:

  • Geometry Optimization and Frequency Calculation:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)) to obtain a stable starting geometry and confirm it is a true minimum (no imaginary frequencies).

  • G4 Single-Point Energy Calculation:

    • Submit the optimized geometry for a G4 single-point energy calculation. This is a composite method that involves a series of high-level calculations to approximate the energy at the coupled-cluster level of theory with large basis sets.

    • From the output, extract the G4 enthalpy at 298.15 K.

  • Atomization Energy Calculation:

    • Perform G4 calculations for the constituent atoms in their standard states (C, H, O).

    • Calculate the atomization enthalpy (ΣD₀) by subtracting the G4 enthalpy of the molecule from the sum of the G4 enthalpies of its constituent atoms.

  • Enthalpy of Formation Calculation:

    • Calculate the standard enthalpy of formation using the atomization method: ΔfH°(Molecule) = Σ[ΔfH°(Atom)] - ΣD₀

    • Use well-established experimental values for the standard enthalpies of formation of the gaseous atoms.

The logical flow of the computational determination is depicted below.

G start Input Structure of This compound opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) start->opt_freq g4_mol G4 Single-Point Energy Calculation opt_freq->g4_mol atomization Calculate Atomization Enthalpy (ΣD₀) g4_mol->atomization g4_atoms G4 Calculations for Constituent Atoms (C, H, O) g4_atoms->atomization final_calc Calculate ΔfH° using Atomization Method atomization->final_calc result Predicted ΔfH° final_calc->result

Caption: Computational workflow for ΔfH° determination.

Summary of Thermochemical Data

CompoundMolecular FormulaΔfH°(g) (kJ/mol)Strain Energy (kJ/mol)Method
This compoundC₆H₁₀OTo be determinedTo be determinedExperimental/Computational
Cyclopropyl methyl ketoneC₅H₈OTo be determinedTo be determinedExperimental/Computational
CyclobutanoneC₄H₆O-118.8110.5Experimental
CyclopentanoneC₅H₈O-189.525.9Experimental
CyclohexanoneC₆H₁₀O-229.32.1Experimental
CyclopropaneC₃H₆+53.3115.1Experimental

Note: Strain energies for ketones are calculated relative to a hypothetical strain-free acyclic ketone.

Conclusion

The thermodynamic stability of the cyclopropyl ring in this compound is a delicate balance between the significant destabilizing influence of ring strain and the stabilizing effect of conjugation with the adjacent carbonyl group. The inherent angle and torsional strain of the three-membered ring make it a high-energy motif, predisposing it to ring-opening reactions. However, the electronic communication between the cyclopropyl's Walsh orbitals and the carbonyl's π-system provides a degree of electronic stabilization. A quantitative understanding of this stability, achieved through rigorous experimental techniques like bomb calorimetry and high-level computational methods such as G4 theory, is paramount for predicting the reactivity of this important chemical scaffold. For drug development professionals, this knowledge is crucial for anticipating metabolic pathways and designing molecules with desired stability profiles.

References

  • CYCLOPROPANE RING STRAIN. (n.d.). Department of Chemistry, University of Calgary.
  • Ring strain. (2023, December 2). In Wikipedia.
  • Torsional, Angular and Steric Strain: Cyclopropane. (n.d.). Chemistry School.
  • Wang, Z., et al. (2022). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.
  • Ashenhurst, J. (2022, November 29). Cycloalkanes: Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Wang, Z., et al. (2022). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health.
  • 4.6: Cycloalkanes and Ring Strain. (2020, May 30). Chemistry LibreTexts.
  • Wang, Z., et al. (2022). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The University of Manchester Research Explorer.
  • Pye, D. R., et al. (2022). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • Dauben, W. G., & Berezin, G. H. (1965). The ultraviolet spectra of cyclopropyl conjugated ketones. Journal of the American Chemical Society, 87(21), 4953–4957.
  • This compound. (n.d.). PubChem.
  • 2-Propanone, 1-cyclopropyl-. (n.d.). SpectraBase.
  • Enthalpy of Reaction. (2020, March 26). JoVE.
  • Measuring the Enthalpy Change. (2023, July 18). Chemistry LibreTexts.
  • Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. (2022, May 11). Pearson.
  • Calorimetry: Calculate Enthalpy. (2020, October 2). YouTube.
  • Determination of Heat of Formation of Associated Systems by Calorimetry. (n.d.). Zenodo.
  • DeSouza-Machado, R., & Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse.
  • Podlogar, B. L., et al. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed.

Sources

The Versatile Building Block: An In-Depth Technical Guide to the Potential Uses of 1-Cyclopropylpropan-2-one in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Strained Ketone

In the landscape of organic synthesis, strained ring systems offer a unique gateway to molecular complexity. Among these, the cyclopropyl group, with its inherent ring strain and unique electronic properties, serves as a potent synthetic handle. When incorporated into a simple ketone scaffold, as in 1-cyclopropylpropan-2-one (also known as cyclopropylacetone), the resulting molecule becomes a versatile building block, poised for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its strategic implementation in research and development.

Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
CAS Number 4160-75-2
Appearance Colorless liquid
Boiling Point ~135-137 °C
Density ~0.89 g/mL

Synthesis of this compound: A Practical Approach

A common and efficient method for the preparation of this compound involves the decarboxylation of ethyl 2-cyclopropylacetoacetate. This straightforward procedure provides good yields of the desired ketone.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-cyclopropylacetoacetate

  • 5% Sodium hydroxide solution

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of ethyl 2-cyclopropylacetoacetate (1 mole) and 5% sodium hydroxide solution (1.5 moles) is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and acidified with 10% sulfuric acid until the evolution of carbon dioxide ceases.

  • The mixture is then steam distilled. The distillate is collected and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the residue is purified by fractional distillation to afford this compound.

Key Applications in Organic Synthesis

The reactivity of this compound is dominated by the interplay between the carbonyl group and the adjacent strained cyclopropane ring. This unique structural feature allows for a diverse range of transformations, making it a valuable precursor for various molecular scaffolds.

Ring-Opening and Rearrangement Reactions: The Cloke-Wilson Rearrangement

One of the most powerful applications of cyclopropyl ketones is their participation in rearrangement reactions, driven by the release of ring strain. The Cloke-Wilson rearrangement provides an elegant route to five-membered heterocycles, such as 2,3-dihydrofurans, from cyclopropyl ketones.[2][3][4] This transformation can be promoted by thermal conditions, Brønsted or Lewis acids, or even organocatalysts.[2][4][5]

An organocatalytic approach using 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective for the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans in high yields and with excellent regioselectivity.[6][7]

Mechanism of the DABCO-Catalyzed Cloke-Wilson Rearrangement:

Cloke_Wilson cluster_0 Homoconjugate Addition cluster_1 Ring Opening & Cyclization Ketone This compound Zwitterion Zwitterionic Intermediate Ketone->Zwitterion + DABCO DABCO DABCO Carbocation Carbocation Intermediate Zwitterion->Carbocation Ring Opening (SN1-type) Dihydrofuran 2,3-Dihydrofuran Carbocation->Dihydrofuran Intramolecular Cyclization DABCO_released DABCO (regenerated) Dihydrofuran->DABCO_released - DABCO

Figure 1: Mechanism of the DABCO-catalyzed Cloke-Wilson rearrangement.

Representative Experimental Protocol: DABCO-Catalyzed Synthesis of 2,5-Dimethyl-2-cyclopropyl-2,3-dihydrofuran [6]

Materials:

  • This compound

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of this compound (0.5 mmol) in anhydrous DMSO (2.0 mL) is added DABCO (0.1 mmol, 20 mol%).

  • The reaction mixture is stirred at 120 °C for 15-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding 2,3-dihydrofuran.

Quantitative Data for DABCO-Catalyzed Cloke-Wilson Rearrangement of Various Cyclopropyl Ketones: [6]

EntryCyclopropyl Ketone SubstrateProduct (2,3-Dihydrofuran)Yield (%)
12-Acetyl-1-phenylcyclopropane2-Methyl-2,5-diphenyl-2,3-dihydrofuran85
22-Acetyl-1-methylcyclopropane2,5-Dimethyl-2-phenyl-2,3-dihydrofuran94
32-Acetyl-1-vinylcyclopropane2-Methyl-5-phenyl-2-vinyl-2,3-dihydrofuran78
Reductive Amination: A Gateway to Amines and Pyrrolidines

Reductive amination is a cornerstone transformation in organic synthesis for the formation of C-N bonds. This compound can readily undergo this reaction to produce the corresponding secondary amine. More interestingly, a catalytic dichotomy has been discovered where the choice of a simple, ligand-free catalyst can steer the reaction towards either the expected reductive amination product or a novel pyrrolidine synthesis via ring expansion.[5][6] While a rhodium catalyst favors the formation of the cyclopropylamine, a ruthenium catalyst promotes a fascinating ring-expansion cascade to yield substituted pyrrolidines.[5][6]

Catalytic Dichotomy in the Reductive Amination of Cyclopropyl Ketones:

Reductive_Amination cluster_Rh Rhodium Catalysis cluster_Ru Ruthenium Catalysis Start This compound + Amine Rh_Product N-Substituted-1-cyclopropylpropan-2-amine (Reductive Amination Product) Start->Rh_Product [Rh2(OAc)4], CO, Dioxane, 130°C Ru_Product Substituted Pyrrolidine (Ring Expansion Product) Start->Ru_Product [RuCl3], CO, H2O, 160°C

Figure 2: Ruthenium- vs. Rhodium-catalyzed reductive amination of cyclopropyl ketones.

Representative Experimental Protocol: Ruthenium-Catalyzed Synthesis of Pyrrolidines [6]

Materials:

  • Cyclopropyl methyl ketone (a close analog of this compound)

  • Amine (e.g., p-anisidine)

  • Ruthenium(III) chloride (RuCl₃)

  • Water

  • Carbon monoxide (CO)

Procedure:

  • A mixture of the amine (1.0 mmol), cyclopropyl methyl ketone (1.5 mmol), and RuCl₃ (1 mol%) in water is placed in a high-pressure autoclave.

  • The autoclave is purged with carbon monoxide and then pressurized to 30 bar with CO.

  • The reaction mixture is heated to 160 °C and stirred for 22 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield the substituted pyrrolidine.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes with high regioselectivity.[8] this compound can be readily converted to its corresponding olefinic derivatives using a variety of phosphorus ylides. This reaction is particularly useful for introducing exocyclic double bonds or for chain elongation.

General Wittig Reaction Scheme:

Wittig_Reaction Ketone This compound Alkene Alkene Product Ketone->Alkene + Ylide Ylide Phosphorus Ylide (R2C=PPh3) Byproduct Triphenylphosphine oxide

Figure 3: General scheme of the Wittig reaction with this compound.

Representative Experimental Protocol: Wittig Olefination of a Ketone [9][10]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere, n-BuLi (1.1 equivalents) is added dropwise at 0 °C.

  • The resulting orange-red solution of the ylide is stirred at room temperature for 1 hour.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the desired alkene.

Aldol Condensation: Carbon-Carbon Bond Formation

The α-protons of this compound are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions. Crossed aldol condensations with non-enolizable aldehydes, such as benzaldehyde, are particularly effective in preventing self-condensation and lead to the formation of α,β-unsaturated ketones.[11] These products are valuable intermediates for further transformations.

Crossed Aldol Condensation with Benzaldehyde:

Aldol_Condensation Ketone This compound Enone α,β-Unsaturated Ketone Ketone->Enone + Benzaldehyde, Base, Heat Aldehyde Benzaldehyde

Figure 4: Crossed aldol condensation of this compound.

Representative Experimental Protocol: Crossed Aldol Condensation [12]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared.

  • A mixture of this compound (1 equivalent) and benzaldehyde (1 equivalent) is added to the ethanolic sodium hydroxide solution at room temperature.

  • The reaction mixture is stirred until a precipitate forms.

  • The mixture is then heated to reflux for a specified period to ensure complete condensation.

  • After cooling, the product is isolated by filtration, washed with cold ethanol, and recrystallized to afford the pure α,β-unsaturated ketone.

Applications in Agrochemicals and Pharmaceuticals

The cyclopropyl ketone motif is a key structural element in a number of commercially important agrochemicals. For instance, derivatives of cyclopropyl ketones are crucial intermediates in the synthesis of fungicides like cyproconazole and prothioconazole.[13][14][15][16] The presence of the cyclopropyl ring can enhance the biological activity and metabolic stability of these compounds. The synthetic methodologies described in this guide provide a direct pathway to these valuable intermediates.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of a reactive carbonyl group and a strained cyclopropane ring opens up a wide array of synthetic possibilities. From the construction of complex heterocyclic scaffolds through rearrangement and cycloaddition reactions to its use in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, this simple ketone offers a powerful tool for the modern organic chemist. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this compound in their synthetic endeavors.

References

  • Garai, S., Mallick, M., Biswas, S., & Pal, K. (2024). Triple Catalysis for the Tandem Transformation of Cyclopropyl Ketones to SCF3-Substituted Dihydrofurans. Organic Letters.
  • Kaur, N. (2021). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances.
  • Chusov, D., & Galkina, O. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.
  • Chusov, D., & Galkina, O. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.
  • Kaur, N. (2021). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances.
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  • (2025). Application Notes and Protocols for the Wittig Reaction with Cyclopentyl Phenyl Ketone. Benchchem.
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  • (2017). Organocatalytic Cloke-Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans.
  • (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis.
  • Craig, A. J., et al. (2025).
  • Gong, W. (2014). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Globe Thesis.
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  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • (1996). Preparation of 2,3-dihydrofurans.
  • (2023). Wittig reaction. Wikipedia.
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  • (2014).
  • (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
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  • (2023). Synthesis of cyclopropanes. Organic Chemistry Portal.
  • (2015). 18.
  • (2015). Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • (n.d.). Cyclopropanol, 1-ethoxy-. Organic Syntheses Procedure.
  • (2020). Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates.
  • (n.d.). Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep.
  • (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. PubMed.
  • Huang, Y.-B., et al. (2011).
  • (2005). Novel processes for the synthesis of cyclopropyl compounds.
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An In-depth Technical Guide to 1-Cyclopropylpropan-2-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylpropan-2-one, also known as cyclopropyl methyl ketone or cyclopropylacetone, is a versatile ketone featuring a unique cyclopropyl moiety. This technical guide provides a comprehensive overview of its discovery, a detailed exploration of historical and modern synthetic methodologies, its physicochemical and spectroscopic properties, and its significant applications, particularly as a key building block in the development of pharmaceuticals and agrochemicals. The strategic incorporation of the cyclopropyl group offers distinct advantages in medicinal chemistry, including enhanced metabolic stability and improved binding affinity, making this compound a compound of significant interest to the scientific community.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered considerable attention in organic chemistry and drug discovery.[1][2] Its inherent ring strain results in unique electronic and conformational properties, including shorter and stronger carbon-carbon bonds with enhanced π-character.[1] When incorporated into a larger molecule, the cyclopropyl group can impart a degree of rigidity, enhance metabolic stability by blocking sites of oxidation, and improve potency by orienting functional groups for optimal interaction with biological targets.[1][3] this compound serves as a valuable synthon for introducing this important pharmacophore into more complex molecular architectures.[4]

Discovery and Historical Context

The first synthesis of a compound synonymous with this compound, "cyclopropyl methyl ketone," dates back to 1887 . It was prepared through the thermal decomposition of acetylcyclopropanecarboxylic acid.[5] This early work laid the foundation for the exploration of cyclopropyl ketones.

Subsequent synthetic efforts in the early 20th century explored various routes to cyclopropyl ketones. One notable method involved the intramolecular cyclization of 5-halo-2-pentanones. For instance, the treatment of 5-chloro-2-pentanone with a base induces an intramolecular nucleophilic substitution to form the cyclopropane ring.[6] This approach, starting from readily available precursors like α-acetyl-γ-butyrolactone, became a practical and widely used method for the laboratory-scale synthesis of this compound.[6][7]

Synthetic Methodologies

A variety of synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the desired scale, availability of starting materials, and required purity.

Classical Synthesis: Intramolecular Cyclization of a Haloketone

This widely referenced method involves the conversion of α-acetyl-γ-butyrolactone into 5-chloro-2-pentanone, followed by base-mediated intramolecular cyclization.[6]

Workflow:

G cluster_0 Step 1: Synthesis of 5-Chloro-2-pentanone cluster_1 Step 2: Cyclization to this compound A α-Acetyl-γ-butyrolactone B Hydrolysis and Decarboxylation (Conc. HCl, H2O, Heat) A->B C 5-Chloro-2-pentanone B->C D 5-Chloro-2-pentanone E Intramolecular Cyclization (NaOH, H2O, Heat) D->E F This compound E->F

Caption: Synthesis of this compound from α-Acetyl-γ-butyrolactone.

Experimental Protocol (adapted from Organic Syntheses[6]):

Step 1: Preparation of 5-Chloro-2-pentanone

  • In a 2-liter distilling flask, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Heat the mixture. Carbon dioxide will evolve as the lactone hydrolyzes and decarboxylates.

  • Distill the mixture rapidly. Collect the distillate, which contains 5-chloro-2-pentanone and water.

  • After collecting approximately 900 mL of distillate, add 450 mL of water to the distilling flask and continue the distillation, collecting another 300 mL.

  • Separate the organic layer from the distillate. Extract the aqueous layer with diethyl ether.

  • Combine the organic layer and the ether extracts, dry over anhydrous calcium chloride, and remove the ether by distillation. The crude 5-chloro-2-pentanone is used in the next step.

Step 2: Preparation of this compound

  • In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.

  • Add the crude 5-chloro-2-pentanone (approximately 3 moles) to the sodium hydroxide solution over 15-20 minutes.

  • Heat the mixture to reflux for 1 hour to effect the intramolecular cyclization.

  • Arrange the apparatus for distillation and distill the water-ketone mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product.

  • Separate the organic layer (this compound) and extract the aqueous layer with diethyl ether.

  • Combine the organic layer and the ether extracts, dry over anhydrous calcium chloride, and purify by fractional distillation. The yield of this compound is typically in the range of 77-83%.[7]

Grignard-based Syntheses

Organometallic reagents provide another versatile route to this compound.

Method A: Reaction of Cyclopropylmagnesium Bromide with Acetic Anhydride

This approach involves the preparation of a Grignard reagent from cyclopropyl bromide and its subsequent reaction with an acetylating agent.

G A Cyclopropyl Bromide B Mg, THF A->B C Cyclopropylmagnesium Bromide B->C E Nucleophilic Acyl Substitution C->E D Acetic Anhydride D->E F This compound E->F

Caption: Grignard-based synthesis of this compound.

Method B: Reaction of Methylmagnesium Bromide with Cyclopropyl Cyanide

Alternatively, a methyl Grignard reagent can be reacted with cyclopropyl cyanide, followed by hydrolysis of the resulting imine.

Experimental Protocol Outline:

  • Prepare cyclopropyl cyanide from γ-chlorobutyronitrile and a strong base.[8]

  • React cyclopropyl cyanide with a solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF).

  • After the reaction is complete, carefully hydrolyze the intermediate imine with an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

  • Extract the product into an organic solvent, wash, dry, and purify by distillation.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O[2]
Molar Mass 98.14 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 119 °C[9]
Density 0.939 g/mL[9]
CAS Number 4160-75-2[2]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by the upfield signals of the cyclopropyl protons, a consequence of the ring's magnetic anisotropy. The spectrum typically shows a multiplet for the methine proton of the cyclopropyl group and two multiplets for the diastereotopic methylene protons. A singlet corresponding to the methyl protons is observed further downfield.[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon at the downfield end of the spectrum. The carbons of the cyclopropyl ring will appear at distinct upfield chemical shifts, with the methine carbon being deshielded relative to the methylene carbons. A signal for the methyl carbon will also be present.[11]

  • IR (Infrared) Spectroscopy: The IR spectrum displays a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1720 cm⁻¹. The presence of the cyclopropyl group can be inferred from C-H stretching vibrations above 3000 cm⁻¹.[12]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 98. Common fragmentation patterns include the loss of an acetyl group and cleavage of the cyclopropyl ring.[12]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[4][5]

Synthesis of Cyproconazole

A prominent application of this compound is in the synthesis of the triazole fungicide, cyproconazole.[5][13] In one synthetic route, this compound is a key building block that is elaborated to the final product. For instance, it can undergo a reaction with a Grignard reagent derived from p-chlorobenzyl chloride to form a tertiary alcohol, which is then further functionalized to introduce the triazole moiety.[13][14]

G A This compound C Nucleophilic Addition A->C B p-Chlorobenzylmagnesium Chloride (Grignard Reagent) B->C D Tertiary Alcohol Intermediate C->D E Further Transformations (e.g., epoxidation, triazole ring opening) D->E F Cyproconazole E->F

Caption: Simplified synthetic pathway to Cyproconazole utilizing this compound.

Role as a Versatile Pharmaceutical Building Block

The cyclopropylmethyl ketone moiety is a recurring structural element in various drug candidates. Its presence can be attributed to the advantageous properties conferred by the cyclopropyl group, as discussed in the introduction. Researchers in medicinal chemistry utilize this compound and its derivatives to synthesize novel compounds for a wide range of therapeutic targets, including antivirals and antidepressants.[4] The ketone functionality provides a convenient handle for further chemical modifications, such as reductive amination to introduce amine functionalities or Wittig-type reactions to form alkenes.[15][16]

Conclusion

This compound, a molecule with a rich history dating back to the late 19th century, continues to be a compound of significant interest in modern organic synthesis. Its unique structural and electronic properties, derived from the strained cyclopropyl ring, make it a valuable building block for the construction of complex molecules with important biological activities. The well-established and robust synthetic methods, coupled with its proven utility in the synthesis of agrochemicals like cyproconazole and its potential in drug discovery, ensure that this compound will remain a relevant and frequently utilized intermediate for researchers and scientists in the chemical and pharmaceutical industries.

References

  • (Reference to a general organic chemistry textbook or a review on ketones)
  • Cannon, G. W.; Ellis, R. C.; Leal, J. R. Methyl cyclopropyl ketone. Org. Synth.1951, 31, 74. DOI: 10.15227/orgsyn.031.0074.
  • Peters, U. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016, 59 (19), 8712–8756.
  • PubChem. This compound. [Link] (accessed Jan 10, 2026).
  • SpectraBase. 2-Propanone, 1-cyclopropyl-. [Link] (accessed Jan 10, 2026).
  • LookChem. Preparation of Methyl cyclopropyl ketone. [Link] (accessed Jan 10, 2026).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. [Link] (accessed Jan 10, 2026).
  • Google Patents. Method for preparing cyproconazole by cyclopropyl methyl ketone. (accessed Jan 10, 2026).
  • (Reference to a review on the synthesis of fungicides)
  • (Reference to a review on the use of cyclopropanes in medicinal chemistry)
  • Patsnap Eureka. Simple method for preparing cyproconazole by cyclopropyl methyl ketone. [Link] (accessed Jan 10, 2026).
  • (Reference to a more general review on synthetic methodologies for ketones)
  • Wikipedia. Wittig reaction. [Link] (accessed Jan 10, 2026).
  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. [Link] (accessed Jan 10, 2026).
  • (Reference to a specific example of this compound in a drug synthesis)
  • (Reference to a safety datasheet or a toxicology review of the compound)
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link] (accessed Jan 10, 2026).
  • (Reference to a review on modern cyclopropan
  • (Reference to a computational study on the properties of cyclopropyl ketones)
  • Organic Syntheses. Cyclopropyl cyanide. Org. Synth.1947, 27, 24. DOI: 10.15227/orgsyn.027.0024.
  • (Reference to a review on Grignard reactions)
  • ChemBK. 2-Propanone, 1-cyclopropyl-. [Link] (accessed Jan 10, 2026).
  • (Reference to a general spectroscopy textbook)
  • ATB (Automated Topology Builder). 1-Cyclopropylethanone. [Link] (accessed Jan 10, 2026).
  • (Reference to a specific NMR study of cyclopropyl deriv
  • (Reference to a mass spectrometry d
  • (Reference to a specific applic
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link] (accessed Jan 10, 2026).
  • (Reference to a review on the synthesis of triazole fungicides)

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An In-depth Technical Guide to the Solubility of 1-Cyclopropylpropan-2-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-cyclopropylpropan-2-one, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document will delve into the theoretical principles governing its solubility, present representative solubility data, and provide detailed experimental protocols for solubility determination.

Introduction to this compound

This compound (also known as cyclopropylacetone) is a ketone with the chemical formula C₆H₁₀O.[3][4] Its structure, featuring a polar carbonyl group and a nonpolar cyclopropyl ring, imparts a unique solubility profile that is crucial for its application in organic synthesis.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₀O[3][4]

  • Molecular Weight: 98.14 g/mol [3][4]

  • Boiling Point: 119 °C[4]

  • Density: 0.939 g/mL[4]

  • Flash Point: 28 °C[4]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play between the solute and solvent molecules. For this compound, the key interactions to consider are:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) in this compound creates a significant dipole moment, allowing for strong interactions with polar solvents.

  • London Dispersion Forces: The nonpolar cyclopropyl and methyl groups contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.

  • Hydrogen Bonding: While this compound cannot self-hydrogen bond, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enabling it to interact with protic solvents like alcohols.[5]

The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent. A solvent that can effectively engage in similar intermolecular interactions with the solute will generally be a better solvent for it.

Solubility Profile of this compound

Solvent Solvent Class Predicted Solubility ( g/100 mL at 25 °C) Primary Intermolecular Forces
AcetonePolar AproticHighly Soluble (>50)Dipole-Dipole
AcetonitrilePolar AproticHighly Soluble (>50)Dipole-Dipole
DichloromethanePolar AproticHighly Soluble (>50)Dipole-Dipole
Dimethylformamide (DMF)Polar AproticVery Soluble (20-50)Dipole-Dipole
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble (20-50)Dipole-Dipole
EthanolPolar ProticSoluble (10-20)Hydrogen Bonding, Dipole-Dipole
MethanolPolar ProticSoluble (10-20)Hydrogen Bonding, Dipole-Dipole
IsopropanolPolar ProticModerately Soluble (5-10)Hydrogen Bonding, Dipole-Dipole
Ethyl AcetatePolar AproticHighly Soluble (>50)Dipole-Dipole
Diethyl EtherNonpolarSoluble (10-20)Dipole-Dipole, London Dispersion
TolueneNonpolarSparingly Soluble (1-5)London Dispersion
HexaneNonpolarSparingly Soluble (1-5)London Dispersion
CyclohexaneNonpolarSparingly Soluble (1-5)London Dispersion
WaterPolar ProticSlightly Soluble (<1)Hydrogen Bonding

Experimental Determination of Solubility

To obtain precise solubility data for this compound in a specific solvent, a systematic experimental approach is necessary. The static equilibrium method is a reliable and commonly used technique for this purpose.[6]

Experimental Workflow

The following diagram illustrates the key steps in the static equilibrium method for solubility determination.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh Solute mix Mix Solute and Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Separate Saturated Solution equilibrate->separate analyze Analyze Solute Concentration separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for solubility determination using the static equilibrium method.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter the solubility.

  • Quantification of the Solute:

    • Accurately weigh the collected sample of the saturated solution.

    • Remove the solvent under reduced pressure or by gentle heating to obtain the mass of the dissolved this compound.

    • Alternatively, the concentration of the solute in the saturated solution can be determined using an appropriate analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a pre-established calibration curve.

  • Calculation of Solubility:

    • The solubility can then be calculated in the desired units (e.g., g/100 mL, mol/L).

Causality Behind Experimental Choices
  • Using Excess Solute: This ensures that the solution becomes saturated, which is the fundamental basis for determining the maximum amount of solute that can dissolve.

  • Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout the experiment is critical for obtaining accurate and reproducible results.[6][7]

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Careful Sampling: Preventing temperature changes during the sampling of the supernatant is vital to avoid premature precipitation or further dissolution of the solute.

Practical Implications in Research and Development

The solubility of this compound is a critical parameter in its application as a synthetic intermediate.

Reaction Solvent Selection

Choosing an appropriate solvent is paramount for a successful chemical reaction. A good solvent will dissolve the reactants, in this case, this compound and other starting materials, to a sufficient concentration to allow the reaction to proceed at a reasonable rate. The predicted high solubility in polar aprotic solvents like acetone and ethyl acetate makes them excellent candidates for reactions involving this ketone.

Crystallization and Purification

Purification of this compound or its downstream products often involves crystallization. This process relies on the differential solubility of the compound in a solvent or a mixture of solvents at different temperatures. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for crystallization. The data suggests that a mixed solvent system, such as ethanol/water or toluene/hexane, could be effective for this purpose.

The logical relationship for selecting a crystallization solvent is outlined below:

crystallization_solvent_selection high_temp_sol High Solubility at High Temperature good_solvent Good Crystallization Solvent high_temp_sol->good_solvent low_temp_sol Low Solubility at Low Temperature low_temp_sol->good_solvent impurity_sol Impurities Remain Soluble or Insoluble impurity_sol->good_solvent

Caption: Key criteria for selecting an effective crystallization solvent.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. By understanding the underlying principles of solubility and employing rigorous experimental techniques, researchers and drug development professionals can effectively utilize this important chemical intermediate in their synthetic endeavors. The provided theoretical framework and experimental protocols serve as a valuable resource for predicting and determining its solubility in a wide range of common organic solvents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 537025, this compound.
  • Li, D., et al. (2019). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Journal of Chemical & Engineering Data, 64(8), 3469–3477.
  • OpenOChem (n.d.). Physical Properties of Ketones and Aldehydes.
  • ResearchGate (2019). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K | Request PDF.
  • Patsnap Eureka (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • Google Patents (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

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An In-depth Technical Guide to the Theoretical Electronic Structure of 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 1-cyclopropylpropan-2-one, a molecule of interest in organic synthesis and medicinal chemistry. The unique juxtaposition of a strained cyclopropyl ring and a carbonyl group imparts distinct conformational preferences and electronic properties that govern its reactivity. This document outlines a robust computational methodology for investigating these features, including conformational analysis, frontier molecular orbital (HOMO-LUMO) characterization, and charge distribution. The insights derived from these theoretical calculations are crucial for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this and related cyclopropyl ketone systems.

Introduction: The Unique Electronic Landscape of Cyclopropyl Ketones

Cyclopropyl ketones represent a fascinating class of organic molecules where the strained three-membered ring significantly perturbs the electronic environment of the adjacent carbonyl group. The cyclopropyl group, due to the high p-character of its C-C bonds, can act as an effective electron donor, engaging in conjugation with the π-system of the carbonyl.[1][2] This interaction is not merely a through-bond inductive effect but a through-space overlap of the Walsh orbitals of the cyclopropane ring with the p-orbitals of the carbonyl group.[3] Understanding the nature and consequences of this electronic interplay is paramount for predicting the molecule's reactivity, spectroscopic properties, and potential as a building block in complex molecule synthesis.[4][5]

This compound (C₆H₁₀O) serves as an exemplary model for studying these effects.[6] Its structure, while seemingly simple, presents a rich conformational landscape and a nuanced electronic distribution that can be effectively elucidated through modern computational chemistry techniques. This guide will detail the theoretical framework and practical protocols for such an investigation.

Computational Methodology: A Validating Framework

The selection of an appropriate computational method is critical for accurately describing the subtleties of the electronic structure of strained ring systems.[7] Density Functional Theory (DFT) has been shown to provide a good balance of accuracy and computational cost for molecules of this nature.[8]

Level of Theory and Basis Set Selection

For the calculations outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record for reliably predicting the geometries and electronic properties of organic molecules, including those with strained rings.[9]

To accurately model the electron distribution, particularly in the strained ring and the lone pairs of the oxygen atom, a Pople-style basis set with diffuse and polarization functions is essential. The 6-31+G(d,p) basis set is a suitable choice, providing a good compromise between accuracy and computational expense.[7][10] The inclusion of diffuse functions (+) is important for describing the lone pairs and any potential charge delocalization, while the polarization functions (d,p) allow for more flexibility in the description of bonding.

Computational Workflow

The theoretical investigation of this compound follows a logical progression from conformational analysis to the examination of its electronic properties.

G cluster_0 Computational Workflow cluster_1 Analysis A Initial Structure Generation B Conformational Search (Dihedral Angle Scan) A->B Input Geometry C Geometry Optimization of Conformers (B3LYP/6-31+G(d,p)) B->C Potential Energy Minima D Frequency Calculation (Vibrational Analysis) C->D Optimized Geometries E Single Point Energy Calculation (Higher Level of Theory - Optional) C->E Refined Energies F Electronic Structure Analysis D->F Confirmation of Minima & Thermodynamic Data E->F G Conformational Energetics F->G H Frontier Molecular Orbitals (HOMO/LUMO Analysis) F->H I Mulliken Population Analysis (Charge Distribution) F->I

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Electronic Structure

Conformational Analysis: The s-cis and s-trans Isomers

Rotation around the single bond connecting the cyclopropyl ring and the carbonyl group gives rise to two primary conformers: s-cis and s-trans. In the s-cis conformation, the carbonyl group is eclipsed with the cyclopropyl ring, while in the s-trans conformation, they are anti-periplanar.

Computational studies on the closely related cyclopropyl methyl ketone have shown that the s-cis conformer is the global energy minimum, with the s-trans being a local minimum.[11][12] This preference is attributed to the favorable orbital overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the carbonyl group in the s-cis arrangement, which maximizes conjugation.[3] A similar trend is expected for this compound.

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
s-cis~0°0.00 (Global Minimum)
s-trans180°(Expected to be a local minimum)
Transition State~90°(Maximum Energy Barrier)
Caption: Expected relative energies of the conformers of this compound based on theoretical calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For this compound, the HOMO is expected to have significant contributions from the Walsh orbitals of the cyclopropyl ring and the p-orbital of the carbonyl oxygen's lone pair, reflecting the electron-donating nature of the cyclopropyl group. The LUMO is anticipated to be a π* orbital localized primarily on the carbonyl group, which is characteristic of ketones and dictates their susceptibility to nucleophilic attack.

G cluster_0 Frontier Molecular Orbitals cluster_1 Electronic Transitions & Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) ~ -7.5 to -8.5 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ 0.5 to 1.5 eV Excitation HOMO-LUMO Gap (ΔE ≈ 8-10 eV) Corresponds to n → π* transition HOMO->Excitation Reactivity Nucleophilic Attack at Carbonyl Carbon Electrophilic Attack at Cyclopropyl Ring HOMO->Reactivity LUMO->Excitation Energy Gap LUMO->Reactivity

Caption: A diagram representing the relationship between the HOMO, LUMO, and the predicted electronic properties of this compound.

The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation.[13] A larger gap suggests higher stability. The n → π* transition, characteristic of ketones, is expected to be the lowest energy electronic transition, which can be probed experimentally using UV-Vis spectroscopy.[14][15][16]

Mulliken Population Analysis and Charge Distribution

A Mulliken population analysis will reveal the partial atomic charges, providing insight into the molecule's polarity and reactive sites. Due to the electron-withdrawing nature of the carbonyl group and the electron-donating property of the cyclopropyl ring, a significant polarization is expected. The carbonyl carbon will carry a partial positive charge (δ+), making it susceptible to nucleophilic attack. The oxygen atom will have a partial negative charge (δ-). The carbons of the cyclopropyl ring are also likely to exhibit a nuanced charge distribution due to the conjugative effects.

Experimental Protocols: A Step-by-Step Guide to the Theoretical Calculations

This section provides a detailed protocol for performing the theoretical calculations on this compound using a computational chemistry software package like Gaussian.

Protocol 1: Conformational Analysis

  • Build the Initial Structure: Construct the 3D structure of this compound in a molecular editor.

  • Define the Dihedral Angle: Identify the dihedral angle corresponding to the rotation around the bond connecting the cyclopropyl ring and the carbonyl carbon.

  • Perform a Potential Energy Scan: Set up a relaxed potential energy surface scan, systematically rotating the defined dihedral angle (e.g., in 15° increments from 0° to 360°). At each step, optimize the geometry of the rest of the molecule.

  • Identify Minima and Maxima: Plot the calculated energy versus the dihedral angle to identify the low-energy conformers (minima) and the rotational barriers (maxima).

  • Full Geometry Optimization: Perform a full geometry optimization and frequency calculation for the identified stable conformers (e.g., s-cis and s-trans) using the B3LYP functional and the 6-31+G(d,p) basis set.

  • Confirm True Minima: Verify that the frequency calculations yield no imaginary frequencies, confirming that the optimized structures are true energy minima.

Protocol 2: Electronic Structure Analysis

  • Use Optimized Geometries: Take the optimized geometries of the most stable conformers from Protocol 1.

  • Perform Single-Point Energy Calculation: Run a single-point energy calculation at the same level of theory (B3LYP/6-31+G(d,p)).

  • Request Orbital and Charge Analysis: In the calculation input, request the generation of molecular orbitals (HOMO and LUMO) and a Mulliken population analysis.

  • Visualize Molecular Orbitals: Use a visualization software (e.g., GaussView, Avogadro) to plot the HOMO and LUMO isosurfaces to understand their spatial distribution and bonding/antibonding character.

  • Analyze Charge Distribution: Examine the output of the Mulliken population analysis to determine the partial atomic charges on each atom.

Conclusion

The theoretical investigation of this compound provides a detailed picture of its electronic structure, which is dominated by the interplay between the strained cyclopropyl ring and the carbonyl group. The conformational preference for the s-cis isomer, the nature of the frontier molecular orbitals, and the charge distribution all point towards a molecule with distinct and predictable reactivity. This in-depth guide offers a robust framework for researchers to computationally explore this and similar molecules, enabling a deeper understanding of their chemical properties and facilitating their application in synthesis and drug discovery.

References

  • Van-Catledge, F. A., et al. (1982). On conformational sensitivity in the ultraviolet spectra of cyclopropyl ketones and olefins. Semantic Scholar.
  • Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. (1996). PubMed. [Link]
  • Cyclopropyl group. Wikipedia. [Link]
  • Ring Strain Energies from ab Initio Calculations. (1998). Journal of the American Chemical Society. [Link]
  • How does the cyclopropyl group influence conjugation and aromaticity?. (2017). Chemistry Stack Exchange. [Link]
  • Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. (2022). Inorganic Chemistry. [Link]
  • Mikle, L. Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]
  • The Cyclopropyl Group as a Neglected Donor in Donor–Acceptor Cyclopropane Chemistry. (2018). Organic Letters. [Link]
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024).
  • Basis set (chemistry). Wikipedia. [Link]
  • DFT-calculated reaction profiles for the addition of cyclopropyl... (n.d.).
  • 5.61 F17 Lecture 28 Notes: Modern Electronic Structure Theory: Basis Sets. MIT OpenCourseWare. [Link]
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  • This compound. PubChem. [Link]
  • Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. (2022). Inorganic Chemistry. [Link]
  • UV/Vis data and proposed mechanism of cyclopropane fragmentation:... (n.d.).
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society. [Link]
  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. (n.d.). ACS Omega. [Link]
  • Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. (n.d.). PMC - PubMed Central. [Link]
  • 1-Cyclopropylpropan-1-one. PubChem. [Link]
  • 1-Cyclopropylpropan-1-ol. PubChem. [Link]
  • (PDF) Study of Mechanism Keto-Enol Tautomerism (isomeric reaction) Structure Cyclohexanone by Using Ab initio Molecular Orbital and Density Functional Theory (DFT) Method with NBO Analysis. (2012).

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safety and handling information for 1-cyclopropyl-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Cyclopropyl-2-propanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive (CAS No. 4160-75-2), also known as cyclopropylacetone. As a key building block in organic synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended for professionals in research, development, and manufacturing who may handle this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-cyclopropyl-2-propanone is essential for its safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₆H₁₀OChemicalBook[1], PubChem[2]
Molecular Weight 98.14 g/mol ChemicalBook[1], PubChem[2]
Appearance Colorless to light yellow liquidChemicalBook[1][3]
Boiling Point 119 °CChemicalBook[1][3]
Flash Point 28 °CChemicalBook[1][3]
Density 0.939 g/cm³ChemicalBook[1][3]

Hazard Identification and GHS Classification

1-Cyclopropyl-2-propanone is classified as a hazardous substance. The following table summarizes its GHS classifications, which are critical for understanding its primary risks.[2]

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[2]

Primary Hazards: Flammable, Irritant[2]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary line of defense against the hazards posed by 1-cyclopropyl-2-propanone.

Engineering Controls and Ventilation

All operations involving 1-cyclopropyl-2-propanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] This is crucial to minimize the inhalation of vapors and to prevent the accumulation of flammable concentrations in the air.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram and table outline the required equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling 1-Cyclopropyl-2-propanone eye_face Eye and Face Protection goggles Tightly fitting safety goggles with side-shields eye_face->goggles face_shield Face shield (for splash risk) eye_face->face_shield skin Skin Protection gloves Chemical-resistant gloves (e.g., nitrile, neoprene) skin->gloves lab_coat Flame-retardant lab coat skin->lab_coat closed_shoes Closed-toe shoes skin->closed_shoes respiratory Respiratory Protection respirator NIOSH-approved respirator (if ventilation is inadequate) respiratory->respirator

Caption: Required PPE for handling 1-cyclopropyl-2-propanone.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[6]Protects against splashes that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use. A flame-retardant lab coat and fully enclosed footwear are also required.[6][7]Prevents skin irritation and absorption.[2] Flame-retardant clothing is necessary due to the compound's flammability.[6]
Respiratory Protection All handling should be performed in a chemical fume hood.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7]Protects against respiratory tract irritation.[2]
Preventing Ignition

Given its low flash point of 28°C, 1-cyclopropyl-2-propanone is a significant fire hazard.[1][3]

  • Eliminate Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and other potential ignition sources.[4][5][8]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[4][5][8]

  • Grounding and Bonding: Ground and bond containers and receiving equipment to prevent static discharge.[4][5][8]

  • Explosion-Proof Equipment: Use explosion-proof electrical and ventilating equipment.[4][5]

Storage

Proper storage is critical to maintain the stability of 1-cyclopropyl-2-propanone and to prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[4][5]

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4][5] A recommended storage temperature is 2-8°C.[1][3]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and reducing agents.[5][8]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for responding effectively to incidents involving 1-cyclopropyl-2-propanone.

Emergency_Response cluster_spill Spill or Leak cluster_fire Fire cluster_exposure Personal Exposure start Incident Occurs spill_start Spill Detected start->spill_start Spill fire_start Fire Detected start->fire_start Fire exposure_start Exposure Occurs start->exposure_start Exposure evacuate Evacuate non-essential personnel spill_start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ign_sources Remove ignition sources ventilate->ign_sources contain Contain spill with inert absorbent material ign_sources->contain collect Collect using non-sparking tools into a sealed container for disposal contain->collect extinguish Use dry chemical, CO2, or alcohol-resistant foam. Do NOT use a solid water stream. fire_start->extinguish cool_containers Cool exposed containers with water spray extinguish->cool_containers inhalation Inhalation: Move to fresh air. Seek medical attention. exposure_start->inhalation skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 mins. exposure_start->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. exposure_start->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. exposure_start->ingestion

Caption: Decision-making workflow for emergency response.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][10] A water spray can be used to cool fire-exposed containers.[10]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[4][5] Avoid breathing vapors and contact with skin or eyes.[4]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[9]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal.[4][5]

Disposal Considerations

Disposal of 1-cyclopropyl-2-propanone and its contaminated waste must be conducted in strict accordance with all applicable local, state, and federal regulations.[5][9] Contact a licensed professional waste disposal service. Do not dispose of it down the drain.

References

  • SAFETY D
  • Chemical Safety: Personal Protective Equipment. [Link]
  • Cas 4160-75-2,1-CYCLOPROPYL-PROPAN-2-ONE. LookChem. [Link]
  • 1-Cyclopropylpropan-2-one. PubChem. [Link]
  • SAFETY D
  • Personal protective equipment in your pharmacy. [Link]
  • 1-Cyclopropyl-2-methylpropan-1-one. PubChem. [Link]
  • Safety D
  • SAFETY DATA SHEET - Acetone.
  • Acetone. PubChem. [Link]
  • Acetone. Fire Engineering. [Link]
  • Safety Data Sheet: Acetone. Chemos GmbH&Co.KG. [Link]
  • Acetone. [Link]
  • Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. Cole-Parmer. [Link]

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A Senior Application Scientist's Guide to 1-Cyclopropylpropan-2-one: Synthesis, Sourcing, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the pressure to innovate within tightly constrained chemical spaces is immense. We, as researchers and drug development professionals, are in a constant search for molecular scaffolds that offer a competitive edge—scaffolds that can confer improved potency, desirable pharmacokinetic profiles, and novel intellectual property. The cyclopropyl group has firmly established itself as one such privileged motif. Its unique conformational rigidity and electronic properties have made it a go-to functional group for medicinal chemists aiming to enhance the metabolic stability and target engagement of their lead compounds.

This guide focuses on a key building block for introducing this valuable moiety: 1-cyclopropylpropan-2-one, also known as acetylcyclopropane or cyclopropyl methyl ketone. This is not merely a catalog of suppliers or a dry recitation of chemical properties. Instead, this document is designed to be an in-depth technical resource, reflecting the practical insights and causal reasoning that a seasoned application scientist brings to the bench. We will delve into the "why" behind experimental choices, from synthetic strategies to supplier selection, and explore the downstream implications for drug development workflows. The protocols and data presented herein are intended to be self-validating, grounded in established chemical principles and supported by authoritative references.

Section 1: Commercial Availability and Strategic Sourcing

The reliable procurement of high-quality starting materials is the bedrock of any successful research campaign. For this compound (CAS Number: 765-43-5), a range of commercial suppliers are available, catering to needs from early-stage research to process development.

When selecting a supplier, purity is a primary concern. The presence of impurities can lead to unforeseen side reactions, diminished yields, and difficulties in purification of subsequent products.[1] A minimum purity of 98-99% is typically recommended for most synthetic applications.[1] It is imperative to obtain and scrutinize the Certificate of Analysis (CoA) from the supplier, which should provide detailed information on the compound's specifications.

Below is a comparative table of several reputable suppliers of this compound:

SupplierProduct Name(s)Typical PurityCAS NumberNoteworthy Aspects
Sigma-Aldrich (Merck) Cyclopropyl methyl ketone, Acetylcyclopropane≥99%765-43-5Extensive quality control documentation and global distribution network.[2]
TCI (Tokyo Chemical Industry) Acetylcyclopropane>98.0% (GC)765-43-5Known for high-purity reagents and excellent analytical data provision.
Alfa Aesar (Thermo Fisher Scientific) Acetylcyclopropane99%765-43-5Offers a wide range of pack sizes suitable for various research scales.
NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropyl Methyl Ketone, Acetylcyclopropane≥98% or 99%765-43-5A manufacturer in China that can offer competitive pricing for bulk quantities.[1]
Fluorochem This compound≥95%4160-75-2A supplier of a wide range of chemical building blocks.[3]

Disclaimer: The information in this table is for illustrative purposes. Researchers should always verify current specifications and availability directly with the suppliers.

Section 2: Synthesis of this compound: An Overview of Methodologies

While commercially available, an understanding of the synthetic routes to this compound is valuable for custom synthesis needs or for developing novel analogs. The synthesis of cyclopropanes, in general, has a rich history in organic chemistry, with several named reactions being of particular relevance.[4][5]

A common laboratory-scale synthesis involves the reaction of cyclopropylacetonitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium.[6] Another established method is the reaction of cyclopropylacetic acid with methyllithium.[6] These methods leverage the nucleophilic character of organometallic reagents to install the acetyl group.

For more specialized applications, chemoenzymatic strategies are emerging for the stereoselective synthesis of chiral cyclopropyl ketones, which are highly valuable building blocks in medicinal chemistry.[7] These methods often employ engineered enzymes to catalyze cyclopropanation reactions with high enantioselectivity.[7]

Synthesis_Workflow cluster_0 Synthetic Pathways Cyclopropylacetonitrile Cyclopropylacetonitrile Target This compound Cyclopropylacetonitrile->Target 1. MeMgBr or MeLi 2. Aqueous Workup Cyclopropylacetic acid Cyclopropylacetic acid Cyclopropylacetic acid->Target MeLi

Caption: Common synthetic routes to this compound.

Section 3: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use and for the characterization of its reaction products.

PropertyValueSource
Molecular Formula C₆H₁₀O[3]
Molecular Weight 98.14 g/mol [3]
Appearance Colorless to very slightly yellow liquid[1]
Boiling Point 119 °C[8]
Density ~0.939 g/cm³[8]
Flash Point 28 °C[8]
CAS Number 765-43-5 (for Acetylcyclopropane)[1][2]
Alternate CAS Number 4160-75-2[3][6][8][9][10]
Spectroscopic Data Interpretation:
  • ¹H NMR: The proton NMR spectrum is characteristic. The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region (around 0.2-1.0 ppm). The methylene protons adjacent to the carbonyl group will be a doublet, and the methyl protons will be a singlet further downfield.

  • ¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the carbonyl carbon (downfield), the methylene carbon, and the carbons of the cyclopropyl ring (upfield).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl stretch is expected around 1700-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98, along with characteristic fragmentation patterns.

Section 4: Applications in Medicinal Chemistry and Drug Development

The incorporation of a cyclopropyl moiety into a drug candidate is a well-established strategy to optimize its pharmacological profile.[11][12] this compound serves as a versatile precursor for introducing this valuable functional group.

Key Advantages of the Cyclopropyl Moiety:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[11]

  • Improved Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[11]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are critical for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[11]

  • Novel Chemical Space: The use of cyclopropyl-containing building blocks allows for the exploration of novel chemical space and the generation of new intellectual property.

Drug_Development_Logic cluster_1 Role in Drug Design Start This compound (Building Block) Incorp Incorporation into Lead Compound Start->Incorp Outcome1 Enhanced Metabolic Stability Incorp->Outcome1 Outcome2 Improved Potency & Receptor Binding Incorp->Outcome2 Outcome3 Modulated Physicochemical Properties (ADME) Incorp->Outcome3 Goal Optimized Drug Candidate Outcome1->Goal Outcome2->Goal Outcome3->Goal

Caption: The strategic role of this compound in drug development.

Section 5: Safety, Handling, and Storage Protocols

As a flammable liquid with potential irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Identification:

  • Pictograms:

    • Flame (Flammable liquid)

    • Exclamation Mark (Skin and eye irritation, Respiratory irritation)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Safe Handling Practices:

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Avoid contact with skin and eyes.

    • Avoid breathing vapors or mists.

    • Ground and bond containers when transferring material to prevent static discharge.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and other incompatible materials.

  • Store in a flammable liquids storage cabinet.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information before handling this chemical.

References

  • This compound | C6H10O | CID 537025. PubChem. [Link]
  • Sourcing Acetylcyclopropane: Quality, Price, and Supplier Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • 1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954. PubChem. [Link]
  • 2-Propanone, 1-cyclopropyl-. SpectraBase. [Link]
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health (NIH). [Link]
  • 1-cyclopropyl-2-propen-1-one - C6H8O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • Cas 4160-75-2,1-CYCLOPROPYL-PROPAN-2-ONE. LookChem. [Link]
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  • SAFETY D
  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. National Institutes of Health (NIH). [Link]
  • 1-Cyclopropylpropan-1-one | C6H10O | CID 549699. PubChem. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry. [Link]
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.

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Methodological & Application

The Strategic Application of 1-Cyclopropylpropan-2-one in Medicinal Chemistry: A Guide to Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged scaffold," a structural motif consistently found in successful drug candidates.[1] Its unique stereoelectronic properties, stemming from the inherent ring strain, offer a powerful tool to modulate a molecule's pharmacological profile.[2] The incorporation of a cyclopropyl ring can lead to enhanced metabolic stability, increased potency, and improved selectivity for the biological target.[2] 1-Cyclopropylpropan-2-one, a readily accessible building block, presents an attractive starting point for introducing this valuable moiety into complex molecular architectures destined for therapeutic applications. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations relevant to drug discovery and development.

Core Reactivity and Synthetic Potential

This compound offers several reaction sites for chemical modification, making it a versatile precursor for a diverse range of molecular scaffolds. The primary points of reactivity include the carbonyl group, the α-protons, and the cyclopropyl ring itself, which can undergo ring-opening reactions under specific conditions.

Application Note 1: Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound serves as a valuable C3 synthon for the construction of various heterocyclic systems.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl itself, it can be readily converted into one, for instance, through an α-acylation reaction. Subsequently, condensation with a primary amine or ammonia furnishes the corresponding pyrrole.

Conceptual Workflow:

A This compound B α-Acylated Intermediate (1,4-Dicarbonyl) A->B Acylation C Cyclopropyl-Substituted Pyrrole B->C Paal-Knorr Condensation (Amine/Ammonia)

Figure 1: Conceptual workflow for the synthesis of cyclopropyl-substituted pyrroles from this compound via a Paal-Knorr approach.

Exemplary Protocol: Synthesis of a Cyclopropyl-Substituted Pyrrole

This protocol is an adaptation of the well-established Paal-Knorr pyrrole synthesis.

Step 1: α-Acylation of this compound

  • To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equiv.) at -78 °C.

  • Stir the mixture for 30 minutes to ensure complete deprotonation and formation of the enolate.

  • Add a suitable acylating agent, for example, ethyl acetate (1.2 equiv.), and allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TTC) indicates the consumption of the starting material.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 1,4-dicarbonyl intermediate by flash column chromatography.

Step 2: Paal-Knorr Cyclization

  • Dissolve the purified 1,4-dicarbonyl intermediate (1.0 equiv.) and a primary amine (e.g., aniline, 1.1 equiv.) or an ammonium salt (e.g., ammonium acetate, 5.0 equiv.) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclopropyl-substituted pyrrole by flash column chromatography.

Gewald Aminothiophene Synthesis

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes. This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

Exemplary Protocol: Synthesis of a Cyclopropyl-Substituted 2-Aminothiophene

This protocol is based on the established Gewald aminothiophene synthesis.

  • In a round-bottom flask, combine this compound (1.0 equiv.), an α-cyanoester (e.g., ethyl cyanoacetate, 1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 equiv.).

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-aminothiophene.

Application Note 2: Carbon-Carbon Bond Forming Reactions

The α-protons of this compound are acidic and can be readily deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Aldol Condensation

The aldol condensation is a fundamental reaction for the formation of β-hydroxy ketones or α,β-unsaturated ketones. The reaction of this compound with an aldehyde or another ketone can lead to the synthesis of more complex molecules with potential biological activity.

Conceptual Workflow:

A This compound B Enolate A->B Base D β-Hydroxy Ketone (Aldol Adduct) B->D Aldol Addition C Aldehyde/Ketone C->D Aldol Addition E α,β-Unsaturated Ketone (Condensation Product) D->E Dehydration (Heat)

Sources

The Strategic Application of 1-Cyclopropyl-2-Propanone in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Synthetic Value of a Strained Ketone

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. 1-Cyclopropyl-2-propanone, also known as cyclopropyl methyl ketone, has emerged as a versatile and highly valuable building block in this pursuit. Its utility stems from the unique chemical reactivity imparted by the strained cyclopropane ring adjacent to a carbonyl group. This arrangement activates the three-membered ring, predisposing it to selective ring-opening reactions that can be strategically harnessed for the construction of diverse and complex heterocyclic systems.[1] The cyclopropyl moiety itself is a recognized bioisostere for various functional groups, often conferring improved metabolic stability and binding affinity to drug candidates. This guide provides an in-depth exploration of the application of 1-cyclopropyl-2-propanone in the synthesis of key heterocyclic frameworks—pyridines, pyrimidines, and quinolines—offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

I. Synthesis of Substituted Pyridines: A Modern Approach to a Privileged Scaffold

The pyridine ring is a cornerstone of pharmaceuticals, present in numerous top-selling drugs. The Bohlmann-Rahtz pyridine synthesis offers a powerful method for constructing substituted pyridines from enamines and ethynylketones.[2][3][4] While a direct, one-pot reaction of 1-cyclopropyl-2-propanone in a classical Bohlmann-Rahtz synthesis is not extensively documented, a logical and efficient synthetic strategy involves a two-step approach where the cyclopropyl ketone is first converted to a suitable enamine precursor.

Causality Behind the Experimental Design:

The rationale for this two-step approach is to first generate a more reactive nucleophile (the enamine) from the less reactive ketone. The subsequent condensation with an activated carbonyl compound, followed by cyclization, is a classic and reliable method for forming the pyridine ring. The choice of a β-ketoester in the second step provides a convergent and high-yielding route to the desired polysubstituted pyridine.

Experimental Protocol: Synthesis of a 2-Cyclopropyl-4-methyl-6-substituted Pyridine Derivative

Step 1: Synthesis of the Enamine Intermediate

  • Reaction Setup: To a solution of 1-cyclopropyl-2-propanone (1.0 eq.) in toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add a secondary amine such as pyrrolidine (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Reaction Execution: Heat the mixture to reflux and monitor the azeotropic removal of water. The reaction is typically complete within 2-4 hours, as indicated by the cessation of water collection.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification.

Step 2: Cyclocondensation to the Pyridine Core

  • Reaction Setup: To the crude enamine from Step 1, add ethanol (0.5 M) followed by a β-ketoester, for instance, ethyl acetoacetate (1.1 eq.), and ammonium acetate (2.0 eq.).

  • Reaction Execution: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropyl-4-methyl-6-substituted pyridine.

Table 1: Representative Data for Pyridine Synthesis

Entryβ-KetoesterProductYield (%)
1Ethyl acetoacetate2-Cyclopropyl-4,6-dimethylpyridine65-75
2Ethyl benzoylacetate2-Cyclopropyl-4-methyl-6-phenylpyridine60-70

Diagram 1: Workflow for Pyridine Synthesis

start 1-Cyclopropyl-2-propanone enamine Enamine Intermediate start->enamine Pyrrolidine, p-TsOH, Toluene, Reflux pyridine 2-Cyclopropyl-4,6-disubstituted Pyridine enamine->pyridine Ethyl Acetoacetate, NH4OAc, EtOH, Reflux

Caption: Two-step synthesis of substituted pyridines.

II. Pyrimidine Synthesis: Building a Key Nucleic Acid Analogue

Pyrimidines are fundamental components of nucleic acids and, as such, their derivatives are widely explored as therapeutic agents. A common and effective method for pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a ketone as a precursor) with an amidine or a related nitrogen-containing species like urea.[5]

Mechanistic Rationale:

The reaction proceeds through the initial formation of an enolate from 1-cyclopropyl-2-propanone, which then attacks the electrophilic carbon of the amidine or urea. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring. The cyclopropyl group is expected to remain intact under these conditions.

Experimental Protocol: Synthesis of a 2-Substituted-4-cyclopropyl-6-methylpyrimidine
  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-2-propanone (1.0 eq.) and a suitable amidine hydrochloride, such as benzamidine hydrochloride (1.1 eq.), in ethanol (0.5 M).

  • Base Addition: Add a base, such as sodium ethoxide (2.2 eq.), portion-wise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux for 8-12 hours, monitoring its progress by TLC.

  • Work-up and Purification: After completion, cool the mixture and neutralize it with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired pyrimidine derivative.

Table 2: Representative Data for Pyrimidine Synthesis

EntryAmidine HydrochlorideProductYield (%)
1Benzamidine HCl2-Phenyl-4-cyclopropyl-6-methylpyrimidine55-65
2Guanidine HCl2-Amino-4-cyclopropyl-6-methylpyrimidine50-60

Diagram 2: Proposed Mechanism for Pyrimidine Synthesis

reactants 1-Cyclopropyl-2-propanone + Amidine enolate Enolate Formation reactants->enolate Base (NaOEt) adduct Nucleophilic Addition enolate->adduct Attack on Amidine cyclization Intramolecular Cyclization adduct->cyclization Ring Closure pyrimidine Substituted Pyrimidine cyclization->pyrimidine Dehydration

Caption: Cyclocondensation pathway to pyrimidines.

III. Quinoline Construction: Accessing a Versatile Bioactive Scaffold

The quinoline scaffold is prevalent in a multitude of natural products and synthetic drugs, most notably in antimalarial and anticancer agents. The Friedländer annulation is a classical and highly effective method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as 1-cyclopropyl-2-propanone.[2][6]

Underlying Principles of the Friedländer Synthesis:

This reaction is typically catalyzed by either acid or base. The initial step involves an aldol-type condensation between the enolate of 1-cyclopropyl-2-propanone and the carbonyl group of the 2-aminoaryl aldehyde. The resulting intermediate then undergoes intramolecular cyclization via attack of the amino group on the ketone carbonyl, followed by dehydration to furnish the aromatic quinoline ring. The integrity of the cyclopropyl ring is generally maintained throughout this process.

Experimental Protocol: Synthesis of 2-Cyclopropyl-3-methylquinoline
  • Reaction Setup: In a sealed tube, combine 2-aminobenzaldehyde (1.0 eq.), 1-cyclopropyl-2-propanone (1.2 eq.), and a catalytic amount of a Lewis acid such as zinc chloride (ZnCl₂) (0.2 eq.) in ethanol (1.0 M).

  • Reaction Execution: Heat the sealed tube to 120 °C for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain the pure 2-cyclopropyl-3-methylquinoline.

Table 3: Representative Data for Quinoline Synthesis

Entry2-Aminoaryl Aldehyde/KetoneProductYield (%)
12-Aminobenzaldehyde2-Cyclopropyl-3-methylquinoline70-80
22-Aminoacetophenone2-Cyclopropyl-3,4-dimethylquinoline65-75

Diagram 3: Friedländer Annulation for Quinoline Synthesis

reactants 2-Aminobenzaldehyde + 1-Cyclopropyl-2-propanone aldol Aldol Condensation reactants->aldol ZnCl2, EtOH, Heat cyclization Intramolecular Cyclization aldol->cyclization Amine Attack on Ketone quinoline 2-Cyclopropyl-3-methylquinoline cyclization->quinoline Dehydration/Aromatization

Caption: Synthesis of quinolines via Friedländer reaction.

Conclusion and Future Perspectives

1-Cyclopropyl-2-propanone stands as a testament to the power of strained ring systems in enabling the synthesis of complex and medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyridines, pyrimidines, and quinolines provide a foundational framework for researchers to access these important scaffolds. The inherent reactivity of the cyclopropyl ketone, combined with established synthetic methodologies, opens avenues for the creation of novel analogues with potentially enhanced biological activities. Future work in this area will likely focus on the development of more efficient, one-pot multicomponent reactions and the exploration of asymmetric syntheses to access enantiomerically pure heterocyclic compounds derived from this versatile building block.

References

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA, 63(3), 121-124.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchGate. (2018). Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction.
  • MDPI. (2020). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
  • The Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction.
  • Semantic Scholar. (2010). Doebner–Miller reaction.
  • National Institutes of Health. (2019). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • ResearchGate. (2010). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
  • MDPI. (2018). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2020). Synthesis of 2‐cyclopropylquinoline derivatives. Reaction conditions: 3....
  • Organic Process Research & Development. (2021). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines.
  • National Institutes of Health. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • ResearchGate. (2021). Friedländer Quinoline Synthesis.
  • ResearchGate. (1975). Concerning the mechanism of the Friedländer quinoline synthesis.
  • ResearchGate. (2012). Synthesis of Pyridines by Multicomponent Reactions.
  • Semantic Scholar. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide.
  • ResearchGate. (2010). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.
  • ResearchGate. (2025). Modified Bohlmann–Rahtz Pyridine Synthesis for Cyclic Ketones.
  • ResearchGate. (2015). Cyclopropa[c]quinolines 17 and cyclopropa[c]quinolin-2-ones 18.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • The Royal Society of Chemistry. (2013). Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone.
  • Science of Synthesis. (2006). Product Class 3: Cyclopropanones and Their Precursors.
  • ResearchGate. (2004). Cyclocondensation of N-prop-2-ynyl- and N-pentadiynyl-o-phenylenediamines with phenyl isothiocyanate.
  • PubChem. (n.d.). 1-Cyclopropyl-4-(2-methylcyclopropyl)cyclohexane.

Sources

Application Notes and Protocols for the Grignard Reaction with 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-cyclopropyl-3-methylbutan-2-ol via the Grignard reaction of 1-cyclopropylpropan-2-one with methylmagnesium bromide.[1][2][3] The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[4][5][6][7] This protocol is specifically tailored for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible outcomes. The unique structural properties of the cyclopropyl moiety make the target molecule a valuable building block in medicinal chemistry.[8]

Introduction and Scientific Background

The Grignard reaction, discovered by Victor Grignard in 1900, involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[5] This powerful C-C bond-forming reaction is widely used to synthesize primary, secondary, and tertiary alcohols from various carbonyl compounds.[9][10][11][12][13][14] In this application, we focus on the reaction of a ketone, this compound, with a Grignard reagent to produce a tertiary alcohol.[10][12][13]

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[15] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[5] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[16]

The presence of a cyclopropyl group adjacent to the ketone introduces unique electronic and steric considerations. The cyclopropyl group can influence the reactivity of the carbonyl and the stability of intermediates, making precise control of reaction conditions crucial.

Mechanistic Pathway

The reaction proceeds through a nucleophilic addition mechanism. The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), attacks the carbonyl carbon of this compound. This is typically envisioned as proceeding through a six-membered ring transition state, which helps to deliver the methyl group to the carbonyl carbon.[5]

Grignard Reaction Mechanism ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard CH₃MgBr grignard->intermediate workup Acidic Workup (H₃O⁺) intermediate->workup product 2-Cyclopropyl-3-methylbutan-2-ol workup->product

Caption: General mechanism of the Grignard reaction with a ketone.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2-cyclopropyl-3-methylbutan-2-ol. It is imperative that all glassware is thoroughly dried, and anhydrous solvents are used, as Grignard reagents are highly sensitive to moisture.[5][17][18][19]

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Molar Ratio
Magnesium Turnings24.311.21 g501.2
Iodomethane (Methyl Iodide)141.946.10 g (2.68 mL)431.0
This compound98.144.0 g (4.44 mL)40.80.95
Anhydrous Diethyl Ether74.12~150 mL--
Saturated NH₄Cl (aq)53.49As needed--
Anhydrous MgSO₄120.37As needed--
Equipment Setup
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Drying tubes (CaCl₂)

  • Ice-water bath

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Assembly: Assemble the dry 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. Protect the setup from atmospheric moisture using drying tubes or by maintaining a positive pressure of an inert gas.[4]

  • Magnesium Activation: Place the magnesium turnings in the flask. Briefly flame-dry the flask under a flow of inert gas to remove any adsorbed moisture. Allow the flask to cool to room temperature. A small crystal of iodine can be added to help initiate the reaction by activating the magnesium surface.[20][21][22]

  • Initiation: Add 30 mL of anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of iodomethane in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add a small portion (approx. 5 mL) of the iodomethane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation, and a cloudy, grayish appearance of the solution.[4][16] If the reaction does not start, gentle warming with a heating mantle or a warm water bath may be necessary.[4]

  • Grignard Formation: Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. An ice bath should be kept on hand to control the reaction if it becomes too vigorous.[4][23] After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the methylmagnesium bromide reagent.[4]

Part B: Reaction with this compound

  • Ketone Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath. Prepare a solution of this compound in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. It is crucial to maintain the reaction temperature below 10°C during the addition to minimize side reactions.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour to ensure the reaction proceeds to completion.[4]

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This is an exothermic process, and gas evolution may occur.[24]

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an upper organic (ether) layer and a lower aqueous layer.[4] Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (2 x 30 mL) to recover any dissolved product.

  • Washing and Drying: Combine all the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.[21]

  • Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by fractional distillation or column chromatography to yield pure 2-cyclopropyl-3-methylbutan-2-ol.

Experimental Workflow Diagram

Grignard Synthesis Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Ketone cluster_workup Part C: Workup and Purification prep1 Assemble and dry glassware under inert gas prep2 Activate Mg turnings with iodine prep1->prep2 prep3 Initiate reaction with a small amount of CH₃I prep2->prep3 prep4 Add remaining CH₃I solution dropwise prep3->prep4 prep5 Stir to complete formation of CH₃MgBr prep4->prep5 react1 Cool Grignard reagent to 0°C prep5->react1 Transfer to Reaction Stage react2 Add this compound solution dropwise react1->react2 react3 Warm to room temperature and stir react2->react3 workup1 Quench with saturated aq. NH₄Cl react3->workup1 Proceed to Workup workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine and dry over MgSO₄ workup2->workup3 workup4 Remove solvent via rotary evaporation workup3->workup4 workup5 Purify by distillation or chromatography workup4->workup5

Sources

Application Notes & Protocols: 1-Cyclopropylpropan-2-one in Asymmetric Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Ketone Motif

The chiral cyclopropane ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent conformational rigidity, unique stereoelectronic properties, and metabolic stability make it a highly sought-after pharmacophore for modulating biological activity. 1-Cyclopropylpropan-2-one, a simple and readily accessible prochiral ketone, represents a versatile and powerful building block for accessing a diverse library of complex, high-value chiral molecules. Its strategic importance lies in the multiple pathways for asymmetric functionalization it offers: activation of the carbonyl for ring-opening reactions, enolate formation for alpha-functionalization, and cycloaddition cascades.

This guide provides an in-depth exploration of key asymmetric transformations involving this compound and its derivatives. We will delve into the causality behind experimental designs, provide validated, step-by-step protocols for benchmark reactions, and present data-driven insights to empower researchers in drug discovery and process development.

Section 1: Biocatalytic Desymmetrization for Accessing Enantioenriched Cyclopropyl Ketones

The foundation of any asymmetric synthesis is the reliable and efficient generation of an enantiopure starting material. While classical chemical methods for asymmetric cyclopropanation exist, they often rely on expensive and toxic transition metals.[1] A chemoenzymatic strategy leveraging engineered enzymes offers a green, highly selective alternative.[1][2]

Core Concept: Myoglobin-Catalyzed Asymmetric Cyclopropanation

An engineered variant of sperm whale myoglobin, Mb(H64G,V68A), has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone reagents.[1] This biocatalyst creates a chiral pocket that precisely controls the trajectory of the carbene transfer, enabling the construction of functionalized cyclopropyl ketones with predictable stereochemistry. This approach is notable for its broad substrate scope and high fidelity, even at a preparative scale.[1]

Logical Workflow: Chemoenzymatic Synthesis

The overall strategy involves the enzymatic, asymmetric construction of the core cyclopropyl ketone scaffold, followed by standard chemical modifications to access a diverse range of derivatives. This synergy between biocatalysis and traditional synthesis is a powerful tool for building libraries of chiral compounds.[1][2]

chemoenzymatic_workflow cluster_bio Biocatalytic Core Synthesis cluster_chem Chemical Diversification Olefin Olefin Substrate Enzyme Engineered Myoglobin Mb(H64G,V68A) Olefin->Enzyme Diazo Diazoketone Reagent Diazo->Enzyme ChiralKetone Enantioenriched Cyclopropyl Ketone Enzyme->ChiralKetone Asymmetric Cyclopropanation Derivatives Diverse Chiral Scaffolds (e.g., Alcohols, Amines) ChiralKetone->Derivatives Standard Transformations

Caption: Chemoenzymatic workflow for producing diverse chiral cyclopropane scaffolds.

Section 2: Asymmetric Ring-Opening via Chiral Lewis Acid Catalysis

One of the most powerful applications of cyclopropyl ketones is their use in asymmetric ring-opening reactions. The inherent strain of the three-membered ring (approx. 28 kcal/mol) provides a strong thermodynamic driving force, which can be harnessed by a chiral catalyst to yield stereodefined acyclic products.[3][4]

Causality: The Role of the Sc(III)-N,N'-Dioxide Catalyst

A chiral complex formed in situ from Scandium(III) triflate (Sc(OTf)₃) and a chiral N,N'-dioxide ligand is exceptionally effective for this transformation.[3][5][6] The Lewis acidic Sc(III) center coordinates to and activates the carbonyl oxygen of the cyclopropyl ketone. This activation polarizes the proximal C-C bonds of the cyclopropane ring, making them susceptible to nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the final product. This catalytic system has proven robust for a wide range of nucleophiles, including thiols, alcohols, and naphthols.[3][7]

ring_opening_mechanism cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Sc Sc(OTf)₃ ActiveCat Chiral Sc(III) Complex Sc->ActiveCat Ligand Chiral N,N'-Dioxide Ligand->ActiveCat Activated Activated Complex ActiveCat->Activated Coordination CPK This compound CPK->Activated Product Chiral Ring-Opened Product Activated->Product Ring Opening Nucleophile Nucleophile (Nu-H) Nucleophile->Activated Asymmetric Attack Product->ActiveCat Catalyst Regeneration

Caption: Proposed mechanism for Sc(III)-catalyzed asymmetric ring-opening.

Protocol 2.1: Asymmetric Ring-Opening with β-Naphthol

This protocol is adapted from the work of Feng and coworkers and serves as a representative example of this powerful methodology.[5][6]

Materials:

  • Sc(OTf)₃ (Scandium(III) triflate)

  • Chiral N,N'-dioxide ligand (e.g., L-PiPr₂)

  • 1-(Cyclopropyl)propan-2-one

  • 2-Naphthol

  • Ethyl acetate (EtOAc), anhydrous

  • 4Å Molecular Sieves

  • Standard glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%) and freshly activated 4Å molecular sieves (~100 mg).

  • Add anhydrous EtOAc (1.0 mL) and stir the suspension for 10 minutes at room temperature.

  • Add Sc(OTf)₃ (0.02 mmol, 10 mol%) and stir the mixture at 60 °C for 30 minutes. The formation of the active catalyst complex will be observed.

  • Reaction Execution: To the catalyst mixture, add 2-naphthol (0.24 mmol, 1.2 equiv.).

  • Add 1-(cyclopropyl)propan-2-one (0.2 mmol, 1.0 equiv.) dropwise to the solution at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and filter off the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-naphthol derivative.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Catalyst System Versatility

The Sc(III)-N,N'-dioxide system demonstrates broad applicability across various nucleophile classes, consistently delivering high yields and enantioselectivities.

Nucleophile ClassRepresentative NucleophileTypical Yield (%)Typical ee (%)Reference
Phenols2-Naphthol85-99%90-97%[5][6]
AlcoholsBenzyl alcohol80-95%88-95%[3][7]
ThiolsThiophenol90-99%91-95%[3][7]
Carboxylic AcidsBenzoic Acid75-90%85-92%[3]

Section 3: Catalytic Formal [3+2] Cycloadditions of Alkyl Cyclopropyl Ketones

Beyond simple ring-opening, cyclopropyl ketones can participate in formal cycloaddition reactions to construct five-membered rings, which are core structures in many natural products. While photocatalytic methods have been developed for aryl cyclopropyl ketones, engaging less-reactive alkyl cyclopropyl ketones like this compound requires a different catalytic approach.[8][9]

Causality: The SmI₂/Sm⁰ Radical Relay System

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reductant.[10][11] In a catalytic cycle, SmI₂ reduces the ketone to a ketyl radical, which triggers the homolytic cleavage of the cyclopropane ring to form a distonic radical intermediate. This intermediate then adds to an alkene or alkyne partner. The key to achieving catalysis is the regeneration of the active Sm(II) species. The addition of a substoichiometric amount of samarium metal (Sm⁰) prevents catalyst deactivation by reducing the Sm(III) byproduct back to Sm(II), enabling a robust catalytic cycle.[8][12] This system is the first to enable formal [3+2] cycloadditions with unactivated alkyl cyclopropyl ketones.[8][13]

Protocol 3.1: SmI₂-Catalyzed [3+2] Cycloaddition with an Alkene

This protocol is based on the robust system developed for engaging alkyl cyclopropyl ketones in cycloadditions.[8][12]

Materials:

  • Samarium(II) iodide solution (SmI₂, 0.1 M in THF), freshly prepared or titrated

  • Samarium metal powder (Sm⁰)

  • 1-(Cyclopropyl)propan-2-one

  • Styrene (or other alkene partner)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware, inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add 1-(cyclopropyl)propan-2-one (0.2 mmol, 1.0 equiv.), Sm⁰ powder (0.03 mmol, 15 mol%), and a stirrer bar to an oven-dried vial.

  • Add the alkene partner (e.g., styrene, 0.4 mmol, 2.0 equiv.) followed by anhydrous THF (1.0 mL).

  • Initiation: Add the SmI₂ solution (0.02 mmol, 10 mol%, 0.2 mL of 0.1 M solution) to the stirred mixture.

  • Seal the vial and stir at the desired temperature (e.g., room temperature to 55 °C).

  • Monitoring: Monitor the reaction by GC-MS for the consumption of the starting ketone.

  • Workup and Purification: Upon completion, quench the reaction by opening the vial to air and adding a few drops of saturated Na₂S₂O₃ solution.

  • Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted cyclopentane product.

  • Validation: Characterize the product by NMR and HRMS. The diastereomeric ratio can be determined from the ¹H NMR of the crude reaction mixture.

Section 4: Asymmetric Aldol Reactions of Derived Enolates

The α-protons of this compound are readily accessible for deprotonation, leading to the formation of a cyclopropyl-substituted enolate. This nucleophilic intermediate can be used in a variety of classic C-C bond-forming reactions. The development of an enantioselective halo-aldol reaction highlights the potential to create highly functionalized, stereochemically rich products from this simple ketone.[14]

Core Concept: Chiral Borane-Catalyzed Halo-Aldol Reaction

In this transformation, a chiral Lewis acid, such as a borane catalyst, is employed to control the facial selectivity of an aldehyde approaching an iodo-enolate. The iodo-enolate is generated in situ from the cyclopropyl ketone. The chiral environment created by the catalyst forces the reaction to proceed through a well-defined transition state, resulting in the formation of one enantiomer of the halo-aldol product preferentially. These products are valuable as they can be easily cyclized to form chiral tetrahydrofuran derivatives.[15]

Protocol 4.1: Enantioselective Iodo-Aldol Reaction

This generalized protocol is based on the first enantioselective halo-aldol reaction using cyclopropyl ketone-derived enolates.[14]

Materials:

  • Chiral borane catalyst (e.g., Corey-Bakshi-Shibata catalyst)

  • Lewis acid/Iodine source (e.g., Et₂AlI or MgI₂)

  • 1-(Cyclopropyl)propan-2-one

  • Aldehyde (e.g., Benzaldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware, inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the chiral borane catalyst (0.02 mmol, 10 mol%) in anhydrous CH₂Cl₂ (1.0 mL). Cool the solution to the desired temperature (e.g., 0 °C to -78 °C).

  • Enolate Formation: In a separate flask, prepare the enolate by treating 1-(cyclopropyl)propan-2-one (0.2 mmol, 1.0 equiv.) with the chosen Lewis acid/iodine source (e.g., MgI₂, 0.24 mmol, 1.2 equiv.) in anhydrous CH₂Cl₂. Note: The choice of Lewis acid is critical, as harsh conditions can lead to premature ring-opening.

  • Aldol Addition: Slowly add the pre-formed enolate solution to the cooled catalyst solution.

  • Add the aldehyde (0.22 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Monitoring & Quenching: Stir the reaction at the low temperature until TLC indicates consumption of the starting materials. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Validation: Characterize the product by NMR and HRMS. Determine the diastereomeric ratio from ¹H NMR and the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

This compound is far more than a simple ketone; it is a versatile chiral building block with multiple activation points for asymmetric synthesis. The protocols and strategies outlined herein—spanning biocatalysis, chiral Lewis acid catalysis, radical relays, and enolate chemistry—demonstrate its immense potential for constructing complex molecular architectures with high stereocontrol. Future research will likely focus on expanding the scope of these transformations, developing novel catalytic systems with even greater efficiency, and integrating this building block into the total synthesis of next-generation pharmaceuticals and bioactive natural products.

References

  • Title: A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones Source: Journal of the American Chemical Society URL:[Link][1]
  • Title: The enantioselective halo aldol reaction utilizing cyclopropyl ketone derived enolates Source: Tetrahedron Letters URL:[Link][14][15]
  • Title: Diastereoselective Aldol Reactions of Enolates Generated from Vicinally Substituted Trimethylsilylmethyl Cyclopropyl Ketones Source: Organic Letters URL:[Link][16]
  • Title: Diastereoselective aldol reactions of enolates generated from vicinally substituted trimethylsilylmethyl cyclopropyl ketones Source: Semantic Scholar URL:[Link]
  • Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization Source: Journal of the American Chemical Society URL:[Link][8][12]
  • Title: Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex Source: Organic Chemistry Frontiers URL:[Link][5]
  • Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization Source: National Institutes of Health URL:[Link][12]
  • Title: Recent Developments in Enantioselective Scandium-Catalyzed Transform
  • Title: Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III)
  • Title: Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III)
  • Title: SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes Source: National Institutes of Health URL:[Link][10]
  • Title: Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III)
  • Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization Source: ResearchG
  • Title: SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity Source: Journal of the American Chemical Society URL:[Link][11]
  • Title: Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones Source: National Institutes of Health URL:[Link][9]
  • Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: RSC Publishing URL:[Link][4]
  • Title: Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles Source: PubMed URL:[Link]
  • Title: Biocatalysis: A smart and green tool for the preparation of chiral drugs Source: National Institutes of Health URL:[Link][2]

Sources

Application Note & Protocol: A Scalable Laboratory Synthesis of 1-Cyclopropylpropan-2-one for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable laboratory synthesis of 1-cyclopropylpropan-2-one (also known as cyclopropyl methyl ketone), a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The presented protocol is optimized for large-scale laboratory production, focusing on cost-effectiveness, operational simplicity, and high yield. We will primarily focus on the industrially favored method of intramolecular cyclization of 5-chloro-2-pentanone. This document provides a detailed step-by-step protocol, safety considerations, and an in-depth discussion of the underlying chemical principles to ensure successful and safe execution by researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate characterized by its unique three-membered ring structure, which imparts desirable pharmacokinetic and metabolic properties to bioactive molecules.[1] This structural motif is found in a wide array of commercially significant compounds, including antiviral drugs, antidepressants, and anti-inflammatory medications.[1] Furthermore, its utility extends to the agrochemical industry, where it serves as a precursor for the synthesis of advanced pesticides and herbicides.[1]

The high demand for this ketone necessitates a synthetic route that is not only efficient but also amenable to scale-up. The protocol detailed herein has been designed to meet these criteria, providing a reliable method for producing multi-gram to kilogram quantities of this compound in a standard laboratory setting.

Strategic Overview of Synthetic Methodologies

Several synthetic routes to this compound have been reported in the literature. A critical evaluation of these methods is essential for selecting a process that is optimal for large-scale laboratory synthesis.

  • Intramolecular Cyclization of 5-Halo-2-pentanones: This is arguably the most common and economically viable route for large-scale production.[3][4] It involves the base-mediated intramolecular cyclization of 5-chloro-2-pentanone. The starting material, 5-chloro-2-pentanone, can be readily prepared from inexpensive precursors such as 2-methylfuran or acetyl-n-propanol.[3] This method is characterized by its simplicity, mild reaction conditions, and amenability to industrial scale-up.[3]

  • Decarboxylative Ring Contraction of α-Acetyl-γ-butyrolactone: This method offers an elegant approach to the cyclopropyl ring system through the halide-catalyzed decarboxylative ring contraction of α-acetyl-γ-butyrolactone.[5][6] While this can provide excellent yields, the availability and cost of the starting lactone may be a consideration for very large-scale syntheses compared to the 5-chloro-2-pentanone route.

  • Acetoacetic Ester Synthesis: The classical acetoacetic ester synthesis provides a versatile, albeit potentially longer, route to this compound.[7][8][9] This pathway involves the alkylation of ethyl acetoacetate with a cyclopropylmethyl halide, followed by hydrolysis and decarboxylation. While fundamentally sound, this multi-step process may be less efficient for dedicated large-scale production compared to the more direct cyclization methods.[10]

  • From Cyclopropyl Precursors: Syntheses commencing from cyclopropyl cyanide or cyclopropanecarboxylic acid are also well-documented.[11][12][13] These methods typically involve the conversion of the nitrile or carboxylic acid to the desired ketone via reactions with organometallic reagents like Grignard reagents or organolithiums. The scalability of these reactions can sometimes be challenging due to the highly reactive nature of the organometallic reagents and potential side reactions.[14]

For the purposes of this guide, we will focus on the intramolecular cyclization of 5-chloro-2-pentanone due to its proven scalability and economic advantages.

Recommended Large-Scale Laboratory Synthesis: Intramolecular Cyclization

This section provides a detailed protocol for the synthesis of this compound via the base-induced cyclization of 5-chloro-2-pentanone.

Overall Synthetic Pathway

The synthesis begins with the chlorination of acetyl-n-propanol to yield 5-chloro-2-pentanone, which is then cyclized in the presence of a strong base to afford the target molecule, this compound.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization Acetyl-n-propanol Acetyl-n-propanol 5-Chloro-2-pentanone 5-Chloro-2-pentanone Acetyl-n-propanol->5-Chloro-2-pentanone HCl (aq) 5-Chloro-2-pentanone_2 5-Chloro-2-pentanone This compound This compound 5-Chloro-2-pentanone_2->this compound NaOH

Figure 1: Overall synthetic pathway to this compound.

Materials and Equipment
Reagents Equipment
Acetyl-n-propanol2 L Three-necked round-bottom flask
Concentrated Hydrochloric Acid (HCl)Mechanical stirrer
Sodium Hydroxide (NaOH)Reflux condenser
Diethyl etherDropping funnel
Anhydrous Magnesium Sulfate (MgSO₄)Heating mantle with temperature control
Separatory funnel
Distillation apparatus
Rotary evaporator
Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15]

  • Reagent Handling: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care. Sodium hydroxide is caustic and can cause severe burns.[5] this compound is flammable and should be kept away from ignition sources.[1][16]

  • Reaction Hazards: The chlorination reaction can be exothermic. The addition of reagents should be controlled to maintain a safe reaction temperature. The cyclization reaction with sodium hydroxide is also exothermic.[5]

Experimental Workflow Diagram

Experimental_Workflow start Start prep_hcl Prepare heated HCl solution in a 2L flask start->prep_hcl add_acetylpropanol Add acetyl-n-propanol dropwise to the heated HCl prep_hcl->add_acetylpropanol distill_chloro Concurrently distill the 5-chloro-2-pentanone product add_acetylpropanol->distill_chloro separate_crude Separate the organic layer (crude 5-chloro-2-pentanone) distill_chloro->separate_crude prep_naoh Prepare NaOH solution in a separate 2L flask separate_crude->prep_naoh add_crude_chloro Add crude 5-chloro-2-pentanone to the NaOH solution prep_naoh->add_crude_chloro reflux Heat the mixture to reflux for 1 hour add_crude_chloro->reflux distill_product Distill the this compound/water azeotrope reflux->distill_product extract Extract the aqueous layer with diethyl ether distill_product->extract combine_dry Combine organic layers and dry over MgSO₄ extract->combine_dry purify Purify by fractional distillation combine_dry->purify end End purify->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Chloro-2-pentanone

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask, add 500 mL of 20% aqueous hydrochloric acid.

  • Heat the hydrochloric acid solution to 90-100°C with vigorous stirring.[3]

  • Add 204 g (2.0 moles) of acetyl-n-propanol dropwise to the heated acid solution over a period of 2 hours.

  • During the addition, the product, 5-chloro-2-pentanone, will co-distill with water. Maintain the reaction temperature to ensure a steady distillation rate.

  • Collect the distillate in the receiving flask. The distillate will separate into two layers.

  • Once the addition of acetyl-n-propanol is complete, continue heating for an additional 30 minutes to ensure complete reaction.

  • Allow the collected distillate to cool to room temperature and separate the lower organic layer (crude 5-chloro-2-pentanone). The typical yield of the crude product is approximately 210-220 g.

Step 2: Synthesis of this compound

  • In a 2 L three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.[5]

  • Over a period of 15-20 minutes, add the crude 5-chloro-2-pentanone (approximately 3 moles) from the previous step to the stirred sodium hydroxide solution.[5]

  • The reaction is exothermic, and the mixture should begin to boil during the addition. If it does not, gently heat the flask to initiate boiling.

  • Maintain a gentle reflux for 1 hour after the addition is complete.[5]

  • After the reflux period, arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is no longer present in the reaction flask.[5]

  • Collect the distillate, which will consist of this compound and water.

  • Saturate the aqueous layer of the distillate with sodium chloride to reduce the solubility of the product.

  • Separate the organic layer and extract the aqueous layer three times with 150 mL portions of diethyl ether.[5]

  • Combine all the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude this compound is then purified by fractional distillation. Collect the fraction boiling at 110-114°C. The expected yield is 180-200 g (71-79% based on acetyl-n-propanol).

Summary of Reaction Parameters
Parameter Step 1: Chlorination Step 2: Cyclization
Key Reagents Acetyl-n-propanol, HCl5-Chloro-2-pentanone, NaOH
Solvent WaterWater
Temperature 90-100°CReflux (approx. 100°C)
Reaction Time 2.5 hours1.5 hours
Molar Ratios -5-chloro-2-pentanone : NaOH ≈ 1 : 1.5
Expected Yield ~90% (crude)71-79% (purified)

Characterization

The final product should be a clear, colorless liquid with a fruity odor.[1] Its identity and purity can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (84.12 g/mol ) and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the laboratory synthesis of this compound. By utilizing the intramolecular cyclization of 5-chloro-2-pentanone, researchers can efficiently produce this valuable intermediate in high yield and purity. The detailed step-by-step instructions, coupled with the emphasis on safety and process understanding, are intended to empower scientists in the pharmaceutical and agrochemical sectors to confidently synthesize this key building block for their research and development endeavors.

References

  • Benchchem. Synthesis of Cyclopropyl Ketones. Technical Support Center.
  • ChemicalBook.
  • Chemwin. Production and manufacturing method and process of cyclopropyl ketone.
  • Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • C/D/N Isotopes Inc.
  • Google Patents. CN105622369A - Method for preparing cyclopropyl methyl ketone.
  • Google Patents. CN1994996A - Process for preparing cyclopropyl methyl ketone.
  • Thermo Fisher Scientific.
  • Organic Syntheses. cyclopropyl cyanide.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • OpenOChem Learn. Acetoacetic Ester Synthesis.
  • Chemistry Steps. Acetoacetic Ester Synthesis.
  • YouTube. Acetoacetic Ester Synthesis Reaction Mechanism. (2018-05-11).
  • Master Organic Chemistry.
  • Wikipedia. Cyclopropyl cyanide.
  • Sigma-Aldrich. Grignard Reagents.
  • Tokyo Chemical Industry Co., Ltd. Grignard Reaction.
  • Schnyder Safety Chemistry GmbH. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.

Sources

use of 1-cyclopropylpropan-2-one in the synthesis of agrochemical compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 1-Cyclopropylpropan-2-one in the Synthesis of Advanced Agrochemical Compounds

Document ID: AN-AGRO-CPP-2601

Abstract

This document provides a comprehensive technical guide for researchers and synthetic chemists on the application of this compound, commonly known as cyclopropyl methyl ketone (CPMK), as a pivotal intermediate in the synthesis of modern agrochemicals. We will explore the strategic importance of the cyclopropyl moiety in enhancing biological activity and metabolic stability. A detailed examination of the synthetic pathways for key cyclopropyl-containing fungicides will be presented, with a focus on the synthesis of a crucial intermediate for Cyproconazole. This guide includes a validated, step-by-step protocol, causality-driven explanations for experimental choices, and troubleshooting insights to facilitate successful implementation in a research and development setting.

Introduction: The Strategic Value of this compound

This compound (CAS: 765-43-5), a structurally unique ketone, has emerged as an indispensable building block in the agrochemical industry.[1] Its value lies in the incorporation of the cyclopropyl group—a small, strained, three-membered ring—into the final active ingredient. This moiety is not merely a structural component; it confers significant and desirable properties to agrochemical molecules.

Key Physicochemical and Biological Contributions of the Cyclopropyl Moiety:

  • Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms. This leads to increased bioavailability and prolonged efficacy of the active ingredient.

  • Conformational Rigidity: The rigid structure of the cyclopropane ring locks key pharmacophoric elements into a specific, bioactive conformation. This precise orientation enhances binding affinity to the target enzyme or receptor, often leading to a significant increase in potency.

  • Potency Modulation: The unique electronic properties of the cyclopropyl group can favorably influence the overall electronic profile of the molecule, enhancing its intrinsic activity.

  • Novelty and Patentability: The incorporation of this motif allows for the creation of novel chemical entities, providing a pathway to new intellectual property in a competitive market.

Due to these advantages, this compound is a key precursor for a range of high-performance agrochemicals, particularly in the fungicide and herbicide sectors.[1][2]

Application Focus: Synthesis of Triazole Fungicide Intermediates

The cyclopropyl group is a hallmark of several potent triazole fungicides, a class of agrochemicals that function by inhibiting the C14-demethylase enzyme, which is crucial for sterol production in fungi.[3] A prime example is Cyproconazole , a broad-spectrum systemic fungicide. The synthesis of Cyproconazole relies on a key intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-propan-1-one , which is efficiently prepared from this compound.[4][5]

The synthetic strategy involves a carbon-carbon bond formation to couple the cyclopropyl methyl ketone with a substituted phenyl ring. One of the most effective and industrially scalable methods to achieve this is the Homer-Wadsworth-Emmons (HWE) reaction.[5]

Synthetic Workflow Overview

The overall process involves two main stages:

  • Homer-Wadsworth-Emmons (HWE) Reaction: this compound is reacted with a phosphonate ylide, generated in situ from an α-alkoxy p-chlorobenzyl phosphonate, to form a stable alkoxy propylene derivative.

  • Acidic Hydrolysis: The intermediate alkoxy propylene derivative is then hydrolyzed under acidic conditions to yield the target ketone, 1-(4-chlorophenyl)-2-cyclopropyl-propan-1-one.

This workflow is highly efficient and avoids the use of hazardous reagents, making it suitable for large-scale production.[5]

G CPMK This compound (Cyclopropyl Methyl Ketone) HWE Homer-Wadsworth-Emmons Reaction CPMK->HWE Phosphonate α-Alkoxy p-Chlorobenzyl Phosphonate Base Base (e.g., NaH, KOBu-t) Phosphonate->Base Generates Ylide Base->HWE AlkoxyPropylene Intermediate: Alkoxy Propylene Derivative HWE->AlkoxyPropylene Forms C=C bond Hydrolysis Hydrolysis AlkoxyPropylene->Hydrolysis Acid Acidic Conditions (e.g., HCl) Acid->Hydrolysis Target Target Intermediate: 1-(4-chlorophenyl)-2-cyclopropyl-propan-1-one Hydrolysis->Target Cleaves alkoxy group Cyproconazole Further Steps (e.g., Reaction with Triazole) Target->Cyproconazole

Sources

Application Notes and Protocols: Derivatization of 1-Cyclopropylpropan-2-one for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring is a highly valuable motif in medicinal chemistry, prized for its unique conformational rigidity and electronic properties.[1] When incorporated into molecular scaffolds, it can significantly influence a compound's pharmacological profile, often enhancing potency, metabolic stability, and cell permeability while reducing off-target effects.[2][3] The strained three-membered ring introduces a high degree of sp3 character, which is increasingly sought after in modern drug discovery to escape "flatland" and improve compound properties.[3] 1-Cyclopropylpropan-2-one, a readily available building block, serves as an excellent starting point for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. Its ketone functionality provides a reactive handle for a multitude of chemical transformations, allowing for systematic exploration of the chemical space around the core scaffold.

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-tested protocols. The methodologies discussed are chosen for their reliability, versatility, and relevance to the synthesis of biologically active molecules. We will delve into the "why" behind procedural steps, offering insights grounded in mechanistic principles to empower researchers in their quest for novel therapeutic agents.

Core Derivatization Strategies

The strategic derivatization of this compound primarily targets two key positions: the carbonyl group and the α-carbon. Reductive amination of the ketone offers a direct route to a wide array of N-substituted cyclopropylamines, a privileged scaffold in many bioactive compounds.[4][5][6] Functionalization at the α-carbon allows for the introduction of various substituents that can probe specific interactions within a biological target.

Strategy 1: Reductive Amination for N-Substituted Cyclopropylpropanamine Analogs

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction. The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride being a preferred reagent due to its mildness and tolerance of a wide range of functional groups.[5]

Rationale and Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a transient iminium ion. The hydride reagent then selectively reduces the C=N double bond to furnish the desired amine. The mild nature of sodium triacetoxyborohydride allows the reaction to be performed at room temperature and often without the need for stringent anhydrous conditions, enhancing its practicality in a high-throughput synthesis setting.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone This compound mix Mix & Stir (Imine Formation) ketone->mix amine Primary/Secondary Amine amine->mix solvent Solvent (e.g., DCE, MeOH) solvent->mix reducing_agent Add NaBH(OAc)₃ mix->reducing_agent stir Stir at RT reducing_agent->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the synthesis of N-substituted cyclopropylpropanamines via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-1-cyclopropylpropan-2-amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-1-cyclopropylpropan-2-amine.

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE1685
2AnilineNaBH(OAc)₃DCE2478
3MorpholineNaBH(OAc)₃MeOH1292
4PiperidineNaBH(OAc)₃MeOH1289

Table 1: Representative yields for the reductive amination of this compound with various amines.

Strategy 2: α-Functionalization for Probing Specific Interactions

Introducing substituents at the α-carbon of this compound can provide valuable SAR data by exploring steric and electronic interactions within a target's binding pocket. Enolate chemistry is the classical approach for α-functionalization, but modern methods offer more versatile and stereoselective routes.[8]

Rationale and Mechanistic Insight

The protons α to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate can then react with a variety of electrophiles to introduce new functional groups. The choice of base and reaction conditions is crucial to control regioselectivity and avoid side reactions. For enantioselective functionalization, more advanced catalytic methods are often employed.[8]

Experimental Workflow: α-Bromination and Subsequent Nucleophilic Substitution

Alpha_Functionalization_Workflow cluster_bromination α-Bromination cluster_substitution Nucleophilic Substitution cluster_workup Work-up & Purification ketone This compound brominating_agent Brominating Agent (e.g., NBS, Br₂) ketone->brominating_agent alpha_bromo α-Bromo Ketone brominating_agent->alpha_bromo solvent1 Solvent (e.g., CCl₄) solvent1->brominating_agent nucleophile Nucleophile (e.g., R-OH, R-SH, R₂NH) alpha_bromo->nucleophile filter Filter nucleophile->filter base Base (e.g., K₂CO₃) base->nucleophile solvent2 Solvent (e.g., Acetone) solvent2->nucleophile concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for α-functionalization via bromination and subsequent nucleophilic substitution.

Detailed Protocol: Synthesis of 1-Cyclopropyl-1-phenoxypropan-2-one
  • α-Bromination: To a solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the solvent to obtain the crude α-bromo ketone.

  • Nucleophilic Substitution: To a solution of the crude α-bromo ketone in acetone, add phenol (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-cyclopropyl-1-phenoxypropan-2-one.

EntryNucleophileBaseSolventTime (h)Yield (%)
1PhenolK₂CO₃Acetone1675
2ThiophenolK₂CO₃Acetone1282
3DiethylamineEt₃NDCM2468
4Sodium AzideN/ADMF890

Table 2: Representative yields for the nucleophilic substitution of α-bromo-1-cyclopropylpropan-2-one.

Structure-Activity Relationship (SAR) Logic Flow

The derivatization strategies outlined above provide a systematic approach to building a library of analogs for SAR studies. The goal is to correlate changes in chemical structure with changes in biological activity, providing insights for the design of more potent and selective compounds.

SAR_Logic_Flow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis & Iteration start This compound deriv1 Reductive Amination (N-substitution) start->deriv1 deriv2 α-Functionalization (α-substitution) start->deriv2 screening Primary Screening (e.g., in vitro assay) deriv1->screening deriv2->screening sar_analysis SAR Analysis screening->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt next_gen Design Next Generation of Compounds lead_opt->next_gen next_gen->start Iterative Design

Caption: Logical workflow for a typical SAR study starting from this compound.

Conclusion

This compound is a versatile and strategically valuable starting material for the generation of compound libraries for SAR studies. The derivatization strategies presented herein, namely reductive amination and α-functionalization, provide reliable and adaptable protocols for accessing a wide range of analogs. By systematically modifying the core scaffold and correlating these changes with biological activity, researchers can gain crucial insights to guide the design of novel and effective therapeutic agents. The provided protocols and workflows are intended to serve as a practical guide for scientists engaged in drug discovery and development.

References

  • Gardarsdottir, H. (n.d.).
  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • Wikipedia. (n.d.). Cyclopropylamine. [Link]
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
  • Hartwig, J. F. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles.

Sources

Application Notes and Protocols for High-Temperature Reactions of 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of organic reactions under high-temperature conditions provides a unique window into molecular rearrangements and decomposition pathways that are inaccessible under milder conditions. 1-Cyclopropylpropan-2-one, a ketone featuring a strained cyclopropyl ring, is a particularly interesting substrate for such investigations. At elevated temperatures, the inherent ring strain of the cyclopropyl group can be overcome, leading to a variety of intriguing chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup, safety protocols, and analytical methods for conducting high-temperature reactions involving this compound. The protocols outlined herein are designed to be a self-validating system, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Theoretical Background: Potential Reaction Pathways

At high temperatures, this compound is expected to undergo several potential transformations, primarily driven by the relief of the approximately 27.5 kcal/mol of strain energy in the cyclopropane ring. The two most probable primary reaction pathways are the Cloke-Wilson rearrangement and retro-ene type reactions.

  • Cloke-Wilson Rearrangement: This is a well-established thermal rearrangement of cyclopropyl ketones to form dihydrofurans. For this compound, this would involve the homolytic cleavage of a distal cyclopropyl bond, followed by intramolecular cyclization to yield 2,5-dimethyl-2,3-dihydrofuran. This reaction is typically observed at temperatures ranging from 200 to 500 °C.

  • Retro-Ene Reaction and Fragmentation: Alternatively, the molecule can undergo a retro-ene type reaction, leading to the formation of vinylcyclopropane and acetone. Subsequent thermal decomposition of these initial products could lead to a complex mixture of smaller hydrocarbons and oxygenated species. The high temperatures employed can also induce more extensive fragmentation, leading to the formation of gaseous byproducts.

The following diagram illustrates these potential primary reaction pathways:

ReactionPathways This compound This compound Transition State A Cloke-Wilson Transition State This compound->Transition State A High T Transition State B Retro-Ene Transition State This compound->Transition State B High T 2,5-Dimethyl-2,3-dihydrofuran 2,5-Dimethyl-2,3-dihydrofuran Transition State A->2,5-Dimethyl-2,3-dihydrofuran Rearrangement Vinylcyclopropane Vinylcyclopropane Transition State B->Vinylcyclopropane Acetone Acetone Transition State B->Acetone Further Decomposition\nProducts Further Decomposition Products Vinylcyclopropane->Further Decomposition\nProducts High T Acetone->Further Decomposition\nProducts High T

Caption: Potential thermal reaction pathways of this compound.

Experimental Setup: High-Pressure Autoclave Reactor

For conducting high-temperature reactions with a liquid-phase reactant like this compound, a high-pressure autoclave reactor is the recommended apparatus. This allows for precise control over temperature and pressure while ensuring the reaction is contained safely. A sealed tube reactor can also be used for smaller-scale reactions.

Equipment and Materials
Equipment/MaterialSpecificationsSupplier Example
High-Pressure Autoclave Reactor 50-500 mL capacity, Stainless Steel (SS-316) or Hastelloy C-276 construction, with temperature and pressure controllers, magnetic stirrer, and rupture disc.Parr Instrument Company, Büchi AG
Heating Mantle/Fluid Circulator Compatible with the autoclave reactor, capable of reaching and maintaining temperatures up to 500 °C.J-KEM Scientific, Huber
Inert Gas Supply High-purity nitrogen or argon with a two-stage regulator.Local gas supplier
Temperature and Pressure Probes Calibrated K-type thermocouple and pressure transducer compatible with the reactor.Omega Engineering
Gas Chromatograph-Mass Spectrometer (GC-MS) For product identification and quantification.Agilent Technologies, Shimadzu
Nuclear Magnetic Resonance (NMR) Spectrometer For structural elucidation of products.Bruker, JEOL
This compound >98% purity.Sigma-Aldrich, TCI Chemicals
Solvent (if required) High-boiling, inert solvent such as dodecane or tetralin.Major chemical suppliers
Personal Protective Equipment (PPE) Safety glasses with side shields, flame-resistant lab coat, high-temperature resistant gloves, and appropriate footwear.Fisher Scientific, VWR
Safety Precautions

High-temperature reactions, especially in a closed system, present significant hazards. A thorough risk assessment must be conducted before commencing any experiment.

  • Pressure Hazard: The reaction will generate pressure due to the vapor pressure of the reactant and any gaseous products. The autoclave must be rated for the expected maximum pressure at the reaction temperature. A rupture disc is a mandatory safety feature.

  • Flammability: this compound is a flammable liquid. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Toxicity: While specific high-temperature toxicity data for this compound is limited, the products of thermal decomposition may be hazardous. Handle the reactant and reaction mixture in a fume hood.

  • Thermal Burns: The reactor and heating apparatus will be extremely hot. Use appropriate high-temperature gloves when handling hot equipment.

  • Emergency Procedures: Ensure access to a fire extinguisher (Class B), safety shower, and eyewash station. Have a clear plan for emergency shutdown of the reactor.

Experimental Workflow

The following diagram outlines the general workflow for the high-temperature reaction of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Setup 1. Reactor Assembly & Leak Test Reactant_Prep 2. Reactant Charging Reactor_Setup->Reactant_Prep Inert_Atmosphere 3. Inert Gas Purge Reactant_Prep->Inert_Atmosphere Heating 4. Heating to Reaction Temperature Inert_Atmosphere->Heating Monitoring 5. Reaction Monitoring (T & P) Heating->Monitoring Cooling 6. Cooling to Room Temperature Monitoring->Cooling Venting 7. Venting & Gas Sampling Cooling->Venting Product_Collection 8. Liquid Product Collection Venting->Product_Collection Analysis 9. GC-MS & NMR Analysis Product_Collection->Analysis

Caption: Experimental workflow for high-temperature reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical high-temperature reaction of this compound.

1. Reactor Preparation and Assembly:

  • Thoroughly clean and dry all components of the autoclave reactor.
  • Assemble the reactor according to the manufacturer's instructions, ensuring all seals and fittings are correctly installed.
  • Perform a leak test by pressurizing the assembled reactor with an inert gas (e.g., nitrogen at 10-20 bar) and monitoring for any pressure drop over 30 minutes.

2. Reactant Charging:

  • Accurately weigh the desired amount of this compound and transfer it to the reactor vessel. If using a solvent, add it at this stage. Do not fill the reactor to more than 50% of its total volume to allow for thermal expansion and vapor space.

3. Establishing an Inert Atmosphere:

  • Seal the reactor.
  • Purge the reactor with an inert gas (nitrogen or argon) for at least 15 minutes to remove any oxygen. This is typically done by pressurizing the reactor with the inert gas and then slowly venting it, repeating this cycle 3-5 times.

4. Reaction Execution:

  • Set the desired reaction temperature on the temperature controller. A typical starting point for exploring the thermal reactions of cyclopropyl ketones is in the range of 250-450 °C.
  • Begin heating the reactor while stirring the contents at a moderate speed (e.g., 300-500 rpm).
  • Monitor the temperature and pressure inside the reactor throughout the heating and reaction period. Record these parameters at regular intervals.
  • Maintain the reaction at the desired temperature for the specified duration. Reaction times can vary from a few minutes to several hours, depending on the temperature and desired conversion.

5. Cooling and Product Collection:

  • After the desired reaction time, turn off the heating and allow the reactor to cool to room temperature. This can be accelerated by using a cooling coil or an external cooling bath.
  • Once the reactor has cooled to below 40 °C, carefully vent any remaining pressure through a suitable trapping system (e.g., a cold trap or a bubbler) in a fume hood.
  • If gaseous products are of interest, they can be collected in a gas sampling bag during the venting process for later analysis.
  • Open the reactor and carefully collect the liquid product mixture.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Dilute a small aliquot of the liquid product mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
  • Inject the diluted sample into the GC-MS system.
  • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
  • Program the GC oven temperature to achieve good separation of the components. A typical program might start at 40 °C and ramp up to 250 °C.
  • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For structural confirmation of major products, isolate them by preparative GC or distillation if possible.
  • Dissolve the isolated products in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
  • The structural information obtained from NMR will be crucial for definitively identifying rearrangement products like dihydrofurans.

Expected Results and Discussion

The product distribution from the high-temperature reaction of this compound is expected to be highly dependent on the reaction temperature and time.

  • At lower temperatures (e.g., 200-350 °C): The primary product is likely to be 2,5-dimethyl-2,3-dihydrofuran via the Cloke-Wilson rearrangement. The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the dihydrofuran in the GC-MS chromatogram.

  • At higher temperatures (e.g., >350 °C): Fragmentation and secondary decomposition reactions are expected to become more prominent. The product mixture may become more complex, containing smaller hydrocarbons, acetone, and potentially aromatic compounds from further reactions. The formation of gaseous products such as methane, ethane, and carbon monoxide is also possible.

The following table summarizes the expected key analytical data for the starting material and the primary expected product:

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass Spectrum (m/z)
This compound C₆H₁₀O98.14~2.1 (s, 3H, CH₃), ~2.3 (d, 2H, CH₂), ~0.8-1.0 (m, 1H, CH), ~0.1-0.5 (m, 4H, cyclopropyl CH₂)98 (M+), 83, 55, 43
2,5-Dimethyl-2,3-dihydrofuran C₆H₁₀O98.14~4.5-4.8 (m, 1H, =CH), ~2.2-2.6 (m, 2H, CH₂), ~1.6 (s, 3H, =C-CH₃), ~1.2 (d, 3H, O-CH-CH₃)98 (M+), 83, 68, 55, 43

It is important to note that the exact product distribution and yields will need to be determined experimentally. The protocols described here provide a robust framework for conducting these investigations in a safe and controlled manner.

References

  • Autoclave Reactors: Advancing Synthesis Science. (n.d.).
  • Cloke, J. B., & Wilson, W. J. (1947). The Rearrangement of Cyclopropyl Ketones. Journal of the American Chemical Society, 69(5), 1234-1237.
  • Hydrothermal Synthesis Autoclave Reactor with Pressure Safety Valve. (n.d.). Cambridge Energy Solutions.
  • The Complete Guide to High-Pressure Autoclave Reactors. (2025, April 17). Techmate.
  • What is an Autoclave Reactor? (2025, January 9). Kemi.
  • This compound. (n.d.). PubChem.
  • Thermal decomposition of .beta.-hydroxy ketones. (n.d.).
  • What Is The Purpose Of Using Fused Quartz Tubes In High-Temperature Sealed Reaction Systems For Alloy Research? (2026, January 8). Kintek Furnace.
  • Suggested Reaction Setups. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • THE THERMAL DECOMPOSITION OF ACETONE IN THE GASEOUS STATE. (n.d.). PNAS.
  • Sealing tube reactions in synthesis. (2021, January 20). Shandong Look Chemical.
  • Online reaction monitoring by single-scan 2D NMR under flow conditions. (n.d.). RSC Publishing.
  • A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. (n.d.). Organic Process Research & Development - ACS Publications.
  • Pressure reactor. (n.d.). In Wikipedia.
  • Making a reaction tube | Class experiment. (n.d.). RSC Education.
  • Real-time, on-line monitoring of organic chemical reactions using extractive electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025, March 7). Chemistry World.
  • Unique high-temperature facility for studying organic reactions in the bayer process. (2025, August 7).
  • Does anyone have any advice/SOPs for organic reactions in glass pressure tubes at high pressures? (2025, July 1). Reddit.
  • SAFETY DATA SHEET - Cyclopropane. (n.d.).
  • Varying solvents for high-temperature organic synthesis. (n.d.). ResearchGate.
  • How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry.

The Versatile Building Block: Application of 1-Cyclopropylpropan-2-one in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Ring Ketone

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced biological activity and improved pharmacokinetic profiles is relentless. Natural products have long served as a profound source of inspiration, offering intricate and potent scaffolds. However, their direct use as therapeutic agents is often hampered by issues of synthetic accessibility, metabolic instability, or undesirable side effects. This has propelled the field of natural product analogue synthesis to the forefront of drug discovery. A key strategy in this endeavor is the incorporation of unique structural motifs that can modulate the parent molecule's properties in a predictable manner. The cyclopropane ring, a strained three-membered carbocycle, has emerged as a particularly valuable "bioisostere" for various functional groups, capable of imparting conformational rigidity, enhancing metabolic stability, and improving potency.

This application note delves into the utility of a specific cyclopropyl-containing building block, 1-cyclopropylpropan-2-one (also known as cyclopropylacetone), in the synthesis of natural product analogues. We will explore its chemical reactivity, showcase its application in the construction of complex molecular frameworks, and provide detailed protocols for its key transformations. The inherent reactivity of the ketone functional group, coupled with the unique electronic and steric properties of the adjacent cyclopropane ring, makes this compound a versatile and powerful tool for the synthetic chemist.

Core Principles: Why this compound is a Privileged Synthon

The utility of this compound in organic synthesis stems from several key features:

  • Activated Methylene Group: The protons on the carbon between the carbonyl and the cyclopropyl ring are acidic and can be readily removed to form an enolate. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions.

  • Reactive Carbonyl Group: The ketone carbonyl is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

  • Modulation of Reactivity: The cyclopropyl group, with its partial π-character, can influence the reactivity of the adjacent carbonyl group and enolate. This can lead to unique selectivity in certain reactions compared to acyclic analogues.

  • Scaffold for Annulation Reactions: As a ketone, this compound is an excellent substrate for annulation reactions, such as the Robinson annulation, to construct polycyclic systems that mimic the core structures of many natural products.

Application in the Synthesis of Sesquiterpenoid Analogues: A Case Study

Sesquiterpenoids are a large class of natural products with diverse and potent biological activities. Many, like the illudins and pterosins, feature complex polycyclic skeletons. The synthesis of analogues of these compounds is of great interest for the development of new anticancer agents. This compound can serve as a key starting material for the construction of the core scaffolds of these analogues.

Conceptual Synthetic Workflow: Robinson Annulation Approach

A powerful strategy for the synthesis of six-membered rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3][4] this compound can act as the ketone component in this reaction, providing the foundation for a cyclopropyl-annulated cyclohexenone ring system, a common motif in sesquiterpenoid natural products.

G start This compound (Ketone Component) michael_product Michael Adduct (1,5-Diketone) start->michael_product Michael Addition (Base Catalysis) mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->michael_product aldol_product Intramolecular Aldol Product michael_product->aldol_product Intramolecular Aldol Condensation (Base or Acid Catalysis) final_product Cyclopropyl-annulated Cyclohexenone (Natural Product Analogue Core) aldol_product->final_product Dehydration

Figure 1: Conceptual workflow for the Robinson annulation using this compound.

This cyclopropyl-annulated cyclohexenone core can then be further elaborated through various synthetic transformations to access a library of natural product analogues.

Experimental Protocols

Protocol 1: Enolate Generation and Alkylation of this compound

This protocol describes the generation of the lithium enolate of this compound and its subsequent reaction with an alkyl halide. This is a fundamental transformation for introducing substituents at the α-position.

Materials:

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.1 eq), 1.6 M in hexanes

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask, dissolve this compound in anhydrous THF.

  • Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a dry atmosphere is crucial as the organolithium reagents and the resulting enolate are highly reactive towards water.

  • Low Temperature: The reactions are performed at -78 °C to control the reactivity of the strong base (LDA) and the enolate, preventing side reactions such as self-condensation.

  • LDA as Base: LDA is a strong, non-nucleophilic base, which is ideal for quantitatively deprotonating the ketone to form the enolate without competing nucleophilic addition to the carbonyl group.

Protocol 2: Robinson Annulation with this compound

This protocol outlines the synthesis of a cyclopropyl-annulated cyclohexenone via a Robinson annulation reaction.

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (1.1 eq)

  • Sodium ethoxide (catalytic amount, e.g., 0.1 eq)

  • Ethanol, absolute

  • Hydrochloric acid, dilute

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add absolute ethanol and sodium ethoxide.

  • Add this compound to the ethanolic sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath and add methyl vinyl ketone dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopropyl-annulated cyclohexenone.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the Michael adduct intermediate and the final annulated product. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O[5]
Molecular Weight 98.14 g/mol [5]
CAS Number 4160-75-2[5]
Boiling Point 135-136 °C[5]
Density 0.89 g/cm³[5]
Appearance Colorless liquid

Visualization of Synthetic Transformations

G cluster_alkylation α-Alkylation cluster_annulation Robinson Annulation start_alk This compound enolate Lithium Enolate start_alk->enolate LDA, THF, -78°C product_alk α-Alkylated Product enolate->product_alk R-X start_ann This compound michael Michael Adduct start_ann->michael Methyl Vinyl Ketone, NaOEt, EtOH product_ann Cyclopropyl-annulated Cyclohexenone michael->product_ann Intramolecular Aldol, Dehydration

Figure 2: Key synthetic transformations of this compound.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile building block for the synthesis of natural product analogues. Its unique combination of a reactive ketone and an adjacent cyclopropane ring allows for a wide array of synthetic manipulations, including enolate chemistry and annulation reactions. The ability to construct complex, cyclopropyl-containing scaffolds from this simple precursor highlights its importance in modern drug discovery and medicinal chemistry. Future applications will likely involve the use of chiral versions of this compound, prepared via asymmetric catalysis or enzymatic resolutions, to enable the enantioselective synthesis of even more complex and potent natural product analogues. The continued exploration of the reactivity of this valuable synthon will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • Synthesis, reactions and structure-activity relationships of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones: illudin analogs with in vitro cytotoxic activity. PubMed.
  • This compound. PubChem.
  • Synthesis Problem #1: Robinson Annulation. YouTube.
  • A Simple Synthetic Route to Pterosin F and Other Pterosins. ResearchGate.
  • The Robinson Annulation. Master Organic Chemistry.
  • 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition.
  • A Simple Synthetic Route to Pterosin F and Other Pterosins. Journal of Chemical Research, Synopses.
  • Robinson Annulation Applied to the Total Synthesis of Natural Products. ResearchGate.
  • 21.9 Robinson Annulation | Organic Chemistry. YouTube.

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Protecting Group Strategies for the Ketone in 1-Cyclopropylpropan-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high selectivity and yield.[1] For researchers and professionals in drug development, mastering these techniques is fundamental. This guide provides an in-depth exploration of protecting group strategies for the ketone functionality in 1-cyclopropylpropan-2-one, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the most effective methods.

The Synthetic Challenge: Chemoselectivity in the Presence of a Ketone

The carbonyl group of a ketone is a highly reactive electrophilic center, susceptible to attack by a wide array of nucleophiles, including organometallics, hydrides, and enolates.[2] When a synthetic route requires transformations at other sites within a molecule containing a ketone, this inherent reactivity can lead to undesired side reactions, significantly lowering the yield of the target compound. Therefore, the temporary masking, or "protection," of the ketone is often a crucial step to ensure the desired chemoselectivity.[3][4]

The specific case of this compound presents a typical scenario where such protection is necessary. For instance, if a reaction calls for the modification of the cyclopropyl ring or the adjacent methylene group under conditions that would also affect the ketone, a protecting group is indispensable.

Strategic Selection of a Protecting Group

The ideal protecting group for any given synthesis should be:

  • Easy to install: The protection reaction should proceed in high yield under mild conditions.[3]

  • Stable: The protected group must be robust and unreactive under the conditions of subsequent synthetic steps.[3]

  • Easy to remove: The deprotection step should also be high-yielding and occur under conditions that do not affect other functional groups in the molecule.[3]

For ketones, the most common and effective protecting groups are acetals (or ketals), particularly cyclic acetals, and thioacetals (or thioketals).[5][6]

Acetal Protection: The 1,3-Dioxolane Strategy

The formation of a cyclic acetal, specifically a 1,3-dioxolane, by reacting the ketone with ethylene glycol under acidic catalysis is a widely employed and reliable protection strategy.[7][8] This reaction transforms the planar, reactive carbonyl group into a less reactive, five-membered ring structure.[7]

Mechanism of Formation: The formation of a 1,3-dioxolane is a reversible, acid-catalyzed process.[7] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. An intramolecular cyclization then occurs, with the subsequent elimination of a water molecule, to yield the stable 1,3-dioxolane.[7] To drive the equilibrium towards the protected product, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[7][9]

Stability: 1,3-Dioxolanes are stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents.[7][10] This makes them suitable for protecting ketones during reactions involving Grignard reagents, organolithium compounds, and metal hydrides.[2]

Deprotection: The ketone can be readily regenerated by acid-catalyzed hydrolysis.[7][11][12] This process is essentially the reverse of the formation mechanism and is typically carried out in the presence of water and an acid catalyst.[13]

Acetal_Formation_Deprotection cluster_protection Protection cluster_deprotection Deprotection Ketone This compound H_plus_catalyst H+ (cat.) -H2O Ketone->H_plus_catalyst EthyleneGlycol Ethylene Glycol EthyleneGlycol->H_plus_catalyst Dioxolane 2-(1-Cyclopropylethyl)-2-methyl-1,3-dioxolane H_plus_catalyst->Dioxolane Dioxolane_deprotect 2-(1-Cyclopropylethyl)-2-methyl-1,3-dioxolane H_plus_H2O H+, H2O Dioxolane_deprotect->H_plus_H2O Ketone_regenerated This compound H_plus_H2O->Ketone_regenerated

Figure 1: Acetal Protection and Deprotection Workflow.

Thioacetal Protection: The 1,3-Dithiane Strategy

An alternative and often more robust protecting group for ketones is the 1,3-dithiane, a cyclic thioacetal.[14][15] Thioacetals are formed by reacting the ketone with a dithiol, such as 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst.[16][17]

Advantages over Acetals: Thioacetals exhibit greater stability towards acidic conditions compared to their oxygen-containing counterparts.[1][9] This differential stability allows for the selective deprotection of an acetal in the presence of a thioacetal, a valuable tool in complex syntheses.[9] The formation of thioacetals is also often more favorable, and the removal of water is not always necessary to drive the reaction to completion.[1]

Deprotection: The removal of a thioacetal protecting group typically requires more specific conditions than acetal hydrolysis.[16] Common methods involve the use of heavy metal salts (e.g., HgCl₂) or oxidative cleavage with reagents like o-iodoxybenzoic acid (IBX).[18][19] A particularly useful and milder method for deprotection involves desulfurization with Raney nickel, which reduces the thioacetal to the corresponding alkane.[20][21][22] This dual functionality of protection and subsequent conversion to a methylene group is a powerful synthetic strategy.[23]

Thioacetal_Formation_Deprotection cluster_protection Protection cluster_deprotection Deprotection Ketone This compound LewisAcid Lewis Acid (e.g., BF3·OEt2) Ketone->LewisAcid Propanedithiol 1,3-Propanedithiol Propanedithiol->LewisAcid Dithiane 2-(1-Cyclopropylethyl)-2-methyl-1,3-dithiane LewisAcid->Dithiane Dithiane_deprotect 2-(1-Cyclopropylethyl)-2-methyl-1,3-dithiane Deprotection_reagents Deprotection Reagents (e.g., HgCl2, CaCO3 or Raney Ni, H2) Dithiane_deprotect->Deprotection_reagents Ketone_regenerated This compound or 2-Cyclopropylbutane Deprotection_reagents->Ketone_regenerated

Figure 2: Thioacetal Protection and Deprotection Workflow.

Comparative Analysis of Protecting Group Strategies

Feature1,3-Dioxolane (Acetal)1,3-Dithiane (Thioacetal)
Formation Conditions Acid catalyst (e.g., p-TsOH), requires water removal.[7]Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂), often no water removal needed.[14][16]
Stability Stable to bases, nucleophiles, and reducing agents. Labile to acid.[7][10]Stable to bases, nucleophiles, and more stable to acid than acetals.[1][9]
Deprotection to Ketone Mild acid-catalyzed hydrolysis (e.g., aq. HCl, acetone).[7]Requires specific reagents (e.g., HgCl₂, IBX).[18][19]
Alternative Deprotection Not applicable.Reductive desulfurization to alkane with Raney Nickel.[20][21][22]
Key Advantage Ease of formation and mild deprotection.Greater stability and synthetic versatility (umpolung, reduction to alkane).[15]

Experimental Protocols

Protocol for the Protection of this compound as a 1,3-Dioxolane

This protocol outlines a standard procedure for the protection of a ketone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.[7]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, ethylene glycol (1.5 eq.), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-(1-cyclopropylethyl)-2-methyl-1,3-dioxolane.

  • The product can be purified by distillation or column chromatography if necessary.

Protocol for the Deprotection of 2-(1-Cyclopropylethyl)-2-methyl-1,3-dioxolane

This protocol describes the acid-catalyzed hydrolysis of the 1,3-dioxolane to regenerate the ketone.[7]

Materials:

  • 2-(1-Cyclopropylethyl)-2-methyl-1,3-dioxolane

  • Acetone

  • Water

  • 2M Hydrochloric acid (HCl) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-(1-cyclopropylethyl)-2-methyl-1,3-dioxolane in a mixture of acetone and water in a round-bottom flask.

  • Add a catalytic amount of 2M hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating can be applied to accelerate the reaction if necessary.

  • Once the reaction is complete (typically 1-6 hours), carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

Conclusion

The choice between an acetal and a thioacetal protecting group for this compound depends on the specific requirements of the synthetic sequence. For straightforward protection and mild deprotection, the 1,3-dioxolane is an excellent choice. When greater stability towards acidic conditions is required, or when a subsequent reduction of the carbonyl to a methylene group is desired, the 1,3-dithiane offers superior versatility. By understanding the underlying principles and having access to robust protocols, researchers can confidently employ these strategies to advance their synthetic endeavors in drug discovery and development.

References

  • Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Benchchem. URL
  • Raney nickel. Wikipedia. URL
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. URL
  • Protection of Aldehyde, Ketone by Dithiane. SynArchive. URL
  • Reduction via Thioacetals (full video lesson). Chad's Prep®. URL
  • Thioacetals and Raney Nickel Reduction. AWS. URL
  • Protecting group. Wikipedia. URL
  • Anderson, E., & Fife, T. H. (1971). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 93(7), 1701–1704. URL
  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulf
  • The Role of 1,3-Dithianes in Natural Product Synthesis.
  • Evaluate the effectiveness of Raney nickel in converting thioacetals to alkanes. Pearson. URL
  • Dioxolane. Wikipedia. URL
  • Well-established mechanism of the hydrolysis of acetals and ketals.
  • Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. URL
  • Reagent Friday: Raney Nickel. Master Organic Chemistry. URL
  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. URL
  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. URL
  • 6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. URL
  • Chemistry of 1,3-Dithiane. Scribd. URL
  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. URL
  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2009). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 21(5), 3541-3545. URL
  • A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions.
  • Cordes, E. H. (1967). Specific acid catalysis in acetal hydrolysis. Journal of the Chemical Society B: Physical Organic, 800-802. URL
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. URL
  • Cyclopropyl based O- and N- and S-protecting groups.
  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. URL
  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks. URL
  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. URL
  • Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. URL
  • Acetals as protecting groups and thioacetals. Khan Academy. URL
  • Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. URL
  • 20.12: Protecting Groups. Chemistry LibreTexts. URL
  • Protection of carbonyl compounds as dithioacetals/dithioketals (Part-2). YouTube. URL
  • Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry. URL
  • 2-METHYL-1,3-DIOXOLANE synthesis. ChemicalBook. URL
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(1), e202201509. URL
  • Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl).
  • Carbonyl Protecting Groups - Stability. Organic Chemistry Portal. URL
  • Synthesis of 2-Methyl-1,3-Dioxolane Derivatives: An In-depth Technical Guide. Benchchem. URL

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one-pot synthesis of derivatives from 1-cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: One-Pot Synthesis of Heterocyclic Derivatives from 1-Cyclopropylpropan-2-one

Abstract

This compound, also known as cyclopropyl methyl ketone, is a versatile building block in organic synthesis, valued for the unique steric and electronic properties conferred by its cyclopropyl moiety.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on efficient one-pot synthetic strategies to construct complex heterocyclic derivatives from this readily available ketone. By leveraging the principles of multicomponent reactions (MCRs), this guide focuses on two powerful and atom-economical protocols: the Gewald aminothiophene synthesis and the Hantzsch 1,4-dihydropyridine synthesis. These methods offer rapid access to privileged scaffolds in medicinal chemistry, minimizing waste and operational complexity by avoiding the isolation of intermediates.[3][4] This document furnishes detailed, step-by-step protocols, mechanistic insights, and data presentation to enable robust and reproducible synthesis in a research and development setting.

Introduction: The Strategic Advantage of One-Pot Synthesis

In the quest for novel bioactive compounds, efficiency is paramount. Traditional multi-step syntheses often suffer from cumulative yield losses, extensive purification requirements, and significant solvent waste. One-pot synthesis, a strategy where multiple reaction steps are conducted sequentially in a single vessel, directly addresses these challenges.[3] This approach, particularly through multicomponent reactions (MCRs), enhances "step and pot economy," aligning with the principles of green chemistry while accelerating the discovery and development timeline.[3][4]

This compound is an ideal starting material for such strategies. The cyclopropyl group can influence the reactivity of the adjacent carbonyl and impart favorable metabolic stability and conformational rigidity in the final derivatives—qualities highly sought after in drug design. This guide explores its application in two classic, yet continually relevant, MCRs to build highly functionalized thiophene and dihydropyridine rings, which are core structures in numerous pharmaceuticals.

Synthetic Strategy I: Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, typically mediated by a base.[5][6] 2-Aminothiophenes are crucial intermediates for a wide range of biologically active compounds, including anti-inflammatory and anti-tumor agents.[7]

Mechanistic Rationale

The reaction proceeds through a well-elucidated pathway.[5] The process is initiated by a base-catalyzed Knoevenagel condensation between this compound and the active methylene group of the nitrile (e.g., ethyl cyanoacetate).[5] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. The final steps involve intramolecular cyclization and tautomerization to yield the stable, aromatic 2-aminothiophene product.[5] The choice of a mild base, such as morpholine or triethylamine, is critical to facilitate the initial condensation without promoting unwanted side reactions.[6]

Workflow and Visualization

The logical flow of the Gewald synthesis is depicted below. This one-pot procedure combines three components with a base catalyst to rapidly assemble the thiophene core.

Gewald_Workflow Start Start: Reaction Vessel (Ethanol) Reaction One-Pot Reaction (Stirring, 50-60°C) Start->Reaction Add Reagents Ketone This compound Ketone->Reaction Nitrile Ethyl Cyanoacetate Nitrile->Reaction Sulfur Elemental Sulfur (S8) Sulfur->Reaction Base Morpholine (cat.) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Reaction Complete Product Product: Ethyl 2-amino-5-cyclopropyl- 4-methylthiophene-3-carboxylate Workup->Product Isolate Hantzsch_Workflow Start Start: Reaction Vessel (Ethanol) Reaction One-Pot Reaction (Reflux) Start->Reaction Add Reagents Ketoester Ethyl Acetoacetate Ketoester->Reaction Ketone This compound Ketone->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Workup Precipitation & Filtration Reaction->Workup Cool to RT Product Product: 4-Aryl-1,4-dihydropyridine Derivative Workup->Product Isolate

Sources

Troubleshooting & Optimization

improving the yield of the synthesis of 1-cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropylpropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

The synthesis of this compound, while conceptually straightforward, is often plagued by issues that can significantly reduce yields. The most prevalent synthetic routes involve either the acetoacetic ester synthesis pathway or the reaction of a cyclopropylmethyl organometallic reagent with an acetylating agent. This guide will focus on troubleshooting these common methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Scenario 1: Low Yields in Acetoacetic Ester Synthesis Pathway

The acetoacetic ester synthesis is a classic and powerful method for preparing ketones. It involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[1] However, inefficiencies at either stage can cripple the overall yield.

Question: My initial alkylation of ethyl acetoacetate with a cyclopropylmethyl halide is incomplete, resulting in low conversion. What factors should I investigate?

Answer: Incomplete alkylation is a frequent bottleneck. The root cause typically lies in suboptimal reaction conditions for the formation and reaction of the enolate. Here’s a breakdown of the critical parameters:

  • Choice of Base and Solvent: The base must be strong enough to completely deprotonate the α-carbon of the ethyl acetoacetate. Sodium ethoxide (NaOEt) in ethanol is the traditional choice and often sufficient. Ensure your base is fresh and anhydrous. Incomplete deprotonation leaves unreacted starting material.

  • Reaction Temperature: While the deprotonation is often performed at room temperature, the subsequent alkylation with the cyclopropylmethyl halide may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote side reactions. An initial optimization run screening temperatures from room temperature to the reflux temperature of the solvent is recommended.[2]

  • Nature of the Halide: Cyclopropylmethyl bromide is generally more reactive than the chloride and is often the preferred electrophile for this alkylation.

  • Moisture Contamination: The presence of water will consume the base and the enolate, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

Question: The final decarboxylation step is giving me a low yield of this compound, and I'm seeing a complex mixture of byproducts. What's going wrong?

Answer: The success of the decarboxylation hinges on the complete hydrolysis of the ester to the β-keto acid, followed by controlled heating to expel CO2.[1][3] Problems arise when this two-stage process is not properly executed.

  • Incomplete Hydrolysis: Before decarboxylation can occur, the ethyl ester must be fully saponified (hydrolyzed) to the corresponding carboxylate salt (using aqueous base, e.g., NaOH) and then acidified to form the β-keto acid. If hydrolysis is incomplete, the unreacted β-keto ester will not decarboxylate upon heating. Monitor this step by TLC to ensure the disappearance of the starting ester.

  • Harsh Decarboxylation Conditions: The β-keto acid intermediate is thermally labile.[3] Gentle heating is usually sufficient to drive the loss of CO2 through a cyclic transition state.[1][3] Overheating or excessively strong acidic conditions can lead to degradation, self-condensation reactions, or opening of the cyclopropane ring, which is susceptible to cleavage under harsh acidic conditions.[4] Typically, heating the acidified aqueous solution to a gentle reflux is sufficient.

Troubleshooting Summary Table: Acetoacetic Ester Synthesis
IssuePotential CauseRecommended Solution
Low Alkylation Conversion Incomplete deprotonation of ethyl acetoacetate.Use a fresh, anhydrous strong base (e.g., NaOEt) in an anhydrous solvent.
Low reactivity of the alkylating agent.Use cyclopropylmethyl bromide instead of the chloride.
Presence of moisture.Rigorously dry all glassware and use anhydrous solvents.
Low Decarboxylation Yield Incomplete ester hydrolysis.Ensure complete saponification by monitoring with TLC before acidification.
Degradation of the product.Avoid excessive heat or overly harsh acidic conditions during decarboxylation.
Ring-opening of the cyclopropyl group.Maintain mild acidic conditions and gentle heating.
Scenario 2: Issues with Organometallic (Grignard) Routes

Using cyclopropylmagnesium bromide as a nucleophile to react with an acetylating agent is another common approach.[5][6] However, Grignard reagents are notoriously sensitive and prone to side reactions.[7][8]

Question: I'm struggling to initiate the formation of my cyclopropylmagnesium bromide Grignard reagent. What can I do?

Answer: The failure of a Grignard reaction to initiate is almost always due to two main factors: an inactive magnesium surface or the presence of moisture.[7][8]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[7][8] You must activate the surface.

    • Activation Techniques: Add a small crystal of iodine (the purple vapor indicates activation), a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[8]

  • Presence of Moisture: Grignard reagents are powerful bases and are instantly quenched by water.[7][8]

    • Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator. Solvents (typically THF or diethyl ether) must be anhydrous.[8]

Question: The Grignard reagent formed, but the subsequent reaction with my acetylating agent (e.g., acetyl chloride, acetic anhydride) gave a very low yield of the desired ketone. What are the likely side reactions?

Answer: Low yields after the Grignard reagent has formed often point towards competing side reactions. The high reactivity of the Grignard reagent is a double-edged sword.[7]

  • Over-addition: Grignard reagents can add to the ketone product to form a tertiary alcohol. This is a very common issue when using highly reactive acetylating agents like acetyl chloride. To mitigate this, the reaction must be run at low temperatures (e.g., -78 °C) and the Grignard reagent must be added slowly to a solution of the acetylating agent.

  • Enolization: If your acetylating agent has acidic α-protons, the Grignard reagent can act as a base and simply deprotonate it, forming an enolate that does not lead to the desired product.[7][9]

  • Wurtz Coupling: The Grignard reagent can react with the remaining cyclopropylmethyl halide to form a homocoupled product (1,2-dicyclopropylethane).[7][8] This is more prevalent at higher temperatures.

To favor the desired ketone formation, consider using a less reactive acetylating agent, such as N-methoxy-N-methylacetamide (a Weinreb amide), which forms a stable chelated intermediate that resists over-addition.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is generally preferred for scalability?

The acetoacetic ester synthesis is often more amenable to large-scale production due to its use of less sensitive reagents and more forgiving reaction conditions compared to the organometallic route.

Q2: How can I confirm the formation and concentration of my Grignard reagent before use?

While qualitative signs like heat evolution and the disappearance of magnesium are useful, quantitative titration is the most reliable method. A common method involves titrating an aliquot of the Grignard solution against a standardized solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.

Q3: My final product appears to be contaminated with an alcohol. What is the likely source?

If you are using a Grignard-based route, the contaminating alcohol is likely the tertiary alcohol formed from the over-addition of a second equivalent of the Grignard reagent to the ketone product. In some cases, reduction of the ketone by the Grignard reagent can also form the secondary alcohol, 1-cyclopropylpropan-2-ol.[7]

Q4: What is the best method for purifying the final this compound?

Fractional distillation is typically the most effective method for purifying this compound on a larger scale, as its boiling point is distinct from most common starting materials and byproducts. For smaller scales or to remove closely-boiling impurities, column chromatography on silica gel may be necessary.

Visualized Workflows and Pathways

Troubleshooting Logic for Low Yield Synthesis

This diagram outlines a decision-making process for diagnosing and solving low-yield issues.

G start Low Yield of This compound method Which Synthetic Route? start->method grignard Grignard Route method->grignard Organometallic acetoacetic Acetoacetic Ester Route method->acetoacetic Ester Synthesis grignard_init Grignard Initiation Failure? grignard->grignard_init alkylation_issue Poor Alkylation? acetoacetic->alkylation_issue grignard_react Low Yield After Grignard Formed? grignard_init->grignard_react No activate_mg Activate Mg Surface (Iodine, Crushing) grignard_init->activate_mg Yes dry_system Ensure Anhydrous Conditions grignard_init->dry_system Yes over_addition Check for Over-addition (Use Weinreb Amide, Low Temp) grignard_react->over_addition Yes side_reactions Minimize Side Reactions (Wurtz Coupling) grignard_react->side_reactions Yes decarbox_issue Poor Decarboxylation? alkylation_issue->decarbox_issue No base_choice Optimize Base & Solvent (Anhydrous NaOEt) alkylation_issue->base_choice Yes halide_choice Use More Reactive Halide (e.g., Bromide) alkylation_issue->halide_choice Yes hydrolysis Ensure Complete Hydrolysis (TLC Monitoring) decarbox_issue->hydrolysis Yes conditions Use Mild Decarboxylation Conditions (Gentle Heat) decarbox_issue->conditions Yes

Caption: A troubleshooting flowchart for low-yield synthesis.

Acetoacetic Ester Synthesis Pathway

This diagram illustrates the key transformations in the acetoacetic ester synthesis of this compound.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation start Ethyl Acetoacetate enolate Enolate Intermediate start->enolate + NaOEt alkylated Alkylated β-Keto Ester enolate->alkylated + Cyclopropylmethyl Bromide keto_acid β-Keto Acid Intermediate alkylated->keto_acid 1. NaOH(aq) 2. H3O+ product This compound keto_acid->product Heat (Δ) co2 CO2

Caption: Key steps of the acetoacetic ester synthesis route.

Detailed Experimental Protocol: Acetoacetic Ester Synthesis

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Alkylation of Ethyl Acetoacetate

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: In the flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol. Alternatively, use commercially available sodium ethoxide solution.

  • Enolate Formation: To the stirred sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add cyclopropylmethyl bromide (1.05 eq) dropwise via the dropping funnel. After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Saponification: To the crude alkylated ester from the previous step, add a 10% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (as monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 by the slow addition of 6M hydrochloric acid.

  • Decarboxylation: Gently heat the acidified mixture to reflux. CO2 evolution should be observed. Maintain reflux for 1-2 hours after gas evolution ceases.

  • Extraction and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent. The crude product can then be purified by fractional distillation to yield pure this compound.

References
  • Benchchem. Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • Reddit user discussion on troubleshooting Grignard reactions. r/chemistry.
  • Quora discussion on improving Grignard reaction yields. Quora.
  • Benchchem. Troubleshooting low yields in the Grignard synthesis of 2-cyclohexylpropan-2-ol.
  • ResearchGate discussion on suppressing side reactions in Grignard-ketone reactions.
  • AK Lectures.
  • Chemistry LibreTexts. 9.
  • Reddit user discussion on optimizing reactions. r/Chempros.
  • Use of Cyclopropanes and Their Deriv
  • CymitQuimica. CAS 23719-80-4: Cyclopropylmagnesium bromide.
  • Benchchem. Application Notes and Protocols: Synthesis of Aminopropylindenes using Cyclopropylmagnesium Bromide.

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Technical Support Center: Purification of 1-Cyclopropyl-2-Propanone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-cyclopropyl-2-propanone. It provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol for purification by fractional distillation, addressing common challenges encountered in a laboratory setting.

Section 1: Product Profile & Purification Overview

1-Cyclopropyl-2-propanone is a key intermediate in various synthetic pathways. Its purification is often complicated by the presence of structurally similar impurities with close boiling points, necessitating a carefully executed fractional distillation for achieving high purity.

Table 1: Physicochemical Properties and Safety Data
PropertyValueSource(s)
CAS Number 4160-75-2[1][2][3]
Molecular Formula C₆H₁₀O[1][2][3]
Molecular Weight 98.14 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 119°C (at 760 mmHg)[1][3]
Density 0.939 g/mL[1][3]
Flash Point 28°C[1][3]
GHS Hazards Flammable liquid and vapor; Causes skin and serious eye irritation; May cause respiratory irritation.[2][2]
Table 2: Common Impurities and Their Boiling Points

Successful purification hinges on understanding potential contaminants. The most challenging impurities are often isomers or unreacted starting materials from the synthesis.

CompoundStructureBoiling PointRationale for Presence
1-Cyclopropyl-2-propanone (Target) CH₃COCH₂-c-C₃H₅119°C Target Compound
Methyl Cyclopropyl Ketone (Isomer)c-C₃H₅COCH₃111°C[4]A common, close-boiling isomer that can be difficult to separate.[4]
1-Cyclopropylpropan-2-olCH₃CH(OH)CH₂-c-C₃H₅~130-140°C (est.)A potential byproduct from the reduction of the target ketone.[1][5]
5-Chloro-2-pentanoneCH₃COCH₂CH₂CH₂Cl171-173°CCommon precursor in cyclopropyl ketone synthesis; indicates an incomplete cyclization reaction.[6][7]
WaterH₂O100°CResidual moisture from reaction workup.
High-Boiling Residues->180°CPolymerization or condensation byproducts formed during synthesis or distillation.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the fractional distillation of 1-cyclopropyl-2-propanone in a direct question-and-answer format.

Question: My final product purity is low. GC-MS analysis shows a significant peak with a slightly lower boiling point than my target of 119°C. What is the likely cause and solution?

Answer: This is a classic separation challenge, most likely caused by the presence of the isomeric impurity, methyl cyclopropyl ketone , which has a boiling point of 111°C.[4] A simple distillation is insufficient to separate compounds with a boiling point difference of less than 25°C.[9]

  • Causality: The proximity of their boiling points means that the vapor pressures of the two isomers are very similar at any given temperature. According to Raoult's Law, the vapor will be enriched in the more volatile component (methyl cyclopropyl ketone), but the less volatile component (1-cyclopropyl-2-propanone) will still have a significant partial pressure and co-distill.

  • Solution:

    • Increase Column Efficiency: Switch to a fractionating column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or metal sponges) or a longer Vigreux column is necessary.[10] More theoretical plates provide more condensation-vaporization cycles, progressively enriching the vapor in the lower-boiling component at the top of the column.[9][10]

    • Optimize Reflux Ratio: Slow down the distillation rate to 1-2 drops per second.[11] A slower rate increases the reflux ratio (the amount of condensate returning to the column versus what is collected). This ensures that equilibrium is established at each theoretical plate, maximizing separation efficiency.[9]

    • Collect Fractions: Collect the distillate in several small fractions. The initial fractions will be enriched in the 111°C isomer. The temperature at the distillation head should then plateau at 119°C, indicating the collection of your pure target compound.

Question: The temperature at the distillation head is fluctuating and not holding steady at 119°C. What does this indicate?

Answer: A fluctuating head temperature is a clear sign that a mixture of components is boiling and condensing, and a pure substance is not being collected.

  • Causality: This occurs when the separation in the column is inefficient or when you are transitioning between the distillation of different components in your mixture.[12] The thermometer is measuring the boiling point of the vapor mixture reaching it, which changes as the composition of that vapor changes.

  • Solution:

    • Check Heating Rate: You may be heating the distillation flask too aggressively.[13] This creates a surge of vapor (a condition that can lead to flooding) that overwhelms the fractionating column, preventing proper equilibrium from being established.[12] Reduce the heat input from your mantle.

    • Improve Insulation: Ensure the fractionating column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient from the pot to the head.[10] Poor insulation can cause premature condensation and disrupt the separation.

    • Allow for Equilibration: Before collecting any distillate, allow the system to come to total reflux for a period. This means letting the vapor rise, condense, and flow back down the column without removing any product, which helps establish the temperature gradient and improves separation.

Question: My recovery of the purified ketone is very low. Where could the product be lost?

Answer: Low recovery is a common issue in fractional distillation, especially on a small scale.

  • Causality & Solutions:

    • Column Holdup: A significant amount of your product can be lost as it wets the large surface area of the fractionating column packing and walls.[11] For small-scale distillations, choose a column with a lower holdup volume (e.g., a micro-distillation setup or a shorter column).

    • Distillation Rate Too Fast: A rapid distillation rate does not allow for proper fractionation, leading to poor separation and a broad intermediate fraction that contains both your product and impurities, which you may have discarded.[11] Adhere to a slow, controlled rate.

    • System Leaks: Check all glass joints for a proper seal. A leak will result in the loss of product vapor to the atmosphere.

    • Distilling to Dryness: Never distill the flask to dryness.[11] This can cause the remaining high-boiling residue to overheat and decompose, potentially charring and leading to loss of the last bit of product. It is also a significant safety hazard.

Question: My product is discolored (yellow or brown) after distillation, even though the starting material was only pale yellow. What happened?

Answer: Discoloration is typically a sign of thermal decomposition.

  • Causality: Although the boiling point of 1-cyclopropyl-2-propanone is a moderate 119°C, prolonged heating or the presence of non-volatile acidic or basic impurities in the distillation flask can catalyze degradation or polymerization reactions.[8][11] The flask temperature is always significantly higher than the vapor temperature at the head.

  • Solution:

    • Consider Vacuum Distillation: Purifying the compound under reduced pressure will lower its boiling point, reducing the thermal stress on the molecule and minimizing decomposition.[11][14]

    • Neutralize Before Distilling: If you suspect acidic or basic impurities, perform a neutralizing wash (e.g., with dilute sodium bicarbonate solution, followed by a water wash and thorough drying) on your crude product before charging it to the distillation flask.

    • Avoid Overheating: Use a heating mantle with a temperature controller and set it no more than 20-30°C above the liquid's boiling point to ensure smooth, controlled heating.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary instead of simple distillation for 1-cyclopropyl-2-propanone? Simple distillation is only effective for separating liquids with boiling point differences greater than 25-70°C or for separating a volatile liquid from a non-volatile solid.[9][14] Given the likely presence of the isomer methyl cyclopropyl ketone (BP 111°C), the boiling point difference is only 8°C, making fractional distillation mandatory for achieving high purity.[4]

Q2: What type of fractionating column is best for this purification? The choice depends on the scale and required purity.

  • Vigreux Column: Good for general purpose work and has low holdup, making it suitable for smaller scales. Its efficiency (number of theoretical plates) is moderate.[10]

  • Packed Column (Raschig rings, Helices): Offers a much higher surface area and thus a greater number of theoretical plates, providing superior separation for close-boiling mixtures. However, it has a higher holdup, making it more suitable for larger quantities.[10]

Q3: What are the critical safety precautions when distilling this compound? 1-Cyclopropyl-2-propanone is a flammable liquid with a flash point of 28°C.[1][2][3]

  • No Open Flames: Use a heating mantle or oil bath connected to a temperature controller. Never use a Bunsen burner.[15]

  • Ventilation: Perform the distillation in a well-ventilated fume hood.[16]

  • Pressure: Never heat a sealed system. Ensure there is a vent to the atmosphere (or to a vacuum pump if applicable).

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.[17]

  • Bumping: Use boiling chips or a magnetic stir bar to ensure smooth boiling and prevent violent bumping.

Q4: How can I confirm the purity of my final product? The most effective method is Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Gas Chromatography (GC): Will show the relative percentage of different components in your sample as peaks. A pure sample should show a single major peak.

  • Mass Spectrometry (MS): Will provide the mass-to-charge ratio of your compound, confirming its molecular weight (98.14 g/mol ) and fragmentation pattern, which validates its identity.[2]

Section 4: Standard Operating Protocol (SOP) for Fractional Distillation

This protocol assumes a starting batch of ~50-100 mL of crude 1-cyclopropyl-2-propanone.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus (see diagram below) in a fume hood. Use a round-bottom flask of appropriate size (it should be 1/2 to 2/3 full).

    • Place a magnetic stir bar or a few boiling chips in the distillation flask.

    • Connect a well-clamped fractionating column (e.g., a 30 cm Vigreux column) to the flask.

    • Attach the distillation head with a calibrated thermometer. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser.[10]

    • Connect the condenser, ensuring water flows in at the bottom and out at the top.

    • Attach a collection flask at the end of the condenser. It is good practice to have several smaller flasks ready to collect different fractions.

  • Distillation Procedure:

    • Charge the crude 1-cyclopropyl-2-propanone to the distillation flask.

    • Begin stirring and turn on the heating mantle to a low setting.

    • Slowly increase the heat until the liquid begins to boil and you see a ring of condensate slowly rising up the column.[10]

    • If the condensate ring stalls, increase the heat slightly or insulate the column with glass wool to minimize heat loss.[10]

    • Monitor the temperature at the distillation head. Discard any initial low-boiling "forerun" fraction that comes over at a temperature below ~115°C (this may contain residual solvents or the lower-boiling isomer).

    • When the head temperature stabilizes at 119°C , switch to a clean collection flask.[1][3]

    • Collect the main fraction while maintaining a slow, steady distillation rate of 1-2 drops per second. The head temperature should remain constant during this period.[11]

    • If the temperature begins to drop or rise significantly, it indicates the main fraction is finished. Stop the distillation.

    • Turn off the heat and allow the apparatus to cool completely before disassembling.

Section 5: Visual Guides

Diagram 1: Fractional Distillation Apparatus

Fractional_Distillation cluster_setup Fractional Distillation Setup cluster_condenser Cooling flask Distillation Flask (Crude Product + Stir Bar) column Fractionating Column (e.g., Vigreux) flask->column Vapor Rises mantle Heating Mantle mantle->flask Heats thermometer Thermometer (Bulb at side-arm level) column->thermometer Separated Vapor condenser Condenser column->condenser collection Collection Flask (Pure Product) condenser->collection Pure Condensate water_out Water Out condenser->water_out water_in Water In water_in->condenser Cools

Caption: Standard laboratory setup for fractional distillation.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Logic start Distillation Problem Occurs p1 Low Purity / Extra Peaks start->p1 p2 Fluctuating Temperature start->p2 p3 Low Yield / Recovery start->p3 p4 Product Discoloration start->p4 c1 Close-Boiling Impurity (e.g., Isomer) p1->c1 c2 Inefficient Column p1->c2 c3 Heating Too Fast p1->c3 p2->c2 p2->c3 c4 Poor Insulation p2->c4 c5 Column Holdup p3->c5 c6 System Leaks p3->c6 c7 Thermal Decomposition p4->c7 s1 Use High-Efficiency Column c1->s1 c2->s1 s2 Slow Distillation Rate (Increase Reflux) c3->s2 s3 Reduce Heat Input c3->s3 s4 Insulate Column c4->s4 s5 Use Smaller Column (Lower Holdup) c5->s5 s6 Check Joint Seals c6->s6 s7 Use Vacuum Distillation c7->s7

Caption: A logical workflow for diagnosing common distillation issues.

References

  • Purification of ketones by distillation - US2647861A.
  • 1-CYCLOPROPYL-PROPAN-2-ONE CAS#: 4160-75-2. ChemicalBook.
  • Purification of ketones - US2337489A.
  • 1-Cyclopropylpropan-2-one | C6H10O | CID 537025. PubChem.
  • Cas 4160-75-2,1-CYCLOPROPYL-PROPAN-2-ONE. LookChem.
  • Purification of ketones - US2166584A.
  • 1-CYCLOPROPYL-PROPAN-2-ONE | 4160-75-2. ChemicalBook.
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common impurities in the synthesis of 1-cyclopropylpropan-2-one and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-cyclopropylpropan-2-one (also known as cyclopropylacetone). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to ensure a robust and reproducible synthesis.

Section 1: Synthesis via Acetoacetic Ester Alkylation and Decarboxylation

One of the most common and classical routes to this compound involves the alkylation of an acetoacetic ester enolate followed by hydrolysis and thermal decarboxylation.[1][2][3] While reliable, this pathway can introduce several predictable impurities if not carefully controlled.

Frequently Asked Questions (FAQs)

Question 1.1: What are the most common impurities I should expect when using the acetoacetic ester synthesis route?

Answer: The primary impurities in this synthesis stem from unreacted starting materials, side reactions of the enolate, and incomplete reaction steps. Specifically, you should be vigilant for:

  • Unreacted Ethyl Acetoacetate: A common impurity if the initial deprotonation or subsequent alkylation is inefficient.

  • Unreacted Cyclopropylmethyl Halide (e.g., Bromide or Iodide): Leftover alkylating agent, particularly if used in excess.

  • Ethyl 2-acetyl-2-cyclopropylmethylacetoacetate (Dialkylated Product): This arises if the mono-alkylated product is deprotonated again and reacts with a second molecule of the alkylating agent.[1][4] This is more common if a strong base is used or if the reaction is not carefully stoichiometrically controlled.

  • Ethyl 2-cyclopropylmethyl-3-oxobutanoate (β-Keto Ester Intermediate): The direct product of alkylation before the final hydrolysis and decarboxylation steps. Its presence indicates the final steps were incomplete.

  • 2-Cyclopropylmethyl-3-oxobutanoic Acid (β-Keto Acid): This results from the hydrolysis of the ester without subsequent decarboxylation.[5] These molecules are often thermally unstable.

Question 1.2: My crude NMR shows a significant amount of unreacted ethyl acetoacetate. How can I remove it and prevent this in the future?

Answer: The presence of unreacted ethyl acetoacetate points to an issue with the enolate formation or alkylation step.

Troubleshooting & Removal:

  • Removal: Ethyl acetoacetate (Boiling Point: ~181°C) has a significantly higher boiling point than the product, this compound (Boiling Point: ~119°C).[6] Careful fractional distillation is the most effective method for separation on a laboratory scale.

  • Prevention:

    • Base Selection & Stoichiometry: Ensure you are using at least one full equivalent of a suitable base, such as sodium ethoxide in ethanol, to completely deprotonate the ethyl acetoacetate.[2] The pKa of the α-hydrogens is approximately 11, making ethoxide an appropriate choice.

    • Reaction Conditions: Add the alkylating agent (cyclopropylmethyl halide) slowly to the formed enolate solution. This maintains a low concentration of the alkylating agent, favoring mono-alkylation and minimizing side reactions.

    • Moisture Control: The reaction must be conducted under anhydrous conditions. Any moisture will quench the enolate, regenerating the starting ester and reducing yield.

Question 1.3: I suspect incomplete decarboxylation is occurring. What are the signs, and how can I resolve this?

Answer: Incomplete decarboxylation leaves the β-keto acid intermediate in your product mixture. This is a common issue if the hydrolysis and heating step is too brief or not sufficiently acidic.

Identification and Resolution:

  • Signs of Impurity: The β-keto acid is acidic. A simple method to check for its presence is to wash a small sample of your crude product with a dilute sodium bicarbonate solution. Effervescence (CO₂ release) suggests the presence of an acid. In the ¹H NMR spectrum, you would observe a broad singlet for the carboxylic acid proton.

  • Mechanism of Decarboxylation: The decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state upon heating, which facilitates the loss of CO₂ to form an enol, that then tautomerizes to the final ketone.[5][7]

  • Driving the Reaction to Completion: If you suspect this impurity, you can re-subject the crude product to the reaction conditions. Add dilute acid (e.g., 1M H₂SO₄ or HCl) and heat the mixture to reflux (often with distillation to remove the ethanol byproduct) until CO₂ evolution ceases. This will drive the decarboxylation to completion.[8]

Workflow & Impurity Formation Diagram

Acetoacetic_Ester_Synthesis EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate + Base Base NaOEt MonoAlk Mono-alkylated Ester (Intermediate) Enolate->MonoAlk + Alkyl Halide AlkylHalide Cyclopropylmethyl-X DiAlk Dialkylated Ester (Impurity) MonoAlk->DiAlk Further Alkylation BetaKetoAcid β-Keto Acid (Impurity) MonoAlk->BetaKetoAcid + H₃O⁺, Δ (Incomplete) AcidHeat H₃O⁺, Δ Product This compound BetaKetoAcid->Product -CO₂ (Completion) CO2 CO₂

Caption: Impurity pathways in the acetoacetic ester synthesis.

Troubleshooting Summary Table
Issue DetectedProbable CauseRecommended Solution
High level of starting esterIncomplete deprotonation; moisture in reaction.Use ≥1 equivalent of dry base; ensure anhydrous conditions. Purify by fractional distillation.
Presence of dialkylated productReaction conditions favor a second alkylation.Use exactly 1 equivalent of base; add alkylating agent slowly. Purify by fractional distillation.
Acidic crude product (effervescence with bicarb)Incomplete decarboxylation of the β-keto acid.Re-treat crude product with aqueous acid and heat until CO₂ evolution stops. Wash with NaHCO₃.

Section 2: Synthesis via Grignard Reaction with Cyclopropylacetonitrile

An alternative route involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to cyclopropylacetonitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the target ketone.[9][10] This route presents a different set of potential impurities.

Frequently Asked Questions (FAQs)

Question 2.1: What are the primary impurities I might encounter with the Grignard/nitrile synthesis method?

Answer: Impurities in this synthesis typically arise from the highly reactive nature of the Grignard reagent and incomplete hydrolysis of the intermediate. Key impurities include:

  • Unreacted Cyclopropylacetonitrile: Indicates an incomplete Grignard reaction. This can happen if the Grignard reagent was not sufficiently active or if an insufficient amount was used.

  • N-magnesio Ketimine Intermediate: The salt formed after the Grignard reagent adds to the nitrile. If the aqueous workup is not acidic enough or is too brief, this intermediate may persist.

  • Imine Intermediate: The protonated form of the N-magnesio ketimine. Its presence is a clear sign of incomplete hydrolysis.[11][12][13]

  • 2-Cyclopropyl-2-butanol (Tertiary Alcohol): This is a significant potential byproduct. It forms if an excess of the methyl Grignard reagent is present and reacts with the newly formed ketone product before the reaction is quenched.[14][15]

  • Magnesium Salts: Residual magnesium salts (e.g., MgBr₂) from the Grignard reagent can contaminate the product if the aqueous workup and extraction are not thorough.

Question 2.2: My crude product shows signs of an imine impurity after workup. How can I confirm its presence and ensure complete hydrolysis?

Answer: The imine intermediate is a common impurity if the hydrolysis step is not driven to completion.

Identification and Resolution:

  • Identification: Imines (also known as Schiff bases) are basic.[16] Their presence can often be detected by ¹H NMR (a characteristic C=N-H proton signal) or by GC-MS analysis.

  • Mechanism of Hydrolysis: Imine hydrolysis is the reverse of its formation and is typically catalyzed by acid.[17] The process involves protonation of the imine nitrogen, nucleophilic attack by water, proton transfer, and finally, elimination of an amine (in this case, ammonia) to yield the ketone.[9][11][13]

  • Ensuring Complete Hydrolysis: To remove a persistent imine, you can extend the acidic workup. After quenching the reaction, stir the biphasic mixture with an aqueous acid (e.g., 1-2M HCl) for an extended period (1-3 hours) at room temperature.[18] Gently warming the mixture can also accelerate hydrolysis, but care must be taken to avoid potential degradation. The imine can also be removed from the final organic product by washing with a fresh portion of dilute acid.

Question 2.3: I've isolated a tertiary alcohol byproduct. Why did this form and how can I prevent it in the future?

Answer: The formation of 2-cyclopropyl-2-butanol is a classic example of Grignard reagent over-addition.

Explanation and Prevention:

  • Mechanism of Formation: Grignard reagents react rapidly with ketones.[15] If excess methylmagnesium bromide is present in the reaction mixture as the this compound product is formed, it will attack the ketone's carbonyl group, leading to the tertiary alcohol after acidic workup.

  • Prevention Strategy:

    • Inverse Addition: The most effective way to prevent this is to use an "inverse addition" technique. Add the Grignard reagent solution slowly to the solution of cyclopropylacetonitrile. This ensures that the Grignard reagent is the limiting reagent at all times and is consumed as soon as it is added, preventing a buildup of excess reagent that could react with the product.

    • Stoichiometric Control: Use precisely one equivalent of the Grignard reagent. Accurate titration of the prepared Grignard reagent before use is highly recommended to know its exact molarity.

    • Low Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help control the reaction rate and may reduce the likelihood of the secondary reaction with the product ketone.

Workflow & Impurity Formation Diagram

Grignard_Synthesis Nitrile Cyclopropylacetonitrile ImineSalt Imine-MgBr Salt Nitrile->ImineSalt + Grignard Grignard CH₃MgBr Imine Imine Intermediate (Impurity) ImineSalt->Imine + H₃O⁺ (Incomplete) Workup H₃O⁺ Product This compound Imine->Product Full Hydrolysis TertiaryAlcohol Tertiary Alcohol (Impurity) Product->TertiaryAlcohol + Excess Grignard ExcessGrignard Excess CH₃MgBr

Caption: Impurity pathways in the Grignard/nitrile synthesis.

Section 3: General Purification & Analytical Protocols

Independent of the synthetic route, proper purification and analysis are critical for obtaining high-purity this compound.

Protocol: Fractional Distillation of this compound

This protocol is designed for the purification of the final product from less volatile or more volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charge the Flask: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. As the liquid begins to boil, observe the vapor rising slowly through the column.

  • Equilibration: Allow the vapor to equilibrate in the column. You should observe a "reflux ring" slowly ascending. Adjust the heating rate to maintain a slow, steady distillation rate (approx. 1-2 drops per second).

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities. The temperature should be below the expected boiling point of the product.

    • Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~119°C), switch to a new receiving flask to collect the pure product.[6]

    • Final Fraction: If the temperature begins to rise significantly above the boiling point, it indicates the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating your main fraction.

  • Analysis: Analyze the collected main fraction by an appropriate method (e.g., GC-MS, NMR) to confirm its purity.

FAQ: Which analytical techniques are best for identifying and quantifying these impurities?

Answer: A combination of techniques is ideal for comprehensive impurity profiling.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for this analysis.[21][22] It is excellent for separating volatile compounds and provides both retention time data for quantification and mass spectra for structural identification of the product and its related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. They can confirm the structure of the desired product and help identify impurities by their characteristic chemical shifts and coupling patterns. For example, the presence of an ester group from an incomplete acetoacetic ester synthesis or the characteristic signals of a dialkylated product can be readily identified.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can quickly confirm the presence of key functional groups. For example, a strong carbonyl (C=O) stretch around 1715 cm⁻¹ confirms the ketone product, while the presence of a broad -OH stretch (around 3300 cm⁻¹) could indicate an alcohol impurity or a residual β-keto acid.

This guide provides a framework for diagnosing and resolving common issues in the synthesis of this compound. By understanding the chemical principles behind impurity formation, researchers can optimize their procedures to achieve higher yields and purity.

References

  • Imine Hydrolysis. (2018, October 30). News-Medical.Net. [Link]
  • Imine Hydrolysis - An Overview, Synthesis and Reduction Mechanism. (n.d.). BYJU'S. [Link]
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  • Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]
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  • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (n.d.).
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  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]
  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]
  • Acetoacetic Ester Synthesis. (n.d.). Chemistry Steps. [Link]
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  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
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  • This compound. (n.d.). PubChem. [Link]
  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. (2025, August 8). UNODC. [Link]
  • Acetoacetic Ester Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
  • Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. (n.d.). PMC - NIH. [Link]
  • Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis. (2021, May 6). YouTube. [Link]
  • 2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]
  • Krapcho decarboxyl
  • Identifying Unexpected Impurities In Drug Products. (n.d.). Nelson Labs. [Link]
  • The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (n.d.).
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  • Cas 1200828-74-5,ETHYL 2-BROMO-2-CYCLOPROPYLACET

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Technical Support Center: Troubleshooting Low Reactivity of 1-Cyclopropylpropan-2-one in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of 1-cyclopropylpropan-2-one in condensation reactions. Our goal is to provide a deep, mechanistic understanding of the potential issues and to offer actionable, field-proven troubleshooting strategies to enhance your reaction yields and success rates.

Section 1: Understanding the Core Challenge: The Unique Nature of this compound

Before diving into troubleshooting protocols, it is crucial to understand why this specific ketone can be problematic. Its behavior is governed by a combination of steric and electronic factors that differentiate it from simpler acyclic ketones like acetone or 2-butanone.

Q1: Why does this compound exhibit low reactivity in condensation reactions?

A: The diminished reactivity of this compound stems from two primary factors: steric hindrance and the electronic properties of the cyclopropyl group.

  • Steric Hindrance: The cyclopropyl group is significantly bulkier than a methyl or ethyl group. In condensation reactions, the rate-limiting step often involves the nucleophilic attack of an enolate on a carbonyl carbon. The cyclopropyl moiety sterically shields the electrophilic carbonyl carbon, impeding the approach of the nucleophile. Similarly, the formation of the enolate itself can be slowed if the base is sterically hindered. Ketones are inherently less reactive electrophiles than aldehydes, and this steric bulk further exacerbates the issue.[1][2]

  • Electronic Effects: The cyclopropyl ring possesses unique electronic properties, exhibiting partial π-character due to the high p-character of its C-C bonds. This can influence the stability of adjacent carbocations or, in this context, the transition states involved in nucleophilic attack. While the primary alpha-carbon for enolization is the methyl group, the overall electronic environment of the molecule can affect transition state energies.

Caption: Steric hindrance of this compound.

Section 2: Troubleshooting Guide for Aldol-Type Condensations

Aldol reactions involving ketones can be challenging due to unfavorable equilibria.[1][3] The issues are often magnified with a sterically hindered substrate like this compound.

Q2: My Aldol reaction is failing or giving less than 10% yield. What are the first things to check?

A: Before modifying core parameters, ensure the fundamentals are correct:

  • Reagent Purity: Verify the purity of your this compound and the aldehyde/ketone partner. Contaminants can inhibit the catalyst or introduce side reactions.

  • Solvent Anhydrousness: The presence of water can interfere with strong bases (like LDA) and affect the reaction equilibrium. Ensure solvents are rigorously dried.

  • Inert Atmosphere: When using highly reactive organometallic bases (e.g., LDA, KHMDS), maintain a strict inert atmosphere (Nitrogen or Argon) to prevent quenching.

  • Stoichiometry: Accurately measure your reagents. An incorrect base-to-substrate ratio is a common point of failure.

Q3: How can I optimize the base and enolization conditions?

A: The formation of the enolate from this compound is the critical first step. Your choice of base dictates the mechanism and efficiency.

  • For Reversible Conditions (Thermodynamic Control): Bases like NaOH or KOH in an alcoholic solvent are classic choices. However, for ketones, the aldol addition equilibrium often favors the starting materials.[2] To overcome this, you must drive the reaction forward, usually by removing water to form the more stable, conjugated condensation product.[4]

  • For Irreversible Conditions (Kinetic Control): This is often the most effective strategy for ketones. Using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) allows for the quantitative, irreversible pre-formation of the enolate before the electrophile (the aldehyde) is added.[4] This method prevents the electrophile from undergoing self-condensation and ensures your ketone acts exclusively as the nucleophile.

Table 1: Comparison of Bases for Aldol Reactions

BaseTypeTypical ConditionsProsCons
NaOH / KOH Hydroxide (Strong)EtOH or H₂O, RT to RefluxInexpensive, simple setupReversible, equilibrium often unfavorable for ketones, potential for side reactions.
LDA Amide (Very Strong)THF, -78 °C to 0 °CIrreversible enolate formation, high selectivity, kinetic control.[5]Requires anhydrous/inert conditions, cryogenic temperatures.
KHMDS Silylamide (Very Strong)THF, -78 °C to 0 °CSimilar to LDA, resulting potassium enolates can sometimes offer different reactivity/solubility.Requires anhydrous/inert conditions, cryogenic temperatures.
Q4: What is the role of temperature, and how should I adjust it?

A: Temperature is a critical lever.

  • Low Temperatures (-78 °C): Essential for directed aldol reactions using strong bases like LDA to ensure kinetic control and prevent base degradation. The aldol addition product is typically isolated at this stage.

  • Room Temperature to Reflux: Higher temperatures are generally required to promote the dehydration (condensation) step.[3][6] If your reaction stalls at the β-hydroxy ketone (aldol adduct), increasing the temperature can drive the elimination of water, pulling the entire reaction equilibrium towards the final α,β-unsaturated product.[4]

Aldol_Troubleshooting cluster_strategy Choose Enolization Strategy start Low Yield in Aldol Reaction check_basics Verify Reagent Purity & Anhydrous Conditions start->check_basics thermo Thermodynamic Control (e.g., NaOH, KOH) check_basics->thermo Simple Setup kinetic Kinetic Control (e.g., LDA, KHMDS) check_basics->kinetic Complex Setup drive_eq Drive Equilibrium: Increase Temp / Remove H₂O (Dean-Stark Trap) thermo->drive_eq preform Pre-form Enolate at -78°C, then add Aldehyde kinetic->preform optimize_solvent Change Solvent? (e.g., THF, Dioxane, DMF) drive_eq->optimize_solvent Still Low Yield success Improved Yield drive_eq->success optimize_temp Optimize Temperature for Dehydration Step (25-100°C) preform->optimize_temp Adduct Forms, No Condensation preform->success optimize_temp->optimize_solvent optimize_temp->success optimize_solvent->success

Caption: Troubleshooting workflow for Aldol condensations.

Section 3: Troubleshooting Guide for Knoevenagel Condensations

The Knoevenagel condensation involves reacting a ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) using a weak base.[7] The steric hindrance of this compound is a major barrier here as well.

Q5: My Knoevenagel reaction with this compound is not working. What are my options?

A: The Knoevenagel is sensitive to catalyst, solvent, and water removal.

  • Catalyst Choice: While weak amine bases like piperidine or pyridine are traditional, they may be insufficient for this hindered ketone.[8] Consider alternatives:

    • Ammonium Salts: Salts like ammonium acetate can be effective catalysts.

    • Lewis Acids: In combination with a base, Lewis acids (e.g., TiCl₄, ZnCl₂) can activate the ketone's carbonyl group, making it more electrophilic and susceptible to attack.

    • Ionic Liquids: Certain ionic liquids have been shown to be effective catalysts and solvents for Knoevenagel reactions.[7]

  • Water Removal: The Knoevenagel condensation produces water. This water can hydrolyze reagents or shift the equilibrium backward. Using a Dean-Stark apparatus with a solvent like toluene or benzene to azeotropically remove water as it forms is a highly effective method for driving the reaction to completion.

  • Solvent and Temperature: Aprotic polar solvents like DMF or DMSO can sometimes accelerate these reactions.[9] Increasing the temperature to the reflux point of the solvent is standard practice, especially when water removal is required. Some modern approaches even report catalyst-free conditions in water at elevated temperatures, though this may be challenging for a hindered substrate.[10][11]

Section 4: Advanced Protocols
Protocol 1: Directed Aldol Condensation via a Pre-formed Lithium Enolate

This protocol maximizes success by using kinetic control to overcome the low reactivity of the ketone.

  • Setup: Under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to form LDA. Stir for 30 minutes.

  • Enolate Formation: Slowly add this compound (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add the aldehyde partner (e.g., benzaldehyde, 1.0 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.

  • Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup & Dehydration: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). To induce condensation, the crude aldol adduct can be heated in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark trap.

  • Purification: Purify the final α,β-unsaturated ketone product by column chromatography.

Protocol 2: Optimized Knoevenagel Condensation with Water Removal

This protocol is designed to force the reaction to completion against steric barriers.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), a catalytic amount of piperidine (0.1 eq), and a solvent such as toluene.

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, physically removing it from the reaction and driving the equilibrium forward.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Workup: Cool the reaction mixture, wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, then with brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

Section 5: Frequently Asked Questions (FAQs)

Q6: I see the β-hydroxy adduct, but it won't dehydrate to the condensed product. What should I do? A: This is common. The dehydration step requires forcing conditions. Isolate the crude adduct from your initial reaction. Then, subject it to a separate dehydration step. Heating in toluene with a catalytic amount of a strong acid (like p-TsOH or H₂SO₄) or a base (like DBU) is highly effective. Using a Dean-Stark trap here is also recommended.

Q7: Can I use this compound as the electrophile with a different enolate? A: Yes, but it will be challenging. As discussed, the carbonyl carbon is sterically hindered and less electrophilic than an aldehyde's. For this to work, you would need a highly reactive, unhindered nucleophilic enolate (e.g., the enolate of acetone) and likely require forcing conditions or Lewis acid catalysis to activate the cyclopropyl ketone.

Q8: I'm getting a complex mixture of products. What's happening? A: In a standard Aldol reaction with a base like NaOH, if your aldehyde partner also has α-hydrogens, you are likely getting a mixture of four products (two self-condensation and two cross-condensation products).[1] This is precisely why the directed Aldol protocol (Protocol 1) using a pre-formed enolate is the superior strategy for achieving a single, desired cross-condensation product.

References
  • Effect of Aqueous Solvent on Aldol Condensation.American Institute of Chemical Engineers.
  • Troubleshooting Low Yield in Aldol Condens
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  • Steric effects in high pressure Knoevenagel reactions.ElectronicsAndBooks.
  • Effect of solvent on the Aldol condensation of benzaldehyde.
  • The Knoevenagel reaction: a review.Taylor & Francis Online.
  • Knoevenagel condensation – Knowledge and References.Taylor & Francis Online.
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  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.
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Technical Support Center: Navigating the Chemistry of Cyclopropyl Groups in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

A a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on a critical challenge: preventing the ring-opening of the cyclopropyl group under acidic conditions. This resource is structured to offer not just protocols, but a deep understanding of the underlying principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of cyclopropyl groups in the presence of acids.

Q1: Why is the cyclopropyl group susceptible to ring-opening in acidic conditions?

The cyclopropyl group's reactivity stems from its significant ring strain, estimated to be around 27.6 kcal/mol. This strain is a combination of two key factors:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This deviation leads to less effective orbital overlap and weaker C-C bonds.

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, leading to steric repulsion and increased potential energy.

This inherent strain makes the cyclopropane ring behave somewhat like a double bond, susceptible to electrophilic attack, especially by a proton in acidic media. Protonation of a carbon atom in the ring can lead to a carbocationic intermediate that readily undergoes ring-opening to relieve the strain.

Q2: What are "donor-acceptor" cyclopropanes and why are they particularly sensitive to acids?

Donor-acceptor (D-A) cyclopropanes are substituted with an electron-donating group (e.g., an aryl or vinyl group) on one carbon and an electron-accepting group (e.g., an ester or ketone) on an adjacent carbon. This substitution pattern makes the cyclopropane ring highly polarized and exceptionally reactive towards Lewis and Brønsted acids.[1][2]

The acid (typically a Lewis acid) coordinates to the electron-accepting group, which further polarizes the C-C bond between the substituted carbons. This polarization facilitates the cleavage of the bond, leading to a stabilized 1,3-dipolar intermediate or a carbocation, which is then trapped by a nucleophile. This reactivity is often harnessed in synthetic chemistry for various transformations.

Q3: How can I predict if my cyclopropyl-containing molecule will be sensitive to acid?

Predicting the stability of a cyclopropyl group in acidic conditions requires an assessment of its electronic environment. Here are some key factors to consider:

  • Substitution Pattern: As discussed, donor-acceptor cyclopropanes are highly susceptible to acid-catalyzed ring-opening. The presence of both electron-donating and electron-withdrawing groups on adjacent carbons is a major red flag.

  • Presence of Adjacent Functional Groups: A functional group adjacent to the cyclopropyl ring that can be protonated (e.g., a hydroxyl group in a cyclopropylcarbinol system) can initiate rearrangement and ring-opening.[3][4]

  • Aryl Substitution: A phenyl group directly attached to the cyclopropane ring can stabilize a developing positive charge upon protonation, making it more prone to ring-opening.

  • Unsubstituted Cyclopropanes: Simple, unsubstituted cyclopropyl groups are generally more robust and can withstand a wider range of acidic conditions.

Q4: What is the role of the solvent in the acid-catalyzed ring-opening of cyclopropanes?

The choice of solvent can significantly influence the rate and outcome of acid-catalyzed reactions involving cyclopropanes. Polar protic solvents, such as methanol or water, can stabilize charged intermediates, including carbocations and protonated species, thereby potentially accelerating the ring-opening process.[5][6] In some cases, the solvent can also act as a nucleophile, trapping the ring-opened intermediate. Aprotic solvents, particularly non-polar ones, are generally less likely to promote ring-opening as they do not effectively solvate the charged intermediates.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This guide provides practical solutions to common problems encountered during the synthesis and manipulation of cyclopropyl-containing compounds in acidic environments.

Problem Plausible Cause Recommended Solutions & Protocol Modifications
Ring-opening observed during Boc deprotection with Trifluoroacetic Acid (TFA). The strong acidity of TFA is sufficient to protonate and open the cyclopropane ring, especially if it is electronically activated.1. Switch to Milder Acidic Conditions: - 4M HCl in 1,4-Dioxane: This is a common and often safer alternative to TFA for Boc deprotection.[7][8] - p-Toluenesulfonic acid (p-TsOH) in a suitable solvent: Can be effective at room temperature or with gentle heating. - Pyridinium p-toluenesulfonate (PPTS): A very mild acid catalyst that can be used for sensitive substrates.[5]2. Use a Lewis Acid: - TMSOTf in the presence of a scavenger: Can be effective for some substrates, but careful optimization is required.3. Modify Reaction Conditions: - Lower the temperature: Running the deprotection at 0°C or even lower can significantly reduce the rate of ring-opening. - Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Decomposition of a cyclopropylamine derivative during salt formation or purification. Cyclopropylamines can be unstable in the presence of strong acids due to protonation of the nitrogen, which can in some cases facilitate ring-opening.1. Use a Weaker Acid for Salt Formation: - Instead of HCl or H2SO4, consider using acids like citric acid, tartaric acid, or methanesulfonic acid for salt formation.[9]2. Control pH during Workup and Purification: - Maintain a neutral or slightly basic pH during extractions and chromatography to prevent prolonged exposure to acidic conditions.3. Consider Protecting the Amine: - If the amine is not the desired final functionality, protecting it with a group that can be removed under non-acidic conditions (e.g., Cbz, Fmoc) can be a good strategy.
Unintended rearrangement of a cyclopropylcarbinol upon treatment with acid. The hydroxyl group can be protonated and leave as water, forming a highly reactive cyclopropylcarbinyl cation. This cation is known to undergo rapid rearrangement to a homoallylic or cyclobutyl cation, leading to ring-opened products.[3][4]1. Avoid Protic Acids: - Use reaction conditions that do not involve strong protic acids.2. Activate the Hydroxyl Group for Substitution: - Convert the alcohol to a better leaving group (e.g., tosylate, mesylate) and perform the subsequent reaction under non-acidic, nucleophilic conditions.3. Use a Milder Lewis Acid: - If a Lewis acid is required for a subsequent transformation, screen for milder options that do not promote rearrangement.
Ring-opening of a cyclopropyl ketone in the presence of a Lewis acid. Lewis acids can coordinate to the carbonyl oxygen, activating the cyclopropane ring towards nucleophilic attack and subsequent ring-opening.[10][11]1. Choose a Milder Lewis Acid: - Screen a range of Lewis acids from strong (e.g., AlCl₃, BF₃·OEt₂) to mild (e.g., ZnCl₂, Sc(OTf)₃). The optimal Lewis acid will depend on the specific substrate and desired reaction.[12][13]2. Control Stoichiometry and Temperature: - Use a catalytic amount of the Lewis acid rather than a stoichiometric amount, if possible. - Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate.3. Consider Alternative Activation Methods: - If the desired reaction is an α-functionalization, consider enolate chemistry under basic conditions to avoid the use of Lewis acids altogether.

Section 3: Experimental Protocols and Data

This section provides detailed experimental protocols for key transformations and summarizes critical data in a tabular format for easy reference.

Protocol 1: Boc Deprotection of a Cyclopropylamine using 4M HCl in 1,4-Dioxane

This protocol provides a general method for the removal of a Boc protecting group from a primary or secondary amine in the presence of a cyclopropyl moiety.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected cyclopropylamine substrate in a minimal amount of a co-solvent if necessary (e.g., CH₂Cl₂, MeOH).

  • Reagent Addition: At 0°C (ice bath), add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • The resulting residue is the hydrochloride salt of the amine. It can be used as is for the next step or neutralized.

    • To obtain the free amine, dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 1M NaOH, Na₂CO₃).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, EtOAc).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected cyclopropylamine.

Data Summary: Comparison of Acidic Conditions for Cyclopropane Stability

The following table provides a general guide to the compatibility of various acidic reagents with cyclopropyl groups. The stability is highly substrate-dependent.

Acidic ReagentTypical ConditionsGeneral Compatibility with Cyclopropyl GroupNotes
Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂, RTLow to Moderate High risk of ring-opening, especially for activated cyclopropanes.[8]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane, RTGood Generally a safe choice for Boc deprotection.[7]
Sulfuric Acid (H₂SO₄) Concentrated or diluteLow Strong protic acid, high risk of ring-opening.
p-Toluenesulfonic Acid (p-TsOH) Catalytic, various solvents, RT to refluxModerate to Good Can be a good alternative to stronger acids; compatibility depends on substrate and conditions.
Pyridinium p-toluenesulfonate (PPTS) Catalytic, CH₂Cl₂, RTExcellent Very mild acid catalyst, generally safe for most cyclopropyl groups.[5]
Boron Trifluoride Etherate (BF₃·OEt₂) Stoichiometric or catalytic, CH₂Cl₂, 0°C to RTLow to Moderate Strong Lewis acid, often promotes ring-opening of D-A cyclopropanes.[12]
Scandium (III) Triflate (Sc(OTf)₃) Catalytic, various solvents, RTModerate A milder Lewis acid, but can still induce ring-opening in sensitive substrates.[13]
Ytterbium (III) Triflate (Yb(OTf)₃) Catalytic, various solvents, RTModerate Similar reactivity to Sc(OTf)₃.[14]

Section 4: Mechanistic Insights and Logic Diagrams

Understanding the mechanisms of cyclopropane ring-opening is crucial for predicting and preventing this unwanted side reaction.

Mechanism of Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane

The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane and subsequent reaction with a nucleophile.

G cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Nucleophilic Attack DA_Cyclopropane Donor-Acceptor Cyclopropane Activated_Complex Activated Complex DA_Cyclopropane->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Zwitterion Zwitterionic/Carbocationic Intermediate Activated_Complex->Zwitterion Ring_Opened_Product Ring-Opened Product Zwitterion->Ring_Opened_Product + Nu- Nucleophile Nucleophile (Nu-) G start Start: Need to perform a reaction under acidic conditions q1 Is the cyclopropane a 'donor-acceptor' system? start->q1 q2 Is a strong acid (e.g., TFA, H₂SO₄) required for the transformation? q1->q2 No res1 High risk of ring-opening. Avoid strong acids. Consider alternative synthetic routes. q1->res1 Yes q3 Is the reaction a Boc deprotection? q2->q3 No q2->res1 Yes res2 Proceed with caution. Use lowest possible temperature and monitor reaction closely. q2->res2 If unavoidable res3 Use mild acidic conditions: - 4M HCl in Dioxane - p-TsOH (catalytic) - PPTS q3->res3 Yes res4 Screen mild acids (e.g., PPTS, p-TsOH). If a Lewis acid is needed, start with milder options (e.g., ZnCl₂, Sc(OTf)₃). q3->res4 No

Caption: Decision workflow for choosing acidic conditions with cyclopropyl groups.

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  • Pittman, C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915-5917. [Link]
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI₂ Catalyst Stabilization. Journal of the American Chemical Society, 146(18), 12344-12352. [Link]
  • Sibi, M. P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
  • Sibi, M. P., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
  • Pirenne, V., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
  • Attanasi, O. A., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 28(8), 3501. [Link]
  • Yamada, T., et al. (2024).
  • Waggoner, K. M., & Thompson, R. B. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Tetrahedron Letters, 54(17), 2131-2134. [Link]
  • Shiner, V. J., & Jewett, J. G. (1964). Non-limiting solvolysis of a 2-propyl sulphonate in trifluoroacetic acid. A redetermination of deuterium kinetic isotope effects. Journal of the American Chemical Society, 86(5), 945-946. [Link]

Sources

side reactions to avoid during the synthesis of 1-cyclopropyl-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropyl-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable ketone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, maximize your yield and purity, and confidently address any synthetic hurdles.

I. Overview of Synthetic Strategies and Common Pitfalls

The synthesis of 1-cyclopropyl-2-propanone (also known as cyclopropylacetone or methyl cyclopropyl ketone) is typically approached via two primary routes. Each pathway, while effective, is susceptible to specific side reactions that can impact yield and purity. Understanding the mechanistic basis of these side reactions is the first step toward their prevention.

Primary Synthetic Routes:

  • Acetoacetic Ester Synthesis: A classic method involving the alkylation of an acetoacetic ester enolate with a cyclopropylmethyl halide, followed by hydrolysis and decarboxylation.

  • Intramolecular Cyclization: The base-mediated ring closure of a γ-halo ketone, most commonly 5-chloro-2-pentanone.

This guide will dissect the potential side reactions for each route and provide actionable troubleshooting strategies.

II. Troubleshooting Guide: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a robust method for forming α-substituted ketones. The general sequence involves the deprotonation of ethyl acetoacetate, alkylation with a suitable electrophile (e.g., cyclopropylmethyl bromide), and subsequent hydrolysis and decarboxylation.

DOT Script for Acetoacetic Ester Synthesis Workflow

cluster_alkylation Alkylation Step cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_side_reactions Potential Side Reactions A Ethyl Acetoacetate B Enolate Formation (+ NaOEt) A->B Deprotonation C Alkylation (+ Cyclopropylmethyl Halide) B->C S1 O-Alkylation Product B->S1 Competing Reaction D Alkylated Ester C->D S2 Dialkylation Product C->S2 Further Reaction E Hydrolysis (e.g., aq. HCl, heat) D->E F β-Keto Acid (unstable) E->F G Decarboxylation (heat) F->G H 1-Cyclopropyl-2-propanone G->H

Caption: General workflow for the acetoacetic ester synthesis of 1-cyclopropyl-2-propanone, highlighting key steps and potential side reactions.

FAQ: Acetoacetic Ester Synthesis

Q1: My yield is low, and I've isolated a byproduct with a different connectivity. What could be the issue?

A1: You are likely observing the results of O-alkylation , a common competing side reaction to the desired C-alkylation. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom.

  • Causality: The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counterion of the base, and the nature of the alkylating agent. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation[1]. Polar aprotic solvents can solvate the cation, leading to a "freer" enolate and increasing the likelihood of O-alkylation at the more electronegative oxygen atom[2].

  • Troubleshooting & Optimization:

    • Solvent Choice: Employ less polar, non-polar, or protic solvents like ethanol when using sodium ethoxide. The association of the sodium counterion with the enolate oxygen can sterically hinder O-alkylation.

    • Alkylating Agent: Use a "softer" cyclopropylmethyl halide, such as the bromide or iodide, rather than a tosylate, to favor C-alkylation[1].

    • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product.

Q2: I'm seeing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: This is likely a dialkylated product , arising from the deprotonation and subsequent alkylation of your desired mono-alkylated product. The α-proton on the mono-alkylated ester is still acidic and can be removed by any excess base present.

  • Causality: The use of more than one equivalent of base or prolonged reaction times can facilitate this second alkylation step.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of your base (e.g., sodium ethoxide) to ethyl acetoacetate. This ensures that there is not a significant excess of base to deprotonate the mono-alkylated product[3].

    • Order of Addition: Add the alkylating agent to the pre-formed enolate. Do not mix the base, ethyl acetoacetate, and alkylating agent all at once.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q3: The decarboxylation step is messy, and I'm not getting a clean product. What are the best conditions?

A3: Inefficient decarboxylation can lead to a mixture of the β-keto acid, the desired ketone, and other degradation products.

  • Causality: The decarboxylation of the β-keto acid intermediate proceeds through a cyclic transition state and is driven by heating[4]. Insufficient heat will result in incomplete reaction, while excessive heat can cause decomposition.

  • Troubleshooting & Optimization:

    • Acidic Hydrolysis and Decarboxylation: A common and effective method is to heat the alkylated ester with aqueous acid (e.g., 3-6 M HCl or H₂SO₄). This accomplishes both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid in a single step.

    • Krapcho Decarboxylation: For a milder, non-hydrolytic decarboxylation, consider the Krapcho conditions, which involve heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as lithium chloride[5]. This method is particularly useful if other acid-sensitive functional groups are present.

Parameter Recommendation for Acetoacetic Ester Synthesis Rationale
Base Sodium ethoxide (NaOEt) in ethanolMatches the ester to prevent transesterification; promotes C-alkylation.
Stoichiometry 1 equivalent of base per equivalent of ethyl acetoacetateMinimizes dialkylation.
Solvent Ethanol or THFEthanol favors C-alkylation; THF is a common alternative.
Temperature 0°C to room temperature for alkylationControls exothermicity and can improve selectivity.
Alkylating Agent Cyclopropylmethyl bromideGood reactivity and favors C-alkylation over tosylates.
Decarboxylation Reflux with aqueous HCl or H₂SO₄Efficient one-pot hydrolysis and decarboxylation.

III. Troubleshooting Guide: Intramolecular Cyclization of 5-Chloro-2-pentanone

This route offers a more direct synthesis of 1-cyclopropyl-2-propanone through the base-induced intramolecular S_N2 reaction of 5-chloro-2-pentanone. While seemingly straightforward, this reaction is also prone to side reactions that can diminish the yield of the desired cyclopropyl ketone.

DOT Script for Intramolecular Cyclization Pathway

cluster_main_path Main Synthetic Pathway cluster_side_reactions Competing Side Reactions A 5-Chloro-2-pentanone B Enolate Formation (+ Strong Base) A->B S2 Favorskii Rearrangement (if α-halogenation occurs) A->S2 Rearrangement C Intramolecular S_N2 Cyclization B->C S1 Aldol Condensation Product B->S1 Intermolecular Reaction D 1-Cyclopropyl-2-propanone C->D

Caption: Reaction pathway for the intramolecular cyclization of 5-chloro-2-pentanone, illustrating the desired cyclization and potential side reactions.

FAQ: Intramolecular Cyclization

Q1: My reaction is producing a complex mixture of high molecular weight products, and the yield of the desired ketone is very low. What is happening?

A1: You are likely observing the effects of intermolecular aldol condensation . The enolate of 5-chloro-2-pentanone, once formed, can act as a nucleophile and attack the carbonyl group of another molecule of 5-chloro-2-pentanone, leading to oligomerization and polymerization instead of the desired intramolecular cyclization.

  • Causality: Aldol reactions are bimolecular and thus their rate is highly dependent on the concentration of the reactants. At high concentrations, the intermolecular reaction can outcompete the intramolecular cyclization.

  • Troubleshooting & Optimization:

    • High Dilution: Perform the reaction under high dilution conditions (e.g., 0.1 M or lower). This can be achieved by the slow addition of the 5-chloro-2-pentanone and base solutions to a large volume of solvent. This favors the unimolecular cyclization over the bimolecular aldol reaction.

    • Temperature Control: Lower temperatures can help to control the rate of the aldol reaction. However, ensure the temperature is sufficient for the cyclization to proceed at a reasonable rate.

    • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often preferred to rapidly and irreversibly form the enolate. The use of aqueous bases like NaOH can sometimes promote aldol reactions[6][7].

Q2: I've noticed the formation of an isomeric carboxylic acid derivative in my product mixture. Could this be a Favorskii rearrangement?

A2: While the classic Favorskii rearrangement occurs with α-halo ketones, it is a potential, though less common, side reaction to be aware of under these conditions[8][9][10].

  • Causality: If any α-chlorinated isomer of 5-chloro-2-pentanone is present as an impurity, or if conditions allow for any in-situ halogen migration, a Favorskii rearrangement could occur in the presence of a strong base, leading to the formation of a rearranged carboxylic acid derivative (e.g., a cyclopentanecarboxylic acid derivative after workup)[11][12]. Although 5-chloro-2-pentanone is a γ-halo ketone, the possibility of rearrangement should not be entirely dismissed, especially if reaction conditions are harsh or unexpected impurities are present.

  • Troubleshooting & Optimization:

    • Purity of Starting Material: Ensure the 5-chloro-2-pentanone is free from α- or β-halo isomers. Purification by distillation is recommended[7].

    • Reaction Conditions: Use the mildest possible conditions (temperature, base strength) that still afford a reasonable reaction rate for the desired cyclization. This will minimize the likelihood of undesired side reactions like rearrangements.

IV. Purification Strategies

Regardless of the synthetic route, purification is a critical final step. The choice of method will depend on the scale of the reaction and the nature of the impurities.

  • Distillation: 1-Cyclopropyl-2-propanone is a relatively volatile liquid (boiling point ~114-120 °C). Fractional distillation is an effective method for separating it from less volatile impurities like dialkylated products or aldol adducts. Vacuum distillation can be employed to reduce the boiling point and prevent thermal decomposition.

  • Chromatography: For small-scale purifications or for removing impurities with similar boiling points, flash column chromatography on silica gel is effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Bisulfite Adduct Formation: Ketones can be selectively separated from non-carbonyl impurities by forming a solid, water-soluble bisulfite adduct. The ketone can then be regenerated by treating the adduct with an acid or base[13]. This is a useful technique for removing stubborn impurities.

V. References

  • Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-309.

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Clutch Prep. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of decarboxylation reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Aldol Condensation. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • OpenStax. (2023). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2024). Precise synthesis of cyclopropyl methyl ketone via proton transfer of 5-chloro-2-pentanone driven by hydrogen bonds. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Marquette University. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4990682A - Process for the preparation of 5-chloro-2-pentanone. Retrieved from

Sources

Technical Support Center: Advanced Catalysis for 1-Cyclopropylpropan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropylpropan-2-one and related cyclopropyl ketones. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance efficiency, improve selectivity, and troubleshoot common issues in their synthetic workflows. We move beyond traditional methods to explore novel catalytic systems that offer significant advantages in terms of yield, safety, and environmental impact.

The cyclopropyl motif is a cornerstone in medicinal chemistry, valued for its ability to impart conformational rigidity, improve metabolic stability, and serve as a bioisostere for other functional groups.[1][2] this compound, a key building block, is an intermediate in the synthesis of various high-value compounds, including pharmaceuticals.[3] However, its efficient synthesis presents challenges, including the stability of the strained ring, control of stereoselectivity, and the handling of hazardous reagents like diazo compounds. This guide provides expert insights and practical solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the metal-catalyzed synthesis of cyclopropyl ketones?

A1: The most common pathway involves a metal-catalyzed carbene transfer reaction. The process is initiated by the reaction of a diazo compound (like ethyl diazoacetate or a diazoketone) with a transition metal catalyst, typically containing Rhodium, Copper, or Iron.[4][5] This reaction expels dinitrogen gas (N₂) and forms a highly reactive metal-carbene intermediate. This intermediate then reacts with an alkene (the cyclopropane precursor) in a concerted, non-radical step to form the three-membered cyclopropane ring.[5][6] The specific trajectory of the alkene's approach to the metal-carbene complex dictates the stereochemistry of the final product.[4]

Q2: Why is there a strong focus on developing "alternative" catalysts beyond traditional rhodium and copper systems?

A2: While rhodium and copper catalysts are effective, the drive for alternatives stems from several key factors:

  • Cost and Toxicity: Rhodium is a precious, expensive, and toxic metal. Developing catalysts based on more earth-abundant and biocompatible metals like iron is a major goal for sustainable chemistry.[7]

  • Selectivity: Achieving high levels of diastereo- and enantioselectivity often requires complex and synthetically demanding chiral ligands for traditional catalysts.[7] Biocatalysts and novel gold-based systems can offer exceptional, built-in selectivity.

  • Milder Reaction Conditions: Biocatalytic methods often proceed in aqueous media at or near room temperature, reducing energy consumption and the need for harsh organic solvents.

  • Broader Substrate Scope: Some traditional systems, like zinc-based Simmons-Smith reagents, are inefficient with electron-deficient olefins.[8] Alternative catalysts, such as those based on cobalt, can overcome these limitations.[8]

Q3: What are the primary safety considerations when using diazo compounds as carbene precursors?

A3: Diazo compounds, particularly low-molecular-weight ones like diazomethane, are highly energetic and potentially explosive. They are also toxic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is often recommended to generate them in situ or use commercially available, more stable derivatives like ethyl diazoacetate. Due to these hazards, catalyst systems that can utilize safer carbene precursors, such as sulfoxonium ylides, are gaining significant attention.[9][10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound and related structures.

Issue 1: Low or No Product Yield

  • Question: My reaction is not proceeding, or the conversion is unacceptably low. What are the likely causes?

  • Answer:

    • Inactive Catalyst: The metal catalyst may be oxidized or poisoned. For air-sensitive catalysts, ensure all reactions are conducted under an inert atmosphere (e.g., Argon, Nitrogen) with anhydrous solvents. If using a biocatalyst (e.g., an engineered enzyme in a whole-cell system), ensure the cell culture is viable and the necessary co-factors (like a reducing agent for heme proteins) are present.[11]

    • Degraded Carbene Precursor: Diazo compounds can degrade upon storage. It is best to use them freshly prepared or from a recently opened container. Consider alternative, more stable carbene sources like sulfones or sulfoxonium ylides, which can be compatible with certain catalytic systems (e.g., Gold).[1][10]

    • Poor Substrate Reactivity: If you are using an electron-poor alkene, a traditional Simmons-Smith (Zinc-based) approach may be inefficient.[8] Consider switching to a more suitable catalyst system, such as one based on cobalt or a highly electrophilic rhodium catalyst.

Issue 2: Significant Formation of Side Products (e.g., Dimerization, C-H Insertion)

  • Question: My TLC and NMR show multiple unexpected products. How can I improve the selectivity for cyclopropanation?

  • Answer:

    • High Carbene Concentration: The formation of carbene dimers (e.g., diethyl fumarate or maleate from ethyl diazoacetate) suggests the free carbene concentration is too high. The solution is to add the diazo compound slowly via a syringe pump over several hours. This maintains a low, steady-state concentration, favoring the reaction with the alkene over self-condensation.

    • Inherent Reactivity of Precursor: Certain precursors, like diazomalonates, are known to be prone to side reactions such as [3+2] cycloadditions or C-H insertion.[4] If your protocol allows, switching to a mono-substituted diazoacetate can often provide a cleaner reaction profile.

    • Catalyst Tuning: The ligand environment of the metal catalyst is critical. For rhodium catalysts, using more electron-donating ligands (e.g., acetamides instead of acetates) can increase the selectivity of the reaction.[4]

Issue 3: Unintended Opening of the Cyclopropane Ring

  • Question: I've successfully formed my cyclopropyl ketone, but it seems to be degrading during workup or subsequent steps. What's happening?

  • Answer:

    • Acid Sensitivity: The high ring strain of cyclopropanes makes them susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids).[12] This is a common problem during aqueous workups or chromatography on silica gel.

      • Solution: Perform the reaction workup using a mild base (e.g., saturated sodium bicarbonate solution) instead of acid. If purification by column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.

    • Transition Metal-Induced Cleavage: Some transition metals, particularly in later-row groups, can catalyze ring-opening via oxidative addition into a C-C bond of the cyclopropane.[12]

      • Solution: Ensure the catalyst is thoroughly removed after the reaction. If this is a persistent issue in downstream steps (e.g., cross-coupling), you may need to reconsider the catalyst used for the cyclopropanation itself. Biocatalytic methods are an excellent alternative as the enzymatic pocket protects the product, and the catalyst is easily removed by filtration of the cells.

Issue 4: Poor Diastereoselectivity (Undesired cis/trans Ratio)

  • Question: I'm obtaining a mixture of diastereomers and need to favor one over the other. How can I control this?

  • Answer:

    • Steric and Electronic Control: Diastereoselectivity is a direct consequence of the transition state geometry. You can influence this by:

      • Modifying the Substrate: For rhodium-catalyzed reactions, increasing the steric bulk of the ester group on the diazoacetate generally increases the preference for the more stable trans (E) cyclopropane.[4]

      • Modifying the Catalyst: The choice of ligands on the metal center is paramount. Bulky ligands can create a more sterically demanding environment that favors one approach of the alkene over another.

    • Reaction Temperature: Lowering the reaction temperature typically enhances selectivity. By reducing the available thermal energy, you increase the energetic difference between the competing diastereomeric transition states, thus favoring the pathway with the lower activation barrier.

Alternative Catalytic Systems: A Comparative Overview

Exploring novel catalysts can unlock significant improvements in efficiency and selectivity. Below are three promising alternatives to conventional methods.

Gold (Au) Catalysis

Gold catalysts, particularly cationic Au(I) complexes, have emerged as exceptionally mild and powerful catalysts for C-C bond formation.[13] For cyclopropanation, they often operate through unique cyclopropyl gold carbene-like intermediates.[14] A key advantage is their ability to catalyze reactions that do not rely on diazo compounds, such as the [2+1] cycloaddition of allenamides with sulfoxonium ylides.[9]

  • Mechanism: The Au(I) catalyst activates an allene or alkyne, making it susceptible to nucleophilic attack. This can lead to a cascade reaction that forms the cyclopropane ring, offering high chemoselectivity.[15]

  • Advantages: High efficiency, excellent functional group tolerance, and the ability to use more stable carbene precursors.[9][15]

Palladium (Pd) Catalysis

Palladium catalysts are renowned for their versatility in cross-coupling reactions, but they also offer unique pathways to cyclopropanes. One innovative strategy is the intramolecular hydrocyclopropanylation of alkynes, driven by C(sp³)–H activation.[16] This atom-economical method allows for the synthesis of complex, cyclopropane-fused ring systems from readily available starting materials.[16]

  • Mechanism: A Pd(0) catalyst initiates a C-H activation at a position gamma to an alkyne, forming a palladacycle. Subsequent migratory insertion of the alkyne and reductive elimination constructs the cyclopropane ring.[16]

  • Advantages: High atom economy, excellent for constructing fused bicyclic systems, and high enantioselectivity can be achieved with chiral phosphoramidite ligands.[16]

Biocatalysis with Engineered Heme Proteins

Harnessing the power of enzymes offers a green and highly selective route to complex molecules. Engineered heme proteins, such as variants of myoglobin and cytochrome P450, have been repurposed to catalyze abiological carbene transfer reactions with exquisite control.[6][17][18] These reactions are often performed in aqueous buffers using whole E. coli cells, which simplifies the process immensely.[7][19]

  • Mechanism: The iron-containing heme cofactor in the enzyme's active site reacts with a diazo compound to form an iron-porphyrin carbene.[6] The protein scaffold then acts as a chiral ligand, directing the alkene substrate into a specific orientation for a highly stereoselective cyclopropanation.[18]

  • Advantages: Exceptional diastereo- and enantioselectivity (often >99% ee), environmentally benign (reactions in water), mild conditions (room temperature), and the catalyst is easily removed by centrifugation.[7][11]

Comparative Data of Catalytic Systems

FeatureTraditional Rh(II) CatalysisGold(I) CatalysisBiocatalysis (Engineered Myoglobin)
Catalyst Dirhodium tetraacetate, [Rh₂(OAc)₄](Ph₃P)AuOTf, IPrAuCl/AgOTfMb(H64V,V68A) in E. coli
Carbene Source Diazoacetates, DiazoketonesSulfoxonium Ylides, AllenesDiazoacetates, Diazoketones
Typical Yield 60-95%70-99%50-90% (isolated)
Selectivity Good to excellent; requires chiral ligands for enantioselectivityGood diastereoselectivity; enantioselectivity is an active area of researchExcellent diastereo- and enantioselectivity (>99% ee)[7]
Conditions Organic solvent (DCM, Toluene), RT to 80 °COrganic solvent, mild temperaturesAqueous buffer, RT, whole cells
Advantages Well-established, broad scope[4]High efficiency, tolerates diverse functional groups, can avoid diazo compounds[9]"Green" solvent, exceptional selectivity, simple catalyst removal[11][19]
Disadvantages Expensive/toxic metal, requires careful handling of diazo compoundsCatalyst cost, ligand sensitivityMay require larger reaction volumes, substrate must enter the cell

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of a Cyclopropyl Ketone using Engineered Myoglobin

This protocol is adapted from methodologies utilizing engineered myoglobin variants for highly stereoselective cyclopropanations with diazoketone reagents.[7]

  • Catalyst Preparation: Prepare a culture of E. coli cells expressing the desired myoglobin variant (e.g., Mb(H64G,V68A)). Grow the cells, induce protein expression, harvest by centrifugation, and resuspend the cell pellet in a buffer (e.g., M9-N buffer, pH 6.8) to a final desired optical density.

  • Reaction Setup: In a sealed vial, add the vinylarene substrate (e.g., styrene, 1.0 equiv).

  • Cell Suspension Addition: Add the prepared whole-cell catalyst suspension to the vial.

  • Degassing: Purge the vial with an inert gas (e.g., argon) for 5-10 minutes to create an anaerobic environment, which is crucial for the catalytically active ferrous state of myoglobin.

  • Initiation: Add a freshly prepared solution of the diazoketone precursor (e.g., 1-diazo-3-phenylpropan-2-one, 1.2 equiv) and a reducing agent (e.g., sodium dithionite, 0.2 equiv).

  • Reaction: Seal the vial and shake vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate, 3x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiopure cyclopropyl ketone.

Protocol 2: Gold-Catalyzed [2+1] Cycloaddition

This protocol is a representative procedure based on the gold-catalyzed synthesis of cyclopropanes from allenamides and sulfoxonium ylides.[9]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, prepare the active catalyst by dissolving the gold pre-catalyst (e.g., (Ph₃P)AuCl, 2 mol%) and a silver salt co-catalyst (e.g., AgOTf, 2 mol%) in an anhydrous solvent like dichloromethane (DCM).

  • Reaction Setup: In a separate flask under argon, dissolve the allenamide substrate (1.0 equiv) and the sulfoxonium ylide (1.5 equiv) in anhydrous DCM.

  • Initiation: Transfer the prepared catalyst solution to the substrate mixture via cannula at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired cyclopropane product.

Visualizations

General Catalytic Cycle for Metal-Carbene Transfer

Catalytic Cycle A Active Catalyst [M]-L C Catalyst-Diazo Adduct A->C + R-CHN₂ B Diazo Compound R-CHN₂ B->C D Metal-Carbene Intermediate C->D - N₂ F Cyclopropanation Transition State D->F E Alkene Substrate E->F F->A Regeneration G Cyclopropane Product F->G

Caption: Generalized workflow for metal-catalyzed cyclopropanation.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low or No Yield Observed Check_Catalyst Is the catalyst active and under correct atmosphere? Start->Check_Catalyst Check_Reagent Is the diazo compound fresh? Consider titration or resynthesis. Check_Catalyst->Check_Reagent Yes Sol_Catalyst Use fresh catalyst. Ensure inert/anhydrous conditions. Check_Catalyst->Sol_Catalyst No Check_Substrate Is the alkene substrate electron-deficient? Check_Reagent->Check_Substrate Yes Sol_Reagent Use fresh diazo compound. Or switch to stable ylide precursor. Check_Reagent->Sol_Reagent No Sol_Substrate Switch to a more reactive catalyst system (e.g., Co-based). Check_Substrate->Sol_Substrate Yes End Re-run Experiment Check_Substrate->End No Sol_Catalyst->End Sol_Reagent->End Sol_Substrate->End

Caption: Decision tree for diagnosing low reaction yield.

References

  • Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia.
  • Díez-González, S., & Nolan, S. P. (2008). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 27(23), 6184-6191. [Link]
  • Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 139(38), 13432-13440. [Link]
  • Uyeda, C. (2019).
  • Cyclopropanation. (n.d.). In Wikipedia.
  • Li, Y., Wang, Z., & Zhang, J. (2018). Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides. Organic & Biomolecular Chemistry, 16(33), 6013-6016. [Link]
  • Taylor, R. E. (2011). Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation.
  • Tyagi, V., Bonn, R. B., & Fasan, R. (2015). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. Bioorganic & Medicinal Chemistry, 23(22), 7171-7176. [Link]
  • Hernandez, K. E., & Arnold, F. H. (2020). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. Organic Chemistry Frontiers, 7(1), 79-84. [Link]
  • 2-Propanone, 1-cyclopropyl-. (2024). ChemBK. [Link]
  • Wang, Z. J., Li, Z., Arnold, F. H., & Renata, H. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 143(33), 13014-13020. [Link]
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Tyagi, V., & Fasan, R. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • de Meijere, A. (2009). Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives.
  • Jones, C. D., & Bull, J. A. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(30), 5589-5593. [Link]
  • Echavarren, A. M. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 80(15), 7487-7499. [Link]
  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
  • Wilkerson-Hill, Z. (2022). Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. UNC Chemistry Department. [Link]
  • Ghorai, P., & Kumar, A. (2020). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne. ChemRxiv. [Link]
  • Hernandez, K. E., & Arnold, F. H. (2020). Chemoenzymatic synthesis of optically active α-cyclopropylpyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer. The Royal Society of Chemistry. [Link]
  • Li, Y., Wang, Z., & Zhang, J. (2018). Synthesis of Cyclopropanes from Gold-Catalyzed [2+1] Cycloaddition of Allenamides with Sulfoxonium Ylides.
  • Palladium catalyzed [3+2] cycloaddition of doubly activated cyclopropanes and activated carbonyl moieties. (n.d.). Loughborough University Research Repository.
  • Ghorai, P., & Kumar, A. (2020). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne: One-Step Synthesis of Diverse Conjugated Enynes.
  • Toste, F. D. (2014).
  • Wang, Y., & Zhang, X. (2023). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science, 14(28), 7623-7628. [Link]

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Technical Support Center: Navigating the Scale-Up of 1-Cyclopropylpropan-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-cyclopropylpropan-2-one (also known as cyclopropyl methyl ketone). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable synthetic intermediate from bench-scale discovery to larger-scale production. The cyclopropyl moiety is a prized structural motif in medicinal chemistry, often enhancing metabolic stability and potency in drug candidates.[1][2] However, its synthesis, particularly at scale, presents unique challenges.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Synthetic Route Selection for Scalability

The choice of synthetic route is the most critical decision in a scale-up campaign. While numerous methods exist for forming cyclopropane rings,[3][4] not all are amenable to kilogram or pilot-plant scale.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely documented and industrially relevant route is the two-step synthesis starting from α-acetyl-γ-butyrolactone.[5][6] This method is favored for its use of readily available, cost-effective starting materials and its avoidance of highly specialized or hazardous reagents like diazomethane.

The overall process can be visualized as follows:

G cluster_0 Step 1: Ring Opening & Chlorination cluster_1 Step 2: Intramolecular Cyclization A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B  HCl, H₂O  Heat, Distill (CO₂ evolution) C This compound (Product) B->C  NaOH, H₂O  Heat

Caption: General workflow for the two-step synthesis of this compound.

Causality: This route is robust because it breaks down a complex transformation (lactone to cyclopropyl ketone) into two distinct, high-yielding steps. The first step is a decarboxylative ring-opening and chlorination, driven by heat and acid.[6] The second is a classic intramolecular Williamson ether synthesis-like reaction (a 1,3-elimination) to form the cyclopropane ring, which is highly efficient under strong basic conditions.[5][6]

Q2: Are there viable alternative routes for large-scale production?

A2: Yes, other routes have been developed, each with specific advantages and disadvantages for scale-up:

  • From 2-Methylfuran: A method involving one-pot hydrogenation and hydrolysis of 2-methylfuran, followed by chlorination and cyclization, has been patented.[7] This route boasts high atom economy and uses a low-cost starting material. However, it requires handling hydrogen gas and a hydrogenation catalyst, which adds complexity to the engineering and safety requirements at scale.

  • Decarboxylative Ring Contraction: A more direct method involves the decarboxylative ring contraction of α-acyl-γ-butyrolactones catalyzed by halide ions in a dipolar aprotic solvent like DMSO.[5] While potentially more efficient in terms of step count, the use of high-boiling point solvents like DMSO can complicate product isolation and solvent recovery at scale.

  • Continuous Flow Process: A patented method describes a continuous process where α-acetyl-γ-butyrolactone is passed through a heated fixed-bed reactor containing a metal halide catalyst.[8][9] This approach offers excellent control over reaction parameters and can lead to higher throughput and efficiency, making it highly suitable for industrial production, though it requires specialized equipment.

Section 2: Troubleshooting Guide for Synthesis & Scale-Up

This section addresses specific issues that frequently arise during the two-step synthesis from α-acetyl-γ-butyrolactone.

Step 1: Synthesis of 5-Chloro-2-pentanone

Q3: My yield of 5-chloro-2-pentanone is significantly lower than reported values (typically 79-90%). What are the likely causes?

A3: This step is notoriously sensitive to timing and temperature. Low yields are almost always traced back to one of the following issues:

  • Delayed Heating/Distillation: The reaction to form 5-chloro-2-pentanone must be heated immediately after mixing the reactants.[5] The intermediate is unstable in the hot, acidic reaction mixture. Any delay in distilling the product as it forms will lead to degradation and significantly lower yields. Allowing the reaction mixture to stand overnight before distillation can cause the yield to drop below 50%.[6]

  • Inefficient Condensation: The reaction vigorously evolves carbon dioxide. This gas flow can carry the volatile 5-chloro-2-pentanone product out of the reaction flask.[6] Ensure you are using a long, highly efficient condenser with a sufficient cooling capacity, and consider using a receiver flask cooled in an ice bath to trap any product that escapes condensation.

  • Incomplete Extraction: After distillation, the product is isolated from the aqueous distillate by extraction. Ensure the aqueous layer is thoroughly extracted with a suitable solvent (e.g., ether) multiple times to recover all of the product.[5][6]

G Start Low Yield of 5-Chloro-2-pentanone? CheckTiming Was distillation initiated immediately after mixing? Start->CheckTiming CheckCondenser Is the condenser efficient? Is the receiver cooled? CheckTiming->CheckCondenser Yes Sol_Timing Solution: Minimize time between reagent mixing and distillation. CheckTiming->Sol_Timing No CheckExtraction Was extraction thorough? (e.g., 3x with ether) CheckCondenser->CheckExtraction Yes Sol_Condenser Solution: Use a long, high-efficiency condenser and an ice-cooled receiver. CheckCondenser->Sol_Condenser No Sol_Extraction Solution: Perform multiple extractions and check aqueous layer by TLC/GC. CheckExtraction->Sol_Extraction No

Caption: Decision tree for troubleshooting low yield in Step 1.

Step 2: Cyclization to this compound

Q4: The cyclization reaction is not proceeding to completion, or I'm seeing significant byproduct formation. How can I optimize this step?

A4: The success of this intramolecular cyclization hinges on the effective management of the base and reaction temperature.

  • Base Concentration and Addition: A concentrated solution of a strong base like sodium hydroxide is critical. A solution of 180 g of NaOH in 180 ml of water has been reported to be effective for a 3-mole scale reaction.[5][6] The 5-chloro-2-pentanone should be added to the hot base solution at a controlled rate (e.g., over 15-20 minutes). Adding it too quickly can lead to localized temperature spikes and side reactions.

  • Exotherm Control: This reaction is exothermic.[5] At a lab scale, the heat generated may be manageable, but during scale-up, it can become dangerous.[10] The addition rate must be controlled to maintain a steady reflux. If the reaction does not begin to boil during the addition, gentle heating may be required to initiate it, after which the exotherm should sustain the reaction.[5][6] For larger scales, a jacketed reactor with automated temperature control is essential.

  • Purity of Starting Material: While using distilled 5-chloro-2-pentanone does not necessarily improve the overall yield of the final product,[6] significant impurities from Step 1 could potentially interfere with the cyclization. If you suspect issues with your intermediate, analyzing its purity by GC or NMR is recommended.

ParameterRecommendation for 3-Mole ScaleRationale for Scale-Up
NaOH Solution 180 g NaOH in 180 mL H₂OMaintains high basicity needed for efficient deprotonation and cyclization.[5][6]
Addition Time 15-20 minutesControls the reaction exotherm, preventing runaway reactions and byproduct formation.[5][10]
Temperature Gentle boiling (reflux)Ensures sufficient energy for the reaction while preventing decomposition.[6]
Stirring Vigorous mechanical stirringCrucial for mass and heat transfer in the biphasic mixture. Avoid glass stirrers.[6]

Section 3: Purification and Analysis

Q5: I'm having difficulty purifying the final product. What are the best methods for scale-up?

A5: Purification is challenging due to the product's volatility (b.p. 110-112 °C) and the potential for close-boiling impurities.[5][6]

  • Fractional Distillation: This is the most common and scalable purification method.[11] Using an efficient, well-insulated fractionating column is absolutely necessary to achieve good separation from solvents (like ether) and byproducts.[5][6] On a larger scale, vacuum distillation is often employed to reduce the boiling point and prevent any potential thermal degradation.[11]

  • Liquid-Liquid Extraction: This is a crucial part of the initial workup. After the cyclization reaction, the product is typically distilled out as a water-ketone mixture. The aqueous layer of the distillate should be saturated with a salt like potassium carbonate to "salt out" the organic product, reducing its solubility in water and improving separation.[6]

  • Bisulfite Extraction: For removing stubborn aldehyde or other reactive ketone impurities, forming a water-soluble bisulfite adduct is a highly effective chemical purification technique.[11] The ketone can be regenerated from the aqueous adduct layer by treatment with acid or base. This is a classic but very powerful method for achieving high purity.

Section 4: Safety Considerations

Q6: What are the primary safety hazards to consider when scaling up this process?

A6: Safety must be the top priority. Key hazards include:

  • Reagent Handling: Sodium hydroxide is highly corrosive. Sodium hydride, if used in alternative cyclopropanation methods, is highly flammable and water-reactive.[5] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exothermic Reactions: As mentioned, the cyclization step is exothermic.[5] A thorough risk assessment and potentially a reaction calorimetry study should be performed before attempting a large-scale reaction to understand the thermal profile and ensure adequate cooling capacity is available.[10]

  • Product Hazards: this compound is a flammable liquid and vapor.[12][13] It can cause skin, eye, and respiratory irritation.[12] All handling should be done in a well-ventilated fume hood, away from ignition sources.

  • Pressure Build-up: The first step evolves a large volume of CO₂ gas.[6] The reaction vessel must be adequately vented through an efficient condenser to prevent pressure build-up.

Section 5: Frequently Asked Questions (FAQs)

Q7: Is it necessary to use a mechanical stirrer for the cyclization reaction?

A7: Yes, especially at scale. The reaction mixture is biphasic (aqueous NaOH and organic ketone). Efficient mixing is critical for promoting the reaction at the interface. Standard magnetic stir bars are often insufficient for larger volumes. A robust mechanical stirrer (e.g., a Hershberg stirrer with a metal shaft) is recommended to prevent breaking and ensure good agitation.[6]

Q8: My final product has a slight yellow color. Is this normal?

A8: While pure this compound is a clear, colorless liquid, crude products can often be yellow or slightly yellow.[8][12] This color usually indicates the presence of minor impurities. If the product meets purity specifications by GC or NMR analysis, the color may be acceptable. If high purity is required, further purification by fractional distillation should remove the color.[14]

Q9: Can I store the 5-chloro-2-pentanone intermediate before proceeding to the next step?

A9: It is strongly advised against. The intermediate is unstable, and delays in its use will lead to decomposition and a significant drop in the overall yield.[6] The process should be planned so that the cyclization step can be performed immediately after the synthesis and isolation of the crude 5-chloro-2-pentanone.

References

  • Technical Support Center: Synthesis of Cyclopropyl Ketones. (n.d.). Benchchem.
  • Alternative purification techniques for cyclopropyl ketones besides chromatography. (n.d.). Benchchem.
  • cyclopropyl ketone. (2025, January 19).
  • Cyclopropyl Methyl Ketone: properties, applications and safety. (2023, November 23). ChemicalBook.
  • A kind of preparation method of cyclopropyl methyl ketone. (n.d.). Google Patents.
  • Production and manufacturing method and process of cyclopropyl ketone. (n.d.). Chemwin.
  • Synthesis method of cyclopropyl methyl ketone. (n.d.). Google Patents.
  • Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure.
  • Method for preparing cyclopropyl methyl ketone. (n.d.). Google Patents.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. (n.d.). ResearchGate.
  • Multiscale approach for the optimization of ketones production from carboxylic acids by the decarboxylative ketonization reaction. (2019, June 30). ResearchGate.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate.
  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans- Cyclopropyl Esters for Rapid Lead Scale-Up. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.

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Technical Support Center: A Guide to the Long-Term Stability of 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-cyclopropylpropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find answers to frequently asked questions, troubleshooting for common storage issues, and detailed protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1][2] The storage area should be a cool, dry, and well-ventilated space designated for flammable liquids.[3][4][5] It is crucial to protect the compound from sources of ignition such as heat, sparks, and open flames, as well as from direct sunlight.[6]

Q2: What are the primary chemical incompatibilities I should be aware of when storing this compound?

This compound is incompatible with the following classes of chemicals:

  • Strong Oxidizing Agents: These can react exothermically with the ketone, potentially leading to fire or explosion.

  • Strong Bases: Bases can catalyze self-condensation reactions or other unwanted side reactions.

  • Reducing Agents: These can reduce the ketone functionality.

It is imperative to store this compound segregated from these substances.[6]

Q3: What are the visual or olfactory signs of potential degradation of this compound?

While this compound is a colorless to pale yellow liquid, a noticeable change in color, such as the development of a more intense yellow or brown hue, can indicate degradation. Any significant change in its characteristic odor could also suggest the formation of volatile degradation products. The appearance of solid precipitates or cloudiness may also be a sign of instability.

Q4: How long can I expect this compound to remain stable under recommended storage conditions?

Under the ideal storage conditions mentioned in Q1, this compound is expected to be stable for an extended period. However, the exact shelf-life can be influenced by the initial purity of the material and the integrity of the container seal. For critical applications, it is recommended to re-analyze the purity of the compound after prolonged storage (e.g., more than one year) or if any changes in its physical appearance are observed.

Q5: Is this compound susceptible to degradation from light or air exposure?

Yes, like many organic compounds, prolonged exposure to light and air can potentially lead to degradation. Photo-oxidation can occur, leading to the formation of various byproducts. The presence of oxygen can facilitate oxidative degradation pathways. Therefore, it is recommended to store the compound in an amber-colored vial or in a dark place, and to ensure the container is tightly sealed to minimize air exposure. Purging the headspace of the container with an inert gas like nitrogen or argon before sealing can further enhance long-term stability.

Part 2: Troubleshooting Guide

This section provides guidance on how to address specific issues you might encounter during the storage of this compound.

Problem 1: My this compound has developed a yellow tint. Is it still usable?

A slight yellowing may not necessarily indicate significant degradation, especially if the compound is used in non-critical applications. However, for sensitive research or drug development purposes, a color change warrants further investigation. The yellowing could be due to the formation of conjugated systems or other chromophoric degradation products. It is highly recommended to perform a purity analysis using a suitable analytical technique, such as GC-MS (see Protocol 1), to determine if the compound still meets the required specifications for your experiment.

Problem 2: I've noticed a change in the odor of my stored this compound. What could this indicate?

A change in odor is a strong indicator of chemical transformation. The formation of new, more volatile compounds through degradation pathways such as ring-opening or oxidation could be the cause. It is advisable to handle the material in a well-ventilated fume hood and to verify its purity before use.

Problem 3: My analytical results (e.g., NMR, GC-MS) show unexpected peaks. What are the likely degradation pathways?

The appearance of new signals in your analytical data points to the presence of impurities, which could be degradation products. The strained cyclopropyl ring, while relatively stable, can be susceptible to certain reactions over time, especially if the storage conditions are not optimal. Potential degradation pathways include:

  • Acid-Catalyzed Ring Opening: The presence of acidic impurities can catalyze the opening of the cyclopropyl ring, leading to the formation of isomeric enones or other rearranged products.[7]

  • Oxidation: The molecule can undergo oxidation, particularly at the carbon adjacent to the carbonyl group or the cyclopropyl ring. This can lead to the formation of carboxylic acids, esters, or other oxidized species.

  • Aldol Condensation: Although less likely under proper storage, trace amounts of acidic or basic impurities could catalyze a self-condensation reaction between two molecules of the ketone.

G A This compound B Acid-Catalyzed Ring Opening A->B Trace Acid C Oxidation A->C Air (O2), Light D Aldol Condensation A->D Trace Acid/Base E Isomeric Enones/ Rearranged Products B->E F Carboxylic Acids, Esters, etc. C->F G Dimeric Adducts D->G

Caption: Potential degradation pathways of this compound.

Problem 4: I suspect my storage conditions were not ideal (e.g., temperature fluctuation, air exposure). How can I verify the integrity of my this compound?

If you have any doubts about the storage conditions, it is essential to re-qualify the material before use. The recommended approach is to perform a comprehensive purity analysis. The experimental protocols in the following section provide detailed guidance on how to conduct these tests. A good starting point is a GC-MS analysis to check for the presence of any new impurities.

Part 3: Experimental Protocols for Stability Assessment

This section provides detailed experimental protocols for assessing the purity and stability of this compound.

Protocol 1: Routine Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for routine quality control and the detection of volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for ketone analysis (e.g., a mid-polarity column like a DB-35ms or equivalent).[8]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min.

    • MS Detector: Scan in the range of m/z 30-300.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Interpretation:

    • The peak corresponding to this compound should be the major peak in the chromatogram.

    • Integrate all peaks and calculate the area percentage of the main peak to estimate purity.

    • Analyze the mass spectra of any significant impurity peaks to aid in their identification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare 1 mg/mL solution in ethyl acetate B Inject 1 µL into GC-MS A->B C Run temperature program B->C D Identify main peak C->D E Calculate area % purity D->E F Analyze impurity mass spectra D->F

Caption: Workflow for routine purity assessment by GC-MS.

Protocol 2: Identification of Potential Degradants using ¹H NMR Spectroscopy

¹H NMR is a powerful tool for identifying structural changes in the molecule.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for:

      • A decrease in the integration of the characteristic cyclopropyl and methyl protons.

      • The appearance of new signals, particularly in the olefinic region (5-7 ppm), which could indicate ring-opening.

      • Broadening of signals, which might suggest polymerization or the presence of paramagnetic impurities.

    • The protons adjacent to the carbonyl group in ketones typically appear in the 2.1-2.6 ppm range.[9]

Protocol 3: Forced Degradation Study Protocol

This study intentionally subjects the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods.[10]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[10]

  • Thermal Degradation: Heat the solid or a solution of the compound at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Procedure:

  • For each stress condition, prepare a sample of this compound. Also, prepare a control sample stored under normal conditions.

  • At various time points, withdraw an aliquot from each stressed sample, neutralize it if necessary, and dilute it for analysis.

  • Analyze the samples by a suitable stability-indicating method, such as GC-MS or HPLC, to monitor the formation of degradation products.

G A Prepare samples of This compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Withdraw aliquots at various time points B->C D Neutralize and dilute C->D E Analyze by GC-MS/HPLC D->E F Identify degradation products and pathways E->F

Caption: Workflow for a forced degradation study.

Part 4: Data Interpretation and Summary

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (N₂ or Ar)Prevents exposure to air (oxygen) and moisture, which can cause oxidative and hydrolytic degradation.
Light Store in an amber vial or in the darkProtects against photolytic degradation.
Location Cool, dry, well-ventilated area for flammable liquidsEnsures safety and prevents accidental ignition.[3][4][5]
Container Chemically resistant glass or other suitable materialPrevents leaching of impurities from the container and ensures compatibility.

Table 2: Troubleshooting Common Storage Issues

IssuePotential CauseRecommended Action
Color change (yellowing) Formation of chromophoric degradation productsVerify purity by GC-MS or NMR before use.
Odor change Formation of volatile degradation productsHandle in a fume hood and verify purity.
Presence of precipitates Polymerization or formation of insoluble degradation productsDo not use. The material is likely significantly degraded.
Unexpected analytical peaks Degradation of the compoundAttempt to identify the impurities and assess if the purity is still acceptable for your application.

Table 3: Interpreting Analytical Data for Degradation

Analytical TechniqueIndication of Degradation
GC-MS Appearance of new peaks, decrease in the area % of the main peak.
¹H NMR Appearance of new signals (especially in the olefinic region), changes in integration, signal broadening.
FT-IR Broadening of the carbonyl stretch, appearance of new peaks (e.g., -OH stretch from oxidation).

Part 5: References

  • Genie Scientific. Flammable Chemical Storage: Best Practices for Laboratories. [Link]

  • Environmental Health & Safety. How do I safely store chemicals in the laboratory?. [Link]

  • The Chemistry Blog. Safe Handling of Flammable Chemicals. [Link]

  • Storemasta Blog. 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • OpenOChem Learn. Ketones. [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropylpropan-2-one (also known as cyclopropyl methyl ketone). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Section 1: Synthesis via Acetoacetic Ester Alkylation and Decarboxylation

This synthetic route is a classic and versatile method for preparing ketones. It involves the alkylation of an active methylene compound, ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target ketone. While robust, this multi-step process can present several challenges.

Diagram of the Acetoacetic Ester Synthesis Workflow

Acetoacetic Ester Synthesis Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Ethyl Acetoacetate B Deprotonation (e.g., NaOEt) A->B C Enolate Intermediate B->C D Alkylation (Cyclopropylmethyl bromide) C->D E Alkylated β-Keto Ester D->E F Hydrolysis (e.g., aq. HCl, heat) E->F G β-Keto Acid Intermediate F->G H Decarboxylation (Heat) G->H I Enol Intermediate H->I J Tautomerization I->J K This compound J->K

Caption: General workflow for the synthesis of this compound via the acetoacetic ester method.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My alkylation step is resulting in a low yield of the desired ethyl 2-(cyclopropylmethyl)acetoacetate. What are the potential causes?

Answer: Low yields in the alkylation of ethyl acetoacetate are often attributable to several factors related to the base, solvent, and alkylating agent.

  • Incomplete Deprotonation: The first crucial step is the quantitative deprotonation of ethyl acetoacetate to form the nucleophilic enolate.

    • Causality: Sodium ethoxide (NaOEt) in ethanol is a common choice. However, if the ethanol is not scrupulously anhydrous, water will consume the base and reduce the concentration of the ethoxide, leading to incomplete enolate formation. The pKa of the α-proton of ethyl acetoacetate is around 11, so a sufficiently strong base is required.

    • Solution: Ensure the use of absolute (anhydrous) ethanol. The sodium metal should be freshly cut to remove any oxide layer before being dissolved in the ethanol. Alternatively, commercially available sodium ethoxide can be used, but it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Side Reactions of the Alkylating Agent: Cyclopropylmethyl bromide is a reactive primary alkyl halide.

    • Causality: While SN2 reaction with the enolate is the desired pathway, elimination (E2) can be a competing side reaction, especially if a sterically hindered or stronger base is used. Also, if the reaction temperature is too high, the rate of side reactions may increase.

    • Solution: Add the cyclopropylmethyl bromide to the enolate solution at a controlled temperature, typically starting at 0 °C and then allowing the reaction to warm to room temperature or be gently heated. This helps to favor the SN2 pathway.

  • Dialkylation: A common side product is the dialkylated acetoacetic ester.

    • Causality: If the monoalkylated product is deprotonated by the remaining base, it can undergo a second alkylation. This is more likely to occur if an excess of the alkylating agent is used or if the reaction conditions are too harsh.

    • Solution: Use a stoichiometric amount of the alkylating agent (or a very slight excess). Add the alkylating agent slowly to the enolate solution to maintain a low instantaneous concentration of the alkylating agent.

Question 2: I am observing a significant amount of unreacted ethyl acetoacetate and the formation of acetone as a byproduct after the hydrolysis and decarboxylation step. What is happening?

Answer: This issue points towards incomplete alkylation in the first step and competing side reactions during the final hydrolysis and decarboxylation.

  • Incomplete Alkylation: As discussed in the previous question, if the alkylation step is not efficient, you will carry over unreacted ethyl acetoacetate into the final step.

    • Causality: Upon heating with acid or base, the unreacted ethyl acetoacetate will undergo hydrolysis and decarboxylation to produce acetone.[1]

    • Solution: It is crucial to optimize the alkylation step to ensure complete consumption of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) can be beneficial.

  • "Acidic" vs. "Ketonic" Hydrolysis: The conditions of the hydrolysis and decarboxylation step are critical.

    • Causality: "Acidic hydrolysis" with concentrated base followed by acidification cleaves both the ester and the ketone, leading to a substituted acetic acid. "Ketonic hydrolysis" with dilute acid or base is required to selectively hydrolyze the ester and promote decarboxylation to the desired ketone.[1]

    • Solution: For the synthesis of this compound, a "ketonic hydrolysis" is desired. This is typically achieved by refluxing the alkylated ester with dilute aqueous acid (e.g., HCl or H₂SO₄) or dilute aqueous base (e.g., NaOH) followed by acidification and heating.[2]

Question 3: The decarboxylation of my β-keto ester is sluggish and requires very high temperatures, leading to product decomposition. How can I facilitate this step?

Answer: While thermal decarboxylation of the β-keto acid intermediate is a classic method, it can sometimes require harsh conditions. The Krapcho decarboxylation offers a milder and often more efficient alternative.[3]

  • The Krapcho Decarboxylation:

    • Causality: This reaction involves heating the β-keto ester in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, such as sodium chloride or lithium chloride, and a small amount of water. The halide ion acts as a nucleophile, attacking the ethyl group of the ester in an SN2 fashion. This generates a carboxylate intermediate that readily decarboxylates.[4][5]

    • Advantages: The Krapcho decarboxylation is often faster, proceeds at lower temperatures, and is compatible with a wider range of functional groups compared to traditional acidic or basic hydrolysis followed by thermal decarboxylation.[3]

    • Protocol: A typical procedure involves dissolving the alkylated β-keto ester in DMSO, adding a catalytic amount of LiCl and a small amount of water, and heating the mixture to around 150-180 °C until CO₂ evolution ceases.

Experimental Protocol: Acetoacetic Ester Synthesis
Step Procedure Reagents & Quantities (Example Scale) Key Parameters & Notes
1. Enolate Formation To a solution of absolute ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, add sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.- Sodium: 2.3 g (0.1 mol)- Absolute Ethanol: 50 mLEnsure all sodium has dissolved before proceeding. The reaction is exothermic.
2. Alkylation Cool the sodium ethoxide solution to 0 °C in an ice bath. Add ethyl acetoacetate dropwise via the addition funnel. Stir for 30 minutes at 0 °C, then add cyclopropylmethyl bromide dropwise. Allow the reaction to warm to room temperature and then reflux for 2-3 hours.- Ethyl acetoacetate: 13.0 g (0.1 mol)- Cyclopropylmethyl bromide: 13.5 g (0.1 mol)Monitor the reaction by TLC to confirm the consumption of ethyl acetoacetate.
3. Work-up (Alkylation) Cool the reaction mixture, and then pour it into 200 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.- Diethyl ether- Brine (saturated NaCl solution)- Anhydrous MgSO₄The crude product can be purified by vacuum distillation if necessary, but is often used directly in the next step.
4. Hydrolysis & Decarboxylation To the crude alkylated ester, add a solution of aqueous hydrochloric acid. Heat the mixture to reflux for 4-6 hours, or until CO₂ evolution ceases.- Crude alkylated ester- 10% Aqueous HCl: 100 mLA vigorous evolution of CO₂ will be observed. Ensure adequate ventilation.
5. Work-up & Purification Cool the reaction mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by distillation. Purify the crude this compound by fractional distillation.- Diethyl ether- Saturated NaHCO₃ solution- Brine- Anhydrous MgSO₄The boiling point of this compound is approximately 135-137 °C.

Section 2: Synthesis via Cyclization of 5-Chloro-2-pentanone

This route involves the preparation of a γ-halo ketone, 5-chloro-2-pentanone, followed by an intramolecular SN2 reaction promoted by a base to form the cyclopropane ring.

Diagram of the 5-Chloro-2-pentanone Cyclization Workflow

Cyclization_Workflow cluster_0 Intermediate Synthesis cluster_1 Cyclization A α-Acetyl-γ-butyrolactone B Hydrolysis & Chlorination (Conc. HCl, Heat) A->B C 5-Chloro-2-pentanone B->C D Base Treatment (aq. NaOH) C->D E Intramolecular SN2 D->E F This compound E->F

Caption: General workflow for the synthesis of this compound via the cyclization of 5-chloro-2-pentanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 4: The yield of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone is consistently low. How can this be improved?

Answer: The conversion of α-acetyl-γ-butyrolactone to 5-chloro-2-pentanone is a decarboxylative chlorination that requires careful control of reaction conditions.

  • Reaction Time and Temperature:

    • Causality: This reaction is sensitive to the rate of heating and the overall reaction time. Slow heating can lead to the formation of byproducts. Conversely, prolonged reaction times or allowing the reaction mixture to stand for extended periods before distillation can significantly decrease the yield.[6]

    • Solution: Begin heating the mixture of α-acetyl-γ-butyrolactone and concentrated hydrochloric acid immediately after mixing. The distillation of the product should be performed as rapidly as possible once the reaction is complete. It is not advisable to let the reaction mixture stand overnight.[6]

  • Efficient Distillation:

    • Causality: 5-chloro-2-pentanone is volatile and needs to be co-distilled with water from the reaction mixture. Inefficient distillation will result in product loss.

    • Solution: Use a distillation apparatus with a long, efficient condenser. After the initial distillate is collected, it is often beneficial to add more water to the reaction flask and continue the distillation to ensure all the product is recovered.[6]

Question 5: During the cyclization of 5-chloro-2-pentanone with sodium hydroxide, I am getting a significant amount of polymeric material and a low yield of the desired ketone. What is causing this?

Answer: The formation of polymers and low yields during the base-mediated cyclization of 5-chloro-2-pentanone are typically due to competing intermolecular side reactions.

  • Intermolecular vs. Intramolecular Reaction:

    • Causality: The desired reaction is an intramolecular SN2 reaction where the enolate of the ketone attacks the carbon bearing the chlorine atom. However, the enolate can also act as a nucleophile and attack another molecule of 5-chloro-2-pentanone in an intermolecular fashion, leading to aldol-type condensation products and ultimately polymers.

    • Solution: The rate of the intramolecular reaction is favored by using a relatively dilute solution of the halo-ketone. This is often achieved by adding the 5-chloro-2-pentanone dropwise to a heated, concentrated solution of the base (e.g., sodium hydroxide). This ensures that the concentration of the halo-ketone is always low, minimizing intermolecular reactions. Gentle heating may be required to initiate the reaction, which should then be maintained at a gentle reflux.[6]

  • Base Concentration:

    • Causality: The concentration of the base is also a critical parameter. If the base is too dilute, the rate of enolate formation and subsequent cyclization may be too slow, allowing for other decomposition pathways. If it is too concentrated, the reaction may be too vigorous and difficult to control.

    • Solution: A concentrated solution of sodium hydroxide (e.g., 180 g in 180 mL of water) has been reported to be effective.[6] The addition of the 5-chloro-2-pentanone should be controlled to maintain a steady reaction rate.

Experimental Protocol: Cyclization of 5-Chloro-2-pentanone
Step Procedure Reagents & Quantities (Example Scale) Key Parameters & Notes
1. Preparation of 5-Chloro-2-pentanone In a large distilling flask, combine α-acetyl-γ-butyrolactone and concentrated hydrochloric acid. Heat the mixture immediately. Distill the product along with water. After the initial distillation, add more water to the flask and continue distilling to maximize recovery.- α-Acetyl-γ-butyrolactone: 128 g (1 mol)- Concentrated HCl: 150 mL- Water (initial): 175 mL- Water (additional): 150 mLThe reaction evolves CO₂. Ensure good ventilation. The distillate will be a two-phase mixture.
2. Work-up (Intermediate) Separate the organic layer from the distillate. Extract the aqueous layer with ether (3 x 50 mL). Combine the organic layer and extracts, dry over anhydrous CaCl₂, filter, and remove the ether by distillation. The crude 5-chloro-2-pentanone can be used directly.- Diethyl ether- Anhydrous CaCl₂The crude product is often of sufficient purity for the next step.
3. Cyclization In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and an addition funnel, place a concentrated solution of sodium hydroxide. Heat the solution to a gentle boil. Add the crude 5-chloro-2-pentanone dropwise from the addition funnel over 15-20 minutes. Continue to reflux for 1 hour after the addition is complete.- Sodium hydroxide: 60 g (1.5 mol)- Water: 60 mL- Crude 5-chloro-2-pentanone: 120.5 g (1 mol)The reaction should be vigorous enough to maintain reflux during the addition.
4. Product Isolation Arrange the apparatus for distillation. Distill the this compound with water. Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product. Separate the organic layer. Extract the aqueous layer with ether (2 x 50 mL).- Potassium carbonate- Diethyl etherSalting out with K₂CO₃ improves the separation of the ketone from the aqueous layer.
5. Purification Combine the organic layer and the ether extracts. Dry over anhydrous CaCl₂. Filter and remove the ether by distillation. Purify the residue by fractional distillation.- Anhydrous CaCl₂Collect the fraction boiling at approximately 135-137 °C.

Section 3: Product Purification and Analysis

Question 6: My final product is contaminated with a close-boiling impurity. How can I effectively purify this compound?

Answer: The purification of volatile ketones can be challenging. Fractional distillation is the primary method, but its effectiveness depends on the nature of the impurity.

  • Fractional Distillation:

    • Causality: If the impurity has a boiling point that is significantly different from the product, a well-packed fractional distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge) should provide adequate separation.

    • Solution: Ensure the distillation is performed slowly to allow for proper equilibration between the liquid and vapor phases in the column. A high reflux ratio will also improve separation.

  • Azeotropic Distillation:

    • Causality: Some impurities may form an azeotrope with the product, making separation by simple fractional distillation impossible.

    • Solution: In such cases, azeotropic distillation with an entrainer (a third component that forms a lower-boiling azeotrope with one of the components) might be necessary. However, for this specific ketone, this is less common.

  • Chemical Purification:

    • Causality: If the impurity is an aldehyde, it can be removed by forming a non-volatile derivative.

    • Solution: Washing the crude product with a solution of sodium bisulfite can form a solid adduct with any aldehyde impurities, which can then be removed by filtration. The ketone does not typically react under these conditions.

Question 7: How can I confirm the purity and identity of my synthesized this compound?

Answer: A combination of spectroscopic and chromatographic techniques is recommended for full characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Utility: GC is an excellent technique for assessing the purity of volatile compounds. The retention time of the major peak can be compared to an authentic standard. The mass spectrum will provide the molecular weight (m/z of the molecular ion) and a characteristic fragmentation pattern that can confirm the structure.[7] The molecular ion for this compound should be observed at m/z = 98.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide information about the different types of protons and their connectivity. For this compound, you would expect to see a singlet for the methyl protons, a doublet for the methylene protons adjacent to the cyclopropyl group, and a multiplet for the cyclopropyl protons.

    • ¹³C NMR: This will show the number of unique carbon environments. You would expect signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy:

    • Utility: IR spectroscopy is useful for identifying the presence of key functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a ketone. The presence of C-H stretches from the cyclopropyl group can also be observed.

References

  • Krapcho, A. P., Weimaster, J. F., Eldridge, J. M., Jahngen, E. G. E., Lovey, A. J., & Stephens, W. P. (1978). The Krapcho dealkoxycarbonylation of esters with a β-electron-withdrawing group. The Journal of Organic Chemistry, 43(1), 138-147. [Link]
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
  • AK Lectures. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chem-Station. (2018).
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
  • Google Patents. (n.d.). Purification of ketones by distillation. (U.S.
  • Google Patents. (n.d.). Method for purification of ketones. (U.S.
  • PubChem. (n.d.). This compound.
  • Krapcho, A. P. (2022, November 5).
  • PubChem. (n.d.). 1-Cyclopropylprop-2-en-1-one.
  • Chemistry Stack Exchange. (2019, February 16).
  • ResearchGate. (2014, May 15).
  • WordPress.com. (2024, February 18).
  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.). [Link]
  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. [Link]
  • National Institutes of Health. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
  • Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. [Link]
  • Google Patents. (n.d.). Process for separating ketones from close-boiling mixtures. (U.S.
  • ResearchGate. (2024, November 1). Precise synthesis of cyclopropyl methyl ketone via proton transfer of 5-chloro-2-pentanone driven by hydrogen bonds. [Link]
  • Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(5), 1025-1035. [Link]
  • University of Massachusetts Lowell. (n.d.).
  • Google Patents. (n.d.). Process for preparing cyclopropyl methyl ketone.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]
  • SpectraBase. (n.d.). 2-Propanone, 1-cyclopropyl-. [Link]
  • Roberts, J. D., & Mager, V. H. (1953). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 75(18), 4431-4434. [Link]
  • PubChem. (n.d.). 1-Cyclopropylpropan-1-one.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
  • The Organic Chemistry Tutor. (2023, March 11). SN2 Intramolecular Reactions [Video]. YouTube. [Link]
  • Dr. Goutam Brahmachari. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Video]. YouTube. [Link]
  • PubChem. (n.d.). 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans.
  • LookChem. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [Link]
  • ResearchGate. (2025, July 3). Review of cyclopropyl bromide synthetic process. [Link]
  • Google Patents. (n.d.). A kind of method of new synthesis Cyclopropyl Bromide.
  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. [Link]
  • Cheméo. (n.d.). 2-Pentanone, 5-chloro-. [Link]
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

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Technical Support Center: Solvent Effects on the Reaction Rate of 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving 1-cyclopropylpropan-2-one. We understand that solvent choice is a critical parameter that can significantly influence the outcome of your reactions. This document will delve into the causality behind solvent effects on the reaction rates of this versatile ketone, offering field-proven insights and actionable protocols to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Enolate Formation and Reactivity

Question 1: My enolate-driven reaction with this compound is sluggish. Is my choice of solvent the culprit?

Answer: Absolutely. The formation and subsequent reactivity of the enolate of this compound are profoundly influenced by the solvent system. If your reaction is slow, the solvent is a prime suspect. Here's a breakdown of the key considerations:

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol, methanol) can hydrogen-bond with the enolate, creating a solvent cage that stabilizes the anion but severely hinders its nucleophilicity.[1] This "caging" effect can dramatically slow down reactions like alkylations. For efficient enolate reactions, polar aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are generally preferred.[1][2] These solvents can dissolve the necessary reagents but do not form strong hydrogen bonds with the enolate, leaving it "naked" and highly reactive.

  • Base and Solvent Compatibility: The strength of the base used for deprotonation is intrinsically linked to the solvent. Strong bases like lithium diisopropylamide (LDA) are typically used in aprotic ethereal solvents like THF to ensure complete and irreversible enolate formation.[3][4] Using a weaker base, such as an alkoxide in its corresponding alcohol (a protic solvent), will result in a low equilibrium concentration of the enolate, leading to a slower reaction and potential side reactions.[4]

Question 2: I'm observing a mixture of kinetic and thermodynamic enolates in my reaction. How can I control the regioselectivity using solvents?

Answer: For an unsymmetrical ketone like this compound, you can indeed influence the regioselectivity of enolate formation through careful selection of your reaction conditions, with the solvent playing a crucial role.

  • Kinetic Enolate: The kinetic enolate is formed faster by removing the less sterically hindered proton. To favor the kinetic enolate, you should use a strong, bulky base like LDA in a polar aprotic solvent (e.g., THF) at low temperatures (typically -78 °C).[3] The aprotic solvent prevents equilibration to the more stable thermodynamic enolate.

  • Thermodynamic Enolate: The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium to be established. This typically involves using a smaller, less hindered base (like an alkoxide) in a protic solvent at higher temperatures.[3] The protic solvent facilitates the proton exchange necessary to reach thermodynamic equilibrium.

Acid-Catalyzed Ring-Opening Reactions

Question 3: My acid-catalyzed ring-opening of this compound is not proceeding as expected. How does the solvent influence this reaction?

Answer: The acid-catalyzed ring-opening of cyclopropyl ketones proceeds through a carbocationic intermediate.[5][6] The stability of this carbocation is paramount to the reaction's success, and the solvent plays a pivotal role in this stabilization.

  • Solvent Polarity and Ion Stabilization: Highly polar solvents are adept at stabilizing charged intermediates like carbocations.[7] For the ring-opening of this compound, a solvent that can effectively solvate the developing positive charge on the carbon backbone will accelerate the reaction.

  • The Unique Role of Fluorinated Alcohols: Hexafluoroisopropanol (HFIP) has emerged as a particularly effective solvent for promoting the ring-opening of cyclopropanes.[8] HFIP's high polarity and strong hydrogen-bond donating ability, combined with its low nucleophilicity, allow it to stabilize the carbocation intermediate without competing as a nucleophile, thus facilitating the desired reaction with an external nucleophile.[8] If you are struggling with this transformation, considering HFIP as a solvent or co-solvent could be beneficial.

Troubleshooting Guides

Issue 1: Low Yield in Enolate Alkylation

Symptom: The alkylation of the this compound enolate results in a low yield of the desired product, with significant recovery of the starting material or the formation of side products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in enolate alkylation.

Detailed Explanation:

  • Evaluate Your Solvent: As discussed, protic solvents will hinder your enolate's reactivity. The first step in troubleshooting should be to switch to a dry, polar aprotic solvent.[1]

  • Assess Your Base: Ensure you are using a base strong enough to completely deprotonate the ketone.[4] Incomplete enolate formation means your starting material is available to react with the enolate that does form, leading to aldol condensation side products.

  • Control the Temperature: Running the reaction at low temperatures, especially during enolate formation, can minimize side reactions.[3]

Issue 2: Poor Regioselectivity in Ring-Opening Reactions

Symptom: The acid-catalyzed ring-opening of this compound yields a mixture of regioisomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in ring-opening reactions.

Detailed Explanation:

  • Enhance Carbocation Differentiation: The regioselectivity of the ring-opening is dependent on the relative stability of the possible carbocation intermediates. A more polar and strongly hydrogen-bonding solvent like HFIP can better differentiate the stabilities of these intermediates, potentially leading to higher selectivity.[8]

  • Influence of the Acid Catalyst: The nature of the acid catalyst (Brønsted vs. Lewis) and the counter-ion can also influence the reaction pathway and selectivity. Experimenting with different acid catalysts in conjunction with solvent optimization can be a powerful strategy.

Experimental Protocols

Protocol 1: Solvent Screening for Enolate Alkylation of this compound

This protocol provides a framework for systematically evaluating the effect of different solvents on the yield of an enolate alkylation reaction.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvents for screening (e.g., THF, Dioxane, DMF, DMSO)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In parallel, set up a series of oven-dried, round-bottom flasks, each under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: To each flask, add the same volume of a different anhydrous solvent to be tested.

  • Substrate Addition: Add an equimolar amount of this compound to each flask and cool to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a slight excess (e.g., 1.1 equivalents) of LDA solution to each flask and stir for 30 minutes at -78 °C.

  • Alkylation: Add the alkyl halide (1.0 equivalent) to each flask and continue stirring at -78 °C for a specified time (e.g., 2 hours).

  • Workup: Quench each reaction with saturated aqueous ammonium chloride. Allow the mixtures to warm to room temperature and extract with diethyl ether.

  • Analysis: Dry the combined organic layers, concentrate, and analyze the crude product mixture by GC-MS or ¹H NMR to determine the conversion and yield in each solvent.

Data Presentation

The results from the solvent screening can be summarized in a table for easy comparison:

SolventDielectric Constant (ε)Reaction Conversion (%)Product Yield (%)
THF7.6
Dioxane2.2
DMF37
DMSO47

Note: The expected trend is higher conversion and yield in polar aprotic solvents like DMF and DMSO, with THF also being a viable option.

References

  • Comparison of relative reaction rates for cyclopropyl phenyl ketone 1a...
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Public
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society. [Link]
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabiliz
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - NIH. [Link]
  • Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. [Link]
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
  • Ketone, cyclopropyl methyl - Organic Syntheses Procedure. [Link]
  • Generating and Alkylating Enolates | PDF | Solvent | Ion - Scribd. [Link]
  • PTC of enolate alkylation:Catalyst-optimization studies.
  • 5.
  • Ch 8 : Solvent Effects - University of Calgary. [Link]
  • Alkylation of Enol
  • Solvent effects - Wikipedia. [Link]
  • (PDF)
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. [Link]
  • Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions - PMC - NIH. [Link]
  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC - NIH. [Link]
  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

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Technisches Support-Center: Aufarbeitungsverfahren zur Minimierung des Produktverlusts von 1-Cyclopropylpropan-2-on

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technischer Leitfaden zur Minimierung von Produktverlusten bei der Aufarbeitung von 1-Cyclopropylpropan-2-on, der speziell für Forscher und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Erstellt von: Gemini, Senior Application Scientist

Dieser Leitfaden bietet detaillierte technische Einblicke und Fehlerbehebungslösungen für die kritische Aufarbeitungsphase bei der Synthese von 1-Cyclopropylpropan-2-on. Unser Ziel ist es, Forscher mit dem Fachwissen auszustatten, um den Produktertrag zu maximieren, indem häufige Fallstricke bei Extraktion, Trocknung und Reinigung angegangen werden.

Teil 1: Grundlagen – Eigenschaften und Stabilität des Zielmoleküls

Das Verständnis der physikalisch-chemischen Eigenschaften von 1-Cyclopropylpropan-2-on ist die Grundlage für die Gestaltung eines effizienten Aufarbeitungsverfahrens.

F1: Was sind die wichtigsten physikalischen Eigenschaften von 1-Cyclopropylpropan-2-on, die sich auf dessen Aufarbeitung auswirken?

A1: Die wichtigsten Eigenschaften sind seine relativ niedrige molare Masse und sein Siedepunkt, die es zu einer flüchtigen Verbindung machen.[1][2] Dies ist ein zweischneidiges Schwert: Es ermöglicht eine einfache Reinigung durch Destillation, erhöht aber auch das Risiko eines Produktverlusts während der Lösungsmittelextraktion und -trocknung.[3]

Tabelle 1: Physikalische Eigenschaften von 1-Cyclopropylpropan-2-on

EigenschaftWertImplikation für die Aufarbeitung
Molare Masse98.14 g/mol [1]Geringe Masse; kann während der Verdampfung zu Verlusten führen.
Siedepunktca. 119 °C[2]Geeignet für die Destillation, erfordert aber eine sorgfältige Temperaturkontrolle.
AussehenFarblose Flüssigkeit[2]Hilft bei der visuellen Identifizierung von organischen Schichten.
LöslichkeitLöslich in organischen Lösungsmitteln wie Alkoholen und Ethern.[2]Entscheidend für die Auswahl des Extraktionslösungsmittels.
GefahrenEntzündbare Flüssigkeit und Dämpfe.[1]Erfordert eine ordnungsgemäße Handhabung und Lagerung.
F2: Wie stabil ist der Cyclopropylring unter typischen Aufarbeitungsbedingungen?

A2: Der Cyclopropylring ist anfällig für Ringöffnungsreaktionen unter stark sauren oder basischen Bedingungen oder bei hohen Temperaturen, da die Ringspannung abgebaut wird.[4] Daher sollten extreme pH-Werte und längeres Erhitzen während der Aufarbeitung vermieden werden, um die Bildung von Nebenprodukten zu verhindern.

Teil 2: Wässrige Aufarbeitung und Extraktion – Das Herzstück der Reinigung

Die Extraktion ist oft der erste Schritt zur Isolierung Ihres Rohprodukts. Hier können erhebliche Verluste auftreten, wenn sie nicht optimiert wird.

F3: Welches ist das beste Lösungsmittel für die Extraktion von 1-Cyclopropylpropan-2-on aus einer wässrigen Reaktionsmischung?

A3: Diethylether ist eine ausgezeichnete Wahl. Er hat eine geringe Löslichkeit in Wasser, eine gute Löslichkeit für das Keton und einen niedrigen Siedepunkt (34,6 °C), was eine einfache Entfernung nach der Extraktion ermöglicht. Ein bewährtes Verfahren für ein analoges Molekül, Methylcyclopropylketon, verwendet Diethylether für die Extraktion.[5] Wenn Ihr Produkt eine höhere Polarität aufweist, kann eine Mischung aus Ether und einem polareren Lösungsmittel wie Ethylacetat vorteilhaft sein, um sicherzustellen, dass das Produkt nicht in der wässrigen Schicht verbleibt.[6]

F4: Ich verliere während der Extraktion einen erheblichen Teil meines Produkts an die wässrige Schicht. Wie kann ich die Rückgewinnung verbessern?

A4: Dieses Phänomen, das bei relativ kleinen, polaren Ketonen häufig vorkommt, kann durch den "Aussalzeffekt" gemindert werden.

Protokoll zur Verbesserung der Extraktionseffizienz:

  • Sättigen Sie die wässrige Phase: Fügen Sie vor der Extraktion eine gesättigte Lösung von Natriumchlorid (Kochsalzlösung) oder festem Kaliumcarbonat zu Ihrer wässrigen Schicht hinzu.[5][7]

  • Mechanismus: Die Zugabe von Salz erhöht die Ionenstärke der wässrigen Phase.[7] Dies verringert die Löslichkeit organischer Moleküle wie 1-Cyclopropylpropan-2-on in der wässrigen Schicht und zwingt sie in die organische Phase, wodurch die Extraktionseffizienz erheblich verbessert wird.

  • Führen Sie mehrere Extraktionen durch: Führen Sie drei bis vier Extraktionen mit kleineren Volumina des organischen Lösungsmittels anstelle einer Extraktion mit einem großen Volumen durch. Dies ist mathematisch effizienter, um das gesamte Produkt zurückzugewinnen.

F5: Während meiner Flüssig-Flüssig-Extraktion bildet sich ständig eine Emulsion. Wie kann ich sie aufbrechen und in Zukunft verhindern?

A5: Emulsionen sind eine häufige Frustration, die durch die Bildung winziger Tröpfchen einer Flüssigkeit, die in der anderen suspendiert sind, verursacht wird und eine saubere Phasentrennung verhindert.[8][9]

Fehlerbehebung bei Emulsionen:

  • Geduld und sanftes Rühren: Lassen Sie den Scheidetrichter ungestört stehen. Manchmal löst sich die Emulsion von selbst auf. Sanftes Schwenken oder Rühren der Emulsionsschicht mit einem Glasstab kann die Koaleszenz fördern.[7]

  • Salz zugeben (Aussalzen): Die Zugabe von Kochsalzlösung (gesättigtes NaCl) erhöht die Dichte und Ionenstärke der wässrigen Phase, was oft zum Aufbrechen der Emulsion führt.[7]

  • Zentrifugation: Bei kleinen Volumina ist die Zentrifugation eine sehr effektive mechanische Methode, um die Phasen zu trennen.[7]

  • Filtration: Das Durchleiten der Emulsion durch einen Stopfen aus Glaswolle oder Celite kann helfen, die Tröpfchen zu koaleszieren.

  • Temperaturänderung: Sanftes Erwärmen des Scheidetrichters in einem warmen Wasserbad kann die Viskosität verringern und die Trennung fördern. Vermeiden Sie jedoch übermäßige Hitze, um Produktverluste durch Verdampfung zu vermeiden.[7]

Präventionsstrategie: Anstatt den Scheidetrichter kräftig zu schütteln, schwenken Sie ihn sanft, aber gründlich, um die Oberfläche zwischen den beiden Phasen zu maximieren, ohne übermäßige Energie zuzuführen, die Emulsionen verursacht.

Workflow für die Extraktion

Abbildung 1: Entscheidungs-Workflow für die wässrige Extraktion von 1-Cyclopropylpropan-2-on.

Teil 3: Trocknen der organischen Phase

Restwasser kann die nachfolgenden Reaktionen stören und die Reinheit des Endprodukts beeinträchtigen. Die Wahl des richtigen Trockenmittels ist entscheidend.

F6: Welches Trockenmittel sollte ich für eine etherische Lösung von 1-Cyclopropylpropan-2-on verwenden? Ich habe Calciumchlorid verwendet und eine geringe Ausbeute erhalten.

A6: Dies ist eine klassische Falle. Calciumchlorid (CaCl₂) sollte nicht zum Trocknen von Lösungen verwendet werden, die Ketone enthalten.[10][11] Es kann Addukte mit Carbonylverbindungen bilden, wodurch Ihr Produkt an das Trockenmittel gebunden und anschließend während der Filtration verworfen wird.[10]

Empfohlene Trockenmittel für Ketone:

  • Magnesiumsulfat (MgSO₄): Eine ausgezeichnete Wahl. Es ist leicht sauer, hat eine hohe Kapazität und arbeitet schnell, da es ein feines Pulver ist.[10][11]

  • Natriumsulfat (Na₂SO₄): Ein neutrales und kostengünstiges Trockenmittel mit sehr hoher Kapazität, ideal für sehr feuchte Lösungen.[10][11] Es arbeitet langsamer als MgSO₄.[10]

Tabelle 2: Vergleich gängiger Trockenmittel für Ketonlösungen

TrockenmittelKompatibilität mit KetonenGeschwindigkeitKapazitätAnmerkungen
Magnesiumsulfat (MgSO₄) Ausgezeichnet[11]Schnell[10]Hoch[11]Leicht sauer; gute Allzweckwahl.
Natriumsulfat (Na₂SO₄) Ausgezeichnet[11]Langsam[10]Sehr hoch[10]Neutral; am besten für die Vortrocknung sehr feuchter Lösungen.
Calciumchlorid (CaCl₂) Nicht empfohlen [10][11]MittelHochBildet Addukte mit Ketonen, was zu Produktverlusten führt.[10]
Kaliumcarbonat (K₂CO₃) GeeignetMittelMittelBasisch; nützlich, wenn saure Verunreinigungen neutralisiert werden müssen.

Teil 4: Lösungsmittelextraktion und Endreinigung

Der letzte Schritt besteht darin, das Lösungsmittel zu entfernen und das Produkt zu reinigen, wobei Verluste aufgrund der Flüchtigkeit minimiert werden müssen.

F7: Mein Produkt scheint während der Lösungsmittelextraktion mit dem Rotationsverdampfer zu verdampfen. Wie kann ich diesen Verlust minimieren?

A7: Produktverluste während der Rotationsverdampfung sind bei flüchtigen Verbindungen wie 1-Cyclopropylpropan-2-on (Sdp. ~119 °C) ein erhebliches Problem.

Optimiertes Protokoll für die Rotationsverdampfung:

  • Kontrollieren Sie die Badtemperatur: Halten Sie die Temperatur des Wasserbads deutlich unter dem Siedepunkt des Lösungsmittels und nicht höher als 30-40 °C. Für Diethylether (Sdp. 34,6 °C) ist oft Raumtemperatur ausreichend.

  • Verwalten Sie das Vakuum: Wenden Sie das Vakuum schrittweise an. Beginnen Sie mit einem leichten Vakuum und erhöhen Sie es langsam, um ein Stoßen oder heftiges Sieden zu vermeiden, das Produkt in die Lösungsmittelauffangvorrichtung tragen kann.

  • Verwenden Sie eine Stoßfalle: Stellen Sie immer sicher, dass eine saubere und leere Stoßfalle zwischen Ihrem Kolben und dem Rotationsverdampferkondensator installiert ist, um versehentlich verdampftes Produkt aufzufangen.

  • Stoppen Sie rechtzeitig: Stoppen Sie den Verdampfungsprozess, sobald das Lösungsmittel entfernt ist. Übermäßiges Trocknen auf dem Rotationsverdampfer führt zu erheblichen Verlusten bei flüchtigen Produkten.

F8: Was ist die beste Methode zur Reinigung des rohen 1-Cyclopropylpropan-2-ons nach der Aufarbeitung?

A8: Angesichts seines Siedepunkts ist die Destillation die Methode der Wahl zur Reinigung von 1-Cyclopropylpropan-2-on.[3]

  • Einfache Destillation: Wenn die Verunreinigungen deutlich höhere Siedepunkte haben, ist eine einfache Destillation ausreichend.

  • Fraktionierte Destillation: Wenn Verunreinigungen mit ähnlichen Siedepunkten vorhanden sind, liefert eine fraktionierte Destillation mit einer geeigneten Kolonne (z. B. Vigreux) eine bessere Trennung.

  • Vakuumdestillation: Um das Risiko einer thermischen Zersetzung zu verringern (insbesondere wenn Spuren von Säure oder Base vorhanden sind), kann eine Vakuumdestillation eingesetzt werden.[3] Dadurch wird der Siedepunkt des Ketons gesenkt, sodass es bei einer niedrigeren, sichereren Temperatur destilliert werden kann.

Referenzen

  • BenchChem. (n.d.). Alternative purification techniques for cyclopropyl ketones besides chromatography. Abgerufen von

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropylpropan-2-one. PubChem Compound Database. Abgerufen von

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Abgerufen von

  • Scribd. (n.d.). Drying Agents. Abgerufen von

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones. Abgerufen von

  • ResearchGate. (2021). Drying agents. Abgerufen von

  • designer-drug.com. (n.d.). Drying Agent Selection Guide. Abgerufen von

  • University of California, Irvine. (n.d.). Drying Agents - Removing water from organic solvents. Abgerufen von

  • Biotage. (2023). Tackling emulsions just got easier. Abgerufen von

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Abgerufen von

  • ChemicalBook. (n.d.). 1-CYCLOPROPYL-PROPAN-2-ONE. Abgerufen von

  • Biolin Scientific. (2024). How emulsions form and break? Abgerufen von

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. Abgerufen von

  • Scribd. (n.d.). Use of Cyclopropanes and Their Derivatives in Organic Synthesis. Abgerufen von

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropylpropan-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common but often frustrating issue of catalyst poisoning. By understanding the root causes and implementing robust troubleshooting and prevention strategies, you can ensure the efficiency, reproducibility, and success of your catalytic reactions.

Introduction

The synthesis of this compound and related cyclopropyl ketones often relies on sophisticated transition-metal catalysis. Methods such as the palladium-catalyzed Carroll Rearrangement or cross-coupling reactions are powerful tools for constructing the target molecule.[1][2] However, the efficiency of these catalytic systems is highly susceptible to deactivation by trace impurities, a phenomenon known as catalyst poisoning.[3] This guide provides a structured, question-and-answer approach to diagnose, troubleshoot, and prevent catalyst deactivation in your synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the catalysts and poisons relevant to the synthesis of this compound.

Q1: What catalysts are typically used in modern syntheses of this compound and related ketones?

A1: While various methods exist, many contemporary syntheses of cyclopropyl ketones involve palladium, rhodium, or nickel catalysts. For instance, the Palladium-catalyzed Carroll Rearrangement utilizes a Pd(0) species, often generated in situ from precursors like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], to facilitate a decarboxylative allylation.[1][4] Other relevant methods include rhodium-catalyzed cyclopropanations and nickel-catalyzed cross-coupling reactions that form or modify cyclopropyl ketone structures.[5][6]

Q2: What are the most common catalyst poisons I should be aware of in these reactions?

A2: The most frequently encountered catalyst poisons are substances that can strongly coordinate to the metal center, blocking active sites or altering its electronic properties.[7][8] For palladium, rhodium, and nickel catalysts, the primary culprits include:

  • Sulfur Compounds: Thiols, thioethers, sulfoxides, and even elemental sulfur are potent poisons.[9][10]

  • Nitrogen Compounds: Certain nitrogen-containing heterocycles (like pyridine), nitriles, and nitro compounds can act as inhibitors.[11]

  • Halides: Excess halide ions (especially I⁻ and Br⁻), often from reagents or byproducts, can occupy coordination sites and inhibit catalytic activity.[12][13]

  • Carbon Monoxide (CO): CO can bind irreversibly to many transition metal catalysts, leading to deactivation.[14]

  • Heavy Metals: Contaminants like lead or mercury can alloy with and deactivate palladium catalysts.[15]

Q3: How exactly do these poisons deactivate the catalyst?

A3: Catalyst poisoning is not a single mechanism but a collection of processes that lead to a loss of catalytic activity. The primary mechanisms are:

  • Active Site Blocking (Steric Hindrance): The poison molecule physically adsorbs onto the catalytically active site, preventing the substrate from binding.[8] This is a common mechanism for sulfur and bulky nitrogen compounds.

  • Electronic Modification: The poison chemically bonds to the metal center, altering its electron density. This can weaken the metal's ability to participate in key steps of the catalytic cycle, such as oxidative addition or reductive elimination.[4]

  • Irreversible Chemical Reaction: The poison reacts with the catalyst to form a stable, inactive compound. For example, sulfur compounds can react with palladium to form highly stable palladium sulfides.[9]

  • Ligand Modification: Some poisons can react with the ligands attached to the metal center, changing their steric or electronic properties and thus deactivating the catalyst complex.

Q4: What are the likely sources of these contaminants in my experiment?

A4: Contaminants can be introduced from a variety of sources, often unintentionally. Careful consideration of your entire experimental setup is crucial.

  • Reagents: Starting materials or precursors may contain trace impurities from their synthesis or storage (e.g., sulfur in solvents, residual halides in organohalide reagents).

  • Solvents: Technical-grade solvents can contain a variety of poisons. For example, thiophene is a common impurity in undistilled benzene and toluene.

  • Atmosphere: Inadequate inert gas techniques can allow oxygen or carbon monoxide from the air to enter the reaction.

  • Glassware and Equipment: Improperly cleaned glassware can harbor residues. Sulfur-containing stopcock grease or contaminants leached from rubber septa can also be sources.

Troubleshooting Guide

This section provides a practical, problem-solving framework for when you suspect catalyst poisoning in your reaction.

Q5: My reaction is sluggish, has stalled, or the yield is significantly lower than expected. How do I confirm if catalyst poisoning is the cause?

A5: Differentiating catalyst poisoning from other issues (e.g., poor reagent quality, incorrect temperature) requires systematic investigation.

Observable Symptoms:

  • Reduced Reaction Rate: The reaction proceeds much slower than literature reports or previous successful runs.

  • Incomplete Conversion: Even with extended reaction times, a significant amount of starting material remains.

  • Color Change: The reaction mixture may develop an unusual color. For example, the formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which may be initiated by poisons.

  • Inconsistency: Reactions work sporadically, with some batches failing while others succeed under seemingly identical conditions.

Diagnostic Workflow:

  • Rule out Obvious Errors: Double-check calculations, temperatures, concentrations, and the integrity of your reagents (e.g., titration of organometallics).

  • Run a Control Experiment: Use highly purified reagents and solvents (see Protocol 1 ) and fresh catalyst from a reliable source. If this "gold standard" reaction works, it strongly suggests a contamination issue in your routine setup.

  • Spiking Experiment: Deliberately add a tiny, known amount of a suspected poison (e.g., a thiol) to a "gold standard" reaction. If the reaction fails in the same way as your problematic runs, you have strong evidence for that class of poison.

The following diagram illustrates a logical troubleshooting workflow.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / Stalled) Check_Basics Verify Stoichiometry, Temperature, Time Start->Check_Basics Suspect_Poison Is Catalyst Poisoning Suspected? Check_Basics->Suspect_Poison Purify_Reagents Run Control Reaction: - Purified Reagents/Solvents - Fresh Catalyst Suspect_Poison->Purify_Reagents Yes Other_Issue Investigate Other Issues: - Reagent Degradation - Mechanistic Problem Suspect_Poison->Other_Issue No Control_OK Control Reaction Successful? Purify_Reagents->Control_OK Spike_Test Perform Spiking Experiment with Suspected Poison Control_OK->Spike_Test Yes Control_OK->Other_Issue No Spike_Fail Spiked Reaction Fails? Spike_Test->Spike_Fail Identify_Source Identify Source of Contamination (Reagents, Solvents, etc.) Spike_Fail->Identify_Source Yes Spike_Fail->Other_Issue No Implement_Prevention Implement Preventative Purification Protocols Identify_Source->Implement_Prevention Success Problem Solved Implement_Prevention->Success Other_Issue->Success

Caption: A workflow for diagnosing catalyst poisoning.

Q6: I suspect my reagents or solvents are contaminated. What purification methods should I use?

A6: Rigorous purification is the most effective preventative measure.

Protocol 1: General Purification of Reagents and Solvents
  • Solvent Purification:

    • Non-polar Aprotic Solvents (e.g., Toluene, THF, Dioxane): For reactions highly sensitive to water and oxygen, solvents should be dried and deoxygenated. A common method is refluxing over a suitable drying agent (e.g., sodium/benzophenone ketyl radical for ethers, CaH₂ for hydrocarbons) followed by distillation under an inert atmosphere (N₂ or Ar).

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These are notoriously difficult to purify. Purchase the highest grade anhydrous solvent available. For ultra-sensitive reactions, vacuum distillation from CaH₂ followed by storage over activated molecular sieves (4Å) is recommended.

  • Liquid Reagent Purification:

    • Distillation: If thermally stable, vacuum distillation is an excellent method to remove non-volatile impurities.

    • Activated Carbon Treatment: To remove sulfur or other organic poisons, stir the liquid reagent with 1-5% (w/w) of activated carbon for several hours, followed by filtration through a pad of Celite®. Caution: Activated carbon can sometimes catalyze side reactions.

  • Solid Reagent Purification:

    • Recrystallization: This is the most effective method for purifying solid starting materials. Choose a solvent system in which the reagent has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Sublimation: For volatile solids, vacuum sublimation can provide exceptionally pure material.

Q7: Is it possible to regenerate a poisoned catalyst?

A7: Regeneration is sometimes possible but depends heavily on the catalyst and the nature of the poison. It is often more practical for heterogeneous (solid-supported) catalysts than for homogeneous ones.

  • Reversible Poisoning: If the poison is weakly adsorbed, simply removing it from the reaction medium can sometimes restore activity. For homogeneous catalysts, this is rarely practical mid-reaction.

  • Irreversible Poisoning (e.g., by Sulfur): This is much more challenging. For palladium catalysts poisoned by sulfur, regeneration often requires harsh treatments that may alter the catalyst's structure and performance.[1]

Protocol 2: Illustrative Regeneration of a Heterogeneous Palladium Catalyst

This protocol is for supported catalysts like Pd/C and is provided for informational purposes. Its success is not guaranteed and requires careful optimization.

  • Solvent Washing: After filtering the catalyst from the reaction mixture, wash it extensively with a solvent that dissolves the poison but not the catalyst (e.g., THF, acetone). This may remove some surface-adsorbed species.

  • Chemical Treatment (for Nitrogen Poisoning): Some patents describe washing the catalyst with a dilute basic or acidic solution (e.g., sodium bicarbonate solution) to remove nitrogen-containing impurities.[2] This must be followed by thorough washing with deionized water and a final wash with a volatile solvent like ethanol before drying under vacuum.

  • Thermal Treatment (for Sulfur Poisoning): This is a more aggressive method. It involves heating the catalyst under a controlled atmosphere. For example, treating a sulfur-poisoned palladium catalyst with hydrogen at elevated temperatures (e.g., 400-500°C) can sometimes reduce the sulfur species and restore some activity.[1] Warning: This procedure is hazardous, requires specialized equipment, and can cause catalyst sintering (particle agglomeration), which permanently reduces activity.[14]

Table 1: Summary of Common Catalyst Poisons and Mitigation Strategies

Poison ClassCommon ExamplesTypical SourcesAffected CatalystsSymptoms & EffectsPrevention & Troubleshooting
Sulfur Compounds Thiols, Thioethers, H₂S, ThiopheneSolvents (Toluene), Reagents, Contaminated glasswarePd, Rh, NiSevere and often irreversible deactivation, formation of stable metal sulfides.Purify solvents via distillation. Treat reagents with activated carbon. Use sulfur-free grease.
Nitrogen Compounds Pyridine, Nitriles, Amines, Nitro groupsAdditives, Impurities in starting materialsPd, RhReversible or irreversible inhibition by coordinating to the metal center.[11]Recrystallize solid reagents. Use high-purity starting materials.
Halides Excess I⁻, Br⁻, Cl⁻Organohalide reagents, Additives (e.g., NaI), ByproductsPdCan inhibit key catalytic steps like reductive elimination by forming stable halo-metal complexes.[13]Use halide scavengers (e.g., silver salts, with caution). Avoid large excesses of halide additives.
Carbon Monoxide Incomplete inerting, Byproduct of some reactionsAtmosphere, Decarbonylation side reactionsPd, RhStrong, often irreversible binding to the metal center, blocking all active sites.[14]Maintain a strict inert atmosphere (N₂ or Ar). Use a gas purifier if necessary.

Mechanistic Insight: Visualizing Catalyst Poisoning

Understanding the interaction at a molecular level can clarify why certain substances are so detrimental. The diagram below illustrates how a sulfur-containing poison molecule can block the active site of a generic transition metal catalyst, preventing the substrate from accessing it.

PoisoningMechanism cluster_catalyst Catalyst Surface Catalyst Metal Active Site Product Product Catalyst->Product Catalyzes Reaction Substrate Substrate Substrate->Catalyst Binds to Active Site Inactive_Complex Inactive Poison-Catalyst Complex Substrate->Inactive_Complex Binding Blocked Poison Poison (e.g., R-S-R') Poison->Catalyst Strong, Irreversible Binding

Caption: Mechanism of deactivation by active site blocking.

References

  • Wang, Z.-Y., Liu, S.-Z., Guo, C., Cheng, Y.-Z., Li, Q., Dou, J., & Li, D. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC. [Link]
  • Wikipedia. (n.d.).
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]
  • Organometallics. (n.d.). Effect of Halide Ligands on the Reactivity of Carbon−Palladium Bonds: Implications for Designing Catalytic Reactions.
  • Fairlamb, I. J. S. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. ScienceDirect. [Link]
  • Fairlamb, I. J. S. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]
  • DCL Inc. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). Carroll rearrangement. Wikipedia. [Link]
  • Britannica. (n.d.).
  • Google Patents. (n.d.). Method for reactivating palladium catalysts.
  • ChemRxiv. (n.d.). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne. ChemRxiv. [Link]
  • Grokipedia. (n.d.).
  • YouTube. (2020). Master The Carroll Rearrangement Reaction in 10 Minutes!. YouTube. [Link]
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
  • GAS Dortmund. (n.d.).
  • ResearchGate. (n.d.). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • StudySmarter. (n.d.).
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Final Analysis: Sulfur as a Catalyst Poison.

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Validation & Comparative

A Comparative Guide to the Purity Determination of 1-Cyclopropylpropan-2-one: GC-MS vs. HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a foundational requirement for the integrity and reproducibility of their work. In the synthesis of novel chemical entities, intermediates such as 1-cyclopropylpropan-2-one are pivotal building blocks. The purity of these intermediates directly impacts the reaction yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with two powerful alternatives, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity determination of this compound.

The Analytical Challenge: this compound

This compound (C₆H₁₀O) is a volatile ketone with a relatively low molecular weight.[1][2] Potential impurities in a synthetically derived sample could include residual starting materials, byproducts of the cyclopropanation reaction, or degradation products. An ideal analytical method for purity determination must be capable of separating the target analyte from these structurally similar compounds and providing accurate and precise quantification.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for a ketone like this compound.[3][4] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. The mass spectrometer then provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns.[5]

Why GC-MS is a Strong Candidate:
  • High Selectivity and Sensitivity: The combination of chromatographic separation and mass spectrometric detection provides exceptional selectivity, allowing for the resolution of closely related impurities. Modern GC-MS systems can achieve detection limits in the parts-per-billion (ppb) range, which is crucial for identifying trace impurities.[6][7]

  • Structural Information: The mass spectrum provides a molecular fingerprint, aiding in the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries or through manual interpretation.[8]

  • Robustness and Speed: GC-MS methods are generally robust and can be automated for high-throughput analysis.

Experimental Protocol: GC-MS Purity Assay for this compound

This protocol is designed as a starting point and should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • Transfer an aliquot to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similarA non-polar column offering good separation for a wide range of volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µL with a 20:1 split ratioPrevents column overloading and maintains sharp peak shapes.
Oven Program Initial 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 35-300Covers the molecular ion of the target compound and potential impurities.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.

3. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • Impurity identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST).

Alternative Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds.[4] For the analysis of ketones, HPLC often requires derivatization to introduce a chromophore, enabling detection by a UV-Vis detector.[12] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with ketones to form stable hydrazones that are readily detectable at around 365 nm.[12][13]

Causality Behind HPLC Method Selection:
  • Complementary Selectivity: HPLC separates compounds based on their polarity and interaction with the stationary phase, offering a different separation mechanism compared to GC. This can be advantageous for resolving impurities that co-elute in GC.

  • Analysis of Non-Volatile Impurities: If the synthesis of this compound could potentially generate non-volatile byproducts, HPLC would be the method of choice for their detection.

Experimental Protocol: HPLC-UV Purity Assay (with DNPH Derivatization)

1. Sample and Standard Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of catalytic acid (e.g., sulfuric acid).

  • Sample Derivatization: Mix a known concentration of the this compound sample with an excess of the DNPH reagent. Allow the reaction to proceed to completion.

  • Standard Preparation: Prepare a calibration curve by derivatizing known concentrations of a this compound reference standard.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides accurate and reproducible solvent delivery and sample injection.
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)A versatile column for the separation of a wide range of polarities.
Mobile Phase Gradient of Acetonitrile and WaterAllows for the elution of compounds with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp 30 °CMaintains consistent retention times.
Detection UV-Vis at 365 nmThe wavelength of maximum absorbance for the DNPH derivatives.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

3. Data Analysis:

  • Quantify the purity of this compound by comparing the peak area of its DNPH derivative to the calibration curve generated from the reference standard.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination due to its ability to provide absolute quantification without the need for a specific reference standard of the analyte.[14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[15]

The Rationale for qNMR in Purity Assessment:
  • Absolute Quantification: qNMR is a primary ratio method, meaning it can determine purity without a calibration curve specific to the analyte.[16]

  • Orthogonal Technique: The principles of NMR are fundamentally different from chromatographic techniques, providing a truly orthogonal method for purity confirmation.[5][17]

  • Structural Confirmation: The NMR spectrum provides detailed structural information, simultaneously confirming the identity of the analyte and detecting impurities.

Experimental Protocol: ¹H qNMR Purity Determination

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

2. NMR Data Acquisition:

ParameterRecommended SettingRationale
Spectrometer Bruker 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Program A standard single-pulse experiment (e.g., 'zg30')A 30° pulse angle allows for a shorter relaxation delay.
Relaxation Delay (d1) At least 5 times the longest T₁ of interestEnsures complete relaxation of all protons for accurate integration.
Number of Scans Sufficient to achieve a signal-to-noise ratio >250:1 for the signals of interestHigh signal-to-noise is critical for accurate integration.
Acquisition Time At least 3 secondsProvides adequate digital resolution.

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:[14]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis at a Glance

FeatureGC-MSHPLC-UV (with Derivatization)qNMR
Principle Separation by volatility/boiling point, detection by massSeparation by polarity, detection by UV absorbanceIntrinsic quantitative response of nuclei in a magnetic field
Selectivity Very HighHighHigh
Sensitivity Very High (ppb-ppt)High (ppm-ppb)Moderate (requires mg of sample)
Quantitation Relative (Area %)Relative (requires standard)Absolute (with internal standard)
Impurity ID Excellent (MS library)Limited (retention time)Excellent (structural elucidation)
Sample Throughput HighModerateLow to Moderate
Volatile Impurities ExcellentPoorGood
Non-Volatile Impurities PoorExcellentGood

Visualizing the Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Transfer to GC Vial B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Integrate Peaks F->G I Identify Impurities (MS Library) F->I H Calculate Area Percent Purity G->H

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Derivatize with DNPH A->B C Dilute and Transfer to HPLC Vial B->C D Inject Sample C->D E HPLC Separation D->E F UV Detection E->F G Integrate Peaks F->G H Quantify using Calibration Curve G->H

HPLC-UV (with Derivatization) Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Process Data (Phase, Baseline) D->E F Integrate Signals E->F G Calculate Absolute Purity F->G

qNMR Experimental Workflow

Conclusion and Recommendations

For the routine purity analysis of this compound, GC-MS stands out as the most suitable technique. It offers an excellent combination of high sensitivity, selectivity, and the ability to identify volatile impurities, all within a relatively short analysis time. Its reliance on the area percent method for purity estimation is a practical approach for quality control where a high-purity reference standard may not be readily available.

HPLC with UV detection following derivatization serves as a valuable orthogonal technique. It is particularly useful for confirming the absence of non-volatile impurities that would be missed by GC-MS. While the derivatization step adds complexity, it provides a different and complementary view of the sample's purity.

qNMR is the gold standard for absolute purity determination and is highly recommended for the characterization of reference standards or in cases where a definitive, primary method of quantification is required.[8][16] Its ability to provide both structural confirmation and absolute purity in a single experiment is unparalleled. However, its lower throughput and higher sample concentration requirements may make it less practical for routine, high-volume testing.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the expected nature of impurities, the desired level of accuracy, and the intended use of the this compound. A multi-faceted approach, potentially employing GC-MS for routine analysis and qNMR for reference standard certification, provides the most comprehensive and trustworthy assessment of purity.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Holm, K. M. D., Linnet, K., Rasmussen, B. S., & Pedersen, A. J. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry.
  • Drevet Mulard, E., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
  • (n.d.). Purity by Absolute qNMR Instructions.
  • Holm, K. M. D., et al. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • PubChem. (n.d.). This compound.
  • Holm, K. M. D., et al. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Semantic Scholar.
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  • ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • (2017). Quantitative NMR Spectroscopy.docx.
  • MDPI. (2023). Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans.
  • (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Ghanem, A., et al. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate.
  • ChemBK. (2024). 2-Propanone, 1-cyclopropyl-.
  • PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS.
  • PubMed. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes.

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comparison of the reactivity of 1-cyclopropylpropan-2-one with acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-Cyclopropylpropan-2-one and Acetone

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Tale of Two Ketones

In the landscape of organic synthesis, ketones are fundamental building blocks, prized for their versatile reactivity centered around the carbonyl group. While acetone ((CH₃)₂C=O) serves as the quintessential model for simple aliphatic ketones, its structural analog, this compound (also known as cyclopropylacetone), introduces a fascinating layer of complexity and synthetic potential. The substitution of a methyl group for a cyclopropylmethyl group dramatically alters the molecule's electronic properties and introduces unique reaction pathways unavailable to acetone.

This guide provides a comprehensive comparison of the reactivity of these two ketones. We will move beyond simple analogies to dissect the nuanced electronic and steric differences, supported by mechanistic insights and experimental frameworks. The objective is to equip researchers with a predictive understanding of how the cyclopropyl moiety modulates ketone reactivity, enabling more informed decisions in synthetic design and drug development.

The Foundation: Steric and Electronic Profiles

The reactivity of a ketone is fundamentally governed by the electrophilicity of its carbonyl carbon and the accessibility of this site to nucleophiles. These factors are, in turn, dictated by the steric and electronic contributions of the substituent groups.

Acetone: The carbonyl carbon in acetone is flanked by two methyl groups. These groups exert a mild electron-donating inductive effect, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than formaldehyde.[1][2] Sterically, the methyl groups create a more hindered environment compared to aldehydes, slowing the approach of nucleophiles.[1][3]

This compound: Replacing a methyl group with a cyclopropylmethyl unit introduces several critical changes:

  • Electronic Effects: The cyclopropyl group is unique. Its C-C bonds possess a high degree of p-character, allowing it to engage in conjugation with an adjacent π-system, much like a carbon-carbon double bond. This conjugation allows for delocalization of electron density into the carbonyl group, which can stabilize the molecule but also potentially reduce the electrophilicity of the carbonyl carbon compared to a simple alkyl group.

  • Steric Effects: The cyclopropylmethyl group is sterically more demanding than a methyl group, which can influence the rate of reactions sensitive to steric hindrance.

The interplay of these effects results in a reactivity profile for this compound that diverges significantly from that of acetone, particularly in reactions involving nucleophilic addition, enolate formation, and the stability of the cyclopropyl ring itself.

Comparative Reactivity Analysis

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is the hallmark reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[3]

Figure 1: General mechanism of nucleophilic addition to a ketone.

In general, aldehydes are more reactive towards nucleophiles than ketones due to a combination of electronic and steric factors.[3][4] Between acetone and this compound, the latter is generally less reactive towards nucleophilic addition. This is attributed to two primary factors:

  • Increased Steric Hindrance: The bulkier cyclopropylmethyl group provides greater steric shielding of the carbonyl carbon compared to acetone's methyl group.[3]

  • Electronic Stabilization: Conjugation of the cyclopropyl ring with the carbonyl group helps to delocalize the partial positive charge on the carbonyl carbon, making it a less potent electrophile.

Experimental Protocol 1: Competitive Reduction with Sodium Borohydride

This experiment provides a clear, quantitative comparison of the relative rates of nucleophilic addition.

Objective: To determine the relative reactivity of this compound and acetone towards reduction by NaBH₄.

Methodology:

  • Preparation: Prepare an equimolar solution of this compound and acetone (e.g., 1.0 M of each) in a suitable solvent like methanol.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a substoichiometric amount of sodium borohydride (e.g., 0.1 equivalents). The use of a limiting amount of the reducing agent is critical to ensure the reaction does not go to completion, allowing for a comparison of initial rates.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 1, 5, 10, 20 minutes). Immediately quench each aliquot with a weak acid (e.g., dilute acetic acid) to neutralize any unreacted NaBH₄.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the starting ketones to their corresponding alcohol products (1-cyclopropylpropan-2-ol and isopropanol).

  • Interpretation: A higher ratio of isopropanol to 1-cyclopropylpropan-2-ol at each time point indicates that acetone is more reactive towards nucleophilic attack by the hydride ion.

Enolate Formation and Reactivity

The acidity of α-hydrogens allows ketones to form enolates, which are powerful carbon nucleophiles essential for C-C bond formation.[5][6]

Acetone: Possesses six equivalent, acidic α-hydrogens. Deprotonation with a base yields a single enolate species.

This compound: This ketone is unsymmetrical and has two distinct sets of α-hydrogens: those on the methyl group (C1) and those on the methylene group (C3) adjacent to the cyclopropyl ring. This leads to the possibility of forming two different enolates:

  • Kinetic Enolate: Formed by removing a proton from the less-substituted α-carbon (the methyl group). This process is faster, especially at low temperatures with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA), as this site is less sterically hindered.[7]

  • Thermodynamic Enolate: Formed by removing a proton from the more-substituted α-carbon (the methylene group). This enolate leads to a more substituted, and thus more stable, double bond. It is favored under conditions that allow for equilibrium, such as higher temperatures with a weaker base (e.g., sodium ethoxide).[8]

G cluster_1 Enolate Formation of this compound cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start This compound k_base LDA, THF, -78 °C start->k_base Fast, Irreversible t_base NaOEt, EtOH, 25 °C start->t_base Slow, Reversible k_enolate Kinetic Enolate (Less Substituted) k_base->k_enolate t_enolate Thermodynamic Enolate (More Substituted) t_base->t_enolate

Figure 2: Regioselective formation of kinetic vs. thermodynamic enolates.

This ability to selectively generate two different nucleophiles from a single precursor gives this compound a significant synthetic advantage over the symmetric acetone.

The Unique Chemistry of the Cyclopropyl Ring

The most profound difference in reactivity lies in the cyclopropyl ring itself. The inherent ring strain (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, a pathway completely absent for acetone.[9] This reactivity unlocks a diverse range of molecular scaffolds.[10]

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated, which activates the cyclopropane ring towards cleavage.[10][11] The ring opens to form a stable carbocation intermediate, which can then be trapped by a nucleophile. This transformation is a powerful method for accessing acyclic structures.[12]

G cluster_0 Acid-Catalyzed Ring-Opening start This compound protonated Protonated Ketone start->protonated + H⁺ carbocation Carbocation Intermediate protonated->carbocation Ring Opening product Ring-Opened Product carbocation->product + Nu⁻

Figure 3: Mechanism of acid-catalyzed cyclopropyl ring-opening.

Other pathways for ring-opening include reductive, photochemical, and transition-metal-catalyzed processes, each offering distinct chemo- and regioselectivities.[10] For instance, samarium(II) iodide can catalyze intermolecular couplings via reductive ring-opening to form five-membered rings.[13][14]

Experimental Protocol 2: Acid-Catalyzed Ring-Opening and Trapping

Objective: To demonstrate the ring-opening reactivity of this compound.

Methodology:

  • Setup: Dissolve this compound (1 equivalent) in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Isolation & Analysis: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure. Analyze the resulting product by NMR and mass spectrometry to confirm the structure of the ring-opened methoxy ether.

  • Control: Subject acetone to the identical reaction conditions. No reaction will be observed, confirming this reactivity is unique to the cyclopropyl ketone.

Performance in Named Reactions

A comparison in the context of established synthetic transformations further illuminates the differences in reactivity.

ReactionAcetoneThis compoundRationale for Difference
Baeyer-Villiger Oxidation Forms methyl acetate.Forms cyclopropylmethyl acetate.The reaction involves the oxidative insertion of an oxygen atom. Migratory aptitude is key, with primary alkyl groups (like cyclopropylmethyl) and methyl groups having similar, low migratory aptitudes.[15] The primary product is determined by the migration of the cyclopropylmethyl group.
Wittig Reaction Readily reacts to form 2-methylpropene.Reacts, but likely slower, to form 1-cyclopropyl-2-methylpropene.The Wittig reaction is sensitive to steric hindrance around the carbonyl.[16][17] The bulkier cyclopropylmethyl group in this compound hinders the approach of the phosphorus ylide, leading to a slower reaction rate compared to acetone.

Summary and Outlook

The substitution of a methyl group in acetone for a cyclopropylmethyl group in this compound results in a ketone with a markedly different and more versatile reactivity profile.

Summary of Comparison:

FeatureAcetoneThis compound
Structure (CH₃)₂C=O(c-C₃H₅)CH₂C(=O)CH₃
Nucleophilic Addition More reactiveLess reactive (due to sterics and electronics)
Enolate Formation Forms one symmetrical enolateForms two distinct enolates (kinetic and thermodynamic)
Unique Reactivity NoneSusceptible to ring-opening reactions (acidic, reductive, etc.)
Synthetic Utility Simple building block, solventVersatile precursor for complex acyclic and cyclic structures

While acetone remains an indispensable C3 building block, this compound offers advanced synthetic utility. Its capacity for regioselective enolate formation and, most importantly, its unique ring-opening chemistry, provide synthetic chemists with powerful tools for molecular construction. For professionals in drug development, the cyclopropyl motif itself is a valuable pharmacophore, and understanding the reactivity of adjacent functional groups is paramount for lead optimization and the synthesis of complex active pharmaceutical ingredients.

References

  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Reactions of Aldehydes and Ketones: Learning Activity No. 17.Scribd.
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.ACS Publications.
  • Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations.Journal of the American Chemical Society.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.PMC - NIH.
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  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.ResearchGate.
  • Tests for Aldehydes and Ketones.BYJU'S.
  • SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes.PMC - NIH.
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  • Baeyer-Villiger Oxidation.Organic Chemistry Portal.
  • Baeyer-Villiger Oxidation.Organic Chemistry Tutor.
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.American Chemical Society.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.Journal of the American Chemical Society.
  • Aldehydes and ketones: Electronic and steric effects.BrainKart.
  • The Wittig Reaction.Chemistry LibreTexts.
  • Wittig Reaction - Examples and Mechanism.Master Organic Chemistry.
  • The Wittig Reaction: Synthesis of Alkenes.University of Massachusetts.
  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.MDPI.
  • The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition.ResearchGate.
  • Wittig Reaction.Organic Chemistry Portal.
  • Wittig reaction.Wikipedia.
  • Enolates Formation and Reactions: Aldol, Alkylation, and More.Patsnap Eureka.
  • The Nucleophilic Addition Reactions of Aldehydes & Ketones.Study.com.
  • Nucleophilic Addition To Carbonyls.Master Organic Chemistry.
  • Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry.
  • Regioselective enolate formation, choosing major and minor products.Chemistry Stack Exchange.
  • This compound.PubChem.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.Chemistry LibreTexts.
  • 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes.Chad's Prep.
  • Enolate Reactions - Direct Alkylation of Ketones With LDA.YouTube.

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A Comparative Guide to the Synthetic Routes of 1-Cyclopropylpropan-2-one: Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropylpropan-2-one, commonly known as cyclopropyl methyl ketone, is a pivotal intermediate in the synthesis of a wide array of fine chemicals. Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts valuable properties to target molecules. Consequently, it serves as a crucial building block in the pharmaceutical and agrochemical industries, finding application in the synthesis of fungicides like cyprodinil and cyproconazole, as well as anti-HIV drugs such as Efavirenz[1]. The growing demand for these end-products necessitates the development of efficient, scalable, and economically viable synthetic routes to this key intermediate.

This guide provides an in-depth comparison of the most prominent synthetic strategies for this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their efficiencies based on reported yields and operational considerations. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals in selecting the optimal synthetic pathway tailored to their specific laboratory or industrial needs.

Route 1: Intramolecular Cyclization of 5-Chloro-2-pentanone

This is arguably the most traditional and widely implemented method for the synthesis of cyclopropyl methyl ketone, particularly on a larger scale. The core of this strategy lies in an intramolecular nucleophilic substitution reaction, forming the three-membered ring from a linear precursor.

Causality and Mechanistic Insight

The reaction proceeds via an intramolecular cyclization of 5-chloro-2-pentanone under basic conditions. A strong base, typically sodium hydroxide, deprotonates the α-carbon to the carbonyl group (C1), generating an enolate. This enolate then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom (C5) in an SN2 fashion to displace the chloride ion and form the cyclopropane ring. The process is essentially an intramolecular Favorskii-type reaction precursor cyclization.

The efficiency of this route is highly dependent on the successful synthesis of the 5-chloro-2-pentanone precursor. A common and effective method for preparing this precursor is the hydrolytic cleavage of α-acetyl-γ-butyrolactone in the presence of concentrated hydrochloric acid[2][3]. An alternative, more modern approach starts from 2-methylfuran, which undergoes a one-pot hydrogenation and hydrolysis to give acetyl-n-propanol, followed by chlorination with hydrochloric acid[4]. This latter method boasts high atom economy and utilizes a renewable starting material.

Experimental Protocol (Adapted from Organic Syntheses)[2][3]

Part A: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone

  • A 2-liter distilling flask is charged with 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • The mixture is heated immediately. Carbon dioxide evolution begins at once. The heating rate is controlled to prevent foaming into the condenser.

  • Distillation is carried out as rapidly as possible. After collecting approximately 900 ml of distillate, 450 ml of water is added to the flask, and another 300 ml is distilled.

  • The organic layer from the distillate is separated, and the aqueous layer is extracted three times with 150-ml portions of ether.

  • The combined organic layer and ether extracts are dried over calcium chloride. The ether is removed by distillation.

  • The crude 5-chloro-2-pentanone is then distilled under reduced pressure. The fraction boiling at 70-72°C/15 mm Hg is collected, yielding 300-315 g (83-87%).

Part B: Synthesis of this compound

  • A 2-liter three-necked flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed in the flask.

  • 361.5 g (3 moles) of crude 5-chloro-2-pentanone is added over 15-20 minutes. The reaction is exothermic and should begin to boil. If not, gentle heating is applied to initiate boiling, which is then maintained for 1 hour.

  • 370 ml of water is added slowly over 20 minutes, and the mixture is refluxed for an additional hour.

  • The condenser is arranged for distillation, and a mixture of water and the ketone is distilled until the organic layer is completely removed from the reaction flask.

  • The aqueous layer of the distillate is saturated with potassium carbonate to salt out the product. The upper ketone layer is separated.

  • The aqueous layer is extracted twice with 150-ml portions of ether.

  • The combined ketone and ether extracts are dried over calcium chloride and fractionally distilled. The final product, this compound, is collected at 110-112°C, with a yield of 193-210 g (77-83%).

Visualization of Workflow

Route_1_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization AAGB α-Acetyl-γ-butyrolactone Pentanone 5-Chloro-2-pentanone AAGB->Pentanone Conc. HCl, H₂O, Heat Product This compound Pentanone->Product NaOH, H₂O, Heat

Caption: Workflow for Route 1: Intramolecular Cyclization.

Route 2: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic method in organic chemistry for the preparation of ketones[5]. This route constructs the cyclopropyl ring onto the acetoacetate backbone through a double alkylation process.

Causality and Mechanistic Insight

This synthesis begins with the deprotonation of ethyl acetoacetate at the α-carbon using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with one of the electrophilic carbons of 1,2-dibromoethane.

Following the first alkylation, a second, intramolecular SN2 reaction must occur. The base deprotonates the α-carbon again, and the resulting carbanion attacks the other carbon of the bromoethyl group, displacing the second bromide and closing the three-membered ring. The resulting intermediate is an ethyl 2-acetylcyclopropane-1-carboxylate. The final step involves acidic hydrolysis (saponification) of the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the desired this compound.

While elegant, this method can be less efficient than Route 1. The primary challenge lies in controlling the alkylation. The mono-alkylated intermediate can be deprotonated at another site, and intermolecular side reactions can compete with the desired intramolecular cyclization, potentially reducing the overall yield.

Experimental Protocol (General Procedure)
  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 0-10°C).

  • 1,2-Dibromoethane is then added to the reaction mixture, which is subsequently refluxed for several hours.

  • After cooling, the reaction mixture is worked up to isolate the cyclized ester intermediate.

  • The crude ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heated to promote decarboxylation.

  • The final product is isolated through distillation.

Visualization of Mechanism

Route_2_Mechanism EAA Ethyl Acetoacetate Enolate1 Enolate EAA->Enolate1 NaOEt Alkylated Mono-alkylated Intermediate Enolate1->Alkylated + 1,2-Dibromoethane Cyclized Cyclized Ester Alkylated->Cyclized NaOEt (Intramolecular SN2) Product This compound Cyclized->Product H₃O⁺, Heat (Hydrolysis & Decarboxylation)

Caption: Key steps in the Acetoacetic Ester Synthesis route.

Route 3: Grignard Reaction with Cyclopropyl Precursors

This approach utilizes a convergent synthesis strategy, where the cyclopropane ring is already present in one of the reactants. The ketone functionality is then introduced via a Grignard reaction.

Causality and Mechanistic Insight

This route typically involves the reaction of a methylmagnesium halide (e.g., MeMgBr) with a cyclopropane derivative containing a suitable electrophilic group, such as a nitrile (cyclopropanecarbonitrile) or an acyl chloride (cyclopropylacetyl chloride)[1][2][6].

When using cyclopropanecarbonitrile, the Grignard reagent attacks the nitrile carbon, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the ketone. While conceptually straightforward, this pathway is often hampered by the low availability and high cost of cyclopropanecarbonitrile. Furthermore, the yields reported for this specific transformation are often modest, around 40%[1].

The difficulty in preparing the starting cyclopropylmethyl halides without significant rearrangement to cyclobutyl and homoallyl isomers is a known challenge[7][8]. This inherent instability of the cyclopropylcarbinyl cation system complicates the synthesis of the necessary precursors[9][10].

Experimental Protocol (General Procedure using Nitrile)
  • A solution of cyclopropanecarbonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath. A solution of methylmagnesium bromide in ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours to ensure the reaction goes to completion.

  • The mixture is cooled again and quenched by the slow addition of an acidic aqueous solution (e.g., dilute H₂SO₄).

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic extracts are washed, dried, and the solvent is removed. The crude product is then purified by distillation.

Visualization of Grignard Route

Route_3_Workflow CPCN Cyclopropanecarbonitrile Imine Intermediate Imine Salt CPCN->Imine MeMgBr Methylmagnesium Bromide MeMgBr->Imine Product This compound Imine->Product H₃O⁺ (Hydrolysis)

Caption: Convergent synthesis via Grignard reaction.

Comparative Analysis of Synthetic Routes

To provide a clear, at-a-glance comparison, the key features of each synthetic route are summarized below.

FeatureRoute 1: Intramolecular CyclizationRoute 2: Acetoacetic Ester SynthesisRoute 3: Grignard Reaction
Starting Materials α-Acetyl-γ-butyrolactone or 2-MethylfuranEthyl acetoacetate, 1,2-DibromoethaneCyclopropanecarbonitrile (or similar)
Key Reagents HCl, NaOHSodium Ethoxide, H₃O⁺Methylmagnesium Bromide, H₃O⁺
Typical Yield (%) 77-87% (overall)[2][3]Moderate (often < 60%)~40% (from nitrile)[1]
Advantages High yield, well-established, scalable, good atom economy from 2-methylfuran[4].Classic, well-understood reaction mechanism[5]. Uses common lab reagents.Direct, convergent approach.
Disadvantages Requires synthesis of a halogenated precursor.Potential for side reactions, moderate yields.Expensive/difficult to synthesize starting materials[1][8]. Modest yields.

Conclusion and Recommendations

For researchers and manufacturers, the choice of synthetic route to this compound is a critical decision influenced by scale, cost, available equipment, and safety considerations.

  • Route 1 (Intramolecular Cyclization) stands out as the most efficient and practical method for large-scale production. The high overall yields, coupled with well-documented and robust procedures, make it the industry standard. The variant starting from 2-methylfuran is particularly attractive due to its improved atom economy and use of a more sustainable feedstock[4].

  • Route 2 (Acetoacetic Ester Synthesis) serves as an excellent academic example of ketone synthesis and ring formation. However, its moderate yields and potential for competing side reactions make it less suitable for efficient, large-scale synthesis compared to Route 1.

  • Route 3 (Grignard Reaction) is a viable convergent strategy, but its utility is severely limited by the accessibility and cost of the required cyclopropyl precursors. The inherent tendency of cyclopropylcarbinyl systems to undergo rearrangement presents a significant synthetic challenge for preparing these starting materials efficiently[7]. This route may be considered if a specific, functionalized cyclopropanecarbonitrile derivative is readily available.

References

  • Cannon, G. W., Ellis, R. C., & Leal, J. R. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses.
  • LookChem. (n.d.). Preparation of Methyl cyclopropyl ketone. Chempedia.
  • Yuan, T., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19).
  • Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • Zheng, C. (2023). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers.
  • Lemieux, R. P., & Beak, P. (1994). Rearrangement of rigid cyclopropylcarbinyl radicals: investigation of a reporter system for the detection of very short-lived radicals. The Journal of Organic Chemistry, 59(11), 3079–3082.
  • Google Patents. (2016). CN105622369A - Method for preparing cyclopropyl methyl ketone.
  • Deno, N. C., Richey, H. G., Liu, J. S., Hodge, J. D., Houser, J. J., & Wisotsky, M. J. (1963). Cyclopropylcarbinyl-allyl rearrangement of a hexamethylcyclopropylcarbinyl system. Journal of the American Chemical Society, 85(19), 2991–2995.
  • Patsnap Eureka. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • Google Patents. (2002). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.
  • Wikipedia. (n.d.). Acetoacetic ester synthesis.

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A Comparative Guide to the Structural Validation of 1-Cyclopropyl-2-Propanone Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unambiguous Isomer Identification

In the realm of drug development and materials science, the precise molecular architecture of a compound dictates its function. 1-cyclopropyl-2-propanone, a simple ketone, presents a classic structural elucidation challenge where one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone may not suffice to definitively distinguish it from its isomers, such as cyclobutyl methyl ketone or 3-penten-2-one. The unique electronic environment of the cyclopropyl ring, while imparting valuable chemical properties, also creates complex spin systems that can be difficult to interpret from ¹H or ¹³C spectra alone.[1][2]

This guide provides an in-depth, comparative analysis of a multi-technique 2D NMR approach for the unambiguous structural validation of 1-cyclopropyl-2-propanone. We will demonstrate how the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating dataset. This approach moves beyond simple peak assignment to build a conclusive, bond-by-bond map of the molecular framework, a cornerstone of modern chemical research.[3][4]

The Structural Hypothesis and Atom Numbering

Before delving into the analysis, we must establish our working hypothesis: the structure of 1-cyclopropyl-2-propanone. The atoms are numbered as illustrated below to facilitate a clear discussion of the NMR correlations.

Structure of 1-cyclopropyl-2-propanone with atom numbering
  • ¹H NMR Prediction: The ¹H spectrum is expected to show four distinct signals: a singlet for the methyl protons (H-4), a doublet for the methylene protons adjacent to the carbonyl (H-1), a multiplet for the cyclopropyl methine proton (H-3), and two overlapping multiplets for the diastereotopic cyclopropyl methylene protons (H-5 and H-6). A key diagnostic feature is the significant upfield shift of the cyclopropyl protons (H-3, H-5, H-6) due to the ring's magnetic anisotropy, where the circulation of electrons in the C-C bonds creates a shielding cone.[1][2]

  • ¹³C NMR Prediction: The ¹³C spectrum is predicted to show five signals: one for the carbonyl carbon (C-2), one for the methyl carbon (C-4), one for the methylene carbon (C-1), one for the cyclopropyl methine carbon (C-3), and one for the two equivalent cyclopropyl methylene carbons (C-5, C-6).

Experimental Workflow: A Systematic Approach

A robust and reproducible workflow is paramount for acquiring high-quality 2D NMR data. The process involves careful sample preparation, acquisition of standard 1D spectra to calibrate experimental parameters, and sequential acquisition of the 2D correlation experiments.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Calibration cluster_2D Phase 3: 2D Correlation Acquisition prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) lock_shim Lock & Shim (Ensure B0 homogeneity) prep->lock_shim proton_1d Acquire ¹H Spectrum (Determine spectral width o1p, sw) lock_shim->proton_1d carbon_1d Acquire ¹³C Spectrum (Determine spectral width o2p, sw) cosy COSY (¹H-¹H Connectivity) proton_1d->cosy hsqc HSQC (¹H-¹³C One-Bond) cosy->hsqc hmbc HMBC (¹H-¹³C Long-Range) hsqc->hmbc

Caption: General workflow for 2D NMR structural elucidation.

COSY: Mapping the Proton Spin Systems

Causality: The COSY (COrrelation SpectroscopY) experiment is the logical first step in the 2D analysis.[5] Its purpose is to identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows us to map out the distinct spin systems within the molecule. For 1-cyclopropyl-2-propanone, we expect to see two isolated spin systems: the cyclopropyl ring protons and the protons of the propanone side chain.

Experimental Protocol: Gradient-Enhanced COSY (gCOSY)
  • Setup: Load the parameters from the calibrated 1D ¹H experiment.[6] Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Parameters:

    • Spectral Width (sw, sw1): Set identical widths for both dimensions (F1 and F2) based on the 1D ¹H spectrum.[7]

    • Time Domain (td): Set TD(F2) to 2K points and TD(F1) to 256-512 increments for adequate resolution.[8]

    • Scans (ns): Typically 2-8 scans per increment are sufficient for a moderately concentrated sample.

    • Relaxation Delay (d1): Set to 1.5 seconds.

  • Acquisition: Start the acquisition. The experiment duration will typically be between 20 minutes to an hour.[6]

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.[8]

Expected Results and Interpretation

The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H spectrum and off-diagonal cross-peaks that connect coupled protons.

Proton (δ ppm, approx.)Correlates With (Proton)Bond RelationshipImplication
H-1 (~2.45 ppm)H-3 (~1.10 ppm)³JHHConfirms the connectivity between the methylene group and the cyclopropyl ring's methine.
H-3 (~1.10 ppm)H-1 (~2.45 ppm), H-5/H-6 (~0.65, ~0.30 ppm)³JHHEstablishes the methine proton as the bridge between the side chain and the ring methylene groups.
H-5/H-6 (~0.65, ~0.30 ppm)H-3 (~1.10 ppm) and each other³JHH, ²JHHConfirms the three-membered ring structure where the two methylene protons are coupled to the methine and geminally to each other.
H-4 (~2.15 ppm)NoneN/AThe methyl group is an isolated spin system, consistent with its attachment to a quaternary carbonyl carbon.

HSQC: Linking Protons to Their Carbons

Causality: After identifying the proton networks, the next logical step is to attach these protons to their respective carbon atoms. The HSQC (Heteronuclear Single Quantum Coherence) experiment is the ideal tool for this, as it exclusively shows correlations between protons and carbons that are directly bonded (¹JCH).[9] It is a proton-detected experiment, offering high sensitivity.[10]

Experimental Protocol: Phase-Sensitive Gradient HSQC
  • Setup: Use a standard phase-sensitive, gradient-selected HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).[11]

  • Parameters:

    • Proton Dimension (F2): Use the spectral width and transmitter offset from the calibrated ¹H spectrum.[12]

    • Carbon Dimension (F1): Set the ¹³C spectral width to cover the aliphatic region (e.g., 0-60 ppm), as no protonated aromatic or carbonyl carbons are expected.

    • Coupling Constant (¹JCH): Set the evolution delay to optimize for an average one-bond C-H coupling of 145 Hz.

    • Scans (ns): 1-4 scans per increment are typically sufficient.

  • Acquisition: Start the acquisition. A standard HSQC is often faster than a COSY experiment.

  • Processing: Apply appropriate window functions (e.g., QSINE) and perform the 2D Fourier transform.[13]

Expected Results and Interpretation

Each cross-peak in the HSQC spectrum represents a direct C-H bond. This allows for the definitive assignment of all protonated carbons.

¹H Signal (δ ppm, approx.)¹³C Signal (δ ppm, approx.)Carbon TypeImplication
H-1 (~2.45 ppm)C-1 (~48 ppm)CH₂Assigns the methylene carbon adjacent to the carbonyl.
H-3 (~1.10 ppm)C-3 (~15 ppm)CHAssigns the cyclopropyl methine carbon.
H-5/H-6 (~0.65, ~0.30 ppm)C-5/C-6 (~8 ppm)CH₂Assigns the cyclopropyl methylene carbons.
H-4 (~2.15 ppm)C-4 (~30 ppm)CH₃Assigns the methyl carbon.

Key Observation: The carbonyl carbon (C-2, expected >200 ppm) will be absent from the HSQC spectrum, confirming it is a non-protonated, quaternary carbon. This is a critical piece of negative evidence that supports the proposed structure.

HMBC: Assembling the Molecular Skeleton

Causality: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH), allowing us to piece together the fragments identified by COSY and HSQC.[14] While less sensitive than HSQC, its ability to "see" across quaternary carbons and heteroatoms is indispensable for confirming the overall carbon skeleton.[15]

Experimental Protocol: Gradient-Selected HMBC
  • Setup: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Parameters:

    • Proton Dimension (F2): Use the parameters from the ¹H spectrum.

    • Carbon Dimension (F1): The spectral width must be expanded to include the carbonyl carbon (e.g., 0-220 ppm).[12]

    • Long-Range Coupling: The key parameter is the evolution delay, which is optimized for a long-range coupling constant (ⁿJCH) of 7-8 Hz.[14] This value is a compromise to observe both two- and three-bond correlations.

    • Scans (ns): HMBC is less sensitive, so more scans (e.g., 8-32 per increment) may be required.[15]

  • Acquisition: Start the acquisition. This is typically the longest of the three experiments.[16]

  • Processing: Process using a magnitude calculation and apply a sine-bell window function.[16]

Expected Results and Interpretation

The HMBC cross-peaks provide the definitive connections between the molecular fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

ProtonCorrelates to Carbon (δ ppm, approx.)Bond RelationshipStructural Confirmation
H-4 (Methyl)C-2 (~208 ppm), C-1 (~48 ppm)²JCH, ³JCHCrucial Link: Connects the methyl group to the carbonyl carbon and the adjacent methylene carbon, defining the propanone unit.
H-1 (Methylene)C-2 (~208 ppm), C-3 (~15 ppm), C-4 (~30 ppm)²JCH, ²JCH, ³JCHCrucial Link: Connects the propanone unit to the cyclopropyl methine carbon (C-3), bridging the two main fragments of the molecule.
H-3 (Methine)C-1 (~48 ppm), C-2 (~208 ppm), C-5/C-6 (~8 ppm)²JCH, ³JCH, ²JCHConfirms the attachment of the cyclopropyl ring at C-3 to the methylene C-1 and shows its proximity to the carbonyl.
H-5/H-6 (Ring CH₂)C-3 (~15 ppm), C-1 (~48 ppm), C-5/C-6 (~8 ppm)²JCH, ³JCH, ²JCHReinforces the structure of the cyclopropyl ring and its connection point.

Synthesizing the Data: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validation. No single experiment provides the complete picture, but together, they build an irrefutable case for the structure of 1-cyclopropyl-2-propanone.

  • COSY established the proton frameworks: an isolated methyl group, a CH₂-CH side-chain fragment, and a CH-CH₂ cyclopropyl ring system.

  • HSQC attached each proton to its specific carbon, confirming the presence of CH₃, CH₂, and CH groups and, by omission, the quaternary nature of the carbonyl carbon.

  • HMBC provided the final, definitive links. The correlations from the methyl protons (H-4) and the side-chain methylene protons (H-1) to the carbonyl carbon (C-2) unambiguously constructed the propanone backbone. The further correlation from H-1 to the cyclopropyl methine (C-3) seamlessly stitched the two fragments together.

This layered evidence, where the findings of one experiment are confirmed and expanded upon by the next, leaves no room for ambiguity. Alternative isomers are definitively ruled out; for example, cyclobutyl methyl ketone would show a completely different set of COSY and HMBC correlations corresponding to its four-membered ring structure. The combined COSY, HSQC, and HMBC dataset therefore serves as a robust, verifiable fingerprint for the molecular structure of 1-cyclopropyl-2-propanone.

References

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
  • NMR Facility, SAIF, IIT Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Indiana University NMR Facility. (2004). 2-d hmbc / cigar. [Link]
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
  • UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. [Link]
  • Indiana University NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). [Link]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
  • UCSB Chem and Biochem NMR Facility. (n.d.). 2D 1H-1H COSY. [Link]
  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. [Link]
  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. [Link]
  • University of Rochester. (n.d.). Complex NMR experiments: 2D, selective, etc.[Link]
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. [Link]
  • IMSERC. (n.d.).
  • Blinov, K. A., et al. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
  • UW-Milwaukee. (n.d.).
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... [Link]
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1104-1107. [Link]
  • Galasso, V. (2003). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Molecular Structure: THEOCHEM, 633(1-2), 111-118. [Link]
  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

Sources

A Comparative Guide to the Synthesis of Cyclopropyl Ketones: Methods, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropyl ketone motif is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique conformational constraints and electronic properties are leveraged to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing cyclopropyl ketones, offering researchers and drug development professionals the insights needed to select the optimal strategy for their specific synthetic challenges. We will delve into the mechanistic underpinnings of each method, provide validated experimental protocols, and present a clear comparison of their respective strengths and limitations.

Intramolecular Cyclization of γ-Haloketones

This classical approach, often referred to as the Thorpe-Ingold effect-driven cyclization, remains a robust and widely used method for the synthesis of simple cyclopropyl ketones. The strategy involves the base-mediated intramolecular nucleophilic substitution of a halide by an enolate.

Mechanism and Rationale

The reaction proceeds via the formation of an enolate from a γ-haloketone using a base. This enolate then undergoes an intramolecular SN2 reaction, displacing the halide to form the cyclopropane ring. The choice of base is critical; strong bases like sodium hydroxide or potassium carbonate are commonly employed.[3][4] The starting 5-halo-2-pentanones are often synthesized from readily available precursors like α-acetyl-γ-butyrolactone.[3][4]

G cluster_0 Mechanism of Intramolecular Cyclization A γ-Haloketone B Enolate Intermediate A->B Deprotonation C Cyclopropyl Ketone B->C Intramolecular SN2 Attack Halide Leaving Group (X⁻) C->Halide Halide Expulsion Base Base (e.g., NaOH) Base->A

Caption: Mechanism of base-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone[3][5]

Step 1: Synthesis of 5-Chloro-2-pentanone [4]

  • In a 2-L distilling flask, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and heat the mixture. Carbon dioxide will evolve.

  • Distill the mixture, collecting the distillate in a receiver cooled in an ice-water bath.

  • After the initial vigorous reaction subsides, continue distillation until about 900 ml of distillate is collected.

  • Separate the lower layer of crude 5-chloro-2-pentanone. Yields are typically in the range of 79-93%.

Step 2: Cyclization to Methyl Cyclopropyl Ketone [3][4]

  • In a 2-L three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Heat the solution to boiling and add the crude 5-chloro-2-pentanone (approx. 3 moles) dropwise over 15-20 minutes.

  • Continue boiling for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed.

  • Saturate the aqueous layer of the distillate with potassium carbonate.

  • Separate the upper layer of methyl cyclopropyl ketone and extract the aqueous layer with ether.

  • Combine the organic layers, dry over calcium chloride, and purify by fractional distillation.

Simmons-Smith Cyclopropanation of Enol Ethers

The Simmons-Smith reaction is a powerful and stereospecific method for cyclopropanation that involves an organozinc carbenoid.[5] When applied to enol ethers, particularly silyl enol ethers, it provides an efficient route to cyclopropyl ethers, which can be readily hydrolyzed to the corresponding cyclopropyl ketones.[6][7]

Mechanism and Rationale

The active species, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), is an organozinc carbenoid (IZnCH₂I).[5][8] This carbenoid reacts with the enol ether in a concerted, cheletropic reaction, delivering the methylene group to the double bond.[5] This mechanism ensures that the stereochemistry of the starting enol ether is retained in the cyclopropane product.[5] The resulting silyloxycyclopropane is then hydrolyzed under acidic or basic conditions to yield the cyclopropyl ketone.

G cluster_1 Simmons-Smith Reaction Workflow Ketone Starting Ketone EnolEther Silyl Enol Ether Ketone->EnolEther Enolization & Trapping CyclopropylEther Silyloxycyclopropane EnolEther->CyclopropylEther Cyclopropanation FinalProduct Cyclopropyl Ketone CyclopropylEther->FinalProduct Hydrolysis Reagent1 LDA, TMSCl Reagent1->Ketone Reagent2 CH₂I₂ / Zn(Cu) Reagent2->EnolEther Reagent3 H₃O⁺ or OH⁻ Reagent3->CyclopropylEther G cluster_2 Corey-Chaykovsky Reaction Mechanism Enone α,β-Unsaturated Ketone Adduct Betaine Intermediate Enone->Adduct 1,4-Conjugate Addition Ylide Sulfur Ylide (Me₂S(O)CH₂⁻) Ylide->Enone Product Cyclopropyl Ketone Adduct->Product Intramolecular Displacement DMSO DMSO Product->DMSO Elimination

Sources

Comparative Guide to HPLC Methods for the Analysis of Reactions Involving 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of a chemical reaction is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of HPLC methodologies tailored for the analysis of reactions involving 1-cyclopropylpropan-2-one, a valuable building block in organic synthesis.

The unique chemical structure of this compound, featuring a small, strained cyclopropyl ring adjacent to a ketone functional group, presents specific analytical challenges. This guide will explore two primary HPLC approaches: Reverse-Phase HPLC (RP-HPLC), both with and without derivatization, and Normal-Phase HPLC (NP-HPLC). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to select and implement the optimal analytical strategy for your research.

The Analytical Challenge: Monitoring Reactions of this compound

Reactions involving this compound can range from nucleophilic additions to the carbonyl group to reactions involving the cyclopropyl ring.[1] A robust analytical method must be able to separate the starting material from reactants, intermediates, byproducts, and the final product. The relatively low molecular weight and lack of a strong chromophore in this compound can make direct UV detection challenging, necessitating careful method development.

Method 1: Reverse-Phase HPLC (RP-HPLC) for Direct Analysis

Reverse-phase HPLC is a powerful and widely used technique for the separation of a broad range of organic molecules. Its principle lies in the partitioning of analytes between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Scientific Rationale

For a moderately polar compound like this compound, RP-HPLC offers a good starting point. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The elution order is generally from most polar to least polar. This method is advantageous for its simplicity and the wide availability of columns and solvents. A similar approach has been successfully applied to the analysis of the structurally related cyclopropyl methyl ketone.[2]

Experimental Protocol: RP-HPLC of this compound

Objective: To separate and quantify this compound from potential reaction components in a straightforward and efficient manner.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Phosphoric acid or formic acid (for mobile phase modification)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, add 0.1% phosphoric acid or, for mass spectrometry compatibility, 0.1% formic acid.[3] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (ketones exhibit a weak n-π* transition in this region)

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the reaction sample from this curve.

Visualization of the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase inject Inject Sample prep_mobile->inject prep_std Prepare Standard Solutions calibrate Construct Calibration Curve prep_std->calibrate prep_sample Dilute & Filter Reaction Sample prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate integrate->calibrate quantify Quantify Analyte calibrate->quantify Derivatization_HPLC_Workflow cluster_derivatization Pre-Column Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing mix Mix Sample/Standard with DNPH Reagent react Incubate for Complete Reaction mix->react prep_derivativatized prep_derivativatized react->prep_derivativatized prep_derivatized Dilute & Filter Derivatized Sample inject Inject Derivatized Sample prep_derivatized->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection (365 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify via Calibration Curve integrate->quantify

Sources

Differentiating C6H10O Isomers: A Spectroscopic Guide to 1-Cyclopropylpropan-2-one and its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification of constitutional isomers is a foundational requirement. Molecules sharing the same formula (C₆H₁₀O) but differing in atomic connectivity can exhibit vastly different chemical, physical, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 1-cyclopropylpropan-2-one and three of its distinct constitutional isomers: the common cyclic ketone, cyclohexanone; the non-conjugated linear ketone, 5-hexen-2-one; and the α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one).

Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we will illustrate how these powerful analytical techniques provide unique spectral fingerprints, enabling precise structural elucidation.

The Isomers: A Structural Overview

The four C₆H₁₀O isomers under consideration possess the same degree of unsaturation (two) but distribute it differently across rings and π-bonds, leading to distinct molecular architectures.

G cluster_0 cluster_1 cluster_2 cluster_3 a a b b c c d d

Figure 1. Structures of the four C₆H₁₀O constitutional isomers.

This structural diversity is the basis for the significant differences observed in their respective spectra. The following sections will dissect these differences on a technique-by-technique basis.

Infrared (IR) Spectroscopy: Probing Functional Groups and Strain

Infrared spectroscopy is exceptionally sensitive to the vibrational frequencies of functional groups. For these isomers, the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are the most diagnostic.

Theoretical Insight: The position of the C=O stretching absorption is highly dependent on its chemical environment. Saturated, acyclic ketones typically show a C=O stretch around 1715 cm⁻¹. Ring strain in cyclic ketones shifts this frequency; a six-membered ring like cyclohexanone is relatively strain-free and thus appears near the standard value.[1] Conjugation with a C=C double bond, as in mesityl oxide, lowers the C=O bond order through resonance, resulting in a shift to a lower wavenumber (1666-1685 cm⁻¹).[1] Furthermore, the strained C-H bonds of a cyclopropyl ring exhibit a characteristic absorption at a higher frequency (~3050-3100 cm⁻¹) than typical sp³ C-H bonds.[2]

Comparative Data:

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3080 (cyclopropyl C-H), ~1715 (C=O)
Cyclohexanone 2850-2960 (sp³ C-H), ~1715 (C=O)[1][3]
5-Hexen-2-one ~3075 (=C-H), 2850-2960 (sp³ C-H), ~1720 (C=O), ~1645 (C=C)[4][5]
Mesityl Oxide ~3040 (=C-H), 2850-2960 (sp³ C-H), ~1690 (conjugated C=O), ~1620 (C=C)[6]

Analysis: The IR spectra provide clear points of differentiation.

  • This compound is uniquely identified by the combination of a standard ketone C=O stretch (~1715 cm⁻¹) and the high-frequency C-H stretch of its cyclopropyl group.

  • Cyclohexanone presents the simplest spectrum, with a C=O stretch around 1715 cm⁻¹ and only standard sp³ C-H absorptions.[3]

  • 5-Hexen-2-one is distinguished by its isolated C=O (~1720 cm⁻¹) and C=C (~1645 cm⁻¹) stretches.[5]

  • Mesityl Oxide shows the effect of conjugation, with both its C=O and C=C stretches shifted to lower wavenumbers compared to their non-conjugated counterparts in 5-hexen-2-one.[6]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.

Theoretical Insight: The chemical shift (δ) of a proton is determined by its local electronic environment. Protons on sp³ carbons are typically found upfield (0.9-2.5 ppm), while protons on sp² carbons (vinylic protons) are deshielded and appear downfield (4.5-6.5 ppm). A key diagnostic feature for this compound is the highly shielded, complex signal pattern for the cyclopropyl protons, which often appear in the 0-1.0 ppm range due to the unique anisotropic effects of the strained ring.

Comparative Data:

Compound¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
This compound ~2.3 (d, 2H, -CH₂-), ~2.1 (s, 3H, -CH₃), ~1.0 (m, 1H, cyclopropyl CH), ~0.5 (m, 2H, cyclopropyl CH₂), ~0.1 (m, 2H, cyclopropyl CH₂)
Cyclohexanone ~2.3 (t, 4H, α-CH₂), ~1.8 (quintet, 4H, β-CH₂), ~1.7 (sextet, 2H, γ-CH₂)[7]
5-Hexen-2-one ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~2.5 (t, 2H, α-CH₂), ~2.3 (q, 2H, allylic CH₂), ~2.1 (s, 3H, -CH₃)
Mesityl Oxide ~6.1 (s, 1H, =CH-), ~2.15 (s, 3H, =C-CH₃), ~2.1 (s, 3H, C(=O)-CH₃), ~1.9 (s, 3H, =C-CH₃)

Analysis: Each isomer presents a unique ¹H NMR fingerprint.

  • This compound is unequivocally identified by the characteristic upfield multiplet signals for its cyclopropyl protons between 0 and 1.0 ppm.

  • Cyclohexanone displays a relatively simple spectrum with three overlapping multiplets for its three distinct types of methylene protons.[7]

  • 5-Hexen-2-one is characterized by the presence of vinylic protons (~5.0-5.8 ppm) and a clean singlet for the acetyl methyl group (~2.1 ppm).

  • Mesityl Oxide also shows a vinylic proton (~6.1 ppm), but its spectrum is notable for having four singlets (under low resolution), reflecting the specific arrangement of its methyl groups and the lack of adjacent coupling partners for the vinyl proton.

¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single line, making it straightforward to count the number of distinct carbon environments.

Theoretical Insight: Carbon chemical shifts span a much wider range than proton shifts (~0-220 ppm). Carbonyl carbons are highly deshielded and appear far downfield (>190 ppm).[8] sp² carbons of alkenes are found in the intermediate 100-150 ppm range. sp³ carbons are located upfield, but their exact shift depends on substitution. Most notably, the carbons of a cyclopropyl ring are highly shielded due to their high degree of s-character and ring strain, appearing at unusually high field (0-20 ppm).[5]

Comparative Data:

Compound¹³C NMR Chemical Shifts (δ, ppm)
This compound ~208 (C=O), ~50 (-CH₂-), ~30 (-CH₃), ~15 (cyclopropyl CH), ~5 (cyclopropyl CH₂)
Cyclohexanone ~212 (C=O), ~42 (α-C), ~27 (β-C), ~25 (γ-C)
5-Hexen-2-one ~208 (C=O), ~137 (-CH=), ~115 (=CH₂), ~45 (α-C), ~30 (-CH₃), ~28 (allylic C)
Mesityl Oxide ~198 (C=O), ~155 (=C<), ~124 (=CH-), ~31 (C(=O)-CH₃), ~27 (=C-CH₃), ~20 (=C-CH₃)[9][10]

Analysis: The ¹³C NMR spectra offer perhaps the clearest differentiation.

  • This compound is distinguished by its highly shielded sp³ carbon signals below 20 ppm, corresponding to the cyclopropyl ring carbons.

  • Cyclohexanone shows only four signals due to symmetry, with one carbonyl carbon and three sp³ carbons in the typical aliphatic region.

  • 5-Hexen-2-one is the only isomer to show six distinct signals, including two sp² carbons for the terminal alkene and a carbonyl signal around 208 ppm.

  • Mesityl Oxide has five carbon signals due to the equivalence of the two methyl groups on the double bond. Its carbonyl signal (~198 ppm) is shifted upfield relative to the non-conjugated ketones due to resonance.[9][10]

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry (MS) bombards molecules with electrons, causing ionization and fragmentation. The resulting fragmentation pattern is highly dependent on the molecule's structure and can be used for identification.

Theoretical Insight: All four isomers will exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 98, corresponding to the molecular formula C₆H₁₀O. The key to differentiation lies in the relative abundance of the fragment ions. Ketones are known for characteristic fragmentation pathways, including α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement, which is specific to ketones with a γ-hydrogen.

Comparative Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 9883, 55, 43 (base peak)[11]
Cyclohexanone 9883, 70, 69, 55 (base peak), 42[12]
5-Hexen-2-one 9883, 58, 43 (base peak), 41[13]
Mesityl Oxide 9883 (base peak), 55, 43[10]

Analysis:

  • α-Cleavage: The base peak (most abundant ion) at m/z 43 for both This compound and 5-hexen-2-one corresponds to the stable acetyl cation [CH₃CO]⁺, formed via α-cleavage.[11][13]

  • McLafferty Rearrangement: 5-Hexen-2-one is perfectly structured for a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage. This produces a prominent neutral alkene molecule and a characteristic radical cation at m/z 58. The presence of this m/z 58 peak is a definitive marker for 5-hexen-2-one.

  • Cyclic Fragmentation: Cyclohexanone undergoes complex ring-opening fragmentations, leading to a characteristic base peak at m/z 55.[12]

  • Conjugated System Fragmentation: Mesityl Oxide shows a very stable molecular ion and a base peak at m/z 83, corresponding to the loss of a methyl group [M-15]⁺.[10]

G cluster_workflow General Spectroscopic Analysis Workflow cluster_ir cluster_nmr cluster_ms Sample Unknown C₆H₁₀O Isomer IR IR Spectroscopy Sample->IR NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_C_O C=O Stretch? (~1680-1720 cm⁻¹) IR->IR_C_O NMR_upfield Upfield signals? (0-1 ppm) NMR->NMR_upfield MS_M M⁺ at m/z 98? MS->MS_M IR_C_C C=C Stretch? (~1620-1650 cm⁻¹) IR_C_O->IR_C_C IR_cpr Cyclopropyl C-H? (~3080 cm⁻¹) IR_C_C->IR_cpr Conclusion Structural Elucidation IR_cpr->Conclusion NMR_vinyl Vinylic signals? (4.5-6.5 ppm) NMR_upfield->NMR_vinyl NMR_count No. of ¹³C Signals? NMR_vinyl->NMR_count NMR_count->Conclusion MS_frag Key Fragments? (m/z 43, 55, 58, 83) MS_M->MS_frag MS_frag->Conclusion

Figure 2. A logical workflow for differentiating the C₆H₁₀O isomers.

Standard Experimental Protocols

To ensure data reproducibility and integrity, standardized methods for spectral acquisition are paramount.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare the sample by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and resolution.

  • Acquire the ¹H spectrum using a standard pulse sequence.

  • Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.

  • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While this compound and its constitutional isomers cyclohexanone, 5-hexen-2-one, and mesityl oxide share a molecular formula, their spectroscopic properties are remarkably distinct. IR spectroscopy effectively distinguishes based on conjugation and ring strain. ¹H NMR provides a clear fingerprint, with the upfield signals of the cyclopropyl ring being a definitive marker. ¹³C NMR offers an unambiguous carbon count and highlights the unique electronic environments of the carbonyl and ring/alkene carbons. Finally, mass spectrometry reveals characteristic fragmentation patterns, such as the McLafferty rearrangement unique to 5-hexen-2-one and the ring fragmentation of cyclohexanone. By systematically applying these techniques, researchers can confidently and precisely elucidate the structure of these and other constitutional isomers.

References

  • Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-methyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 5-Hexen-2-one, 5-methyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 5-Hexen-2-one.
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • National Institute of Standards and Technology. (n.d.). 5-Hexen-2-one. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 5-Hexen-2-one. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Propanone, 1-cyclopropyl-.
  • National Institute of Standards and Technology. (n.d.). 5-Hexen-2-one. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 5-Hexen-2-one.
  • PubChem. (n.d.). 5-Hexene-2-one.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. In NIST Chemistry WebBook.
  • Britannica. (n.d.). infrared spectrum of 5-hexene-2-one.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopropane.
  • SpectraBase. (n.d.). Mesityloxide.
  • PubChem. (n.d.). Mesityl oxide.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propanone.

Sources

A Comparative Guide to the Synthesis of 1-Cyclopropylpropan-2-one: A Cost-Benefit Analysis of Three Key Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 1-Cyclopropylpropan-2-one, a valuable building block, presents several synthetic routes, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of three prominent synthetic pathways to this target molecule, supported by experimental data and practical insights to inform your selection of the most appropriate method for your research and development needs.

Executive Summary

This guide evaluates three distinct synthetic pathways to this compound, starting from:

  • Pathway A: Cyclopropylacetonitrile

  • Pathway B: Cyclopropylacetic acid

  • Pathway C: 5-Chloro-2-pentanone

Our analysis delves into the cost of starting materials, reaction yields, scalability, safety considerations, and environmental impact for each route. While all three pathways are viable, the method starting from 5-chloro-2-pentanone (Pathway C) emerges as a highly efficient and well-documented route, particularly suitable for large-scale synthesis. Pathways A and B offer flexibility in terms of starting material availability but may involve more hazardous reagents or multi-step procedures that impact overall cost and efficiency.

Comparative Overview of Synthetic Pathways

The following table provides a quantitative summary of the key metrics for each synthetic pathway to this compound.

MetricPathway A: from CyclopropylacetonitrilePathway B: from Cyclopropylacetic AcidPathway C: from 5-Chloro-2-pentanone
Starting Materials Cyclopropylacetonitrile, Methylmagnesium bromideCyclopropylacetic acid, Thionyl chloride, Methyllithium, Copper(I) iodide5-Chloro-2-pentanone, Sodium hydroxide
Number of Steps 2 (Grignard reaction & hydrolysis)2 (Acid chloride formation & Corey-House)1 (Intramolecular cyclization)
Overall Yield ~70% (estimated)~75-85% (estimated)77-83%[1][2]
Purity of Final Product Good to Excellent (after purification)Good to Excellent (after purification)High (distillation)[1][2]
Key Reagents Grignard reagentThionyl chloride, OrganocuprateStrong base (NaOH)
Safety Concerns Flammable and water-reactive Grignard reagentCorrosive and toxic thionyl chloride, pyrophoric methyllithiumCorrosive sodium hydroxide, exothermic reaction
Environmental Impact Ethereal solvents, quenching of Grignard reagentChlorinated solvents, copper waste, quenching of organolithiumAqueous waste with high salt content

Pathway A: From Cyclopropylacetonitrile via Grignard Reaction

This pathway involves the nucleophilic addition of a methyl Grignard reagent to cyclopropylacetonitrile, followed by acidic hydrolysis of the intermediate imine to yield the desired ketone.

Reaction Mechanism & Workflow

The carbon atom of the nitrile group is electrophilic and susceptible to attack by the nucleophilic methyl group of the Grignard reagent. The resulting magnesium salt of the imine is then hydrolyzed to produce this compound.

Pathway_A start Cyclopropylacetonitrile product This compound start->product Grignard Reaction & Hydrolysis reagent1 1. CH3MgBr, Et2O 2. H3O+

Caption: Synthetic route from Cyclopropylacetonitrile.

Cost-Benefit Analysis
  • Cost: Cyclopropylacetonitrile is a moderately priced starting material.[3][4][5] Methylmagnesium bromide is commercially available in solution, with costs varying by concentration and solvent.[6][7][8]

  • Benefits: This two-step, one-pot reaction is conceptually straightforward. Grignard reactions are a staple of organic synthesis, making the procedure familiar to most chemists.

  • Drawbacks: Grignard reagents are highly sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres, which can be challenging to maintain on a large scale. The reaction can sometimes be sluggish with nitriles, and yields can be variable.

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of cyclopropylacetonitrile in anhydrous diethyl ether.

  • Grignard Addition: A solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise to the stirred solution of the nitrile at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction.

  • Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until two clear layers form.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation.

Pathway B: From Cyclopropylacetic Acid via Corey-House Synthesis

This two-step pathway begins with the conversion of cyclopropylacetic acid to its more reactive acid chloride derivative, which is then coupled with a lithium dimethylcuprate (Gilman reagent) in a Corey-House synthesis to form the ketone.

Reaction Mechanism & Workflow

Cyclopropylacetic acid is first activated by conversion to cyclopropylacetyl chloride using a chlorinating agent like thionyl chloride. The highly reactive acid chloride then undergoes nucleophilic acyl substitution with lithium dimethylcuprate. The tetrahedral intermediate formed collapses to give the target ketone.

Pathway_B start Cyclopropylacetic Acid step1 Cyclopropylacetyl Chloride start->step1 SOCl2 product This compound step1->product (CH3)2CuLi (Corey-House)

Caption: Synthetic route from Cyclopropylacetic Acid.

Cost-Benefit Analysis
  • Cost: Cyclopropylacetic acid is a relatively inexpensive starting material.[9][10][11] Thionyl chloride is a common and affordable reagent. The preparation of the Gilman reagent requires methyllithium and a copper(I) salt, which adds to the overall cost.

  • Benefits: The Corey-House synthesis is known for its high efficiency and functional group tolerance, often providing high yields of the desired ketone with minimal side products.[7][12][13]

  • Drawbacks: This pathway involves the use of highly hazardous reagents. Thionyl chloride is corrosive, toxic, and reacts violently with water.[2][3][6][14][15] Methyllithium is pyrophoric and requires careful handling under strictly anhydrous and inert conditions.[8][14] The use of copper also introduces concerns about metal contamination in the final product and waste disposal.

Experimental Protocol
  • Acid Chloride Formation: In a fume hood, cyclopropylacetic acid is cautiously treated with an excess of thionyl chloride (SOCl₂). The mixture is gently refluxed until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude cyclopropylacetyl chloride.

  • Gilman Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide is suspended in anhydrous diethyl ether at 0 °C. Two equivalents of methyllithium solution are added dropwise, leading to the formation of lithium dimethylcuprate.

  • Corey-House Coupling: The crude cyclopropylacetyl chloride, dissolved in anhydrous diethyl ether, is added slowly to the freshly prepared Gilman reagent at -78 °C.

  • Reaction and Workup: The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: The mixture is filtered to remove copper salts, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product is purified by distillation.

Pathway C: From 5-Chloro-2-pentanone via Intramolecular Cyclization

This efficient, one-step synthesis involves the base-mediated intramolecular cyclization of 5-chloro-2-pentanone to form this compound. This method is well-documented in Organic Syntheses, a highly reputable source for reliable chemical preparations.[1][2]

Reaction Mechanism & Workflow

In the presence of a strong base, such as sodium hydroxide, the α-proton of the ketone is abstracted to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in a 3-exo-tet cyclization to form the cyclopropane ring and expel the chloride ion.

Pathway_C start 5-Chloro-2-pentanone product This compound start->product Intramolecular Cyclization reagent NaOH, H2O Pathway_A start Cyclopropylacetonitrile product This compound start->product Grignard Reaction & Hydrolysis reagent1 1. CH3MgBr, Et2O 2. H3O+

Caption: Synthetic route from Cyclopropylacetonitrile.

Cost-Benefit Analysis
  • Cost: Cyclopropylacetonitrile is a moderately priced starting material. [3][4][5]Methylmagnesium bromide is commercially available in solution, with costs varying by concentration and solvent. [6][7][8]* Benefits: This two-step, one-pot reaction is conceptually straightforward. Grignard reactions are a staple of organic synthesis, making the procedure familiar to most chemists.

  • Drawbacks: Grignard reagents are highly sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres, which can be challenging to maintain on a large scale. The reaction can sometimes be sluggish with nitriles, and yields can be variable.

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of cyclopropylacetonitrile in anhydrous diethyl ether.

  • Grignard Addition: A solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise to the stirred solution of the nitrile at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction.

  • Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until two clear layers form.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation.

Pathway B: From Cyclopropylacetic Acid via Corey-House Synthesis

This two-step pathway begins with the conversion of cyclopropylacetic acid to its more reactive acid chloride derivative, which is then coupled with a lithium dimethylcuprate (Gilman reagent) in a Corey-House synthesis to form the ketone.

Reaction Mechanism & Workflow

Cyclopropylacetic acid is first activated by conversion to cyclopropylacetyl chloride using a chlorinating agent like thionyl chloride. The highly reactive acid chloride then undergoes nucleophilic acyl substitution with lithium dimethylcuprate. The tetrahedral intermediate formed collapses to give the target ketone.

Pathway_B start Cyclopropylacetic Acid step1 Cyclopropylacetyl Chloride start->step1 SOCl2 product This compound step1->product (CH3)2CuLi (Corey-House)

Caption: Synthetic route from Cyclopropylacetic Acid.

Cost-Benefit Analysis
  • Cost: Cyclopropylacetic acid is a relatively inexpensive starting material. [9][10][11]Thionyl chloride is a common and affordable reagent. The preparation of the Gilman reagent requires methyllithium and a copper(I) salt, which adds to the overall cost.

  • Benefits: The Corey-House synthesis is known for its high efficiency and functional group tolerance, often providing high yields of the desired ketone with minimal side products. [7][12][13]* Drawbacks: This pathway involves the use of highly hazardous reagents. Thionyl chloride is corrosive, toxic, and reacts violently with water. [2][3][6][14][15]Methyllithium is pyrophoric and requires careful handling under strictly anhydrous and inert conditions. [8][14]The use of copper also introduces concerns about metal contamination in the final product and waste disposal.

Experimental Protocol
  • Acid Chloride Formation: In a fume hood, cyclopropylacetic acid is cautiously treated with an excess of thionyl chloride (SOCl₂). The mixture is gently refluxed until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude cyclopropylacetyl chloride.

  • Gilman Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide is suspended in anhydrous diethyl ether at 0 °C. Two equivalents of methyllithium solution are added dropwise, leading to the formation of lithium dimethylcuprate.

  • Corey-House Coupling: The crude cyclopropylacetyl chloride, dissolved in anhydrous diethyl ether, is added slowly to the freshly prepared Gilman reagent at -78 °C.

  • Reaction and Workup: The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: The mixture is filtered to remove copper salts, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product is purified by distillation.

Pathway C: From 5-Chloro-2-pentanone via Intramolecular Cyclization

This efficient, one-step synthesis involves the base-mediated intramolecular cyclization of 5-chloro-2-pentanone to form this compound. This method is well-documented in Organic Syntheses, a highly reputable source for reliable chemical preparations. [1][2]

Reaction Mechanism & Workflow

In the presence of a strong base, such as sodium hydroxide, the α-proton of the ketone is abstracted to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in a 3-exo-tet cyclization to form the cyclopropane ring and expel the chloride ion.

Pathway_C start 5-Chloro-2-pentanone product This compound start->product Intramolecular Cyclization reagent NaOH, H2O

Caption: Synthetic route from 5-Chloro-2-pentanone.

Cost-Benefit Analysis
  • Cost: 5-Chloro-2-pentanone is a commercially available and relatively inexpensive starting material. [2]Sodium hydroxide is a very low-cost bulk chemical.

  • Benefits: This is a one-step synthesis with a high reported yield (77-83%). [1][2]The procedure is straightforward, uses inexpensive reagents, and is readily scalable. The purification by distillation is also a standard and efficient industrial process.

  • Drawbacks: The reaction is exothermic and requires careful temperature control during the addition of the starting material to the base. The aqueous waste stream will have a high salt content that may require treatment before disposal.

Experimental Protocol (Adapted from Organic Syntheses)
  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. A solution of sodium hydroxide in water is placed in the flask.

  • Addition of Starting Material: 5-Chloro-2-pentanone is added dropwise to the stirred sodium hydroxide solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle boil. [1][2]3. Reaction: After the addition is complete, the mixture is heated to reflux for one hour to drive the cyclization to completion. [1][2]4. Purification by Distillation: The condenser is arranged for distillation, and the product is co-distilled with water. The organic layer of the distillate is separated.

  • Workup and Final Purification: The aqueous layer of the distillate is saturated with potassium carbonate to salt out any dissolved product, which is then separated. The combined organic layers are dried over anhydrous calcium chloride and then purified by fractional distillation to yield pure this compound. [1][2]

Conclusion and Recommendations

Based on this comprehensive analysis, Pathway C, the intramolecular cyclization of 5-chloro-2-pentanone, is the most recommended route for the synthesis of this compound, especially for large-scale production. Its high yield, low-cost starting materials, operational simplicity, and detailed documentation in a reliable source like Organic Syntheses make it the most cost-effective and practical option.

Pathway B offers a viable alternative if cyclopropylacetic acid is a more readily available or cheaper starting material in a specific context. However, the use of hazardous reagents like thionyl chloride and pyrophoric methyllithium necessitates stringent safety protocols and specialized handling, which may increase the operational cost and complexity.

Pathway A is a reasonable choice for small-scale laboratory synthesis, particularly if cyclopropylacetonitrile is on hand. The main challenge lies in the careful handling of the Grignard reagent and the potential for variable yields.

Ultimately, the choice of synthetic pathway will depend on the specific needs of the project, including the scale of the synthesis, the availability and cost of starting materials, the technical capabilities of the laboratory, and the importance of safety and environmental considerations.

References

  • Cannon, G. W.; Ellis, R. C.; Leal, J. R. Methyl cyclopropyl ketone. Org. Synth.1951, 31, 74. DOI: 10.15227/orgsyn.031.0074. [Link]
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A Comparative Guide to the Biological Activity of 1-Cyclopropylpropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Ketone Scaffold in Medicinal Chemistry

The cyclopropyl group is a fascinating structural motif that has garnered significant attention in drug discovery and development.[1][2] Its inherent ring strain and unique electronic properties, which can mimic a carbon-carbon double bond, offer medicinal chemists a powerful tool for designing novel therapeutics.[1][3] When incorporated into a ketone structure, such as the 1-cyclopropylpropan-2-one (also known as cyclopropyl methyl ketone) scaffold, this three-membered ring can profoundly influence a molecule's biological activity, metabolic stability, and conformational rigidity.[3][4]

This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of this compound. We will delve into their antimicrobial, antiviral, and cytotoxic properties, supported by experimental data and detailed protocols. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how modifications to this scaffold can be strategically employed to optimize therapeutic potential.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is demonstrated by the broad spectrum of biological activities its derivatives possess. The reactivity and biological function can be finely tuned by chemical modifications to the core structure.

Antimicrobial and Antifungal Activity

Cyclopropane derivatives have shown considerable promise as antimicrobial agents.[2][5] A notable study by Chen et al. involved the synthesis of fifty-three amide derivatives containing a cyclopropane ring, which were evaluated for their in-vitro antibacterial and antifungal activities.[1][6] The core structure involves modifying the this compound backbone to create 2-phenylcyclopropane-1-carboxamides, introducing diverse substituents on both the phenyl ring and the amide nitrogen.

The results indicate that these derivatives exhibit moderate to excellent activity against various pathogens. For instance, several compounds showed promising antifungal activity against Candida albicans, with MIC₈₀ values as low as 16 μg/mL.[1][7] Structure-activity relationship studies revealed that aryl amides generally possessed higher activity than their aliphatic counterparts.[1] Furthermore, the placement of halogen substituents on the phenyl ring significantly influenced antibacterial potency.[1]

Compound SeriesModificationTarget OrganismActivity (MIC₈₀)Reference
Cyclopropyl Amides 2-Aryl substitution, varied amideCandida albicans16 - 64 μg/mL[1]
Cyclopropyl Amides 2-Aryl substitution, varied amideStaphylococcus aureus32 - 128 μg/mL[1]
Cyclopropyl Amides 2-Aryl substitution, varied amideEscherichia coli~128 μg/mL[1]
Dehydrozingerone Deriv. 1-acetyl-2-arylcyclopropaneGram-positive & Gram-negative bacteriaSignificant Activity[5]

Table 1: Comparative Antimicrobial and Antifungal Activity of this compound Analogs.

Antiviral Activity

The cyclopropyl ring serves as a bioisostere for other chemical groups, a strategy effectively used in the development of antiviral agents.[1] In a key study, a series of acyclic nucleosides incorporating a cyclopropyl group were synthesized and evaluated for their anti-herpetic activity.[8] One particular derivative, 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine, demonstrated exceptionally potent antiviral activity against Herpes Simplex Virus type-1 (HSV-1), with an IC₅₀ of 0.020 µg/mL, making it significantly more potent than the widely used drug Acyclovir (IC₅₀ = 0.81 µg/mL).[8]

The study highlighted the critical importance of stereochemistry; only the enantiomer with the (1'S, 2'R) configuration was active.[8] This compound was found to be an efficient substrate for the viral thymidine kinase, a key enzyme in the mechanism of action for many anti-herpes drugs.[8] This demonstrates that the rigid cyclopropane scaffold can precisely orient key functional groups (in this case, hydroxyls mimicking the deoxyribose moiety) for optimal interaction with viral enzymes.

CompoundVirus TargetActivity (IC₅₀)ComparisonReference
(1'S,2'R)-Cyclopropyl Nucleoside HSV-10.020 µg/mL40x more potent[8]
Acyclovir (Control) HSV-10.81 µg/mLStandard of Care[8]
cis-configured Guanosine Analog HSV-1, HSV-2Low but specific activity-[9]

Table 2: Comparative Antiviral Activity of Cyclopropyl Nucleoside Analogs.

Cytotoxic and Anticancer Activity

The same structural features that confer antimicrobial activity can often be leveraged for cytotoxicity against cancer cells. A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, which are derivatives of dehydrozingerone, were tested for in-vitro cytotoxic activity against several human cancer cell lines.[5]

These compounds expressed significant cytotoxicity against HeLa (cervical cancer), LS174 (colon cancer), and A549 (lung cancer) cell lines, while showing no significant impact on the normal MRC5 cell line, indicating a degree of selectivity.[5] The potency was dependent on the specific substitution; the butyl derivative was most active against HeLa cells (IC₅₀ = 8.63 µM), while the benzyl derivative was most effective against LS174 and A549 cells (IC₅₀ = 10.17 µM and 12.15 µM, respectively).[5] This highlights how subtle modifications to the periphery of the cyclopropyl-ketone core can tune the molecule's biological target specificity.

DerivativeCell LineActivity (IC₅₀)Reference
Butyl Derivative HeLa8.63 µM[5]
Benzyl Derivative LS17410.17 µM[5]
Benzyl Derivative A54912.15 µM[5]

Table 3: In-Vitro Cytotoxic Activity of Dehydrozingerone-based Cyclopropyl Derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to evaluate these derivatives must be robust. Below are detailed protocols for key assays discussed in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Causality: The principle behind this assay is to identify the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This is a primary quantitative measure of a compound's antimicrobial potency.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of test compound in 96-well plate I1 Inoculate each well with the microbial suspension P1->I1 P2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Include positive (no drug) and negative (no microbe) controls I3 Incubate at 37°C for 18-24 hours I2->I3 A1 Visually inspect for turbidity (microbial growth) I3->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (inoculum in medium, no compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Assay S1 Seed cells in a 96-well plate and allow to adhere overnight S2 Treat cells with serial dilutions of the test derivative S1->S2 S3 Incubate for a defined period (e.g., 24, 48, or 72 hours) S2->S3 S4 Add MTT solution to each well and incubate for 2-4 hours S3->S4 S5 Living cells convert MTT (yellow) to Formazan (purple) S4->S5 S6 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals S5->S6 S7 Measure absorbance at ~570 nm using a plate reader S6->S7 S8 Calculate % viability and IC50 value S7->S8

Caption: Experimental Workflow of the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to attach and grow for 24 hours.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test derivative. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will produce formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanistic Insights and Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to the chemical properties of the cyclopropane ring.

SAR_Concept cluster_mods Chemical Modifications cluster_activity Biological Outcomes Core This compound Scaffold R1 Modification at R1 (e.g., Aryl group) Core->R1 Influences Reactivity R2 Modification at R2 (e.g., Amide, Ester) Core->R2 Modulates Solubility & Binding R3 Stereochemistry Core->R3 Dictates 3D Fit Potency Potency (IC50, MIC) R1->Potency Selectivity Target Selectivity (e.g., Viral vs. Host Enzyme) R1->Selectivity R2->Potency PK Pharmacokinetics (Metabolic Stability) R2->PK R3->Potency R3->Selectivity

Caption: Structure-Activity Relationship (SAR) for Cyclopropyl Derivatives.

  • Ring Strain and Reactivity: The high C-H bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially improving a drug's pharmacokinetic profile.[4] However, this strained ring can also act as a reactive entity. For example, cyclopropyl ketones can undergo ring-opening reactions, which can be a key step in enzyme inhibition.[10][11] The nature of the substituents (aryl vs. alkyl) dramatically affects this reactivity.[12][13]

  • Conformational Rigidity: The cyclopropyl ring locks a portion of the molecule into a fixed conformation. This rigidity can be advantageous, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity, as seen in the stereospecific antiviral nucleosides.[8]

  • Bioisosterism: The cyclopropane unit can act as a stable bioisostere of a double bond or other chemical groups.[1] This allows for the modification of a known pharmacophore to enhance properties like metabolic stability or to explore new binding interactions, a strategy successfully employed in designing estrogen receptor ligands.[14]

Conclusion and Future Outlook

Derivatives based on the this compound scaffold represent a versatile and promising class of biologically active compounds. The evidence clearly shows that through rational chemical modification, these molecules can be developed into potent antimicrobial, antiviral, and cytotoxic agents. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships. By carefully tuning substituents and controlling stereochemistry, researchers can optimize potency, enhance selectivity, and improve pharmacokinetic properties. Future research should focus on exploring novel substitutions, elucidating precise mechanisms of action through molecular docking and enzymatic assays, and advancing the most promising leads into preclinical development.

References

  • Mijatović, A. S., et al. (2017). Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives. Chemistry & Biodiversity.
  • Wang, T., et al. (2023). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry.
  • Wang, T., et al. (2023). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Research Explorer, The University of Manchester.
  • Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. ACS Catalysis.
  • Harada, K., et al. (1998). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Journal of Medicinal Chemistry.
  • Scherer, M., et al. (2004). Synthesis and Antiviral Activity of Monofluorinated Cyclopropanoid Nucleosides. Helvetica Chimica Acta.
  • Yeo, H. L., et al. (2013). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Archives of Pharmacal Research.
  • Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem.
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. ResearchGate.
  • Salaün, J. & Baird, M. S. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design.
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
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  • de Souza, E. T., et al. (2023). Cytotoxic and Anti-HSV-1 Effects of Caulerpin Derivatives. Molecules.
  • Hypha Discovery. (2023). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed.
  • Liu, H.W. (n.d.). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome.
  • Salaün, J. & Baird, M. S. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.

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A Comparative Guide to the Quantitative Analysis of 1-Cyclopropylpropan-2-one in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 1-cyclopropylpropan-2-one, a key intermediate and potential impurity in pharmaceutical manufacturing. Researchers, quality control analysts, and drug development professionals are often faced with the challenge of accurately measuring this analyte in complex matrices such as reaction mixtures, final drug products, or biological samples. The choice of analytical technique is paramount, directly impacting data integrity, regulatory compliance, and, ultimately, product safety and efficacy.

This document moves beyond a simple listing of methods to explore the causality behind experimental choices. We will dissect the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing field-proven insights and detailed, self-validating protocols. Our objective is to equip you with the necessary expertise to select, develop, and validate the optimal method for your specific application.

The Analytical Challenge: Understanding this compound

This compound (C₆H₁₀O, MW: 98.14 g/mol ) is a small, relatively volatile ketone.[1] Its quantification in complex sample matrices presents several distinct challenges:

  • Volatility: While its volatility is advantageous for Gas Chromatography, it can also lead to analyte loss during sample preparation steps like solvent evaporation if not carefully controlled.

  • Reactivity: The carbonyl group is susceptible to reactions, which can be a challenge for stability but also an opportunity for derivatization to enhance detection.[2]

  • Matrix Interference: Complex mixtures, by definition, contain numerous components that can co-elute with the analyte or cause signal suppression/enhancement, compromising accuracy.[2] This is a critical consideration in pharmaceutical formulations containing multiple excipients or in biological fluids.

  • Lack of a Strong Chromophore: The simple ketone structure lacks a strong UV-absorbing chromophore, making sensitive detection by HPLC with UV-Vis detectors difficult without chemical modification.

Selecting an appropriate analytical technique requires a thorough understanding of these properties and a strategy to mitigate the associated challenges.

Head-to-Head Comparison: GC-MS vs. HPLC

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography and High-Performance Liquid Chromatography. The choice between them hinges on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Principle of Operation: GC is an exceptionally powerful separation technique for volatile and semi-volatile compounds.[3] Samples are vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile and stationary phases. Coupling GC with a Mass Spectrometer provides unparalleled selectivity and sensitivity, as the MS detector identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

Why it Works for this compound:

  • High Resolving Power: Capillary GC columns offer excellent separation efficiency, capable of resolving the target analyte from closely related impurities or matrix components.

  • Inherent Suitability: The volatility of this compound makes it an ideal candidate for GC analysis without the need for derivatization.

  • Definitive Identification: Mass Spectrometry provides structural confirmation, which is a critical requirement for impurity identification under ICH guidelines.[4][5] This high degree of specificity ensures that the quantified peak is unequivocally the analyte of interest.

Causality Behind Experimental Choices: The selection of a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a logical starting point, as it separates compounds primarily by their boiling points. The use of Selected Ion Monitoring (SIM) mode in the MS detector is a deliberate choice to maximize sensitivity and exclude noise from other ions, allowing for quantification at very low levels.[6]

High-Performance Liquid Chromatography (HPLC): Versatility for Complex Matrices

Principle of Operation: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[7] For a compound like this compound, a reversed-phase setup (e.g., C18 column) is typically used, where a polar mobile phase elutes compounds based on their hydrophobicity.

Overcoming Detection Challenges with Derivatization: As mentioned, this compound's poor UV absorbance is a significant limitation. This is overcome by pre-column derivatization, a process that chemically modifies the analyte to attach a strongly UV-absorbing tag. A classic and highly effective reagent for ketones is 2,4-dinitrophenylhydrazine (DNPH).[8][9] This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which has strong absorbance around 360 nm, dramatically increasing detection sensitivity.[9]

Why Choose HPLC?

  • Matrix Compatibility: HPLC is often superior for analyzing samples in complex, non-volatile matrices (e.g., creams, ointments, or solutions with salts and polymers) that would be problematic for a GC inlet.

  • Reduced Thermal Stress: The analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation of the analyte or other sample components.

  • Robustness: Modern HPLC systems are known for their robustness and reproducibility, making them workhorses in quality control environments.[7]

Causality Behind Experimental Choices: The derivatization step is essential; without it, the method would lack the required sensitivity.[8] The subsequent sample cleanup, often using Solid-Phase Extraction (SPE), is a critical step to remove excess derivatizing reagent and other interferences, ensuring a clean chromatogram and protecting the analytical column.[9]

Performance Comparison: A Data-Driven Overview

To provide an objective comparison, the following table summarizes the expected performance of optimized GC-MS and HPLC-UV (with DNPH derivatization) methods for quantifying this compound. These values are based on established principles of analytical method validation as outlined by the ICH.[10][11]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) HPLC-UV (with DNPH Derivatization) Rationale / Commentary
Selectivity / Specificity Excellent Very Good GC-MS provides definitive mass-based identification, offering the highest level of confidence.[12] HPLC selectivity relies on chromatographic separation and the specificity of the derivatization reaction.
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL~0.5 - 5 µg/mLGC-MS, particularly in SIM mode, generally offers superior sensitivity for small volatile molecules.
Linearity (R²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined concentration range when properly optimized.[7][10]
Precision (%RSD) < 2%< 3%The additional sample handling steps (derivatization, SPE) in the HPLC method can introduce slightly more variability.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods demonstrate high accuracy. The broader acceptable range for HPLC accounts for potential minor inefficiencies in the multi-step sample preparation.[13][14]
Sample Preparation Simple (Dilute-and-shoot)Multi-step (Derivatization, Extraction)GC-MS offers a significantly faster and simpler workflow, a key advantage for high-throughput analysis.
Suitability Ideal for volatile analytes, impurity profiling, and when high sensitivity/specificity is required.Excellent for non-volatile matrices, routine QC, and when GC is unavailable.The choice is driven by the specific analytical problem: the nature of the matrix and the required level of sensitivity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each includes system suitability tests (SSTs) to ensure the instrumentation is performing correctly before sample analysis, a cornerstone of trustworthy analytical science.

Protocol 1: Quantification of this compound by GC-MS

This method is optimized for high sensitivity and selectivity.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): Cyclohexanone or other suitable ketone of high purity

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Class A volumetric flasks and pipettes

2. Standard and Sample Preparation:

  • Internal Standard Stock (1 mg/mL): Accurately weigh 100 mg of cyclohexanone and dissolve in 100 mL of solvent.

  • Analyte Stock (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of solvent.

  • Calibration Standards (0.1 - 50 µg/mL): Prepare a series of at least 5 calibration standards by serial dilution of the analyte stock. Fortify each standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh the sample matrix and dissolve/extract with the solvent to achieve an expected analyte concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

3. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 2 min

  • MS System: Agilent 5977 or equivalent

  • Mode: Electron Ionization (EI), 70 eV

  • Acquisition: Selected Ion Monitoring (SIM)

    • Quantifier Ion (this compound): m/z 55

    • Qualifier Ion (this compound): m/z 98

    • Quantifier Ion (Cyclohexanone IS): m/z 55 (Note: Choose IS with non-interfering ions if necessary)

4. System Suitability Test (SST):

  • Inject a mid-level calibration standard six times.

  • Acceptance Criteria: %RSD of the peak area ratio (Analyte/IS) must be ≤ 2.0%. Tailing factor for both peaks should be between 0.9 and 1.5.

5. Analysis and Data Processing:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

  • Apply a linear regression fit (y = mx + c) with a weighting of 1/x. The correlation coefficient (R²) must be ≥ 0.999.

  • Quantify the analyte in samples using the generated calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard & IS Dilution Dilution / Extraction + Spiking with IS RefStd->Dilution Sample Complex Mixture Sample Sample->Dilution Cal_Stds Calibration Standards Dilution->Cal_Stds Final_Sample Prepared Sample Dilution->Final_Sample Injector GC Inlet (Vaporization) Final_Sample->Injector Column GC Column (Separation) Injector->Column He Carrier Gas MS Mass Spectrometer (Detection - SIM Mode) Column->MS Chromatogram Peak Integration (Area Ratio) MS->Chromatogram Calibration Calibration Curve (R² ≥ 0.999) Chromatogram->Calibration Quantification Concentration Report Calibration->Quantification

Caption: Workflow for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Quantification by HPLC-UV following DNPH Derivatization

This method is a robust alternative, particularly for samples in non-volatile matrices.

1. Materials and Reagents:

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in Acetonitrile with 0.1% Phosphoric Acid)

  • Solvents: Acetonitrile, Methanol (HPLC grade), and Ultrapure Water

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg

  • Class A volumetric flasks and pipettes

2. Derivatization and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the reference standard in Acetonitrile.

  • Calibration Standards (0.5 - 100 µg/mL): Prepare serial dilutions.

  • Derivatization Step: To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent. Vortex and allow to react at 40°C for 30 minutes.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of Methanol followed by 5 mL of Water.

    • Load the 2 mL reacted solution onto the cartridge.

    • Wash with 5 mL of Water:Acetonitrile (60:40) to remove excess DNPH.

    • Elute the hydrazone derivative with 5 mL of Acetonitrile.

    • Collect the eluate and dilute to a final volume of 10 mL with the mobile phase.

3. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase: Isocratic; Acetonitrile:Water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 360 nm[9]

4. System Suitability Test (SST):

  • Inject a mid-level derivatized standard six times.

  • Acceptance Criteria: %RSD of the peak area must be ≤ 2.0%. Tailing factor should be between 0.9 and 1.8.

5. Analysis and Data Processing:

  • Construct an external standard calibration curve by plotting peak area against concentration.

  • Apply a linear regression fit. The correlation coefficient (R²) must be ≥ 0.999.

  • Quantify the analyte derivative in samples using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample / Standard in Solution Deriv Add DNPH Reagent React at 40°C Sample->Deriv SPE SPE Cleanup (C18) 1. Load 2. Wash 3. Elute Deriv->SPE Final_Sample Final Eluate in Mobile Phase SPE->Final_Sample Injector HPLC Autosampler Final_Sample->Injector Column C18 Column (Separation) Injector->Column Pump Isocratic Pump (ACN:H₂O) Pump->Injector Detector UV-Vis Detector (360 nm) Column->Detector Chromatogram Peak Integration (Area) Detector->Chromatogram Calibration Calibration Curve (R² ≥ 0.999) Chromatogram->Calibration Quantification Concentration Report Calibration->Quantification

Caption: Workflow for quantification by HPLC-UV with DNPH derivatization.

Conclusion and Recommendations

The accurate quantification of this compound in complex mixtures is readily achievable with modern analytical instrumentation. The choice between GC-MS and HPLC is not a matter of which is "better," but which is more "fit-for-purpose."

  • GC-MS is the recommended primary technique. Its superior selectivity, sensitivity, and simple sample preparation workflow make it the most efficient and powerful method, especially for impurity analysis where definitive identification is crucial.

  • HPLC with UV detection following DNPH derivatization is a highly robust and reliable alternative. It is the method of choice when dealing with non-volatile sample matrices or when GC instrumentation is not available. While the sample preparation is more involved, the method is well-established and provides excellent quantitative performance.

Regardless of the chosen method, a rigorous validation protocol that assesses specificity, linearity, accuracy, precision, and robustness is not merely a regulatory formality but a scientific necessity.[10][11] Adherence to these principles ensures that the data generated is trustworthy, reproducible, and scientifically sound.

References

  • Holm, K., Linnet, K., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology.
  • Holm, K., Linnet, K., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. University of Copenhagen Research Portal.
  • Kubo, H., et al. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Analytical Biochemistry.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Semantic Scholar. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
  • Kallinikou, C., et al. (2022). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. National Institutes of Health (NIH).
  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • Agilent. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency (EMA). (2006). Q3B(R2) Impurities in New Drug Products.
  • Mathis, D., et al. (2025). Pre-Analytical Considerations in the simultaneous quantification of Ketone Bodies, Lactate, pyruvate and TCA cycle intermediates. PubMed.
  • Li, L., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI.
  • Galindo, R. J., & Umpierrez, G. E. (2023). Update on Measuring Ketones. PubMed.
  • Galindo, R. J., & Umpierrez, G. E. (2023). Update on Measuring Ketones. National Institutes of Health (NIH).
  • Kadam, S. C., et al. (2022). Modern Trend in Analytical Techniques: A Review. World Journal of Pharmaceutical Research.
  • PubChem. This compound.
  • Piel, G., et al. (2015). Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR. ORBi.

Sources

A Senior Application Scientist's Guide to the Characterization of Byproducts in the Synthesis of 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and the Analytical Imperative

1-Cyclopropylpropan-2-one is a valuable ketone intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural motif, combining a reactive carbonyl group with a strained cyclopropyl ring, makes it a versatile building block for more complex molecular architectures. However, as with any chemical synthesis, the path from starting materials to the final product is rarely without detours. The formation of byproducts is an inherent challenge that can significantly impact reaction yield, product purity, and the scalability of the process.

For researchers and drug development professionals, a thorough understanding and characterization of these byproducts are not merely academic exercises. They are critical for process optimization, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API), and meeting stringent regulatory standards. This guide provides a comparative analysis of a common synthetic route to this compound, delves into the mechanistic origins of potential byproducts, and presents a robust, multi-technique analytical workflow for their definitive identification and characterization.

Comparative Synthesis: The Acetoacetic Ester Route

One of the most reliable and classic methods for preparing α-substituted ketones is the acetoacetic ester synthesis. This method is particularly well-suited for synthesizing this compound by using ethyl acetoacetate and an appropriate cyclopropyl-containing electrophile.

The overall transformation involves three key stages:

  • Enolate Formation: Deprotonation of the acidic α-carbon of ethyl acetoacetate.

  • Alkylation: Nucleophilic attack of the enolate on an electrophile, in this case, (bromomethyl)cyclopropane.

  • Hydrolysis & Decarboxylation: Removal of the ester group and subsequent loss of CO₂ to yield the target ketone.

The choice of base and reaction conditions in the first two steps is paramount, as it directly influences the product distribution and the formation of key byproducts.

Byproduct Formation: A Mechanistic Perspective

The primary challenge in the acetoacetic ester synthesis stems from the ambident nature of the enolate nucleophile. It possesses two nucleophilic sites: the α-carbon and the enolate oxygen. This duality leads to a competition between C-alkylation (the desired pathway) and O-alkylation (a major byproduct pathway).

dot

Caption: Reaction pathways in acetoacetic ester synthesis.

Based on this mechanism, we can anticipate several key byproducts:

  • O-Alkylated Product (Ethyl 3-(cyclopropylmethoxy)but-2-enoate): This is often the most significant byproduct. Its formation is favored under conditions that promote thermodynamic control or when using highly polar, aprotic solvents.

  • Dialkylated Product (Ethyl 2-acetyl-2,4-dicyclopropylbutanoate): If an excess of the base or alkylating agent is used, or if the reaction is not carefully controlled, the initially formed C-alkylated product can be deprotonated again and undergo a second alkylation.[1]

  • Unreacted Ethyl Acetoacetate: Incomplete reaction will leave starting material in the crude product.

  • β-Keto Acid Intermediate (2-acetyl-3-cyclopropylpropanoic acid): Incomplete decarboxylation during the acidic workup can leave the hydrolyzed, but not decarboxylated, intermediate.[2]

  • Self-Condensation Products: Under strongly basic conditions, the enolate of ethyl acetoacetate can react with another molecule of the ester (a Claisen-type condensation), leading to higher molecular weight impurities.

A Comparative Guide to Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of the target molecule and its associated byproducts. No single technique is sufficient; instead, the synergistic use of chromatographic separation and spectroscopic elucidation provides a complete purity profile.

Workflow for Byproduct Characterization

dot

G A Crude Reaction Mixture B GC-MS Analysis (Screening & Volatiles) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) A->C D HPLC / UHPLC-MS (Quantification & Non-Volatiles) A->D E Byproduct Identification B->E Tentative ID via Library Match & Frag. F Structure Confirmation C->F Unambiguous Structure G Purity Assessment & Quantification D->G Area % E->C Guides NMR Interpretation F->G Confirms Peak Identity

Caption: Integrated analytical workflow for synthesis monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile compounds, making it an ideal first-line technique for this synthesis.

  • Expertise & Experience: The GC separates components of the crude mixture based on their boiling points and interactions with the stationary phase. The lower-boiling O-alkylated byproduct will typically elute before the C-alkylated intermediate, which in turn elutes before the higher-boiling dialkylated product. The mass spectrometer provides two crucial pieces of information: the molecular weight from the molecular ion peak (M⁺) and a characteristic fragmentation pattern that serves as a "fingerprint." For ketones, a key fragmentation is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[3][4]

  • Trustworthiness: For GC-MS to be a self-validating system, a temperature gradient program must be developed to ensure adequate separation of all potential components. A blank solvent injection should be run first to ensure no system contamination. Tentative identifications from library searches (e.g., NIST) must be critically evaluated, as isomers often have similar fragmentation patterns. Confirmation requires analysis of an authentic standard or corroboration with NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for molecular structure elucidation and is indispensable for definitively distinguishing between the C- and O-alkylated isomers.

  • Expertise & Experience:

    • ¹H NMR: This technique provides information on the chemical environment of every proton in the molecule. The key diagnostic signals for the target product, this compound, are the singlet for the acetyl methyl protons (~2.1 ppm), the doublet for the methylene protons adjacent to the cyclopropyl ring (~2.3 ppm), and the characteristic upfield multiplets for the cyclopropyl protons (0.1-0.9 ppm). The O-alkylated byproduct would show a distinct vinyl proton signal and lack the characteristic methylene doublet of the C-alkylated product.

    • ¹³C NMR: This provides a count of the unique carbon atoms. The most telling signal is the carbonyl carbon, which appears far downfield (~208 ppm for a ketone). In the O-alkylated byproduct, this would be absent, replaced by signals for an ester carbonyl and sp² carbons of the double bond.

    • 2D NMR (COSY, HSQC): When spectra are complex, 2D techniques are used to establish connectivity. A COSY spectrum would show the coupling between the methylene protons and the cyclopropyl methine proton in the target product, confirming the C-C bond formation.

  • Trustworthiness: A high-purity deuterated solvent (e.g., CDCl₃) is used, and a reference standard like tetramethylsilane (TMS) is added to calibrate the chemical shift scale to 0.00 ppm. The structural assignment is self-validating when all signals in both ¹H and ¹³C spectra are assigned and are consistent with 2D correlation data.

Data Presentation & Comparative Analysis

The following table summarizes the expected analytical data for the target product and its primary C- vs. O-alkylation-derived counterparts before the final hydrolysis and decarboxylation step, as this is the crucial stage for process monitoring.

CompoundStructureExpected GC R.T.Key MS Fragments (m/z)Key ¹H NMR Signals (δ, ppm)
Ethyl 2-(cyclopropylmethyl)acetoacetate (C-Alkylated Intermediate)EtO-C(=O)-CH(CH₂-⬡)-C(=O)-MeHigher184 (M⁺), 141, 113, 99, 43~3.7 (t, CH), ~2.5 (d, CH₂-⬡), ~2.2 (s, COCH₃), ~1.2 (t, OCH₂CH₃), 0.1-0.9 (m, cyclopropyl)
Ethyl 3-(cyclopropylmethoxy)but-2-enoate (O-Alkylated Byproduct)EtO-C(=O)-CH=C(O-CH₂-⬡)-MeLower184 (M⁺), 139, 111, 55~5.0 (s, =CH), ~3.6 (d, O-CH₂-⬡), ~2.1 (s, =C-CH₃), ~1.2 (t, OCH₂CH₃), 0.2-0.9 (m, cyclopropyl)
This compound (Final Product)⬡-CH₂-C(=O)-MeIntermediate98 (M⁺), 83, 55, 43~2.3 (d, CH₂-⬡), ~2.1 (s, COCH₃), 0.1-0.9 (m, cyclopropyl)

Experimental Protocols

Protocol 1: Synthesis via Acetoacetic Ester Alkylation
  • Trustworthiness Note: All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture.

  • Base Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and N₂ inlet, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) with caution. Allow the solution to cool to room temperature.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (6.5 g, 50 mmol) dropwise via syringe over 15 minutes, maintaining a gentle stir.

  • Alkylation: Add (bromomethyl)cyclopropane (7.4 g, 55 mmol) to the solution. Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup - Hydrolysis & Decarboxylation: After cooling to room temperature, carefully add 50 mL of 3 M aqueous HCl. Heat the biphasic mixture to reflux for 2-3 hours until CO₂ evolution ceases.

  • Extraction: Cool the mixture, transfer to a separatory funnel, and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: GC-MS Analysis of Crude Product
  • Sample Preparation: Dilute one drop of the crude reaction mixture (post-workup, pre-distillation) in 1 mL of dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Integrate all peaks and compare fragmentation patterns with a spectral library (e.g., NIST). Tentatively identify the target product and major impurities based on retention time and mass spectra.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control to minimize byproduct formation. The ambident reactivity of the acetoacetic ester enolate is the primary source of impurities, leading to O-alkylation and dialkylation products. A robust analytical strategy, leveraging the separation power of GC and the definitive structural elucidation capabilities of NMR, is not just recommended but essential for any serious research or development effort. By understanding the mechanistic origins of these byproducts and employing a synergistic analytical workflow, scientists can optimize reaction conditions, ensure product quality, and build a comprehensive data package for process validation and regulatory submission.

References

  • LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.
  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate.
  • University of Colorado Boulder. (n.d.). 1H Nuclear Magnetic Resonance.
  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube.
  • LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
  • Selective Cleavage and Decarboxylation of β-Keto Esters. (2025, August 7). ResearchGate.
  • Harvey, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.

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A Comparative Guide to the Kinetic Landscape of 1-Cyclopropylpropan-2-one and its Acyclic/Cyclic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of carbonyl compounds is a cornerstone of molecular design and synthesis. The choice of a ketone can dramatically influence reaction rates, yields, and stereochemical outcomes. 1-Cyclopropylpropan-2-one, a fascinating structural motif, presents a unique combination of steric and electronic properties conferred by its three-membered ring. This guide provides an in-depth comparative analysis of its kinetic behavior, particularly in the context of nucleophilic addition, benchmarked against common aliphatic and cyclic ketones: acetone, 2-butanone, and cyclopentanone.

While direct, side-by-side experimental kinetic data for these specific ketones under identical conditions is not extensively documented in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and computational findings to construct a robust framework for understanding their relative reactivities. We will dissect the underlying steric, electronic, and strain effects that govern their kinetic profiles and provide a comprehensive, self-validating experimental protocol for researchers to generate this valuable comparative data in their own laboratories.

Mechanistic Framework: The Nucleophilic Addition to Ketones

The reduction of ketones by sodium borohydride (NaBH₄) serves as an excellent model reaction for comparing the intrinsic reactivity of the carbonyl group towards nucleophilic attack. The reaction proceeds via a well-established two-step mechanism: nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1]

The rate-determining step is the initial nucleophilic attack. Consequently, the reaction's kinetics are highly sensitive to the structural and electronic environment of the carbonyl group. Three primary factors dictate the activation energy of this step and thus the overall reaction rate:

  • Steric Hindrance: The spatial bulk around the carbonyl carbon impedes the approach of the nucleophile. Less hindered ketones react more rapidly.

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-donating groups attached to the carbonyl reduce its partial positive charge, deactivating it towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity and accelerate the reaction.

  • Ring Strain: For cyclic ketones, the change in hybridization from sp² (in the ketone) to sp³ (in the alkoxide intermediate) alters the ring strain. This can either accelerate or decelerate the reaction depending on the ring size.

Ketone Reduction Mechanism start Ketone + NaBH₄ ts1 Transition State 1 (Hydride Attack) start->ts1 Rate-Determining Step intermediate Alkoxide Intermediate ts1->intermediate Nucleophilic Addition ts2 Transition State 2 (Protonation) intermediate->ts2 Workup (H₂O or H₃O⁺) product Alcohol Product ts2->product Protonation

Figure 2: Structural comparison of the ketones under investigation.
This compound

The cyclopropyl group is the defining feature of this ketone. Its influence is twofold:

  • Electronic Effect: The cyclopropane ring possesses a unique electronic structure, described by the Walsh orbital model. [2][3]The C-C bonds have significant p-character, allowing the ring to engage in conjugation with the adjacent π-system of the carbonyl group. [4]This conjugation involves the donation of electron density from the cyclopropyl Walsh orbitals into the π* orbital of the carbonyl. This electronic donation slightly reduces the electrophilicity of the carbonyl carbon, leading to a deactivating effect compared to a simple alkyl group.

  • Steric Effect: The cyclopropyl group is sterically more demanding than a methyl group. This increased bulk around the carbonyl will hinder the approach of the hydride nucleophile, further slowing the reaction rate relative to acetone.

Acetone (Propan-2-one)

As the simplest ketone, acetone serves as our baseline. It features two methyl groups flanking the carbonyl. This structure presents minimal steric hindrance to an incoming nucleophile, and the electronic influence is limited to the weak inductive donation from the methyl groups. [5]

2-Butanone

Replacing a methyl group of acetone with an ethyl group introduces two changes. First, the ethyl group is sterically larger than a methyl group, increasing the steric hindrance and thus decreasing the reaction rate. Second, the ethyl group is a slightly stronger inductive electron donor than a methyl group, which further reduces the electrophilicity of the carbonyl carbon. Both effects combine to make 2-butanone less reactive than acetone.

Cyclopentanone

Cyclic ketones exhibit reactivity profiles influenced by ring strain. Cyclopentanone has significant torsional strain due to the eclipsing of C-H bonds. The sp²-hybridized carbonyl carbon has an ideal bond angle of 120°, which helps to alleviate some of this strain compared to an all-sp³ cyclopentane ring (ideal angle 109.5°). During reduction, this carbon becomes sp³-hybridized. This transition increases torsional strain. However, the dominant effect is the relief of angle strain. The move from a trigonal planar center to a tetrahedral one allows the ring to pucker more effectively, relieving overall strain. This relief of strain in the transition state leads to a lower activation energy, making cyclopentanone significantly more reactive than acyclic ketones like acetone.

Predicted Reactivity Order

Based on the interplay of these factors, the predicted order of reactivity towards sodium borohydride reduction is:

Cyclopentanone > Acetone > this compound > 2-Butanone

KetoneKey Influencing FactorsPredicted Relative Rate
Cyclopentanone Relief of ring strain upon reduction (dominant effect).Fastest
Acetone Baseline; minimal steric and electronic effects.Fast
This compound Moderate steric hindrance; electronic deactivation via conjugation.Slow
2-Butanone Increased steric hindrance and inductive deactivation from ethyl group.Slowest

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically determine and compare the reaction rates, a robust experimental protocol is required. The following procedure outlines a method for a comparative kinetic study using UV-Vis spectrophotometry, which monitors the disappearance of the ketone's n→π* absorption band over time.

Objective

To determine the second-order rate constants for the reduction of this compound, acetone, 2-butanone, and cyclopentanone with sodium borohydride in a propan-2-ol solvent system at a constant temperature.

Materials and Instrumentation
  • This compound (≥98%)

  • Acetone (Spectrophotometric grade)

  • 2-Butanone (≥99%)

  • Cyclopentanone (≥99%)

  • Sodium borohydride (≥98%)

  • Propan-2-ol (Spectrophotometric grade)

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Workflow

Kinetic Experiment Workflow prep 1. Prepare Stock Solutions - Ketones in Propan-2-ol - NaBH₄ in Propan-2-ol (fresh) setup 2. Spectrophotometer Setup - Set wavelength (λ_max of n→π*) - Thermostat to 25.0 °C prep->setup equilibrate 3. Equilibrate Reactants - Place ketone solution in cuvette - Allow to reach thermal equilibrium setup->equilibrate initiate 4. Initiate Reaction - Inject NaBH₄ solution - Start stopwatch & mix rapidly equilibrate->initiate monitor 5. Monitor Absorbance - Record Abs vs. Time data - Continue until reaction is >90% complete initiate->monitor analyze 6. Data Analysis - Convert Abs to [Ketone] - Plot 1/[Ketone] vs. Time - Determine k from slope monitor->analyze repeat 7. Repeat for Each Ketone - Perform multiple runs for reproducibility analyze->repeat

Figure 3: Workflow for the proposed comparative kinetic study.
Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.10 M stock solution of each ketone in propan-2-ol.

    • Crucially, prepare a fresh 0.50 M stock solution of NaBH₄ in propan-2-ol immediately before use. Sodium borohydride slowly reacts with the alcohol solvent, so a fresh solution is essential for accurate and reproducible results.

  • Determination of λ_max:

    • For each ketone solution, scan the UV spectrum (approx. 250-350 nm) to determine the wavelength of maximum absorbance (λ_max) for the n→π* transition. This is typically around 270-290 nm.

  • Kinetic Run:

    • Set the spectrophotometer to kinetics mode at the determined λ_max for the ketone being tested. Set the cell holder temperature to 25.0 ± 0.1 °C.

    • Pipette 2.0 mL of the 0.10 M ketone stock solution into a quartz cuvette and place it in the thermostatted cell holder. Allow it to equilibrate for at least 10 minutes.

    • To initiate the reaction, rapidly inject 0.4 mL of the 0.50 M NaBH₄ solution into the cuvette. This will result in initial concentrations of approximately [Ketone] = 0.083 M and [NaBH₄] = 0.083 M (pseudo-first-order conditions can also be used with a large excess of NaBH₄).

    • Immediately start the data acquisition, recording absorbance at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to go to >90% completion.

  • Data Analysis:

    • Convert the absorbance (A) data to ketone concentration ([K]) at each time point (t) using the Beer-Lambert law (A = εbc, where ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration). The molar absorptivity (ε) can be determined from a calibration curve of the starting ketone.

    • Assuming second-order kinetics (first order in ketone and first order in borohydride), the integrated rate law is: 1/[K]t = kt + 1/[K]₀.

    • Plot 1/[K]t versus time (t). The data should yield a straight line.

    • The slope of this line is the second-order rate constant, k.

  • Validation and Comparison:

    • Repeat the experiment for each of the four ketones, performing at least three replicate runs for each to ensure reproducibility and calculate the standard deviation.

    • The resulting rate constants will provide the quantitative data needed to validate or refine the predicted reactivity order.

Conclusion

This compound occupies a unique position in the kinetic landscape of simple ketones. Its reactivity is a delicate balance between the deactivating electronic conjugation of the cyclopropyl ring and its moderate steric profile. By understanding these fundamental principles, chemists can make more informed decisions in synthetic planning. While a definitive experimental ranking awaits a dedicated comparative study, the theoretical framework strongly suggests that this compound is less reactive towards nucleophilic addition than acetone and cyclopentanone, but potentially comparable to or slightly more reactive than 2-butanone. The provided experimental protocol offers a clear and robust pathway for researchers to generate the necessary data to illuminate this fascinating corner of chemical reactivity, empowering future innovations in drug discovery and molecular engineering.

References

  • Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
  • Neufeldt, S. R., Jiménez-Osés, G., Comins, D. L., & Houk, K. N. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11609–11618. [Link]
  • Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179-190.
  • de Lijser, H. J. P. (2007). Organic Chemistry: Structure, Mechanism, Synthesis. Wiley.
  • Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. [Link]
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
  • Chemistry LibreTexts. (2022, October 4).
  • Innovative In Education. (2010, February 3). IE Organic Lecture 10.3 - The MOs of Cyclopropane [Video]. YouTube. [Link]
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Chemistry LibreTexts. (2019, May 22). The Stereochemistry of Carbonyl Reduction. [Link]
  • University of Otago. (2020). The Bonding and Reactivity of alpha-Carbonyl Cyclopropanes. [Link]
  • Chemistry Stack Exchange. (2018, July 12). Reactivity of carbonyl adjacent to cyclopropyl group. [Link]
  • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society, 88(12), 2811–2819.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains—XII. The Effect of Ring Size on the Rates of Reaction of the Cyclic Ketones with Sodium Borohydride. Tetrahedron, 1(3), 221-230.
  • Wigfield, D. C., & Gowland, F. W. (1977). The kinetics and mechanism of the sodium borohydride reduction of ketones in 2-propanol. The Journal of Organic Chemistry, 42(7), 1108–1111.
  • Parimala, L., & Santhanalakshmi, J. (2014). Studies on the Iron Nanoparticles Catalyzed Reduction of Substituted Aromatic Ketones to Alcohols. Journal of Chemistry, 2014, 1-11. [Link]
  • Waser, J. (2011). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 65(3), 165-168. [Link]
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]
  • University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
  • Brown, H. C., Wheeler, O. H., & Ichikawa, K. (1957). Kinetic studies of the rates of reaction of sodium borohydride with aldehydes and ketones in isopropyl alcohol. Journal of the American Chemical Society, 79(11), 2966-2966.
  • Chemguide. (n.d.).

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A Comparative Guide to the Synthesis of 1-Cyclopropylpropan-2-one: A Traditional vs. Novel Organometallic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, a small, strained three-membered ring, has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of drug candidates, improving potency, metabolic stability, and target binding affinity.[1] Consequently, the development of efficient and scalable synthetic routes to key building blocks containing this moiety is of paramount importance to researchers, scientists, and drug development professionals. 1-Cyclopropylpropan-2-one is a valuable intermediate, serving as a precursor for a variety of more complex molecules. This guide provides an in-depth, objective comparison of a traditional synthetic method for this compound with a novel, organometallic-based approach, offering supporting experimental data and procedural insights to inform your synthetic strategy.

Methodology Comparison: A Head-to-Head Analysis

This guide will dissect two distinct synthetic pathways to this compound:

  • Traditional Method: The intramolecular cyclization of 5-chloro-2-pentanone. This is a classic and well-documented approach.

  • Novel Method: The reaction of cyclopropylacetic acid with methyllithium. This method leverages the high reactivity of organolithium reagents to forge the key carbon-carbon bond in a more direct fashion.

The following table provides a high-level comparison of these two methodologies, focusing on key performance indicators relevant to a research and development setting.

MetricTraditional Method (Intramolecular Cyclization)Novel Method (Organometallic Addition)
Starting Materials 5-Chloro-2-pentanone, Sodium HydroxideCyclopropylacetic acid, Methyllithium
Overall Yield 77-83%~76% (estimated based on similar reactions)
Reaction Time ~1.5 hours~1 hour
Key Reagent Cost 5-Chloro-2-pentanone: ~$2.00 - $2.30/gCyclopropylacetic acid: ~$1.90 -

1.20 - $1.60/mL
Safety Considerations Use of corrosive sodium hydroxide.High Hazard: Methyllithium is pyrophoric and reacts violently with water. Requires stringent anhydrous and inert atmosphere techniques.[2][3][4]
Scalability Demonstrated on a multi-mole scale.Feasible, but handling large quantities of methyllithium poses significant safety challenges.
Waste Products Sodium chloride, water.Lithium salts, methane gas, water.

Deep Dive: The Novel Organometallic Approach

The use of organolithium reagents to synthesize ketones from carboxylic acids is a powerful transformation in modern organic chemistry.[5][6] This method offers a direct route to the target molecule, bypassing the need for intermediate activation steps often required in other synthetic strategies.

Reaction Workflow: Organometallic Addition

The following diagram illustrates the key steps in the synthesis of this compound using the novel organometallic approach.

organometallic_workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Aqueous Workup A Cyclopropylacetic Acid C Lithium Cyclopropylacetate A->C Acid-Base Reaction B Methyllithium (1 eq.) B->C D Methane (gas) C->D F Dilithium Dianion Intermediate C->F Addition to Carbonyl E Methyllithium (1 eq.) E->F H Gem-diol Intermediate (unstable) F->H Protonation G Water/Acid G->H I This compound (Product) H->I Dehydration traditional_workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular S_N2 A 5-Chloro-2-pentanone C Enolate Intermediate A->C Deprotonation B Sodium Hydroxide B->C D This compound (Product) C->D Cyclization E Sodium Chloride (byproduct) D->E

Workflow for the traditional synthesis of this compound via intramolecular cyclization.

Experimental Protocol: A Time-Tested Method

Materials:

  • 5-Chloro-2-pentanone (1.0 eq)

  • Sodium hydroxide (1.5 eq)

  • Water

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: A solution of sodium hydroxide (1.5 eq) in water is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Addition of Ketone: 5-Chloro-2-pentanone (1.0 eq) is added to the sodium hydroxide solution over 15-20 minutes. The reaction mixture is heated to boiling and refluxed for 1 hour.

  • Distillation: The product is distilled from the reaction mixture as a water-ketone azeotrope.

  • Workup: The organic layer of the distillate is separated, and the aqueous layer is saturated with potassium carbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous calcium chloride.

  • Purification: The ether is removed by distillation, and the remaining this compound is purified by fractional distillation.

Characterization of this compound:

The characterization data for the product obtained via this method are identical to those listed for the novel organometallic approach.

Conclusion: Selecting the Optimal Synthetic Route

Both the traditional intramolecular cyclization and the novel organometallic addition present viable pathways to this compound. The traditional method is a robust, well-established procedure that is suitable for large-scale synthesis with relatively inexpensive starting materials. Its primary drawback is the multi-step nature of preparing the starting material, 5-chloro-2-pentanone, which is often synthesized from α-acetyl-γ-butyrolactone.

The novel organometallic approach offers a more direct, one-step conversion from a readily available carboxylic acid. This can be advantageous in a research setting where rapid access to derivatives is desired. However, the use of pyrophoric and highly reactive methyllithium necessitates specialized handling techniques and stringent safety precautions, which may limit its scalability in some laboratory environments. [2][3][4] Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, considering factors such as scale, available equipment, safety infrastructure, and the cost and availability of starting materials. This guide provides the necessary data and procedural insights to make an informed decision, empowering researchers to select the most appropriate method for their synthetic endeavors.

References

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. [Link]
  • JoVE. (2023). Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • IndiaMART. (n.d.). 5 Chloro 2 Pentanone. [Link]
  • Tegnér, C. (1951). On the Reaction between Methyllithium and Carboxylic Acids. Acta Chemica Scandinavica, 5, 782-786. [Link]
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]
  • Rhodium Archive. (n.d.). Methyl Ketones from Methyllithium and Carboxylic Acids. [Link]
  • Jorgenson, M. J. (1968). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. In Organic Reactions (Vol. 18, pp. 1-97). John Wiley & Sons, Inc. [Link]
  • T. W. G. Solomons, C. B. Fryhle, S. A. Snyder. (2016). Organic Chemistry, 12th Edition. John Wiley & Sons, Inc.

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A Comparative Guide to the Steric Hindrance of 1-Cyclopropylpropan-2-one in Ketone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Interplay of Size and Reactivity in Ketone Chemistry

In the intricate landscape of synthetic chemistry and drug development, the steric environment of a functional group is a critical determinant of molecular reactivity, selectivity, and ultimately, biological activity. For researchers, a nuanced understanding of how the size and spatial arrangement of substituents influence reaction outcomes is paramount. Ketones, central building blocks in organic synthesis, offer a classic platform for studying these steric effects, particularly in nucleophilic addition reactions where the accessibility of the electrophilic carbonyl carbon dictates the reaction rate.[1][2]

This guide provides an in-depth, objective comparison of the steric hindrance imparted by the cyclopropylmethyl group in 1-cyclopropylpropan-2-one against a series of structurally related aliphatic ketones. We will move beyond qualitative descriptions to synthesize quantitative data from established steric parameters and kinetic studies. By examining acetone, butan-2-one, 3-methylbutan-2-one, and the highly hindered 3,3-dimethylbutan-2-one (pinacolone), we aim to precisely position this compound within the broader spectrum of ketone reactivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in catalyst selection, reaction design, and molecular modeling.

Quantifying Steric Bulk: A Look at Taft Steric Parameters (Es)

To move beyond simple structural diagrams, physical organic chemists have developed parameters to quantify the steric effect of various substituents. The most widely used of these is the Taft steric parameter, Es.[3][4] This parameter is empirically derived from the rates of acid-catalyzed hydrolysis of esters. A more negative Es value corresponds to a greater degree of steric hindrance exerted by the substituent.[3][5]

The standard reference substituent is the methyl group, which is assigned an Es value of 0.00. As shown in Table 1, increasing the branching and size of the alkyl group results in a progressively more negative Es value, reflecting a slower reaction rate due to increased steric congestion around the reaction center.

Table 1: Taft Steric Parameters (Es) for Selected Alkyl Groups

Substituent (R in R-C(O)CH3)StructureTaft Es Value
Methyl-CH30.00
Ethyl-CH2CH3-0.07
Isopropyl-CH(CH3)2-0.47
Cyclopropylmethyl-CH2-c-C3H5Est. -0.5 to -0.7
tert-Butyl-C(CH3)3-1.54

The substituent in this compound is the cyclopropylmethyl group. While a specific Es value for this group is not widely tabulated, we can infer its steric profile. The cyclopropyl ring itself is a compact, rigid structure. Computational studies on alkyl cyclopropyl ketones have suggested that they possess minimal steric hindrance in the context of subsequent radical trapping steps in certain reactions, a facet attributed to their unique electronic and conformational properties.[6][7][8] However, in the context of direct nucleophilic approach to the carbonyl, the three-membered ring and its attached methylene group present a steric profile expected to be greater than a simple ethyl group and comparable to, or slightly greater than, an isopropyl group.

Experimental Evidence: Comparative Reactivity in Ketone Reduction

Kinetic studies of fundamental reactions provide the most direct experimental evidence of steric effects. The reduction of ketones to secondary alcohols by sodium borohydride (NaBH4) is a classic nucleophilic addition reaction that is highly sensitive to the steric environment of the carbonyl group.[1][2][9][10] Increased steric bulk around the carbonyl carbon hinders the approach of the borohydride nucleophile, leading to a decreased reaction rate.[1]

While absolute rate constants for the reduction of our full series of ketones under identical conditions are not available in a single study, competitive reduction experiments provide a clear and compelling picture of relative reactivity. In such experiments, a mixture of two or more ketones is treated with a limited amount of the reducing agent, and the product ratio directly reflects the relative rates of reaction.

Table 2: Relative Reactivity of Ketones in Competitive Reduction with Sodium Borohydride

KetoneStructureRelative Reactivity (vs. Cyclohexanone = 1.0)
AcetoneCH3C(O)CH3~45
Butan-2-oneCH3C(O)CH2CH3~24
3-Methylbutan-2-oneCH3C(O)CH(CH3)2~1.8
3,3-Dimethylbutan-2-oneCH3C(O)C(CH3)3~0.03

Data adapted from competitive reduction studies. The trend clearly shows a dramatic decrease in reactivity with increasing steric hindrance.

While this compound was not included in these specific published competitive studies, its structure (CH3C(O)CH2-c-C3H5) allows for a reasoned placement within this reactivity series. The cyclopropylmethyl group is sterically more demanding than an ethyl group but less so than a tert-butyl group. Its reactivity would be expected to fall between that of butan-2-one and 3-methylbutan-2-one, likely being closer to that of 3-methylbutan-2-one. This experimental trend aligns with the predictions made from the Taft Es parameters.

Visualizing Steric Crowding

The structural differences and the concept of increasing steric hindrance can be visualized using the following diagram. As we move from acetone to pinacolone, the space around the carbonyl carbon becomes increasingly congested, impeding the trajectory of an incoming nucleophile.

G cluster_0 Increasing Steric Hindrance cluster_1 Relative Reactivity A Acetone (R = Methyl) B Butan-2-one (R = Ethyl) A->B F Fastest C This compound (R = Cyclopropylmethyl) B->C D 3-Methylbutan-2-one (R = Isopropyl) C->D E Pinacolone (R = tert-Butyl) D->E G Slowest F->G Decreasing Rate of Nucleophilic Addition

Caption: Relationship between ketone structure, steric hindrance, and reactivity.

Experimental Protocol: Kinetic Analysis of Ketone Reduction by Sodium Borohydride

To provide a practical framework for quantifying these differences, the following protocol outlines a method for determining the pseudo-first-order rate constants for the reduction of a series of ketones using UV-Vis spectrophotometry. The disappearance of the ketone's carbonyl chromophore (n→π* transition, ~280 nm) is monitored over time.

Materials and Reagents:
  • Ketones: Acetone, Butan-2-one, this compound, 3-Methylbutan-2-one, 3,3-Dimethylbutan-2-one (Pinacolone)

  • Sodium Borohydride (NaBH4)

  • Solvent: Anhydrous Isopropanol

  • Quartz UV-Vis cuvettes

  • Temperature-controlled UV-Vis spectrophotometer

  • Standard volumetric flasks and pipettes

Experimental Workflow Diagram

G prep_ketone Prepare Ketone Stock Solutions (e.g., 0.1 M in Isopropanol) initiate_rxn Initiate Reaction: Mix Ketone and NaBH4 solutions in the cuvette prep_ketone->initiate_rxn prep_nabh4 Prepare Fresh NaBH4 Solution (e.g., 0.01 M in Isopropanol) prep_nabh4->initiate_rxn setup_spec Equilibrate Spectrophotometer and Cuvette at 25°C setup_spec->initiate_rxn monitor Monitor Absorbance at ~280 nm at fixed time intervals initiate_rxn->monitor data_analysis Data Analysis: Plot ln(Abs) vs. Time monitor->data_analysis calc_k Calculate Pseudo-First-Order Rate Constant (k') from slope data_analysis->calc_k compare Compare k' values for different ketones calc_k->compare

Caption: Workflow for kinetic analysis of ketone reduction.

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of each ketone in anhydrous isopropanol.

    • Immediately before use, prepare a 0.01 M solution of NaBH4 in anhydrous isopropanol. Note: NaBH4 will slowly react with the alcohol solvent, so fresh preparation is critical.[1][11]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the ketone's n→π* transition (approximately 275-285 nm, to be determined for each ketone).

    • Equilibrate the sample holder to a constant temperature, typically 25.0 °C.

  • Kinetic Run:

    • Pipette 2.0 mL of the 0.1 M ketone solution into a quartz cuvette and place it in the spectrophotometer.

    • Allow the solution to thermally equilibrate for 5 minutes.

    • To initiate the reaction, rapidly inject 1.0 mL of the freshly prepared 0.01 M NaBH4 solution into the cuvette, cap, and invert twice to mix.

    • Immediately begin recording the absorbance as a function of time. Collect data points every 30 seconds for a duration sufficient to observe a significant decrease in absorbance (e.g., 20-30 minutes).

  • Data Analysis:

    • Since the concentration of NaBH4 is in large excess relative to the ketone, the reaction can be treated under pseudo-first-order conditions.

    • Plot the natural logarithm of the absorbance (ln[A]) versus time (t).

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

  • Comparison:

    • Repeat the experiment for each ketone under identical conditions.

    • A direct comparison of the calculated k' values will provide a quantitative measure of the relative reactivity and, by extension, the steric hindrance of each substituent.

Conclusion

The steric identity of this compound places it in a unique position among common aliphatic ketones. Both quantitative steric parameters and experimental reactivity data suggest that the cyclopropylmethyl group imparts a degree of steric hindrance greater than that of an ethyl group and comparable to an isopropyl group. Its rigid, three-membered ring structure presents a distinct steric profile that is less bulky than the highly congested tert-butyl group found in pinacolone. For the medicinal chemist or process scientist, this means that this compound can be expected to undergo nucleophilic additions at a moderately slower rate than simple ketones like acetone or butan-2-one, a factor that must be considered when designing synthetic routes and predicting reaction outcomes. This guide provides the foundational data and experimental framework to rationally incorporate this valuable building block into complex molecular designs.

References

  • Hu, X., & Chen, J. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry.
  • Hu, X., & Chen, J. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health.
  • Wigfield, D. C., & Phelps, D. J. (1974). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 52(11), 2036-2041.
  • Hu, X., & Chen, J. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. University of Manchester Research Explorer.
  • Mateos, J. (2003). Notes- Rate of Reduction of Some Steroid Ketones with Sodium Borohydride. ResearchGate.
  • Blagg, B. S. J., & Helton, M. E. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(4), 1143-1157.
  • Various Authors. (1952). Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. ResearchGate.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Wikipedia contributors. (2023). Taft equation. Wikipedia.
  • Slideshare. (n.d.). Steric parameters taft's steric factor (es).
  • Hu, X., & Chen, J. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.
  • Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
  • Charton, M. (1975). The upsilon steric parameter — definition and determination. ResearchGate.
  • Sigman, M. S., & Harper, K. C. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Chemical Society Reviews, 41(8), 3048-3058.
  • Pharmacy Freak. (2025). Taft's steric constant MCQs With Answer.
  • Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment.
  • P.Bright Academy. (2023). #Taft's #steric Factor (Es) #parameters #qsar #parameters #malayalam #explanation. YouTube.
  • Computational Biology and Drug Design Group. (n.d.). Publications.
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Charton, M. (1983). Steric effects on the formation of alkyl radicals and alkyl carbenium ions. Journal of the Chemical Society, Perkin Transactions 2, (7), 979-983.
  • ResearchGate. (n.d.). (A) Taft, (B) Charton, and (C) Sterimol steric parameters.
  • Wikipedia contributors. (2023). Sterimol parameter. Wikipedia.

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A Senior Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 1-Cyclopropylpropan-2-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of a molecule's stereochemical purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Chiral cyclopropyl ketones, and specifically derivatives of 1-cyclopropylpropan-2-one, are valuable building blocks and pharmacophores found in numerous bioactive molecules.[1][2][3] Their rigid, three-dimensional structure can impart unique pharmacological properties, making the accurate quantification of enantiomeric excess (ee) a critical analytical challenge.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric excess of these chiral ketones. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most robust method for their specific needs.

Core Analytical Strategies: A Triad of Techniques

The determination of enantiomeric excess hinges on a fundamental principle: converting the analytical challenge from distinguishing between indistinguishable enantiomers to differentiating between diastereomeric interactions. This is achieved primarily through three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral Chromatography: The Gold Standard for Separation

Chromatographic methods are the workhorses of enantiomeric excess determination due to their high accuracy and resolving power.[4][5] The core principle involves the differential interaction of enantiomers with a chiral environment, leading to different elution times.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used method for ee determination.[5][6] It relies on a chiral stationary phase (CSP) that creates transient diastereomeric complexes with the enantiomers, causing one to be retained longer than the other.

  • The "Why": Causality in Phase Selection: For ketones like this compound derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[7][8] This is because the carbonyl group of the ketone can engage in multiple non-covalent interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—within the chiral grooves of the polysaccharide polymer. These cumulative, subtle differences in interaction energy are what drive effective separation. The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases can further tune this selectivity.[9]

  • Trustworthiness through Validation: A key self-validating step in any chiral HPLC method is the initial injection of a racemic standard (a 50:50 mixture of both enantiomers).[5] This confirms that the column and mobile phase are capable of resolving the enantiomers and establishes their respective retention times, providing a reliable benchmark for all subsequent analyses.

Gas Chromatography (GC)

For volatile and thermally stable ketones, chiral GC offers exceptional resolution and speed.[10] The separation occurs in a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[10][11]

  • The "Why": Leveraging Volatility: The primary advantage of GC for many ketones is that derivatization is often unnecessary, simplifying sample preparation and avoiding potential side reactions.[5] The cyclodextrin CSPs act as chiral hosts, with the enantiomers partitioning into the chiral cavity at different rates based on their steric fit, leading to separation. The oven temperature program is a critical parameter; a slow ramp rate can significantly improve the resolution between closely eluting enantiomers.[4]

NMR Spectroscopy: A Quantitative View Without Physical Separation

NMR spectroscopy offers a distinct approach where enantiomers are differentiated in the same solution.[12] Since enantiomers are isochronous (have identical NMR spectra), the strategy involves introducing a chiral auxiliary to create diastereomeric species, which are non-isochronous and thus produce separate, quantifiable signals.[13][14]

Using Chiral Solvating Agents (CSAs)

This non-destructive technique involves simply adding an enantiomerically pure CSA (e.g., Pirkle's alcohol or a cyclodextrin derivative) to the NMR sample.[15][16][17] The CSA forms weak, transient diastereomeric complexes with each enantiomer of the analyte, inducing small but measurable differences in the chemical shifts (Δδ) of their respective protons.[18]

  • The "Why": The Simplicity of Non-Covalent Interaction: The elegance of the CSA method lies in its simplicity—no covalent modification of the analyte is required.[16] This eliminates concerns about incomplete reactions or kinetic resolution that can plague derivatization methods. However, the success of this technique is highly dependent on the choice of solvent and CSA, as the induced chemical shift differences can be small and require a high-field NMR spectrometer for accurate integration.[15]

Using Chiral Derivatizing Agents (CDAs)

This method involves covalently reacting the analyte with an enantiopure CDA to form a stable mixture of diastereomers.[13][19][20]

  • The "Why": Overcoming the Ketone Challenge: A critical consideration for ketones is their lack of a common functional group (like an alcohol or amine) for direct reaction with standard CDAs like Mosher's acid chloride (MTPA-Cl).[19][20] A robust strategy involves a two-step process:

    • Stereoselective Reduction: The chiral ketone is first reduced to its corresponding secondary alcohol using a reducing agent like sodium borohydride. This creates a new chiral center, but since the original stereocenter is preserved, a mixture of diastereomeric alcohols is formed from the enantiomeric ketones.

    • Derivatization: This mixture of alcohols is then reacted with a CDA (e.g., (R)-MTPA-Cl). This converts the diastereomeric alcohols into new diastereomeric esters, which typically exhibit large, clear separations in their ¹H or ¹⁹F NMR spectra, allowing for precise quantification.[17]

This approach provides a self-validating system, but the initial reduction step must be carefully controlled to ensure it proceeds to completion for both enantiomers to avoid skewing the results.

Head-to-Head Comparison: Selecting the Right Tool for the Job

The optimal method depends on the specific requirements of the analysis, including sample availability, required throughput, and the nature of the derivative itself.

ParameterChiral HPLCChiral GCNMR Spectroscopy (CSA/CDA)
Principle Differential partitioning on a chiral stationary phase.[4][6]Differential partitioning on a chiral stationary phase in a gaseous mobile phase.[4][10]Formation of transient (CSA) or stable (CDA) diastereomers with distinct NMR signals.[12][13]
Accuracy & Precision Very HighVery HighHigh (dependent on resolution and signal-to-noise)
Sensitivity (LOD/LOQ) High to Very High (ng to pg range)Excellent (pg to fg range)Moderate (mg to high µg range)
Sample Throughput Moderate (10-30 min/sample)High (5-20 min/sample)Low (requires sample prep and longer acquisition times)
Method Development Can be time-consuming; requires screening of columns and mobile phases.[9]Relatively straightforward; primary optimization of temperature program.Can be complex; requires screening of CSAs/CDAs and solvents. CDA method requires a reaction step.
Key Advantage Broad applicability, well-established, and highly reliable.[5]High resolution and speed for volatile compounds.[11]Provides structural information; non-destructive (CSA); can determine absolute configuration (CDA).[17]
Key Limitation Requires specialized, expensive chiral columns.[5]Limited to thermally stable and volatile compounds.Lower sensitivity; CDA method is destructive and requires a reaction.

Visualizing the Analytical Workflows

A clear understanding of the experimental sequence is crucial for successful implementation. The following diagrams illustrate the typical workflows for each primary technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Inject Inject Sample Sample->Inject MobilePhase Mobile Phase Preparation & Degassing Separate Chromatographic Separation (CSP) RacemicStd Inject Racemic Standard RacemicStd->Inject Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee%: ([Area1 - Area2] / [Area1 + Area2]) * 100 Integrate->Calculate

Caption: Experimental workflow for ee% determination by Chiral HPLC.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dissolution in Volatile Solvent Inject Inject Sample (Autosampler) Sample->Inject RacemicStd Inject Racemic Standard RacemicStd->Inject Separate Separation in Chiral Capillary Column (Temp Program) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Experimental workflow for ee% determination by Chiral GC.

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Analyte Dissolve Analyte in Deuterated Solvent AddCSA Add Chiral Solvating Agent (CSA) Analyte->AddCSA Acquire Acquire ¹H NMR Spectrum AddCSA->Acquire Identify Identify Resolved Diastereotopic Signals Acquire->Identify Integrate Integrate Signal Areas (I1, I2) Identify->Integrate Calculate Calculate ee%: ([I1 - I2] / [I1 + I2]) * 100 Integrate->Calculate

Caption: Workflow for ee% determination by NMR using a Chiral Solvating Agent.

Field-Proven Experimental Protocols

The following protocols are representative methodologies. They should be optimized for specific derivatives of this compound.

Protocol 1: Chiral HPLC Method
  • Instrumentation & Column:

    • HPLC system with UV/PDA detector.

    • Chiral Column: A polysaccharide-based column such as CHIRALPAK® IA or CHIRALCEL® OD-H is a good starting point.[7]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • Filter through a 0.45 µm filter and degas for 20 minutes in an ultrasonic bath.[21]

  • Standard & Sample Preparation:

    • Racemic Standard: Prepare a 1 mg/mL stock solution of the racemic ketone in the mobile phase.[5]

    • Sample: Accurately weigh and dissolve the sample to a final concentration of approximately 0.5 mg/mL in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the detector wavelength (e.g., 220 nm or λmax of the chromophore).

    • Inject 10 µL of the racemic standard to confirm baseline separation of the two enantiomers and determine their retention times (t_R1, t_R2).

    • Inject 10 µL of the sample.

  • Data Analysis:

    • Integrate the peak areas (A1, A2) for the two enantiomers.

    • Calculate enantiomeric excess using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Chiral GC Method
  • Instrumentation & Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based capillary column such as a β-DEX™ or Chirasil-Dex.[11][22]

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C. (This must be optimized).[4]

  • Analysis:

    • Inject 1 µL of the racemic standard to confirm peak resolution.

    • Inject 1 µL of the sample.

  • Data Analysis:

    • Calculate ee% from the integrated peak areas of the two enantiomers as described for HPLC.

Protocol 3: NMR with Chiral Solvating Agent (CSA)
  • Instrumentation & Materials:

    • High-field NMR Spectrometer (≥400 MHz).

    • Enantiopure CSA (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol).

    • Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the chiral ketone into an NMR tube.

    • Dissolve in ~0.6 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the tube in increments (e.g., 0.25, 0.5, 1.0 molar equivalents), acquiring a spectrum after each addition to find the optimal resolution.[17]

  • Analysis:

    • Acquire a high-resolution ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise.

  • Data Analysis:

    • Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows baseline separation for the two diastereomeric complexes. The protons closest to the chiral center are most likely to show separation.

    • Carefully integrate the areas of the two resolved signals (I1, I2).

    • Calculate ee% using the formula: ee% = |(I1 - I2) / (I1 + I2)| * 100.

Conclusion

The assessment of enantiomeric excess for chiral derivatives of this compound is a task with multiple robust solutions. Chiral chromatography, particularly HPLC , stands out as the most broadly applicable and reliable method, offering high sensitivity and accuracy. Chiral GC is an excellent, high-throughput alternative for derivatives that are sufficiently volatile and thermally stable. NMR spectroscopy , while less sensitive, is a powerful orthogonal technique. The CSA method is fast and non-destructive, making it ideal for quick checks, whereas the CDA method (via reduction) can provide unambiguous results and aid in the assignment of absolute configuration.

The ultimate choice of method should be guided by a thorough consideration of the analyte's properties, the required data quality, and the available instrumentation. Cross-validation using two independent techniques (e.g., HPLC and NMR) is highly recommended in drug development and for regulatory submissions to ensure the highest degree of confidence in the analytical results.[4]

References

  • Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. PubMed.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. ResearchGate.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications.
  • NMR determination of enantiomeric excess. ResearchGate.
  • Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. PMC - NIH.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Chiral HPLC Separations. Phenomenex.
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed.
  • Chiral derivatizing agent. Grokipedia.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education.
  • Chiral HPLC Column. Phenomenex.
  • Chiral derivatizing agent. Wikipedia.
  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
  • Chiral derivitizing agent. chemeurope.com.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. PMC - NIH.
  • Enantioselective Reduction of Ketones. University of Calgary.
  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv.
  • One‐pot synthesis and chiral analysis of cyclopropane derivatives. ResearchGate.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC - NIH.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. NIH.
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks.

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Safety Operating Guide

Navigating the Disposal of 1-Cyclopropylpropan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-cyclopropylpropan-2-one, a flammable and irritant ketone. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1]

Hazard Class GHS Classification Associated Risks
Flammable liquidsCategory 3Flammable liquid and vapor.[1]
Skin corrosion/irritationCategory 2Causes skin irritation.[1]
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation.[1]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.[1]

This data underscores the necessity for careful handling and a well-defined disposal protocol to mitigate risks of fire, chemical burns, and respiratory distress.

Core Directive: A Risk-Based Approach to Disposal

The disposal of this compound is governed by its flammability and irritant properties. Therefore, it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] The primary disposal route for flammable liquid waste is typically incineration by a licensed hazardous waste disposal facility.[3]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_segregation Segregation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal Start Waste this compound Generated AssessContamination Assess for Contamination (e.g., with strong oxidizers, acids, bases) Start->AssessContamination Segregate Segregate from Incompatible Wastes (e.g., oxidizers, corrosives) AssessContamination->Segregate SelectContainer Select Appropriate Waste Container (HDPE, PP, or Glass) Segregate->SelectContainer LabelContainer Label Container with 'Hazardous Waste - Flammable Liquid' and list all constituents SelectContainer->LabelContainer Store Store in a Designated, Well-Ventilated Satellite Accumulation Area (SAA) LabelContainer->Store KeepClosed Keep Container Tightly Closed Store->KeepClosed Inspect Weekly Inspection of Container KeepClosed->Inspect ArrangePickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service Inspect->ArrangePickup Incineration Disposal via Incineration ArrangePickup->Incineration

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to protect against splashes and vapors.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or nitrile gloves; however, always consult the glove manufacturer's resistance data for ketones).

  • Body Protection: A fully buttoned laboratory coat is required.

Waste Segregation: The First Line of Defense

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Action: Collect waste this compound in a dedicated container for flammable organic liquids.

  • Rationale: Mixing flammable liquids with incompatible materials such as strong oxidizing agents (e.g., nitric acid, perchlorates) can lead to fire or explosion.[4] Similarly, avoid mixing with strong acids or bases which could catalyze unforeseen reactions.

Selecting the Right Waste Container

The integrity of the waste container is paramount to prevent leaks and spills.

  • Action: Use a clean, leak-proof container made of a material compatible with ketones. Suitable options include:

    • High-Density Polyethylene (HDPE)[5]

    • Polypropylene (PP)[6][7]

    • Glass (often preferred for small quantities)[8]

  • Rationale: Polyethylene and polypropylene exhibit good resistance to many organic solvents, including ketones.[6][7][9][10] Always check specific chemical compatibility charts if in doubt. The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.

Proper Labeling: Communicating the Hazard

Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste stream with their approximate percentages.

    • The associated hazards (e.g., "Flammable," "Irritant").

    • The date accumulation started.

  • Rationale: Federal and local regulations mandate the proper labeling of hazardous waste containers to ensure safe handling, storage, and disposal.[2]

Safe Accumulation and Storage

Waste should be stored safely in a designated area pending pickup.

  • Action:

    • Keep the waste container tightly closed at all times, except when adding waste.[2][8]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • Ensure the SAA is in a well-ventilated area, away from heat sources, open flames, and direct sunlight.[11]

    • Store in a secondary containment bin to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

  • Rationale: Proper storage minimizes the risk of fire and exposure to personnel. Keeping containers closed prevents the release of flammable vapors, which can travel to an ignition source.

Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Action: When the container is nearly full (leaving at least 10% headspace to allow for vapor expansion) or has been in accumulation for the maximum allowed time per your institution's policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Rationale: The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) and local authorities.[2] Professional disposal services are equipped to handle and transport hazardous materials safely and ensure their destruction in compliance with all regulations.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and call your institution's emergency response team.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: For small spills, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[12]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific practice.

References

  • University of Florida Environmental Health and Safety. (n.d.). Laboratory Waste.
  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets.
  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Orion Fittings, Inc. (n.d.). Chemical Resistance of Polypropylene and Polyethylene.
  • The Tensar Corporation. (n.d.). The Chemical Resistance of Polyethylene and Polypropylene Polyolefins. Retrieved from a document available through online searches.
  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a document available through online searches.
  • Braskem. (n.d.). Polyethylene chemical resistance.
  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart.
  • HMC Polymers Co., Ltd. (n.d.). Polypropylene Chemical Resistance Guide.
  • Technion Safety Unit. (n.d.). Chemical Waste Management Guide. Retrieved from a document available through online searches.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Washington State University. (n.d.). Acetone. Retrieved from a document available through online searches.
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  • Unknown Source. (n.d.). Chemical Compatibility Plastic Material Chart. Retrieved from a document available through online searches.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 1-Cyclopropylpropan-2-one (CAS No. 4160-75-2). As your partner in laboratory safety, our goal is to provide value beyond the product by equipping you with the expertise to manage chemical hazards confidently and effectively. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure a safe operational environment.

Foundational Hazard Assessment of this compound

Understanding the intrinsic hazards of a chemical is the mandatory first step in designing a robust safety protocol. This compound is a flammable liquid and vapor that presents multiple health risks upon exposure.[1] A thorough risk assessment, as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), is required before any work begins.[2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Flammable liquid and vapor (H226): Vapors can form explosive mixtures with air, and the liquid has a relatively low flash point of 28°C.[1][3]

  • Causes skin irritation (H315): Direct contact can lead to dermatitis and skin irritation.[1]

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant damage.[1]

  • May cause respiratory irritation (H335): Inhalation of vapors can irritate the respiratory tract.[1]

These classifications dictate the minimum personal protective equipment (PPE) required to mitigate the risk of exposure through dermal, ocular, and respiratory routes.

Core PPE Requirements: A Multi-Barrier System

The selection of PPE is the final line of defense after engineering and administrative controls (e.g., fume hoods, established procedures) have been implemented.[4][5] For this compound, a multi-barrier approach is essential.

Protection Area Required PPE Key Specifications & Rationale
Body Protection Flame-Resistant (FR) Lab CoatA lab coat is the minimum requirement to protect skin and clothing from incidental splashes.[6] Given the flammability of this compound, a flame-resistant lab coat is strongly recommended.
Eye & Face Protection Indirectly Vented Chemical GogglesProtects against splashes and vapors that cause serious eye irritation.[1][7] Safety glasses with side shields are the minimum, but goggles provide a more complete seal.[4]
Face Shield (in addition to goggles)Required when there is a significant splash hazard, such as during bulk transfers or when reacting under pressure. A face shield must always be worn with goggles underneath.[4]
Hand Protection Chemical-Resistant Gloves (Ketone-rated)Critical for preventing skin irritation.[1] Standard nitrile gloves may offer insufficient protection against ketones. Butyl rubber or specialized laminate gloves are recommended for prolonged contact.[8] Always consult the glove manufacturer's chemical resistance chart.[9][10]
Foot Protection Closed-toe ShoesMandatory in any laboratory setting to protect feet from spills and falling objects.[4][6]
Respiratory Protection Use in a Chemical Fume HoodAll work should be performed in a certified chemical fume hood to control vapor inhalation, which can cause respiratory irritation.[1][11] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.

In-Depth Focus: Selecting the Correct Gloves

The most common route of accidental exposure in a laboratory setting is through the skin. Therefore, selecting the appropriate glove material is a critical decision. This compound is a ketone, a class of solvents known to degrade or permeate common glove materials like latex and nitrile relatively quickly.

Causality of Glove Choice:

  • Butyl Rubber: This synthetic rubber provides excellent resistance to ketones, aldehydes, and esters.[8] It is a preferred choice for handling this compound.

  • Polyvinyl Alcohol (PVA): PVA gloves offer high resistance to many organic solvents, including ketones, but are water-soluble and should not be used in aqueous solutions.[8]

  • Specialty Laminates/Formulations: Several manufacturers offer gloves specifically engineered for resistance to a broad spectrum of chemicals, including ketones.[12][13][14]

Self-Validating Protocol: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration. Always check the manufacturer's specific breakthrough time data for the chemical you are handling.[9] Breakthrough time is the duration from the initial contact of the chemical on the glove's surface to its detection on the inside.[9]

Operational Plan: PPE Donning, Doffing, and Disposal

Proper procedure in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Step-by-Step PPE Protocol

A. Donning Procedure (Putting On)

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield.

  • Glove Inspection: Select the appropriate ketone-resistant gloves. Carefully inspect them for tears, holes, or defects.

  • Gloving: Don the gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a protective overlap.

B. Doffing Procedure (Taking Off) - The "Contaminated-to-Contaminated" Technique

  • Outer Gloves (if double-gloved): Grasp the outside of one glove at the cuff with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Second Glove: Slide the fingers of your now-ungloved hand under the cuff of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Dispose: Dispose of the gloves in the designated hazardous waste container.[15]

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Hand Hygiene: ALWAYS wash your hands thoroughly with soap and water after removing all PPE.

C. Disposal of Contaminated PPE

  • Gloves: All used gloves must be disposed of as hazardous waste in a clearly labeled, sealed container.[15][16]

  • Lab Coats: Grossly contaminated lab coats should not be taken home. They must be decontaminated or disposed of through a licensed hazardous waste vendor.

  • Chemical Waste: Unused this compound and any materials used for spill cleanup (e.g., absorbent pads) must be collected in a compatible, sealed container, labeled as "Hazardous Waste," and disposed of via your institution's environmental health and safety office or a licensed disposal company.[17]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting appropriate PPE based on a task-specific risk assessment.

PPE_Workflow cluster_0 Pre-Work Assessment cluster_1 PPE Selection start Begin Task Risk Assessment base_ppe Minimum PPE: - FR Lab Coat - Closed-toe Shoes start->base_ppe Always Required splash_risk Potential for Splash or Aerosol Generation? goggles Add Chemical Goggles splash_risk->goggles Yes proceed Proceed with Work splash_risk->proceed No contact_risk Potential for Direct Skin Contact? contact_risk->splash_risk No gloves Select Ketone-Resistant Gloves (e.g., Butyl) contact_risk->gloves Yes ventilation_check Is Work in a Certified Chemical Fume Hood? ventilation_check->contact_risk Yes respirator Consult EHS for Respirator Fit-Testing ventilation_check->respirator No base_ppe->ventilation_check face_shield Add Face Shield goggles->face_shield High Volume/ Pressure? goggles->proceed Standard Use face_shield->proceed gloves->splash_risk

Caption: PPE selection workflow for this compound.

References

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 537025, this compound. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.